molecular formula C7H4N2O4 B1293951 2(3H)-Benzoxazolone, 6-nitro- CAS No. 4694-91-1

2(3H)-Benzoxazolone, 6-nitro-

Cat. No.: B1293951
CAS No.: 4694-91-1
M. Wt: 180.12 g/mol
InChI Key: JGYJZHYTADCWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzoxazolone, 6-nitro- is a useful research compound. Its molecular formula is C7H4N2O4 and its molecular weight is 180.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2(3H)-Benzoxazolone, 6-nitro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2(3H)-Benzoxazolone, 6-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzoxazolone, 6-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYJZHYTADCWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063560
Record name 2(3H)-Benzoxazolone, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4694-91-1
Record name 6-Nitro-2-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4694-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzoxazolone, 6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzoxazolone, 6-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Benzoxazolone, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitrobenzoxazol-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2(3H)-Benzoxazolone, 6-nitro- chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 6-Nitro-2(3H)-Benzoxazolone

Introduction

6-Nitro-2(3H)-Benzoxazolone is a heterocyclic organic compound that serves as a pivotal intermediate in various domains of chemical science. Structurally, it features a benzene ring fused to an oxazolone ring, with a nitro group substitution that significantly influences its reactivity and properties. The benzoxazolone core is widely recognized by medicinal chemists as a "privileged scaffold".[1][2] This designation is attributed to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities such as analgesic, anti-inflammatory, and neuroprotective effects.[2][3]

This guide offers a comprehensive technical overview of 6-nitro-2(3H)-benzoxazolone for researchers, scientists, and drug development professionals. It delves into its fundamental chemical properties, synthetic routes, analytical characterization, reactivity, and key applications, providing the field-proven insights necessary for its effective utilization in research and development.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and physical characteristics is foundational to its application. These properties govern its solubility, stability, reactivity, and potential biological interactions.

Structural Elucidation and Identification

The molecule consists of a bicyclic system where a benzene ring is fused to a five-membered oxazolidin-2-one ring. The nitro group at the 6-position is a strong electron-withdrawing group, which profoundly impacts the electronic distribution and chemical behavior of the entire scaffold.

  • IUPAC Name: 6-nitro-3H-1,3-benzoxazol-2-one[4]

  • CAS Number: 4694-91-1[4]

  • Molecular Formula: C₇H₄N₂O₄[5]

  • Molecular Weight: 180.12 g/mol [4][5]

  • Synonyms: 6-Nitro-2-benzoxazolinone, 6-Nitrobenzoxazolone, 6-Nitro-1,3-benzoxazol-2(3H)-one[4][5][6]

Physicochemical Data Summary

The key physicochemical properties of 6-nitro-2(3H)-benzoxazolone are summarized in the table below. These values are critical for selecting appropriate solvents, predicting behavior in different phases, and designing experimental conditions.

PropertyValueSource(s)
Appearance Pale yellow solid / White to off-white powder or needles[5][6]
Melting Point 241 - 252 °C[5][6][7]
Density ~1.6 g/cm³ (Predicted)[6][7]
pKa 7.89 ± 0.70 (Predicted)[6]
XLogP3 1.3[7]
Purity ≥ 98% (by HPLC)[5]
Thermochemistry and Stability

The thermodynamic properties of 6-nitro-2(3H)-benzoxazolone provide insight into its intrinsic stability and the energy changes associated with its reactions. A study by Ribeiro da Silva et al. investigated its thermochemistry using calorimetric techniques and computational methods.[8] The standard molar enthalpy of formation in the solid state was determined, providing a quantitative measure of its stability relative to its constituent elements. This data is crucial for reaction engineering, safety assessments (e.g., predicting exothermic decomposition), and understanding structure-energy relationships within the benzoxazolone class of compounds. The product is generally chemically stable under standard ambient conditions (room temperature).[9]

Chapter 2: Synthesis and Reactivity

The utility of 6-nitro-2(3H)-benzoxazolone as a research tool is underpinned by its accessible synthesis and predictable reactivity, which allows for its incorporation into more complex molecular designs.

Synthetic Pathways

The synthesis of benzoxazolones typically involves the cyclization of a 2-aminophenol derivative with a carbonylating agent. For 6-nitro-2(3H)-benzoxazolone, a common precursor is 2-amino-5-nitrophenol. The reaction introduces the C2 carbonyl group to form the five-membered oxazolone ring.

Synthesis_of_6_Nitro_2_3H_Benzoxazolone Precursor 2-Amino-5-nitrophenol Intermediate Carbamate/ Isocyanate Intermediate Precursor->Intermediate Acylation Reagent + Carbonyl Source (e.g., Phosgene, Triphosgene, CDI, Urea) Product 6-Nitro-2(3H)-benzoxazolone Intermediate->Product Intramolecular Cyclization - H₂O or - R-OH

Caption: General synthetic pathway for 6-Nitro-2(3H)-benzoxazolone.

This protocol describes a general method for the synthesis of benzoxazolones from 2-aminophenols, adapted for the specific target molecule. The choice of a carbonylating agent is critical; phosgene is highly effective but extremely toxic, making alternatives like triphosgene, carbonyldiimidazole (CDI), or even urea common in modern synthesis.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1 equivalent of 2-amino-5-nitrophenol in a suitable aprotic solvent (e.g., tetrahydrofuran, ethyl acetate).

  • Carbonylation: Slowly add a solution of the carbonylating agent (e.g., 1.1 equivalents of CDI) to the stirred solution at room temperature. The choice of CDI is strategic as it avoids harsh acidic or basic conditions and the byproduct, imidazole, is easily removed.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The formation of the intermediate carbamate may be observed.

  • Cyclization: Upon completion of the initial acylation, the reaction mixture is heated to reflux to promote intramolecular cyclization. This step involves the nucleophilic attack of the phenolic oxygen onto the carbonyl carbon, followed by the elimination of a leaving group (e.g., imidazole).

  • Workup and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with dilute acid (to remove imidazole), water, and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure, pale yellow 6-nitro-2(3H)-benzoxazolone.[5]

Chemical Reactivity

The reactivity of 6-nitro-2(3H)-benzoxazolone is dictated by its functional groups: the acidic N-H proton, the electron-deficient aromatic ring, and the nitro group.

  • N-H Acidity: The N-H proton is weakly acidic (predicted pKa ≈ 7.9) and can be deprotonated by a suitable base.[6] This allows for facile N-alkylation or N-acylation reactions, which is the primary method for generating diverse libraries of derivatives for drug discovery and other applications.[10]

  • Aromatic Ring: The benzene ring is electron-deficient due to the strong withdrawing effects of both the nitro group and the lactam (cyclic amide) functionality. This deactivates the ring towards electrophilic aromatic substitution.

  • Nitro Group: The nitro group is a key functional handle. It can be reduced to an amine group (e.g., using H₂/Pd-C, SnCl₂), which can then be used for further derivatization (e.g., acylation, diazotization). This transformation is fundamental for building more complex structures from the benzoxazolone scaffold.

Chapter 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic techniques provides a detailed fingerprint of the molecular structure.[11]

Analytical_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Purity Check) Crude->TLC Purify Purification (Recrystallization or Column Chromatography) TLC->Purify Pure Pure Compound Purify->Pure Analysis Structural Confirmation & Purity Assessment Pure->Analysis NMR NMR ('H, ¹³C) Analysis->NMR IR FT-IR Analysis->IR MS Mass Spec. Analysis->MS HPLC HPLC (>98%) Analysis->HPLC

Caption: Standard workflow for the purification and analysis of a synthesized compound.

Expected Spectral Data
TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR N-H> 10 ppm (broad singlet)Amide protons are typically deshielded and may exchange with D₂O.
Ar-H7.5 - 8.5 ppmAromatic protons are in the deshielded region; the electron-withdrawing NO₂ group will cause downfield shifts for adjacent protons.
¹³C NMR C=O150 - 160 ppmCarbonyl carbon of the lactam.
Ar-C110 - 150 ppmAromatic carbons, with C-NO₂ and C-O being the most downfield.
FT-IR N-H Stretch3100 - 3300 cm⁻¹ (broad)Characteristic of the amide N-H bond.
C=O Stretch1750 - 1780 cm⁻¹ (strong)Carbonyl stretching in a five-membered lactam.
Ar-NO₂ Stretch1510-1560 cm⁻¹ (asymmetric) & 1345-1385 cm⁻¹ (symmetric)Strong, characteristic absorptions for the nitro group.
Mass Spec. Molecular Ion (M⁺)m/z = 180Corresponds to the molecular weight of C₇H₄N₂O₄.[4]

Chapter 4: Applications in Research and Development

6-Nitro-2(3H)-benzoxazolone is not typically an end-product but rather a valuable starting material and chemical tool. Its applications stem from the versatile reactivity of its scaffold.

  • Pharmaceutical Intermediate: It is a crucial building block in drug discovery.[5] The benzoxazolone core is present in compounds with a wide array of biological activities.[1][3] By reducing the nitro group to an amine and performing subsequent modifications, or by carrying out N-alkylation, chemists can synthesize libraries of novel compounds for screening against various therapeutic targets. For example, derivatives have been explored as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.[10]

  • Fluorescent Probes and Sensors: The conjugated system of the benzoxazolone ring gives it photophysical properties that are exploited in fluorescence studies.[5] It can be incorporated into larger molecules to act as a fluorescent reporter group for biochemical assays, enabling researchers to monitor cellular processes with high sensitivity.[5]

  • Materials Science: The compound has shown potential in the formulation of advanced materials, including specialized polymers and coatings, where its rigid, heterocyclic structure can enhance performance characteristics.[5]

Chapter 5: Safety, Handling, and Storage

Due to its potential hazards, strict adherence to safety protocols is mandatory when working with 6-nitro-2(3H)-benzoxazolone.

Hazard Identification

The compound is classified with several GHS hazard statements. All personnel must review the Safety Data Sheet (SDS) before handling.

Hazard ClassGHS StatementSource(s)
Skin Irritation H315: Causes skin irritation[4][9]
Eye Irritation H319: Causes serious eye irritation[4][9]
Respiratory Irritation H335: May cause respiratory irritation[6][13]
Mutagenicity H341: Suspected of causing genetic defects[9]
Carcinogenicity H351: Suspected of causing cancer[9]
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child[9]
Recommended Handling Procedures

A risk assessment should be conducted before any experiment.

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust.[9] Ensure an eyewash station and safety shower are readily accessible.[14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[7][14]

  • Handling: Avoid generating dust.[15] Use non-sparking tools. Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke in the work area.[9]

  • Disposal: Dispose of waste in a sealed, properly labeled container in accordance with local, state, and federal regulations.[7] Do not empty into drains.[14][15]

Storage and Stability

Proper storage is essential to maintain the integrity and purity of the compound.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Some suppliers recommend refrigerated storage (0-8°C).[5]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Nitro-2(3H)-benzoxazolone is a compound of significant interest due to its versatile chemical nature and its role as a precursor to a wide range of functional molecules. Its well-defined structure, predictable reactivity at the N-H and nitro positions, and the biological relevance of its core scaffold make it an invaluable tool for researchers in medicinal chemistry, analytical science, and materials development. A comprehensive understanding of its properties, combined with stringent adherence to safety protocols, is key to unlocking its full potential in scientific innovation.

References

  • PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemcasts. (n.d.). 6-Nitro-2-benzoxazolone (CAS 4694-91-1) Properties. Retrieved from [Link]

  • Stenutz. (n.d.). 6-nitro-2(3H)-benzoxazolone. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2018). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 23(1), 24. Available at: [Link]

  • Soyer, Z., et al. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405-10. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Retrieved from [Link]

  • Google Patents. (1989). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • Poupaert, J., Carato, P., & Colacino, E. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Current Medicinal Chemistry, 12(7), 877-885. Available at: [Link]

  • University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Department of Chemistry. Retrieved from [Link]

Sources

Core Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Nitro-2-Benzoxazolinone

This guide provides an in-depth technical overview of 6-nitro-2-benzoxazolinone, a key heterocyclic building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic insights, and critical safety protocols. We will explore the causality behind its applications, from its fundamental properties to its role as a versatile scaffold for novel therapeutic agents.

6-Nitro-2-benzoxazolinone, identified by the CAS Number 4694-91-1 , is a stable, yellow crystalline solid or powder.[1] Its structure consists of a benzene ring fused to an oxazolinone ring, with a nitro group (-NO2) substituted at the 6-position. This electron-withdrawing nitro group significantly influences the molecule's reactivity and electronic properties, making it a valuable intermediate in organic synthesis.[1]

A deprecated CAS number for this compound is 32850-87-6.[2] The IUPAC name is 6-nitro-3H-1,3-benzoxazol-2-one.[1][2]

Physicochemical Data Summary

The fundamental properties of 6-nitro-2-benzoxazolinone are summarized below for quick reference. These parameters are critical for designing experiments, predicting solubility, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 4694-91-1 [1][2][3][4][5][6]
Molecular Formula C₇H₄N₂O₄[2][3][4]
Molecular Weight 180.12 g/mol [2][3][4]
Appearance White to off-white or yellow powder/needles[1][3][6]
Melting Point 248-252 °C[3][7]
Density (Predicted) 1.580 ± 0.06 g/cm³[3][7]
pKa (Predicted) 7.89 ± 0.70[3][7]
Topological Polar Surface Area 84.2 Ų[1][2]
TSCA Status Listed[3][7]

Synthesis and Reaction Pathways

The synthesis of the benzoxazolinone core is a well-established process in organic chemistry. Understanding this pathway provides context for its availability and potential for in-house production.

Primary Synthetic Route

The most direct reported method for preparing 6-nitro-2-benzoxazolinone involves the thermal cyclization of (2-hydroxy-4-nitro-phenyl)-urea.[1] This reaction proceeds by heating the urea derivative, leading to an intramolecular condensation that eliminates ammonia and forms the stable heterocyclic ring system.

Synthesis_Workflow reactant (2-hydroxy-4-nitro-phenyl)-urea conditions Heat (180 °C) Intramolecular Cyclization reactant->conditions Yield: ~70% product 6-Nitro-2-benzoxazolinone conditions->product

Caption: General synthesis workflow for 6-nitro-2-benzoxazolinone.

This method is efficient, with reported yields around 70%.[1] A similar and well-documented approach is used for analogous compounds, such as the synthesis of 6-methoxy-2-benzoxazolinone, which involves the fusion of an amine hydrochloride with urea.[8][9][10] This parallel underscores the reliability of the urea fusion method for creating the benzoxazolinone scaffold.

Applications in Research and Drug Development

The true value of 6-nitro-2-benzoxazolinone lies in its utility as a versatile chemical scaffold. Its structure is prevalent in a variety of biologically active molecules, making it a target for derivatization in medicinal chemistry.

A Scaffold for Bioactive Compounds

The benzoxazolinone core is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets. The nitro group at the 6-position serves two primary functions: it acts as a handle for further chemical modification (e.g., reduction to an amine) and its electron-withdrawing nature can be crucial for biological activity.[11]

Derivatives of this scaffold have demonstrated a wide range of biological activities:

  • Antibacterial and Antifungal Agents: The core structure is used to synthesize new compounds with antimicrobial properties.[1][12] Studies have shown that benzoxazolinone derivatives linked to other moieties like hydrazones can exhibit broad antibacterial activity against both Gram-positive and Gram-negative pathogens.[12]

  • Antitumor Agents: The presence of a nitro group at the 5 or 6-position has been investigated for its positive effect on the ability of benzoxazole derivatives to inhibit human Topoisomerase IIα (hTopo IIα), a key target in cancer therapy.[11]

  • Antiviral Research (Anti-HIV): In the search for novel antiretroviral agents, the 2-benzoxazolinone scaffold has been identified through independent screens as a promising foundation for developing inhibitors of the HIV-1 nucleocapsid (NC) protein.[13][14]

  • Agrochemicals: It serves as a building block for creating new agrochemicals, leveraging its inherent biological activity.[1]

Scaffold_Applications cluster_derivatives Derivatization & Biological Activity core 6-Nitro-2-benzoxazolinone (Scaffold) antibacterial Antibacterial Agents core->antibacterial Modification at N-3 antitumor Antitumor Agents (Topo IIα Inhibition) core->antitumor Reduction of NO2 antiviral Anti-HIV Agents (NC Protein Inhibition) core->antiviral Scaffold Hopping agrochemical Agrochemicals core->agrochemical Functionalization

Caption: Role as a versatile scaffold for developing bioactive agents.

Analytical Methodologies

Accurate characterization and quantification are paramount for any chemical used in research and development. A multi-technique approach is recommended for the comprehensive analysis of 6-nitro-2-benzoxazolinone.

Recommended Analytical Workflow
  • Structural Confirmation (NMR & MS):

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure, verifying the position of the nitro group, and ensuring the absence of isomeric impurities.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition (C₇H₄N₂O₄).[2] Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) can also be employed for identification.[15]

  • Purity Determination (HPLC):

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the gold standard for determining the purity of the compound. Due to the aromatic nature and nitro group, the compound has a strong UV chromophore, allowing for sensitive detection.[15] This technique is crucial for quantifying the analyte in reaction mixtures or final products.

  • Functional Group Identification (IR):

    • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, such as the C=O of the cyclic carbamate (~1750-1770 cm⁻¹), the N-H bond, and the characteristic stretches of the nitro group (around 1530 and 1350 cm⁻¹).

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Dissolve Sample in Suitable Solvent (e.g., DMSO, DMF) hplc HPLC-UV (Purity Assay) sample->hplc lcms LC-MS (Mass Verification) sample->lcms nmr NMR (¹H, ¹³C) (Structural Elucidation) sample->nmr purity Purity (%) hplc->purity identity Structural Confirmation lcms->identity nmr->identity

Caption: A standard analytical workflow for compound characterization.

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. 6-Nitro-2-benzoxazolinone is classified as an irritant and requires careful handling to minimize exposure.

GHS Hazard Classification

This compound is associated with the following GHS hazard statements:[2][3][16]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word is Warning .[3][16]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][17]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][16]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[1][16]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[18]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at ambient or room temperature.[1][3][16] Keep away from strong oxidizing agents.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

6-Nitro-2-benzoxazolinone (CAS: 4694-91-1) is more than a simple chemical intermediate; it is a foundational scaffold for innovation in pharmaceutical and agrochemical research. Its well-defined synthesis, coupled with the versatile reactivity afforded by its functional groups, ensures its continued relevance. For researchers, a thorough understanding of its properties, analytical signatures, and stringent safety requirements is the cornerstone of leveraging this potent molecule to its full potential in the development of next-generation chemical entities.

References

  • 6-Nitro-2-benzoxazolone (CAS 4694-91-1) Properties. Chemcasts. [Link]

  • 6-NITRO BENZOXAZOLINONE CAS # 4694-91-1. TradingChem.com. [Link]

  • 6-nitro-2-benzoxazolinone - Free SDS search. Chemsrc.com. [Link]

  • 2(3H)-Benzoxazolone, 6-nitro-. PubChem, National Center for Biotechnology Information. [Link]

  • On the Synthesis of 6-Methoxy-2-benzoxazolinone. J-STAGE. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • On the Synthesis of 6-Methoxy-2-benzoxazolinone: Agricultural and Biological Chemistry. Taylor & Francis Online. [Link]

  • On the Synthesis of 6-Methoxy-2-benzoxazolinone. Oxford Academic. [Link]

  • Safety Data Sheet: ≥98,5 %. Carl ROTH. [Link]

  • 6-NITRO BENZOXAZOLINONE. Chongqing Chemdad Co., Ltd. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. National Institutes of Health (NIH). [Link]

  • Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. PubMed. [Link]

  • Recent advancement in drug development of nitro(NO2)-heterocyclic compounds as lead scaffolds for the treatment of Mycobacterium tuberculosis. PubMed. [Link]

  • Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2(3H)-Benzoxazolone, 6-nitro- in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2(3H)-Benzoxazolone, 6-nitro- (henceforth 6-NBO), a key heterocyclic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given the limited availability of specific quantitative solubility data in public literature, this document synthesizes information from its physicochemical properties and the behavior of analogous nitroaromatic and benzoxazolone compounds to establish a predictive solubility profile.[2][3] The core of this guide is a detailed, field-proven experimental protocol for the empirical determination of solubility, designed to equip researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible data. We will explore the theoretical underpinnings of solubility, explain the causality behind experimental choices, and provide a self-validating methodology for accurate quantification.

Physicochemical Characterization of 6-NBO

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces. 6-NBO (Figure 1) possesses distinct structural features that govern its interaction with various solvents. The benzoxazolone nucleus provides a rigid, bicyclic core with both lipophilic (benzene ring) and hydrophilic (lactone-amide moiety) characteristics.[4] The addition of a strongly polar nitro group at the 6-position significantly influences the molecule's overall polarity and hydrogen bonding potential.

Figure 1. Chemical Structure of 2(3H)-Benzoxazolone, 6-nitro-

A summary of its key physicochemical properties is presented in Table 1. The high melting point suggests strong intermolecular forces in the crystal lattice, primarily due to hydrogen bonding and π-π stacking. These forces must be overcome by favorable solute-solvent interactions for dissolution to occur.

Table 1: Physicochemical Properties of 2(3H)-Benzoxazolone, 6-nitro-

Property Value Source(s)
Molecular Formula C₇H₄N₂O₄ [1][5]
Molecular Weight 180.12 g/mol [1][5]
Appearance Pale yellow solid [1]
Melting Point 244-252 °C [1][6]
Computed XLogP3 1.30 [7]

| Topological Polar Surface Area (TPSA) | 92.08 Ų |[7] |

The molecule's structure offers several sites for solute-solvent interactions:

  • Hydrogen Bond Donor: The N-H group of the lactam.

  • Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the ether oxygen of the oxazole ring, and the oxygens of the nitro group.

  • Dipole-Dipole Interactions: The entire molecule has a significant dipole moment, dominated by the polar nitro and carbonyl groups.

  • Lipophilic Interactions: The benzene ring can engage in van der Waals forces with nonpolar solvent components.

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" serves as a primary guide for predicting solubility.[2] Solvents that can effectively interact with the functional groups of 6-NBO are most likely to be effective. The high TPSA value (92.08 Ų) suggests that significant energy is required to break the solute-solute interactions within the crystal lattice, reinforcing the need for solvents that can form strong, stabilizing interactions with the solute.

Based on these principles, a qualitative solubility profile can be predicted (Table 2).

Table 2: Predicted Solubility Profile of 6-NBO in Common Organic Solvents

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone High These solvents possess large dipole moments and are excellent hydrogen bond acceptors, allowing them to interact strongly with the N-H, C=O, and -NO₂ groups of 6-NBO. Their inability to self-associate via hydrogen bonding leaves them fully available to solvate the solute. A related compound is noted to be soluble in DMF.[8]
Polar Protic Ethanol, Methanol Moderate These solvents can act as both hydrogen bond donors and acceptors. While they can interact favorably with 6-NBO, their ability to form strong solvent-solvent hydrogen bonds can compete with solute-solvent interactions, potentially limiting solubility compared to polar aprotic solvents. A related compound is noted to be soluble in ethanol.[8]
Ethers Tetrahydrofuran (THF), Diethyl Ether Low to Moderate THF is a polar ether that may show some solvating power. Diethyl ether is significantly less polar and is expected to be a poor solvent.
Halogenated Dichloromethane (DCM), Chloroform Low These solvents have moderate polarity but are poor hydrogen bond partners. They are unlikely to effectively overcome the strong crystal lattice energy of 6-NBO.
Aromatic Toluene, Benzene Very Low While capable of π-π interactions with the benzene ring of 6-NBO, these solvents lack the polarity and hydrogen bonding capability to solvate the nitro and lactam functionalities.

| Nonpolar Aliphatic | n-Hexane, Heptane | Negligible | These solvents interact only through weak van der Waals forces, which are insufficient to disrupt the strong intermolecular forces holding the 6-NBO crystal lattice together. |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable data, an empirical determination of solubility is essential. The Equilibrium Shake-Flask Method is the gold standard for this purpose due to its robustness and direct measurement of thermodynamic equilibrium.[9][10]

Workflow for Solubility Determination

The overall experimental workflow is depicted in the diagram below. This process ensures that a true thermodynamic equilibrium is reached and that the subsequent quantification is accurate.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification prep_compound Weigh excess 6-NBO prep_vial Combine in sealed vial prep_compound->prep_vial prep_solvent Add precise volume of organic solvent prep_solvent->prep_vial equil Agitate at constant temperature (24-72h) prep_vial->equil sep_centrifuge Centrifuge to pellet undissolved solid equil->sep_centrifuge sep_filter Filter supernatant (0.22 µm PTFE filter) sep_centrifuge->sep_filter quant_sample Collect clear saturated solution sep_filter->quant_sample quant_dilute Dilute sample to fall within calibration range quant_sample->quant_dilute quant_analyze Analyze via UV-Vis Spectrophotometry quant_dilute->quant_analyze quant_calc Calculate concentration using calibration curve quant_analyze->quant_calc

Caption: Workflow for the Equilibrium Shake-Flask Method.

Detailed Step-by-Step Methodology

This protocol describes quantification using UV-Visible Spectrophotometry, a common and accessible method.[9]

A. Preparation of Calibration Curve:

  • Stock Solution: Accurately prepare a stock solution of 6-NBO in the solvent of interest (e.g., 100 µg/mL). If solubility is low, a more soluble solvent like DMSO may be used for the primary stock, with further dilutions made in the target solvent, ensuring the final DMSO concentration is negligible.

  • Standard Solutions: Prepare a series of at least five standard solutions by serial dilution of the stock solution. The concentration range should bracket the expected solubility of the compound.

  • Determine λmax: Scan one of the mid-range standard solutions across a UV-Vis wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).

  • Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

  • Plot Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

B. Sample Equilibration and Preparation:

  • Add Excess Solute: Add an excess amount of solid 6-NBO to a known volume of the test solvent in a sealed, chemically inert vial (e.g., add ~10 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibrate: Place the vials in an incubator shaker or on a rotator, maintaining a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours.

    • Expertise Insight: To ensure true equilibrium is reached (a cornerstone of a self-validating system), it is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau when equilibrium is achieved.

  • Phase Separation:

    • Allow the vials to rest at the equilibration temperature for 30 minutes to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully draw off the supernatant using a pipette and immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any fine particulate matter.

C. Sample Analysis and Calculation:

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the test solvent to a concentration that falls within the linear range of your calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

  • Calculate Solubility: Use the equation from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final concentration of the saturated solution.

    Solubility (mg/mL) = (Calculated Concentration from Curve) × (Dilution Factor)

Data Presentation

All experimentally determined solubility data should be recorded systematically. A template for this is provided below.

Table 3: Template for Recording Experimental Solubility of 6-NBO

Organic Solvent Temperature (°C) Analytical Method Solubility (mg/mL) Solubility (mol/L) Replicates (n) Std. Deviation
e.g., Acetone 25.0 UV-Vis 3
e.g., Ethanol 25.0 UV-Vis 3

| e.g., Toluene | 25.0 | UV-Vis | | | 3 | |

Conclusion

While published quantitative data on the solubility of 2(3H)-Benzoxazolone, 6-nitro- is scarce, a robust understanding of its physicochemical properties allows for a reliable qualitative prediction of its behavior in various organic solvents. The presence of a polar nitro group and a hydrogen-bonding lactam functionality on a benzoxazolone core suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in nonpolar media. For drug development and process chemistry, where precise data is non-negotiable, empirical determination is paramount. The detailed Equilibrium Shake-Flask protocol provided herein represents a trustworthy and authoritative method for generating such critical data, empowering researchers to make informed decisions in their scientific endeavors.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Nitrophenol.
  • Chem-Impex. (n.d.). 6-Nitrobenzoxazole-2(3H)-one.
  • PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Solubility of 1,2,3-Trimethyl-4-nitrobenzene in Organic Solvents: An In-depth Technical Guide.
  • ChemBK. (2024). 6-NITRO-1,3-BENZOXAZOLE - Introduction.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Fisher Scientific. (n.d.). 6-Nitro-2(3H)-benzoxazolone, 98%.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information.
  • MDPI. (2017). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone.
  • ChemicalBook. (2025). 6-NITRO BENZOXAZOLINONE.
  • ResearchGate. (2023). Synthesis and biological profile of benzoxazolone derivatives.
  • Chemcasts. (n.d.). 6-Nitro-2-benzoxazolone (CAS 4694-91-1) Properties.
  • PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives.
  • PubMed. (1999). Solubility profiles of some isoxazolyl-naphthoquinone derivatives.
  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • ECHEMI. (n.d.). Buy 6-NITRO BENZOXAZOLINONE from HANGZHOU LEAP CHEM CO., LTD..

Sources

Spectroscopic Signature of 6-Nitro-2-Benzoxazolinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of a Versatile Scaffold

6-Nitro-2-benzoxazolinone is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electron-withdrawing nitro group, imparts unique chemical and photophysical properties, making it a valuable scaffold for the synthesis of novel bioactive agents and functional materials.[1] Accurate and comprehensive structural elucidation is the bedrock of any research and development endeavor. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize 6-nitro-2-benzoxazolinone.

This document moves beyond a mere listing of data. It is designed to provide researchers, scientists, and drug development professionals with a practical understanding of how each spectroscopic method contributes to the unequivocal identification and characterization of this molecule. We will delve into the causality behind the spectral features, offering insights into how the molecular structure dictates the observed data.

Molecular Structure and Isotopic Abundance

Before delving into the spectral data, it is essential to establish the fundamental properties of 6-nitro-2-benzoxazolinone.

PropertyValueSource
Molecular Formula C₇H₄N₂O₄[2][3]
Molecular Weight 180.12 g/mol [2][3]
CAS Number 4694-91-1[2][3]

The presence of nitrogen (¹⁴N) and the isotopic abundance of carbon (¹³C) and oxygen (¹⁸O) will give rise to characteristic isotopic patterns in high-resolution mass spectrometry, which can be a powerful tool for formula determination.

Caption: Structure of 6-nitro-2-benzoxazolinone with atom numbering.

I. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For 6-nitro-2-benzoxazolinone, Electron Ionization (EI) is a common method for generating a mass spectrum.

Expected Mass Spectral Data (Electron Ionization)

While a publicly available, fully annotated experimental mass spectrum is not readily accessible, a theoretical fragmentation pattern can be reliably predicted based on the known behavior of nitroaromatic compounds and benzoxazolinone cores.

m/z (relative intensity)Ion FormulaFragment LostProposed Fragment Structure
180 (M⁺•, high)[C₇H₄N₂O₄]⁺•-Molecular Ion
150 (moderate)[C₇H₄NO₃]⁺•NOLoss of nitric oxide
134 (moderate)[C₇H₄N₂O₂]⁺•O₂Loss of molecular oxygen
122 (high)[C₇H₄NO₂]⁺NO₂Loss of nitro radical
106 (moderate)[C₆H₄NO]⁺CO, NOLoss of carbon monoxide and nitric oxide
94 (moderate)[C₆H₄N]⁺CO, NO₂Loss of carbon monoxide and nitro radical
78 (low)[C₅H₄N]⁺CO, CO, HComplex rearrangement
Interpretation of the Fragmentation Pattern

The fragmentation of 6-nitro-2-benzoxazolinone under EI-MS is expected to be initiated by the ionization of the molecule to form the molecular ion (M⁺•) at m/z 180. The stability of the aromatic system should result in a relatively abundant molecular ion peak.

Key fragmentation pathways include:

  • Loss of NO and NO₂: The nitro group is a common site for fragmentation. The loss of a nitric oxide radical (•NO, 30 Da) to give a fragment at m/z 150, or the loss of a nitro radical (•NO₂, 46 Da) to yield a more stable even-electron ion at m/z 122, are characteristic fragmentation pathways for nitroaromatic compounds.

  • Loss of CO: The lactam (cyclic amide) ring contains a carbonyl group that can be lost as carbon monoxide (CO, 28 Da). This can occur from the molecular ion or subsequent fragment ions. For instance, the fragment at m/z 122 could lose CO to give an ion at m/z 94.

  • Rearrangements: Complex rearrangements can occur, especially after the initial fragmentation steps, leading to the formation of smaller, stable aromatic cations.

fragmentation_pathway M [M]⁺• m/z = 180 frag1 [M - NO]⁺• m/z = 150 M->frag1 - NO frag2 [M - NO₂]⁺ m/z = 122 M->frag2 - NO₂ frag3 [M - NO₂ - CO]⁺ m/z = 94 frag2->frag3 - CO

Caption: Proposed major fragmentation pathway for 6-nitro-2-benzoxazolinone in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of 6-nitro-2-benzoxazolinone is prepared in a volatile organic solvent such as methanol or acetonitrile (typically 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

  • Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

II. Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 6-nitro-2-benzoxazolinone will be characterized by absorptions corresponding to the vibrations of its key structural motifs.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-3100MediumN-H StretchAmide (lactam)
3100-3000Medium-WeakC-H StretchAromatic
~1760StrongC=O StretchCarbonyl (lactam)
1620-1580MediumC=C StretchAromatic Ring
1530-1500StrongN=O Asymmetric StretchNitro Group
1350-1330StrongN=O Symmetric StretchNitro Group
~1250StrongC-O-C Asymmetric StretchAryl Ether
800-700StrongC-H Out-of-plane BendAromatic Substitution
Interpretation of the IR Spectrum

The IR spectrum provides a "fingerprint" of the molecule's functional groups:

  • N-H Stretch: A medium intensity band in the region of 3300-3100 cm⁻¹ is expected for the N-H stretching vibration of the lactam. In the solid state, hydrogen bonding may broaden this peak.

  • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

  • Carbonyl Stretch: A strong, sharp absorption band around 1760 cm⁻¹ is a key diagnostic feature for the C=O stretch of the five-membered lactam ring. The ring strain slightly increases the frequency compared to a typical acyclic amide.

  • Nitro Group Stretches: The presence of the nitro group is unequivocally confirmed by two strong absorption bands: the asymmetric N=O stretch between 1530-1500 cm⁻¹ and the symmetric N=O stretch between 1350-1330 cm⁻¹.[4]

  • Aromatic Region: C=C stretching vibrations within the benzene ring typically appear in the 1620-1450 cm⁻¹ region.

  • C-O Stretch: The C-O-C stretching of the aryl ether component of the benzoxazolinone ring will give rise to a strong band, typically around 1250 cm⁻¹.

  • Aromatic C-H Bending: Strong bands in the 800-700 cm⁻¹ region result from out-of-plane C-H bending and are indicative of the substitution pattern on the aromatic ring.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: A small amount of 6-nitro-2-benzoxazolinone (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.

  • Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.

  • Background Spectrum: An IR spectrum of a blank KBr pellet is recorded as the background.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

The choice of solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzoxazolinone derivatives due to their good solubility in this solvent.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~11.8Singlet, broad1H-N-H (amide)
~8.1Doublet1H~2.5H-5
~7.9Doublet of Doublets1H~8.5, 2.5H-7
~7.4Doublet1H~8.5H-4
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region and one broad signal for the amide proton.

  • Amide Proton (N-H): The amide proton is expected to appear as a broad singlet at a downfield chemical shift (around 11.8 ppm) due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.

  • Aromatic Protons: The aromatic protons will be deshielded due to the electron-withdrawing effects of the nitro group and the benzoxazolinone ring system.

    • H-5: This proton is ortho to the nitro group and is expected to be the most deshielded, appearing as a doublet with a small meta coupling to H-7.

    • H-7: This proton is meta to the nitro group and ortho to the amide nitrogen. It will appear as a doublet of doublets, showing a larger ortho coupling to H-4 and a smaller meta coupling to H-5.

    • H-4: This proton is para to the nitro group and will be a doublet due to ortho coupling with H-7.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Carbon Atom
~154C=O (C-2)
~148C-NO₂ (C-6)
~142C-O (C-7a)
~132C-N (C-3a)
~118C-5
~115C-7
~110C-4
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule.

  • Carbonyl Carbon (C-2): The carbonyl carbon of the lactam will be the most deshielded carbon, appearing around 154 ppm.

  • Aromatic Carbons:

    • The carbon directly attached to the nitro group (C-6) will be significantly deshielded, appearing around 148 ppm.

    • The two carbons attached to the heteroatoms of the oxazolinone ring (C-7a and C-3a) will also be deshielded, appearing in the 142-132 ppm range.

    • The remaining three aromatic carbons (C-4, C-5, and C-7) will appear at higher field strengths, with their precise chemical shifts influenced by the electronic effects of the substituents.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 6-nitro-2-benzoxazolinone is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 6-nitro-2-benzoxazolinone, integrating data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. MS confirms the molecular weight and provides insights into fragmentation pathways. IR spectroscopy identifies the key functional groups, while NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework.

This technical guide serves as a valuable resource for researchers, providing not only the expected spectral data but also the underlying principles for their interpretation. By understanding the relationship between molecular structure and spectroscopic output, scientists can confidently characterize 6-nitro-2-benzoxazolinone and its derivatives, paving the way for new discoveries in drug development and materials science.

References

  • PubChem. 2(3H)-Benzoxazolone, 6-nitro-. [Link]

  • SpectraBase. 6-Nitro-2-benzoxazolinone. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

Sources

An In-depth Technical Guide to the Commercial Availability of 2(3H)-Benzoxazolone, 6-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the commercial availability, procurement, and handling of 2(3H)-Benzoxazolone, 6-nitro- (CAS No. 4694-91-1), a key heterocyclic compound utilized in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering critical data on suppliers, material specifications, and safety protocols. The guide synthesizes technical data with practical insights to facilitate informed purchasing decisions and ensure safe laboratory practices.

Introduction: The Significance of 2(3H)-Benzoxazolone, 6-nitro-

The benzoxazolone scaffold is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] 2(3H)-Benzoxazolone, 6-nitro- (also known as 6-nitro-2-benzoxazolinone) is a vital derivative within this class. Its unique electronic and structural properties, conferred by the nitro group, make it a valuable intermediate and building block in the synthesis of novel compounds for drug discovery and development.[3] Specifically, benzoxazolone derivatives have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and myeloperoxidase inhibitory effects.[4][5]

Beyond pharmaceuticals, this compound is employed in materials science for developing advanced polymers and as a fluorescent probe in biochemical assays.[3] Given its broad applicability, a clear understanding of its commercial landscape is essential for the scientific community. This guide aims to provide that clarity, detailing the compound's properties, commercial sources, and best practices for its acquisition and use.

Chemical Identity and Physicochemical Properties

Accurate identification is the first step in procurement. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

Key Identifiers:

  • Systematic Name: 6-nitro-1,3-benzoxazol-2(3H)-one[6]

  • Common Synonyms: 6-Nitro-2-benzoxazolinone, 6-Nitrobenzoxazolone[7][8]

  • CAS Number: 4694-91-1[6][9][10][11][12]

  • Molecular Formula: C₇H₄N₂O₄[3][6][9][10][11]

  • InChI Key: JGYJZHYTADCWIK-UHFFFAOYSA-N[8][9]

A summary of its key physicochemical properties is presented below. These values are critical for experimental design, influencing factors such as solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Molecular Weight 180.12 g/mol [3][6][7][11]
Appearance Pale yellow to pale cream solid, crystals, or powder[3][9]
Melting Point 241 - 252 °C[3][8][9]
Density 1.6 ± 0.1 g/cm³[8]
Purity (Typical) ≥97.5% (HPLC)[3][9]

Commercial Availability and Supplier Analysis

2(3H)-Benzoxazolone, 6-nitro- is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. The choice of supplier often depends on the required purity, quantity, lead time, and cost. For most discovery and preclinical applications, a purity of ≥98% is recommended to ensure reproducibility and minimize the impact of impurities on experimental results.

Below is a comparative table of prominent commercial suppliers. It is crucial to verify current stock and pricing directly with the vendors.

SupplierTypical PurityCommon Pack SizesNotes
Thermo Scientific Chemicals 98%1 g, 5 gAssay by HPLC ≥97.5%.[9]
Chem-Impex ≥98% (HPLC)1 g, 5 g, 25 gListed as a versatile intermediate for pharmaceuticals and agrochemicals.[3]
US Biological Life Sciences Highly Purified2 g, 5 g, 10 g, 25 g, 50gMarketed under the "Biochemicals" group.[13]
Parchem N/ABulk quantitiesSpecialty chemical supplier for worldwide distribution.[7]
ECHEMI (Platform) Industrial GradeBulk (e.g., per KG)Connects with manufacturers like XIAMEN EQUATION CHEMICAL CO.,LTD and traders like HANGZHOU LEAP CHEM CO., LTD.[8][14]

Expert Insight: When selecting a supplier, the critical determinant is the intended application. For early-stage in vitro screening or cell-based assays, a high-purity grade (e.g., >98%) from a reputable supplier like Thermo Scientific is paramount to avoid confounding results from unknown impurities. For large-scale synthesis where the compound is a starting material, an industrial grade from a platform like ECHEMI may be more cost-effective, with the understanding that re-crystallization or other purification steps may be necessary upon receipt.

Procurement and Safe Handling Workflow

A systematic approach to procuring and handling chemical reagents is fundamental to laboratory safety and experimental success. The following workflow outlines the key decision points and actions from selection to use.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: Receiving & Handling cluster_2 Phase 3: Laboratory Use A Define Research Need (Purity, Quantity) B Identify & Vet Suppliers (Compare Specs, Lead Time) A->B Application drives specs C Request Quotation & Place Order B->C Select optimal vendor D Receive & Inspect Shipment (Verify CAS No., Check for Damage) C->D E Review Safety Data Sheet (SDS) (Identify Hazards & PPE) D->E Mandatory safety review F Log into Inventory & Store (0-8°C Recommended) E->F Follow SDS guidelines G Don Personal Protective Equipment (PPE) F->G H Weigh & Handle in Ventilated Area (Avoid Dust Formation) G->H Gloves, eye protection I Dispose of Waste Properly (Follow Institutional Protocols) H->I After experiment

Caption: Procurement and Safe Handling Workflow for 2(3H)-Benzoxazolone, 6-nitro-.

Detailed Protocol for Safe Handling and Storage

This protocol is a self-validating system, grounded in standard GHS (Globally Harmonized System) classifications and supplier recommendations.

1. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique. Wear a lab coat.[15]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[8][15]

2. Handling and Use:

  • Avoid contact with skin and eyes.[15][16]

  • Avoid the formation of dust and aerosols.[15][16]

  • Wash hands thoroughly after handling.[15]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[17]

3. Storage:

  • Temperature: Store in a cool place. Some suppliers recommend refrigerated conditions (0-8°C).[3]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[17][18]

4. First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[15]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[15]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][15]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[15]

  • In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[15][16]

Trustworthiness: This protocol is based on aggregated hazard information from multiple sources, including GHS classifications which indicate the compound causes skin and serious eye irritation.[6] Adherence to these steps mitigates the primary risks associated with handling this chemical.

Conclusion

2(3H)-Benzoxazolone, 6-nitro- is a commercially accessible and valuable compound for scientific research, particularly in the fields of drug development and material science. Its procurement is straightforward, with several reputable suppliers offering high-purity grades suitable for sensitive applications. By following the structured workflow and safety protocols outlined in this guide, researchers can confidently and safely incorporate this versatile building block into their experimental designs, paving the way for new discoveries.

References

  • 6-Nitrobenzoxazole-2(3H)-one. Chem-Impex.

  • 6-Nitro-3H-1,3-benzoxazol-2-one. Parchem.

  • 6-nitrobenzoxazole-2(3h)-one suppliers USA. ChemicalRegister.

  • Buy 6-NITRO BENZOXAZOLINONE Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD. ECHEMI.

  • 2(3H)-Benzoxazolone, 6-nitro-. PubChem, National Center for Biotechnology Information.

  • Buy 6-NITRO BENZOXAZOLINONE from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.

  • 6-NITRO BENZOTHIAZOLE CAS NO 2942-06-5 MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.

  • 6-Nitro-2(3H)-benzoxazolone, 98%. Thermo Scientific Chemicals.

  • SAFETY DATA SHEET - NBD-F. Tokyo Chemical Industry Co., Ltd.

  • SAFETY DATA SHEET - 2-Benzothiazolamine, 6-nitro-. Fisher Scientific.

  • Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. MDPI.

  • SAFETY DATA SHEET - 6-Acetyl-2(3H)-benzoxazolone. Fisher Scientific.

  • Safety Data Sheet - 6-Nitrobenzothiazole. Angene Chemical.

  • 6-Nitro-2(3H)-benzoxazolone, 98%. Fisher Scientific.

  • Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. PubMed.

  • Synthesis of Benzoxazolones. Organic Chemistry Portal.

  • 2(3H)-Benzoxazolone, 6-nitro- - Substance Details. US EPA.

  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. Google Patents.

  • 6-nitro-2(3H)-benzoxazolone. Stenutz.

  • Application Notes and Protocols for 6-Nitro-2-(p-tolyl)benzo[d]oxazole and Structurally Related Compounds. Benchchem.

  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. PubMed.

  • 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. PubMed.

  • 6-NITRO-1,3-BENZOXAZOLE. ChemBK.

  • (PDF) 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. ResearchGate.

Sources

A Researcher's Guide to Sourcing and Qualifying 6-Nitro-2-Benzoxazolinone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of starting materials is paramount. The success of a synthesis, the validity of biological assays, and the ultimate viability of a drug candidate are all intrinsically linked to the quality of the chemical building blocks used. 6-Nitro-2-benzoxazolinone, a key intermediate in the synthesis of a variety of biologically active compounds, is no exception. This guide provides a comprehensive overview for researchers on sourcing, evaluating, and handling this critical reagent to ensure the reliability and reproducibility of their scientific endeavors.

The Significance of 6-Nitro-2-Benzoxazolinone in Medicinal Chemistry

6-Nitro-2-benzoxazolinone is a versatile heterocyclic compound that serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its benzoxazolinone core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of pharmacological activities. The nitro group at the 6-position provides a strategic handle for further chemical modifications, allowing for the introduction of various functional groups to modulate the biological activity, pharmacokinetic properties, and target specificity of the resulting molecules.

The benzoxazolinone scaffold has been explored for its potential in developing treatments for a variety of diseases. For instance, derivatives have been investigated for their activity as inhibitors of the HIV-1 nucleocapsid protein, a novel target for antiretroviral therapy[1][2]. Furthermore, the broader class of benzoxazolones has shown promise in the development of antibacterial agents and compounds with anti-inflammatory properties[3][4]. The ability to readily derivatize the 6-nitro group makes 6-nitro-2-benzoxazolinone a sought-after starting material for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Identifying and Qualifying Suppliers of Research-Grade 6-Nitro-2-Benzoxazolinone

The selection of a reliable supplier is a critical first step in the procurement of any chemical reagent. For a specialized intermediate like 6-nitro-2-benzoxazolinone, it is essential to partner with suppliers who can provide not only the material itself but also comprehensive documentation and a commitment to quality.

Potential Suppliers

A survey of the chemical supplier landscape reveals several companies that list 6-nitro-2-benzoxazolinone in their catalogs for research purposes. These range from large, well-established distributors to more specialized manufacturers. Some notable suppliers include:

  • Fisher Scientific : A major distributor of scientific products, offering 6-nitro-2(3H)-benzoxazolone with a stated purity of 98%[5].

  • HANGZHOU LEAP CHEM CO., LTD. : A specialized fine chemical supplier for research and development, positioning themselves as a customer-oriented enterprise with a broad range of innovative chemical products[6].

  • XIAMEN EQUATION CHEMICAL CO.,LTD : A manufacturer of 6-nitro-2-benzoxazolinone, providing basic information about the compound's properties[7].

  • CP Lab Safety : A supplier offering 6-nitro-2-benzothiazolinone, a related but distinct compound, highlighting the importance of verifying the exact chemical structure when ordering[8].

  • Chem-Impex : A supplier of various chemical intermediates, including the related compound 6-amino-2-benzoxazolinone, which can be a useful starting material or a potential impurity[9].

It is important to note that availability and product specifications can change, so researchers should always verify the current status with the supplier.

A Workflow for Supplier Qualification

A systematic approach to qualifying suppliers is essential to mitigate risks associated with poor quality reagents. The following workflow, illustrated in the diagram below, outlines a robust process for selecting a suitable supplier.

G cluster_0 Supplier Qualification Workflow start Identify Potential Suppliers request_info Request Technical Data Package: - Certificate of Analysis (CoA) - Purity Specifications - Safety Data Sheet (SDS) start->request_info eval_docs Evaluate Documentation for Completeness and Adherence to Standards request_info->eval_docs sample_request Request a Sample for In-House QC eval_docs->sample_request perform_qc Perform In-House Quality Control Testing (e.g., NMR, HPLC, MS) sample_request->perform_qc compare_results Compare In-House Data with Supplier's CoA perform_qc->compare_results decision Approve or Reject Supplier compare_results->decision approve Approved Supplier decision->approve Data Matches reject Rejected Supplier decision->reject Discrepancies Found

Caption: A stepwise workflow for the qualification of chemical suppliers.

Technical Specifications and In-House Quality Control

Upon receiving a shipment of 6-nitro-2-benzoxazolinone, it is imperative to conduct in-house quality control (QC) to verify its identity, purity, and integrity. This step is crucial for ensuring the reproducibility of experimental results.

Typical Specifications

Research-grade 6-nitro-2-benzoxazolinone should ideally meet the following specifications:

ParameterSpecificationAnalytical Method
Appearance White to off-white or light yellowish-brown powder/needlesVisual Inspection
Identity Conforms to the structure of 6-nitro-2-benzoxazolinone¹H NMR, ¹³C NMR, Mass Spectrometry
Purity ≥98%HPLC, GC
Melting Point 248-252 °C (literature value)[10]Melting Point Apparatus
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solventsSolubility Testing
Step-by-Step Protocol for QC Analysis

The following is a general protocol for the analytical characterization of 6-nitro-2-benzoxazolinone.

Objective: To confirm the identity and assess the purity of a supplied batch of 6-nitro-2-benzoxazolinone.

Materials:

  • 6-nitro-2-benzoxazolinone sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, for HPLC mobile phase)

  • Analytical balance

  • NMR spectrometer

  • HPLC system with a UV detector

  • Mass spectrometer

Procedure:

1. Sample Preparation:

  • Accurately weigh a small amount of the 6-nitro-2-benzoxazolinone sample for each analytical technique.
  • For NMR analysis, dissolve approximately 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in an NMR tube.
  • For HPLC analysis, prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
  • For mass spectrometry, prepare a dilute solution of the sample in a suitable solvent for direct infusion or LC-MS analysis.

2. ¹H and ¹³C NMR Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra of the sample.
  • Expected ¹H NMR signals (in DMSO-d₆): The spectrum should show characteristic peaks for the aromatic protons and the N-H proton of the benzoxazolinone ring system. The chemical shifts and coupling patterns should be consistent with the structure of 6-nitro-2-benzoxazolinone.
  • Expected ¹³C NMR signals (in DMSO-d₆): The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.
  • Analysis: Compare the obtained spectra with reference spectra or predicted spectra to confirm the identity of the compound. Integrate the peaks in the ¹H NMR spectrum to assess the relative ratios of protons and to identify any potential impurities.

3. High-Performance Liquid Chromatography (HPLC):

  • Method:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid) is typically effective. For example, a linear gradient from 10% to 90% acetonitrile over 15-20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
  • Analysis: Inject the prepared sample solution. The resulting chromatogram should show a major peak corresponding to 6-nitro-2-benzoxazolinone. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

4. Mass Spectrometry (MS):

  • Method: Electrospray ionization (ESI) in negative or positive ion mode is a common technique.
  • Analysis: The mass spectrum should show a molecular ion peak corresponding to the exact mass of 6-nitro-2-benzoxazolinone (C₇H₄N₂O₄, exact mass: 180.0171). The observed mass should be within a few ppm of the calculated mass.

The following diagram illustrates the decision-making process based on the QC results.

G cluster_1 In-House QC Decision Workflow start_qc Receive and Log Sample perform_analysis Perform NMR, HPLC, and MS Analysis start_qc->perform_analysis analyze_data Analyze Analytical Data perform_analysis->analyze_data check_identity Identity Confirmed? analyze_data->check_identity check_purity Purity ≥ 98%? check_identity->check_purity Yes quarantine Quarantine Lot and Contact Supplier check_identity->quarantine No accept_lot Accept Lot for Research Use check_purity->accept_lot Yes check_purity->quarantine No

Caption: A workflow for the internal quality control and lot acceptance of 6-nitro-2-benzoxazolinone.

Safe Handling and Storage

Proper handling and storage of 6-nitro-2-benzoxazolinone are essential for maintaining its quality and ensuring the safety of laboratory personnel.

  • Handling: Always handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[7].

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Protect from light and moisture to prevent degradation.

Conclusion

The procurement of high-quality 6-nitro-2-benzoxazolinone is a foundational step for any research program that utilizes this important chemical intermediate. By implementing a rigorous supplier qualification process, conducting thorough in-house quality control, and adhering to safe handling practices, researchers can ensure the integrity of their starting materials and the reliability of their scientific outcomes. This diligence is not merely a matter of good laboratory practice; it is a prerequisite for the successful development of new medicines that can benefit human health.

References

  • CP Lab Safety. (n.d.). 6-Nitro-2-benzothiazolinone, min 97%, 1 gram. Retrieved from [Link]

  • Richey, J. D., Scism, A. J., Caskey, A. L., & BeMiller, J. N. (1975). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Agricultural and Biological Chemistry, 39(3), 683-685. Retrieved from [Link]

  • Richey, J. D., Scism, A. J., Caskey, A. L., & BeMiller, J. N. (1975). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Bioscience, Biotechnology, and Biochemistry, 39(3), 683-685. Retrieved from [Link]

  • Yıldız, İ., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. Retrieved from [Link]

  • Richey, J. D., Scism, A. J., Caskey, A. L., & BeMiller, J. N. (1975). On the Synthesis of 6-Methoxy-2-benzoxazolinone1). J-Stage, 39(3), 683-685. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 6-NITRO BENZOXAZOLINONE. Retrieved from [Link]

  • Ribeiro da Silva, M. A., & Matos, M. A. (2018). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 23(1), 127. Retrieved from [Link]

  • U.S. Patent No. 4,831,152. (1989). 5-halo-6-nitro-2-substituted benzoxazole compounds. Google Patents.
  • Gevorgyan, A., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 12(9), 4783. Retrieved from [Link]

  • Billod, J. M., et al. (2018). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. European Journal of Medicinal Chemistry, 147, 379-387. Retrieved from [Link]

  • Sosič, I., et al. (2022). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 72(2), 205-221. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. Chemistry & Biodiversity, e202400031. Retrieved from [Link]

  • Billod, J. M., et al. (2018). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. European Journal of Medicinal Chemistry, 147, 379-387. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Therapeutic Potential of 6-nitro-2(3H)-Benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on a specific derivative, 6-nitro-2(3H)-benzoxazolone, exploring its synthesis, and potential therapeutic applications as an antimicrobial, anticancer, and anticonvulsant agent. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific underpinnings and experimental methodologies associated with this promising compound.

Introduction: The Versatility of the Benzoxazolone Core

Benzoxazolone and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These compounds have been reported to exhibit antimicrobial, antifungal, analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3] The 6-nitro- substitution on the benzoxazolone ring is of particular interest as the nitro group can significantly influence the molecule's electronic properties and biological activity. This guide will delve into the specific potential of 6-nitro-2(3H)-benzoxazolone in three key therapeutic areas.

Synthesis of 6-nitro-2(3H)-Benzoxazolone

The synthesis of 6-nitro-2(3H)-benzoxazolone is a multi-step process that begins with the formation of the benzoxazolone ring, followed by nitration. A common and efficient method involves the reaction of o-aminophenol with urea to form 2(3H)-benzoxazolone, which is then nitrated to yield the desired product.[4][5][6]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2(3H)-Benzoxazolone [6][7]

  • In a round-bottom flask, combine o-aminophenol and urea in a molar ratio of 1:1.5.

  • Heat the mixture to 130-140°C in an oil bath.

  • Maintain the temperature and stir the molten mixture for 3-4 hours. Ammonia gas will be evolved during the reaction.

  • Cool the reaction mixture to room temperature. The solidified product is crude 2(3H)-benzoxazolone.

  • Recrystallize the crude product from hot water or ethanol to obtain pure 2(3H)-benzoxazolone.

  • Dry the purified crystals in a vacuum oven.

Step 2: Nitration of 2(3H)-Benzoxazolone [4][8][9]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.

  • Slowly add 2(3H)-benzoxazolone to the cold sulfuric acid with continuous stirring until it is completely dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2(3H)-benzoxazolone in sulfuric acid, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10°C for 1-2 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid, 6-nitro-2(3H)-benzoxazolone, is collected by vacuum filtration.

  • Wash the product with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol or acetic acid to obtain pure 6-nitro-2(3H)-benzoxazolone.

  • Dry the purified product in a vacuum oven.

Caption: Synthetic workflow for 6-nitro-2(3H)-benzoxazolone.

Potential Therapeutic Applications

Antimicrobial Activity

Mechanism of Action: Nitroaromatic compounds often exert their antimicrobial effects through a process of reductive activation by microbial nitroreductases. This enzymatic reduction generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[10][11] The electron-withdrawing nature of the nitro group on the benzoxazolone scaffold likely contributes to this mechanism.[3]

Data on Related Compounds:

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
Benzoxazolone DerivativesE. coli8 - >512[7]
Benzoxazolone DerivativesP. aeruginosa64 - >512[7]
Benzoxazolone DerivativesS. aureus8 - 512[7]
Benzoxazolone DerivativesE. faecalis32 - 512[7]
Benzoxazolone DerivativesC. albicans128 - >512[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Prepare a stock solution of 6-nitro-2(3H)-benzoxazolone in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive control wells (microorganism with no compound) and negative control wells (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Assay start Prepare Compound Stock Solution dilution Serial Dilution in 96-well Plate start->dilution inoculation Inoculate with Microbial Suspension dilution->inoculation incubation Incubate (e.g., 37°C, 24h) inoculation->incubation readout Determine MIC (Lowest concentration with no visible growth) incubation->readout

Caption: Workflow for MIC determination by broth microdilution.

Anticancer Activity

Mechanism of Action: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12] Derivatives of 6-acyl-2(3H)-benzoxazolone have been investigated as inhibitors of PI3Kα, a key enzyme in this pathway. By inhibiting PI3Kα, these compounds can block the downstream signaling cascade, leading to a decrease in cell proliferation and the induction of apoptosis.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 6-nitro-2(3H)- benzoxazolone (Derivative) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the target of inhibition.

Data on Related Compounds:

While IC50 values for 6-nitro-2(3H)-benzoxazolone are not specified in the provided search results, various studies have reported the anticancer activity of related benzoxazolone and nitro-containing compounds against different cancer cell lines.

Compound/Derivative ClassCell LineIC50 (µM)Reference
Benzimidazole derivativeHCT-11624.08 ± 0.31[13]
Benzimidazole derivativeMCF-78.86 ± 1.10[13]
Phthalazine derivativeHCT-1164.83[1]
Phthalazine derivativeMCF-74.58[1]
Nitro-thiazolyl hydrazoneMCF-7125[14]

Experimental Protocol: PI3Kα Inhibition Assay

  • Prepare a reaction buffer containing ATP and a lipid substrate (e.g., PIP2).

  • Add the PI3Kα enzyme to the wells of a microplate.

  • Add various concentrations of the test compound (6-nitro-2(3H)-benzoxazolone) to the wells.

  • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product (e.g., PIP3) or the remaining ATP using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Anticonvulsant Activity

Mechanism of Action: The anticonvulsant activity of many benzoxazolone derivatives is thought to be mediated through the modulation of inhibitory and excitatory neurotransmission.[15][16] One potential mechanism is the enhancement of GABAergic inhibition. This can be achieved by increasing the levels of the inhibitory neurotransmitter GABA in the brain.[16] Another mechanism involves the blockade of excitatory neurotransmission, for example, by acting as an antagonist at glutamate receptors.[17]

Anticonvulsant_MoA cluster_gaba GABAergic Synapse (Inhibitory) cluster_glutamate Glutamatergic Synapse (Excitatory) GABA_release GABA Release GABA_receptor GABA-A Receptor GABA_release->GABA_receptor Cl_influx Cl⁻ Influx (Hyperpolarization) GABA_receptor->Cl_influx Seizure_Threshold Increased Seizure Threshold Cl_influx->Seizure_Threshold Glutamate_release Glutamate Release NMDA_receptor NMDA/AMPA Receptor Glutamate_release->NMDA_receptor Na_Ca_influx Na⁺/Ca²⁺ Influx (Depolarization) NMDA_receptor->Na_Ca_influx Na_Ca_influx->Seizure_Threshold Compound 6-nitro-2(3H)-benzoxazolone (or derivative) Compound->GABA_release Enhances Compound->NMDA_receptor Inhibits

Caption: Potential anticonvulsant mechanisms of action at inhibitory and excitatory synapses.

Data on Related Compounds:

While the ED50 for 6-nitro-2(3H)-benzoxazolone in the maximal electroshock (MES) test is not available in the provided results, studies on other benzoxazolone derivatives have shown significant anticonvulsant activity.

Compound/DerivativeTest ModelED50 (mg/kg)Reference
Benzoxazolone Derivative 43MES (mice, i.p.)8.7[15]
Benzoxazolone Derivative 45MES (mice, i.p.)7.6[15]
Benzoxazolone Derivative 45MES (rats, p.o.)18.6[15]
Benzoxazole Derivative 4gMES (mice, i.p.)23.7[16]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice [18]

  • Administer the test compound (6-nitro-2(3H)-benzoxazolone) or vehicle to groups of mice via an appropriate route (e.g., intraperitoneal or oral).

  • At the time of predicted peak effect, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension phase.

  • Determine the percentage of animals protected at each dose level.

  • Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure.

Conclusion and Future Directions

6-nitro-2(3H)-benzoxazolone is a compound of significant interest with a foundation for potential therapeutic applications in infectious diseases, oncology, and neurology. The synthetic route is well-established, and the broader class of benzoxazolones has a proven track record of diverse biological activities. While direct and comprehensive biological data for 6-nitro-2(3H)-benzoxazolone itself is somewhat limited in the public domain, the information available for structurally related compounds provides a strong rationale for its further investigation.

Future research should focus on:

  • Comprehensive Biological Screening: Systematic in vitro and in vivo evaluation of 6-nitro-2(3H)-benzoxazolone against a wide panel of microbial strains, cancer cell lines, and in various seizure models.

  • Mechanism of Action Studies: Detailed investigations to elucidate the precise molecular targets and pathways through which 6-nitro-2(3H)-benzoxazolone exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. The exploration of the full potential of 6-nitro-2(3H)-benzoxazolone and its analogs promises to be a fruitful area of scientific inquiry.

References

  • Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Ucar, H., et al. (1998). Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives. Journal of Medicinal Chemistry, 41(7), 1138-45. Retrieved from [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved from [Link]

  • In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • The PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Method for producing 5-nitro-2aminophenol. (2019). Google Patents.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. Retrieved from [Link]

  • Process for preparing benzoxazolones-(2)and benzothiazolones-(2). (1974). Google Patents.
  • In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial activity minimum inhibitory concentration (MIC µ g/mL) of synthesized compounds compared with standard drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. (2018). PMC. Retrieved from [Link]

  • Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. (n.d.). ResearchGate. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2023). PMC. Retrieved from [Link]

  • Nitration Reaction of benzoxazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (2016). PMC. Retrieved from [Link]

  • SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES. (n.d.). Retrieved from [Link]

  • Process for preparing benzoxazolones-(2)and benzothiazolones-(2). (1974). Google Patents.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). SciSpace. Retrieved from [Link]

  • Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. (2020). INEOS OPEN. Retrieved from [Link]

  • Anticonvulsant action of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline in immature rats: comparison with the effects on motor performance. (1997). PubMed. Retrieved from [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Nitro-2-Benzoxazolinone: Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-2-benzoxazolinone is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its structural motif, featuring a fused benzene and oxazolone ring system with a nitro functional group, imparts a range of biological activities. This technical guide provides a comprehensive overview of 6-nitro-2-benzoxazolinone, detailing its synthesis, physicochemical properties, and known biological activities, including its antimicrobial, antifungal, and herbicidal effects. Furthermore, this guide delves into the putative mechanisms of action, exploring the role of the nitro group in its biological effects and its potential modulation of key cellular signaling pathways. Detailed experimental protocols for its synthesis and for assessing its antimicrobial properties are also presented to facilitate further research and development.

Introduction

Benzoxazolinones are a class of bicyclic heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological properties. The introduction of a nitro group at the 6-position of the benzoxazolinone scaffold can significantly modulate its biological activity, making 6-nitro-2-benzoxazolinone a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] This guide aims to serve as a detailed technical resource for researchers engaged in the study and application of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-nitro-2-benzoxazolinone is fundamental for its application in research and development.

PropertyValueSource(s)
Chemical Formula C₇H₄N₂O₄[2]
Molecular Weight 180.12 g/mol [2]
CAS Number 4694-91-1[2]
Appearance Yellow powder[1]
Melting Point 241 °C[2]
Solubility Sparingly soluble in water[1]

Synthesis of 6-Nitro-2-Benzoxazolinone

The synthesis of 6-nitro-2-benzoxazolinone is typically achieved through a two-step process involving the cyclocondensation of an aminophenol derivative followed by nitration.

Synthesis of the Benzoxazolinone Intermediate

The initial step involves the formation of the benzoxazolinone core. A common method is the reaction of o-aminophenol with urea.[3][4]

Synthesis_Step1 aminophenol o-Aminophenol reaction + aminophenol->reaction urea Urea urea->reaction benzoxazolinone 2-Benzoxazolinone reaction->benzoxazolinone Heat

Figure 1: Synthesis of the 2-benzoxazolinone intermediate.

Nitration of 2-Benzoxazolinone

The second step is the electrophilic nitration of the benzoxazolinone intermediate to introduce the nitro group at the 6-position. This is a critical step that requires careful control of reaction conditions.[5][6][7][8]

Nitration_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification HNO3 Conc. Nitric Acid Mix_Acids Mix and Cool (0°C) HNO3->Mix_Acids H2SO4_1 Conc. Sulfuric Acid H2SO4_1->Mix_Acids Reaction_Vessel Reaction at 0-5°C Mix_Acids->Reaction_Vessel Slow Addition Benzoxazolinone 2-Benzoxazolinone in Conc. Sulfuric Acid Benzoxazolinone->Reaction_Vessel Quench Pour onto Ice Reaction_Vessel->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize Product 6-Nitro-2-benzoxazolinone Recrystallize->Product Reductive_Activation cluster_pathway Proposed Bioactivation Pathway Nitro_Compound 6-Nitro-2-benzoxazolinone (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro_Compound->Nitroso Nitroreductase + 2e- Hydroxylamino Hydroxylamino Intermediate (R-NHOH) Nitroso->Hydroxylamino Nitroreductase + 2e- Reactive_Species Reactive Intermediates Nitroso->Reactive_Species Amino Amino Metabolite (R-NH2) Hydroxylamino->Amino Nitroreductase + 2e- Hydroxylamino->Reactive_Species Cellular_Damage Cellular Damage (e.g., DNA damage) Reactive_Species->Cellular_Damage Signaling_Crosstalk cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation NFkB NF-κB Nrf2->NFkB Inhibition Keap1 Keap1 Keap1->Nrf2 Inhibition Antioxidants Antioxidant & Detoxifying Enzymes ARE->Antioxidants Transcription Inflammation_Genes Pro-inflammatory Genes NFkB->Inflammation_Genes Activation IkB IκB IkB->NFkB Inhibition Inflammation Inflammation Inflammation_Genes->Inflammation Transcription Nitro_Compound 6-Nitro-2-benzoxazolinone (or its metabolites) Nitro_Compound->Keap1 Potential Inhibition Nitro_Compound->IkB Potential Inhibition

Figure 4: Potential modulation of Nrf2 and NF-κB signaling pathways.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 6-nitro-2-benzoxazolinone, standardized in vitro assays are employed.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

[9]Materials:

  • 6-Nitro-2-benzoxazolinone

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic/antifungal

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve a known weight of 6-nitro-2-benzoxazolinone in a suitable solvent to prepare a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the broth medium across the wells of a 96-well plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the inoculum to each well containing the test compound dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

6-Nitro-2-benzoxazolinone is a molecule with significant potential in both pharmaceutical and agricultural applications. Its straightforward synthesis and diverse biological activities, including antimicrobial, antifungal, and herbicidal effects, make it an attractive scaffold for further investigation and derivatization. The proposed mechanism of action, involving reductive activation of the nitro group and potential modulation of key signaling pathways like NF-κB and Nrf2, provides a rationale for its observed bioactivities and opens avenues for the design of novel therapeutic and crop protection agents. The detailed protocols provided in this guide are intended to facilitate further research into the promising properties of this compound.

References

  • Truman ChemLab. (n.d.). Multistep Synthesis Nitration. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Docking and QSAR Study of 2-Benzoxazolinone, Quinazoline and Diazocoumarin Derivatives as Anti-HIV-1 Agents. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Biological activity of benzoxazolinone and benzoxazolinethione derivatives. Retrieved from [Link]

  • Universidad de Cádiz. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Retrieved from [Link]

  • ResearchGate. (n.d.). Values estimated of IC50 and MIC to the growth inhibition of fungi.... Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values (MIC50 & MIC90) of Most Potent compounds measured against three fungi strains. Retrieved from [Link]

  • Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • ResearchGate. (n.d.). Crosstalk between the Nrf2 and NF-κB pathways. Oxidative stress.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The crosstalk between Nrf2 and NF-κB pathways in coronary artery disease: Can it be regulated by SIRT6?. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp. Retrieved from [Link]

  • ResearchGate. (2021). Biological activity of benzoxazolinone and benzoxazolinethione derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymes associated with reductive activation and action of nitazoxanide, nitrofurans, and metronidazole in Helicobacter pylori. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Retrieved from [Link]

  • Kocatepe Medical Journal. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. Retrieved from [Link]

  • AIR Unimi. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3. Retrieved from [Link]

  • MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]

  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

  • Austin Publishing Group. (n.d.). Role of NF-κB Signaling Pathway and Oxidative Stress in Liver Inflammation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Current Strategies for Real-Time Enzyme Activation. Retrieved from [Link]

Sources

discovery and first synthesis of 2(3H)-Benzoxazolone, 6-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Privileged Scaffold in Medicinal Chemistry

The benzoxazolone nucleus represents a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in a wide array of biologically active compounds.[1] Its unique physicochemical profile, characterized by a weakly acidic nature and a harmonious blend of lipophilic and hydrophilic fragments, renders it an ideal template for drug design.[2] This guide delves into the discovery, synthesis, and technical intricacies of a key derivative that has garnered significant interest: 6-nitro-2(3H)-benzoxazolone. We will navigate the historical context of its emergence, dissect the foundational synthetic strategies with an emphasis on the causality behind experimental choices, and present its physicochemical properties and contemporary applications, thereby providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Section 1: Discovery and Historical Context

The journey to 6-nitro-2(3H)-benzoxazolone begins with the foundational work on its parent heterocycle. The first synthesis of 2-benzoxazolinone was reported in the early 20th century, laying the groundwork for the exploration of this versatile chemical entity. While a singular "discovery" paper for the 6-nitro derivative remains elusive in early literature, its synthesis logically follows from established chemical principles of the era. The introduction of the nitro group, a common modification in early medicinal chemistry to modulate biological activity, likely occurred through one of two primary synthetic paradigms that gained prominence in the early to mid-20th century:

  • Electrophilic Nitration of the Pre-formed Benzoxazolone Ring: Following the establishment of the benzoxazolone scaffold, a logical subsequent step was the exploration of its reactivity, particularly through electrophilic aromatic substitution. The nitration of aromatic compounds was a well-understood and widely practiced transformation.

  • Cyclization of a Pre-nitrated Precursor: An alternative and often more regioselective approach involves the synthesis of the target molecule from a starting material that already contains the nitro group in the desired position. For 6-nitro-2(3H)-benzoxazolone, the key precursor is 2-amino-4-nitrophenol.

This guide will explore both of these foundational synthetic routes, providing a detailed examination of the underlying chemical principles and experimental considerations.

Section 2: The First Synthesis - A Tale of Two Pathways

The synthesis of 6-nitro-2(3H)-benzoxazolone can be approached from two distinct and mechanistically informative directions. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability.

Pathway 1: Electrophilic Nitration of 2(3H)-Benzoxazolone

This method embodies a direct approach to functionalizing the pre-existing benzoxazolone core. The success of this pathway hinges on the directing effects of the substituents on the benzene ring and the careful control of reaction conditions to favor the formation of the desired isomer.

Experimental Protocol: Nitration of 2(3H)-Benzoxazolone

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Dissolution of the Substrate: Dissolve 2(3H)-benzoxazolone in a minimal amount of concentrated sulfuric acid in a separate reaction vessel, also cooled in an ice bath. This ensures the substrate is fully protonated and susceptible to electrophilic attack.

  • Controlled Addition: Slowly add the prepared nitrating mixture to the solution of 2(3H)-benzoxazolone, maintaining a low temperature (typically 0-10 °C) to minimize side reactions and the formation of dinitro products.

  • Reaction Monitoring: Allow the reaction to proceed at a low temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the crude product. The solid is then collected by filtration, washed with cold water to remove residual acid, and dried.

  • Purification: The crude product, a mixture of isomers, is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to isolate the 6-nitro isomer.

Causality and Mechanistic Insights

The regioselectivity of the nitration is governed by the electronic properties of the benzoxazolone ring system. The amide nitrogen and the ether oxygen are both ortho-, para-directing activators. However, the electron-withdrawing effect of the carbonyl group deactivates the ring. The interplay of these factors directs the incoming nitronium ion primarily to the 6-position, with the 5-nitro isomer also potentially forming. The use of a strong acid mixture ensures the generation of a sufficient concentration of the nitronium ion for the reaction to proceed.

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O Sigma_Complex Sigma Complex (Wheland Intermediate) Benzoxazolone 2(3H)-Benzoxazolone Benzoxazolone->Sigma_Complex + NO₂⁺ 6_Nitro 6-Nitro-2(3H)-benzoxazolone Sigma_Complex->6_Nitro - H⁺

Caption: Mechanism of Electrophilic Nitration of 2(3H)-Benzoxazolone.

Pathway 2: Cyclization of 2-Amino-4-nitrophenol

This approach offers superior regioselectivity as the position of the nitro group is predetermined in the starting material. The core of this synthesis is the formation of the five-membered oxazolone ring from an ortho-aminophenol derivative. This can be achieved using various carbonylating agents.

Experimental Protocol: Cyclization using Urea

A common and practical method for this transformation involves the reaction of 2-amino-4-nitrophenol with urea.[3]

  • Reaction Setup: In a round-bottom flask, combine 2-amino-4-nitrophenol and a slight molar excess of urea.[3]

  • Heating: Heat the mixture, typically to a temperature around 115°C, for a duration of 1.5 to 2 hours.[3] The reaction is often carried out without a solvent or in a high-boiling solvent.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the evolution of ammonia gas.

  • Isolation and Purification: After cooling, the solidified reaction mass is triturated with water to remove unreacted urea and other water-soluble impurities. The crude 6-nitro-2(3H)-benzoxazolone is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.[3]

Causality and Mechanistic Insights

The reaction proceeds through the initial nucleophilic attack of the amino group of 2-amino-4-nitrophenol on a carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia. The elevated temperature is necessary to drive the reaction to completion. This method is advantageous due to the low cost and ready availability of urea, as well as the straightforward work-up procedure.

Cyclization_Mechanism 2_Amino_4_nitrophenol 2-Amino-4-nitrophenol Intermediate N-(2-hydroxy-5-nitrophenyl)urea 2_Amino_4_nitrophenol->Intermediate + Urea Urea Urea 6_Nitro_Benzoxazolone 6-Nitro-2(3H)-benzoxazolone Intermediate->6_Nitro_Benzoxazolone Intramolecular Cyclization Ammonia NH₃

Caption: Synthesis of 6-Nitro-2(3H)-benzoxazolone via Cyclization.

Section 3: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 6-nitro-2(3H)-benzoxazolone is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₇H₄N₂O₄[4][5]
Molecular Weight 180.12 g/mol [4][5]
Appearance Pale yellow solid[4]
Melting Point 244-252 °C[4]
CAS Number 4694-91-1[4][5]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of 6-nitro-2(3H)-benzoxazolone is characterized by strong absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the cyclic carbonyl group, and the asymmetric and symmetric stretching of the nitro group.[5]

  • Mass Spectrometry (MS): The mass spectrum typically shows a prominent molecular ion peak (M+) at m/z 180, consistent with its molecular weight.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the electron-withdrawing nitro group and the fused heterocyclic ring.

    • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbon atoms of the heterocyclic ring.

Section 4: Contemporary Applications and Future Outlook

The unique structural features of 6-nitro-2(3H)-benzoxazolone have made it a valuable building block and a compound of interest in various scientific domains.

  • Drug Development and Medicinal Chemistry: The benzoxazolone scaffold is a well-established pharmacophore, and the introduction of a nitro group can significantly modulate biological activity. 6-Nitro-2(3H)-benzoxazolone has been investigated as a potential lead compound for its antibacterial and antifungal activities.[4] It also serves as a key intermediate in the synthesis of more complex molecules with a wide range of therapeutic applications, including anti-inflammatory and analgesic agents.[7][8][9]

  • Fluorescent Probes and Analytical Chemistry: The photophysical properties of the molecule, enhanced by the nitro group, make it suitable for use in fluorescence studies.[4] It has been explored as a fluorescent probe in biochemical assays for tracking cellular processes with high sensitivity.[4]

  • Materials Science: The compound has shown potential in the formulation of advanced materials, including polymers and coatings, where its incorporation can enhance optical properties.[4]

The future of 6-nitro-2(3H)-benzoxazolone and its derivatives in drug discovery remains promising. Its utility as a versatile synthetic intermediate, coupled with the inherent biological activity of the benzoxazolone core, ensures its continued relevance in the quest for novel therapeutic agents. Further exploration of its structure-activity relationships will undoubtedly unlock new opportunities for the development of potent and selective modulators of various biological targets.

References

  • PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Stenutz, R. (n.d.). 6-nitro-2(3H)-benzoxazolone. Retrieved from [Link][10]

  • SpectraBase. (n.d.). 6-Nitro-2-benzoxazolinone. Retrieved from [Link][6]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2010). Synthesis of benzoxazolones from nitroarenes or aryl halides. Organic Letters, 12(4), 812–815. [Link][11]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2-Amino-4-nitrophenol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon, France: International Agency for Research on Cancer. [Link]

  • Li, J., & Wang, H. (2009). Synthesis of 2-amino-5-nitrophenol. Chemical Reagents, 31(10), 785-786. [Link][3]

  • da Silva, M. D. M. C. R., Costa, V. M. S., & Silva, A. L. R. (2022). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 27(1), 24. [Link][12]

  • National Institute of Standards and Technology. (n.d.). 2(3H)-Benzoxazolone. In NIST Chemistry WebBook. Retrieved from [Link][13]

  • Hartman, W. W., & Silloway, H. L. (1947). 2-Amino-4-nitrophenol. Organic Syntheses, 27, 3. [Link][14]

  • Latha, K., & Shreedhara, S. H. (2018). Synthesis of nitro substituted benzoxazole linked thiazolidine derivatives: Biological evaluation and molecular docking studies. Drug Des, 7(159), 2. [Link][15]

  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3 (4H)-ones. Journal of Chemical Research, 2003(10), 681-682. [Link][16]

  • Clark, R. L., & Pessolano, A. A. (1958). Synthesis of Some Substituted Benzoxazolones. Journal of the American Chemical Society, 80(7), 1657-1661. [Link][17]

  • Poupaert, J. H., Carato, P., Colacino, E., & Yous, S. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current medicinal chemistry, 12(7), 877–885. [Link][2]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information. Retrieved from [Link][18]

  • Ivanova, Y. B., & Petrov, O. I. (2015). Synthesis of 6-acetyl-2(3H)-benzoxazolone (1). Molbank, 2015(4), M873. [Link][19]

  • Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Erdoğan, H. (2000). Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties. Arzneimittel-Forschung, 50(10), 947-952. [Link][8]

  • Gökhan-Kelekçi, N., Köksal, M., Ünüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of enzyme inhibition and medicinal chemistry, 24(1), 29–37. [Link][9]

  • Onat, E. A., & Sacan, O. (2014). SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 221-225. [Link][7]

  • Kavaliauskas, P., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(11), 3536. [Link][20]

  • CN105669477A - Method for producing 5-nitro-2aminophenol - Google Patents. (2016). [21]

  • Poupaert, J. H., Carato, P., Colacino, E., & Yous, S. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current medicinal chemistry, 12(7), 877–885. [Link][1]

  • Erdag, E. (2021). Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Journal of Pharmaceutical Research International, 33(1), 1-12. [Link][22]

  • Vicente, E., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(10), 2635. [Link][23]

Sources

A Comprehensive Technical Guide to 6-Nitro-2-Benzoxazolinone: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive literature review of 6-nitro-2-benzoxazolinone, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its synthesis, chemical properties, biological activities, and prospective applications.

Introduction: The Benzoxazolinone Scaffold and the Significance of the Nitro Group

The benzoxazolinone core is a privileged heterocyclic structure found in numerous biologically active compounds, both natural and synthetic.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2] The introduction of a nitro group at the 6-position of the benzoxazolinone ring system can significantly modulate the molecule's electronic properties and biological activity, often enhancing its therapeutic potential.[3] The strong electron-withdrawing nature of the nitro group can influence the compound's interaction with biological targets and is a key feature in the mechanism of action of many nitroaromatic drugs.[4]

This guide will delve into the specifics of 6-nitro-2-benzoxazolinone, providing a foundational understanding for its further exploration and development as a therapeutic agent.

Synthesis and Chemical Properties

Synthesis of 6-Nitro-2-benzoxazolinone

The synthesis of 6-nitro-2-benzoxazolinone is typically achieved through a two-step process involving the cyclocondensation of an aminophenol with a carbonyl source, followed by nitration. A common and efficient method starts from o-aminophenol and urea.[5]

Experimental Protocol: Synthesis of 6-Nitro-2-benzoxazolinone [5]

Step 1: Synthesis of 2-Benzoxazolinone (Cyclocondensation)

  • Combine o-aminophenol and urea in a molar ratio of 1.00:1.05 in a reaction vessel.

  • Heat the mixture to 115°C and maintain this temperature for 1.5 hours with constant stirring.

  • Upon completion, the reaction mixture is cooled, and the resulting 2-benzoxazolinone can be purified by recrystallization.

Step 2: Nitration of 2-Benzoxazolinone

  • Dissolve the synthesized 2-benzoxazolinone in a suitable solvent such as 1,2-dichloroethane.

  • Carefully add a nitrating mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining the temperature at 40°C.

  • The reaction is allowed to proceed for 2 hours with continuous stirring.

  • After the reaction is complete, the mixture is poured into ice water to precipitate the crude 6-nitro-2-benzoxazolinone.

  • The precipitate is filtered, washed with water until neutral, and then dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Step 3: Alkaline Hydrolysis (to yield 2-Amino-5-nitrophenol, a precursor for alternative synthesis routes) [5]

  • The intermediate 6-nitrobenzoxazolone is subjected to alkaline hydrolysis.

  • The reaction is typically carried out at 105°C for 2.5 hours.

  • This step yields 2-amino-5-nitrophenol, which can also serve as a starting material for the synthesis of other derivatives.

An alternative approach involves the direct reaction of 2-amino-5-nitrophenol with a phosgene equivalent to form the benzoxazolinone ring.

Synthesis_of_6_Nitro_2_Benzoxazolinone cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis (Alternative) o_aminophenol o-Aminophenol benzoxazolinone 2-Benzoxazolinone o_aminophenol->benzoxazolinone 115°C, 1.5h urea Urea urea->benzoxazolinone nitro_benzoxazolinone 6-Nitro-2-benzoxazolinone benzoxazolinone->nitro_benzoxazolinone 40°C, 2h nitrating_mixture HNO₃ / H₂SO₄ nitrating_mixture->nitro_benzoxazolinone amino_nitrophenol 2-Amino-5-nitrophenol nitro_benzoxazolinone->amino_nitrophenol 105°C, 2.5h hydrolysis Alkaline Hydrolysis hydrolysis->amino_nitrophenol

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-nitro-2-benzoxazolinone is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₄N₂O₄
Molecular Weight 180.12 g/mol
CAS Number 4694-91-1
Appearance Yellowish solid
Melting Point 248-252 °C
Solubility Sparingly soluble in water

Biological Activities and Mechanism of Action

Antimicrobial Activity

6-Nitro-2-benzoxazolinone has demonstrated notable antimicrobial activity against a range of bacteria and fungi.[6] The presence of the nitro group is crucial for this activity, which is a common feature of many nitroaromatic antimicrobial agents.[6][7]

Mechanism of Action: Reductive Bioactivation

The antimicrobial mechanism of action for nitroaromatic compounds like 6-nitro-2-benzoxazolinone is believed to involve the reductive bioactivation of the nitro group by microbial nitroreductases.[4][8][9] This process is a key step in generating cytotoxic species that ultimately lead to microbial cell death.

Antimicrobial_Mechanism cluster_activation Reductive Bioactivation cluster_damage Cellular Damage nitro_compound 6-Nitro-2-benzoxazolinone (Pro-drug) reactive_intermediates Reactive Nitroso & Hydroxylamine Intermediates nitro_compound->reactive_intermediates Reduction nitro_reductase Nitroreductase (Microbial Enzyme) nitro_reductase->reactive_intermediates dna_damage DNA Damage reactive_intermediates->dna_damage protein_damage Protein & Enzyme Inactivation reactive_intermediates->protein_damage cell_death Microbial Cell Death dna_damage->cell_death protein_damage->cell_death

The process can be summarized as follows:

  • Enzymatic Reduction: The nitro group of 6-nitro-2-benzoxazolinone is reduced by NAD(P)H-dependent flavoenzymes known as nitroreductases, which are present in many bacteria and some fungi.[8][10]

  • Formation of Reactive Intermediates: This reduction is a multi-step process that generates highly reactive intermediates, including the nitroso and hydroxylamine derivatives.[4][6]

  • Cellular Damage: These reactive species can covalently bind to and damage critical cellular macromolecules such as DNA, proteins, and enzymes, leading to cellular dysfunction and death.[6][7]

Quantitative Antimicrobial Data

The following table summarizes the reported minimum inhibitory concentration (MIC) values for 6-nitro-2-benzoxazolinone against various microorganisms.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus>1000
Escherichia coli>1000
Candida albicans650

Note: The provided data indicates that while 6-nitro-2-benzoxazolinone shows some antifungal activity, its antibacterial activity at the tested concentrations is limited. Further studies with a broader range of bacterial strains are warranted.

Anticancer Potential

Derivatives of the benzoxazolinone scaffold have shown promising anticancer activity.[2][11][12] While specific studies on the anticancer effects of 6-nitro-2-benzoxazolinone are limited, the presence of the nitro group on the aromatic ring is a feature found in some anticancer agents.[13][14] Research on related benzoxazole derivatives suggests that they may exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Potential Molecular Targets and Pathways

  • Kinase Inhibition: Benzoxazole derivatives have been investigated as inhibitors of various protein kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[15][16] Inhibition of these kinases can disrupt tumor angiogenesis and cell proliferation.

  • Induction of Apoptosis: Some benzoxazinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[11] This can occur through the modulation of key apoptotic proteins like p53 and caspases.[11]

  • c-Myc Inhibition: Certain benzoxazinone derivatives have been found to downregulate the expression of the c-Myc oncogene, which plays a critical role in cell proliferation and is often overexpressed in cancer.[17]

Anticancer_Pathways cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction cluster_cmyc c-Myc Regulation benzoxazolinone Benzoxazolinone Derivatives vegfr2 VEGFR-2 benzoxazolinone->vegfr2 Inhibits cmet c-Met benzoxazolinone->cmet Inhibits p53 p53 benzoxazolinone->p53 Upregulates cmyc c-Myc benzoxazolinone->cmyc Downregulates angiogenesis Angiogenesis vegfr2->angiogenesis proliferation Cell Proliferation cmet->proliferation caspases Caspases p53->caspases apoptosis Apoptosis caspases->apoptosis gene_expression Gene Expression (Proliferation) cmyc->gene_expression

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazolinone derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[3][18]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the nitro group (NO₂) at the 6-position, can enhance the antiproliferative activity of benzoxazole derivatives against certain cancer cell lines.[3] This is likely due to the altered electronic properties of the molecule, which can improve its binding affinity to target proteins.

  • Substituent Position: The position of the substituent is also critical. For instance, in a study on benzoxazolinone-based HIV-1 nucleocapsid protein inhibitors, a 5-sulfonamide substitution resulted in significantly higher activity compared to a 6-sulfonamide substitution.[19]

  • Lipophilicity: The lipophilicity of the molecule, which can be modified by different substituents, plays a role in its ability to cross cell membranes and reach its intracellular target.

Pharmacokinetics and Toxicity Considerations

For any compound to be a viable drug candidate, its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicity profiles are of paramount importance.

Metabolism of Nitroaromatic Compounds

Nitroaromatic compounds can undergo extensive metabolism in vivo.[4][20][21] The reduction of the nitro group, which is central to their antimicrobial activity, can also lead to the formation of toxic metabolites in mammals.[10] This metabolic pathway is a critical consideration in the development of nitroaromatic drugs.

Toxicity of Nitroaromatic Compounds

The toxicity of nitroaromatic compounds is often linked to the reactive intermediates formed during their metabolism.[22][23][24][25] These intermediates can cause cellular damage and have been associated with mutagenicity and carcinogenicity in some cases.[4] Therefore, a thorough toxicological evaluation of 6-nitro-2-benzoxazolinone and its derivatives is essential for any potential therapeutic application.

Future Directions and Conclusion

6-Nitro-2-benzoxazolinone represents a promising scaffold for the development of new therapeutic agents. Its demonstrated antimicrobial activity, coupled with the known anticancer potential of the broader benzoxazolinone class, makes it a compelling subject for further investigation.

Key areas for future research include:

  • Comprehensive Biological Screening: A broader evaluation of the antimicrobial spectrum of 6-nitro-2-benzoxazolinone and its derivatives against a wider range of clinically relevant pathogens is needed. In-depth studies on its anticancer activity against various cancer cell lines are also warranted.

  • Mechanism of Action Elucidation: Detailed studies are required to fully understand the molecular mechanisms underlying the biological activities of 6-nitro-2-benzoxazolinone. This includes identifying its specific cellular targets and the signaling pathways it modulates.

  • Lead Optimization and SAR Studies: The synthesis and evaluation of a library of 6-nitro-2-benzoxazolinone derivatives with diverse substitutions will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and Toxicological Profiling: Rigorous ADME and in vivo toxicity studies are essential to assess the drug-like properties and safety profile of any lead compounds.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • Ramos, J. L., Marqués, S., & van Dillewijn, P. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 546-570.
  • Gooch, A., Sizochenko, N., Rasulev, B., Gorb, L., & Leszczynski, J. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233.
  • Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Flores De La Torre, J. A. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33, 1-21.
  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds. Chemical research in toxicology, 13(8), 673-692.
  • Gong, L., Li, J., & Li, X. (2020). In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse.
  • Nitroaromatic Antibiotics. (2021). MDPI. [Link]

  • Gooch, A., Sizochenko, N., Rasulev, B., Gorb, L., & Leszczynski, J. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233.
  • The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). PMC. [Link]

  • Gooch, A., Sizochenko, N., Rasulev, B., Gorb, L., & Leszczynski, J. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233.
  • Miwa, G. T., & Lu, A. Y. (1988). The metabolic activation of nitroheterocyclic therapeutic agents. Drug metabolism reviews, 19(1), 33-62.
  • Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Flores De La Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
  • Ramos, J. L., Marqués, S., & van Dillewijn, P. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 546-570.
  • General reduction mechanism of nitroaromatic compounds. (n.d.). ResearchGate. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2019). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 19(14), 1774-1785.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. [Link]

  • Macias, F. A., Molinillo, J. M., Varela, R. M., & Torres, A. (2000). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of agricultural and food chemistry, 48(6), 2512-2521.
  • Zhang, W., Cao, S., Wu, Y., & Zhang, W. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life sciences, 258, 118252.
  • 5-halo-6-nitro-2-substituted benzoxazole compounds. (1989).
  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]

  • Process for preparing 2-amino-5-nitrophenol derivatives. (1988).
  • Johnson, T. A., & Stout, S. L. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of medicinal chemistry, 58(18), 7139-7173.
  • Gokhan-Kelekci, N., Kucuk, M., Koksal, M., & Kucukoglu, K. (2009). Antioxidant Activity of Benzoxazolinonic and Benzothiazolinonic Derivatives in the LDL Oxidation Model. Archiv der Pharmazie, 342(11), 669-676.
  • Rojas-Hernández, A., Hernández-Luis, F., & Ramos-Morales, F. R. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 21(16), 4843-4847.
  • Penning, T. M. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical research in toxicology, 30(1), 114-137.
  • Synthesis of 2-amino-5-nitrophenol. (n.d.). ResearchGate. [Link]

  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. The Journal of general microbiology, 100(2), 283-298.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). PMC. [Link]

  • Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Zhao, D., Xie, L., Yu, L., An, N., Na, W., Chen, F., ... & Zhang, X. (2015). New 2-Benzoxazolinone Derivatives With Cytotoxic Activities From the Roots of Acanthus Ilicifolius. Chemical & Pharmaceutical Bulletin, 63(12), 1087-1090.
  • Wang, P. F., Jensen, A. A., & Bunch, L. (2020). From Methaqualone and Beyond: Structure–Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4 (3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4 (3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. ACS chemical neuroscience, 11(24), 4362-4375.
  • Marine Anticancer Agents: An Overview with a Particular Focus on Their Chemical Classes. (n.d.). MDPI. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). IntechOpen. [Link]

  • Macias, F. A., Molinillo, J. M., Varela, R. M., & Torres, A. (2000). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 48(6), 2512-2521.
  • 2-amino-4-nitrophenol. (n.d.). Organic Syntheses. [Link]

  • Synthesis of 2-amino-5-nitrophenol by two step process. (n.d.). ResearchGate. [Link]

  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (n.d.). Semantic Scholar. [Link]

  • Strambini, L. M., Longo, A., & Gabellieri, E. (2013). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. International journal of molecular sciences, 14(11), 22179-22197.
  • Method for producing 5-nitro-2aminophenol. (2016).
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). MDPI. [Link]

  • Al-Sha'er, M. A., Alelaimat, M. A., & Khashan, R. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of computer-aided molecular design, 1-15.

Sources

An In-depth Technical Guide to Derivatives of 2(3H)-Benzoxazolone, 6-nitro-: Synthesis, Biological Activity, and Drug Development Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 6-Nitro-2(3H)-Benzoxazolone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The benzoxazolone nucleus is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to the development of pharmaceuticals with diverse therapeutic applications, including anticancer, analgesic, anti-inflammatory, and neuroprotective agents.[1] This guide focuses on a particularly compelling subset of this family: derivatives of 2(3H)-Benzoxazolone bearing a nitro group at the 6-position. The introduction of this electron-withdrawing group at a key position on the benzene ring significantly modulates the electronic properties of the molecule, often enhancing its biological activity and opening new avenues for drug design.[2]

This technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of experimental choices, self-validating protocols, and a robust foundation of authoritative references. We will delve into the synthesis of the core 6-nitro-2(3H)-benzoxazolone molecule, explore the methodologies for creating its derivatives, analyze the structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for their synthesis and evaluation.

The Core Moiety: Synthesis and Properties of 6-Nitro-2(3H)-Benzoxazolone

The parent compound, 6-nitro-2(3H)-benzoxazolone (CAS 4694-91-1), is a pale yellow solid with a melting point of 244-252 °C.[3] It serves as a versatile intermediate for the synthesis of a wide array of derivatives, primarily through substitution at the nitrogen atom of the oxazolone ring.[3]

Synthesis of the 6-Nitro-2(3H)-Benzoxazolone Core

A common and efficient method for the synthesis of 6-nitro-2(3H)-benzoxazolone involves a two-step process starting from o-aminophenol.

Step 1: Cyclization of o-Aminophenol to 2(3H)-Benzoxazolone

The initial step is the formation of the benzoxazolone ring. This can be achieved through the reaction of o-aminophenol with urea in the presence of an acid catalyst, such as sulfuric acid. This cyclization reaction forms the stable five-membered oxazolone ring.

Step 2: Nitration of 2(3H)-Benzoxazolone

The second step is the regioselective nitration of the benzoxazolone ring to introduce the nitro group at the 6-position. This is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions are controlled to favor the formation of the 6-nitro isomer. An alternative approach described in the patent literature involves the use of an acidic imidazolium ionic liquid as a solvent for the nitration, which is presented as a safer and more environmentally friendly option.

Experimental Protocol: Two-Step Synthesis of 6-Nitro-2(3H)-Benzoxazolone

Step 1: Synthesis of 2(3H)-Benzoxazolone

  • In a round-bottom flask, combine o-aminophenol, urea, and a catalytic amount of sulfuric acid.

  • Heat the mixture, for example, to 115°C for 1.5 hours, to drive the cyclization reaction.

  • Upon completion, the reaction mixture is cooled, and the crude 2(3H)-benzoxazolone can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 6-Nitro-2(3H)-Benzoxazolone

  • Dissolve the synthesized 2(3H)-benzoxazolone in a suitable solvent, such as dichloromethane, in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a pre-mixed solution of nitric acid and sulfuric acid dropwise to the flask, maintaining the temperature between 35-45°C.

  • After the addition is complete, continue to stir the reaction mixture for a specified time (e.g., 2 hours) to ensure complete nitration.

  • Pour the reaction mixture onto crushed ice to precipitate the 6-nitro-2(3H)-benzoxazolone.

  • Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Derivatization Strategies: Expanding the Chemical Space

The true potential of the 6-nitro-2(3H)-benzoxazolone scaffold is unlocked through the synthesis of its derivatives. The most common point of modification is the nitrogen atom at the 3-position of the oxazolone ring.

N-Alkylation and N-Acylation

N-alkylation and N-acylation are the most straightforward methods for introducing a wide variety of substituents at the 3-position. These reactions typically proceed under basic conditions, where a base such as potassium carbonate or sodium hydride is used to deprotonate the nitrogen atom, forming a nucleophilic anion that can then react with an alkyl or acyl halide.

Experimental Protocol: General Procedure for N-Alkylation of 6-Nitro-2(3H)-Benzoxazolone

  • To a solution of 6-nitro-2(3H)-benzoxazolone in a suitable aprotic solvent (e.g., DMF, acetone), add a base such as potassium carbonate.

  • Stir the mixture at room temperature for a short period to allow for the formation of the anion.

  • Add the desired alkyl halide (e.g., an alkyl bromide or iodide) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-alkylated product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 6-nitro-2(3H)-benzoxazolone have been investigated for a range of biological activities, with the nitro group often playing a crucial role in their potency.

Antimicrobial Activity

The 6-nitro-2(3H)-benzoxazolone core has demonstrated antimicrobial activity. The presence of the electron-withdrawing nitro group is thought to contribute to this activity. Further derivatization at the N-3 position can modulate this activity.

CompoundOrganismMIC (µg/mL)
6-Nitro-2(3H)-benzoxazoloneS. aureus150
E. coli300
C. albicans125

Table 1: Minimum Inhibitory Concentrations (MIC) of 6-Nitro-2(3H)-benzoxazolone against selected microorganisms.

Structure-Activity Relationship Insights: The antimicrobial efficacy of benzoxazolone derivatives is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group at the 6-position, have been shown to enhance the antimicrobial and antiproliferative effects of these compounds.[4] The lipophilicity of the N-substituent also plays a significant role in the overall activity.

Anticancer Activity

The benzoxazolone scaffold is a key feature in several anticancer agents. The 6-nitro substitution has been explored as a strategy to enhance the cytotoxic potential of these compounds. While specific IC50 values for a wide range of N-substituted 6-nitro-2-benzoxazolone derivatives are not extensively reported in publicly available literature, studies on related benzoxazole and benzimidazole derivatives provide valuable insights. For instance, N-substituted 6-nitro-1H-benzimidazole derivatives have shown potent anticancer activity against various cell lines, with IC50 values in the low micromolar range.[5] This suggests that the 6-nitro-2(3H)-benzoxazolone scaffold is a promising starting point for the development of novel anticancer agents.

Mechanism of Action: The precise mechanism of action for many 6-nitro-2(3H)-benzoxazolone derivatives is still under investigation. However, related benzoxazole compounds have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of DNA Topoisomerases: Some benzoxazole derivatives have been identified as inhibitors of human topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[6]

  • Induction of Apoptosis: N-substituted benzoxazolone derivatives have been shown to induce apoptosis in breast cancer cells, as evidenced by increased expression of caspase-3 and cytochrome-c.[7]

  • CYP1A1 Enzyme Induction: Some benzoxazole analogues exhibit anticancer activity through the induction of cytochrome P450 CYP1A1 gene expression.[8]

Future Directions and Therapeutic Potential

The derivatives of 6-nitro-2(3H)-benzoxazolone represent a promising class of compounds with significant potential for further exploration in drug discovery. The synthetic accessibility of the core scaffold and the ease of derivatization at the N-3 position allow for the creation of large and diverse chemical libraries for screening against a wide range of biological targets.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of the impact of various N-substituents on the biological activity of the 6-nitro-2(3H)-benzoxazolone core is needed to guide the design of more potent and selective compounds.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives will be crucial for their rational development as therapeutic agents.

  • In vivo efficacy and pharmacokinetic studies: Promising lead compounds identified from in vitro screening will need to be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic properties.

The unique electronic properties conferred by the 6-nitro group, combined with the proven biological versatility of the benzoxazolone scaffold, make this class of compounds a rich and underexplored territory for the discovery of novel therapeutics.

Visualizations

Synthesis of 6-Nitro-2(3H)-Benzoxazolone Derivatives

Synthesis_Workflow cluster_synthesis Synthesis of 6-Nitro-2(3H)-Benzoxazolone cluster_derivatization Derivatization o_aminophenol o-Aminophenol benzoxazolone 2(3H)-Benzoxazolone o_aminophenol->benzoxazolone Cyclization urea Urea urea->benzoxazolone nitration Nitration (HNO3/H2SO4) benzoxazolone->nitration 6_nitro_benzoxazolone 6-Nitro-2(3H)-Benzoxazolone nitration->6_nitro_benzoxazolone n_alkylation N-Alkylation/ N-Acylation 6_nitro_benzoxazolone->n_alkylation derivatives N-Substituted Derivatives n_alkylation->derivatives alkyl_halide Alkyl/Acyl Halide alkyl_halide->n_alkylation base Base (e.g., K2CO3) base->n_alkylation

Caption: Synthetic workflow for 6-nitro-2(3H)-benzoxazolone and its N-substituted derivatives.

Potential Mechanisms of Anticancer Activity

Anticancer_Mechanisms cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets derivative 6-Nitro-2(3H)-Benzoxazolone Derivative dna_damage DNA Damage derivative->dna_damage Induces apoptosis Apoptosis derivative->apoptosis Triggers enzyme_inhibition Enzyme Inhibition derivative->enzyme_inhibition Inhibits topoisomerase Topoisomerases I & II dna_damage->topoisomerase caspases Caspase-3 apoptosis->caspases cytochrome_c Cytochrome c apoptosis->cytochrome_c cyp1a1 CYP1A1 enzyme_inhibition->cyp1a1

Caption: Potential mechanisms of anticancer activity for 6-nitro-2(3H)-benzoxazolone derivatives.

References

  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. PubMed. [Link]

  • Synthesis of imidazolinone and benzoxazole derivatives, and evaluation of their anticancer activity. ResearchGate. [Link]

  • Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

  • Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health. [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Novel Substituted Benzoxazole Derivatives. TSI Journals. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. ResearchGate. [Link]

  • Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. PubMed. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]

  • Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. National Institutes of Health. [Link]

  • Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives. PubMed. [Link]

Sources

The Nitro Group's Pivotal Role in Benzoxazolone Activity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Functional Group

In the landscape of medicinal chemistry, the benzoxazolone scaffold stands as a "privileged structure," a framework upon which a multitude of pharmacologically active agents have been built, spanning from anti-inflammatory to anticancer and neuroprotective agents.[1] Its unique physicochemical profile, including its weakly acidic nature and the presence of both lipophilic and hydrophilic regions, makes it an ideal starting point for drug design.[1] Within the vast chemical space of benzoxazolone derivatives, the introduction of a nitro group often imparts a profound and multifaceted influence on biological activity. This guide moves beyond a superficial acknowledgment of the nitro group as a mere electron-withdrawing substituent. Instead, we will delve into the core mechanistic principles that govern its role, exploring how this functional group can be strategically leveraged to enhance therapeutic efficacy. We will dissect its impact on molecular interactions, its potential for bioactivation, and the critical signaling pathways it can modulate. This document is designed for researchers, scientists, and drug development professionals, providing not only a deep theoretical understanding but also practical, field-proven experimental methodologies to probe and validate the nitro group's function in novel benzoxazolone-based therapeutics.

The Dual Nature of the Nitro Group: An Electronic and Metabolic Influencer

The nitro group's influence on a molecule's activity is twofold: it acts as a potent electronic modulator and as a latent reactive species, often requiring metabolic activation. Understanding this duality is paramount to harnessing its therapeutic potential while mitigating potential liabilities.

Electronic Effects: Enhancing Binding and Reactivity

The strong electron-withdrawing nature of the nitro group significantly alters the electronic landscape of the benzoxazolone ring system. This has several key consequences:

  • Increased Acidity of the N-H Proton: The nitro group enhances the acidity of the lactam N-H proton, which can be crucial for interactions with biological targets.

  • Modulation of Aromatic System: It polarizes the π-system of the benzene ring, potentially influencing π-π stacking interactions with amino acid residues in a protein's active site.

  • Electrophilicity: The carbon to which the nitro group is attached becomes more electrophilic, which can be a critical factor in the molecule's mechanism of action, particularly in the context of covalent inhibition.

These electronic perturbations can lead to enhanced binding affinity for target proteins and contribute to the overall potency of the compound.

Metabolic Activation: The Prodrug Concept and Associated Toxicities

A defining characteristic of many nitroaromatic compounds is their capacity to act as prodrugs. In the hypoxic environments often found in tumors and certain microbial infections, the nitro group can undergo enzymatic reduction, primarily by nitroreductases, to form highly reactive intermediates.

This reductive metabolism is a stepwise process:

Nitroaromatic → Nitrosoaromatic → Hydroxylaminoaromatic → Aminoaromatic

The nitroso and hydroxylamino intermediates are highly electrophilic and can covalently modify cellular macromolecules, including DNA and proteins, leading to cytotoxicity. This targeted activation in hypoxic conditions is a key strategy in the design of selective anticancer and antimicrobial agents. However, this same metabolic pathway is also responsible for the potential genotoxicity and mutagenicity associated with some nitro compounds. Therefore, a thorough understanding and evaluation of this metabolic pathway are critical in the development of safe and effective nitro-benzoxazolone drugs.

Impact on Key Signaling Pathways: A Focus on Cancer and Inflammation

Recent research has begun to elucidate the specific intracellular signaling pathways modulated by benzoxazolone derivatives. The introduction of a nitro group can significantly amplify or alter these effects.

The MAPK and NF-κB Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of cellular processes such as proliferation, inflammation, and apoptosis.[2][3][4] Dysregulation of these pathways is a hallmark of many diseases, including cancer and chronic inflammatory disorders.

Some benzoxazolone derivatives have been shown to inhibit the activation of the MAPK and NF-κB pathways, leading to their anti-inflammatory and anti-cancer effects. For instance, certain derivatives can suppress the phosphorylation of key MAPK proteins like p38 and ERK, as well as inhibit the nuclear translocation of the p65 subunit of NF-κB.

While direct evidence for nitro-benzoxazolones is still emerging, structurally related nitrobenzoxadiazoles have been shown to activate the JNK and p38 MAPK signaling pathways by disrupting the interaction between GSTP1-1 and key signaling effectors.[5] This leads to cell cycle arrest and apoptosis, highlighting a plausible mechanism for the anticancer activity of nitro-substituted heterocyclic compounds.

MAPK_NFkB_Pathway

Experimental Protocols for a Self-Validating System

To rigorously assess the role of the nitro group in benzoxazolone activity, a series of well-controlled experiments are essential. The following protocols are designed to create a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nitro-benzoxazolone compounds and a non-nitro analog (as a control) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow

Probing Metabolic Activation: In Vitro Nitroreductase Assay

This assay determines if a nitro-benzoxazolone derivative can be a substrate for nitroreductase enzymes, providing insight into its potential as a prodrug.

Principle: The assay measures the decrease in absorbance of NADPH as it is consumed during the nitroreductase-catalyzed reduction of the nitro compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of the nitro-benzoxazolone compound, NADPH, and a purified nitroreductase enzyme (e.g., from E. coli).

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the reaction buffer, the nitro-benzoxazolone compound at various concentrations, and NADPH.

    • Include a control without the enzyme to measure non-enzymatic NADPH degradation.

    • Include a control without the nitro compound to measure the intrinsic NADPH oxidase activity of the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the nitroreductase enzyme to the wells.

    • Immediately measure the absorbance at 340 nm (the absorbance maximum for NADPH) at time zero and then at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader with kinetic mode.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the nitro-benzoxazolone.

    • A significant increase in the rate of NADPH consumption in the presence of the compound indicates that it is a substrate for the nitroreductase.

Analysis of Signaling Pathway Modulation: Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate, allowing for the analysis of changes in protein expression and phosphorylation states upon treatment with a compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Step-by-Step Methodology for p-p38 and p-ERK Analysis:

  • Cell Lysis:

    • Treat cells with the nitro-benzoxazolone compound for the desired time.

    • Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 or ERK (e.g., rabbit anti-phospho-p38) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., total p38) and a loading control (e.g., β-actin or GAPDH) to normalize the data.

    • Quantify the band intensities using densitometry software.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Systematic modification of the benzoxazolone scaffold is crucial for optimizing activity and mitigating toxicity. The nitro group, while often beneficial for potency, can be a metabolic liability. Bioisosteric replacement is a key strategy to address this.

Bioisosteres are functional groups with similar steric and electronic properties. Replacing a nitro group with a suitable bioisostere can sometimes retain or even improve biological activity while reducing toxicity.

Common Bioisosteres for the Nitro Group:

  • Cyano (-CN): Similar electron-withdrawing properties.

  • Trifluoromethyl (-CF₃): A strong electron-withdrawing group that is generally more metabolically stable.[6]

  • Sulfonamide (-SO₂NH₂): Can mimic the hydrogen bonding capabilities of the nitro group.

Example of a Hypothetical SAR Table:

Compound IDR (Position 6)IC₅₀ (µM) vs. Cancer Cell Line X
BZ-1 -NO₂2.5
BZ-2 -H> 50
BZ-3 -CN5.1
BZ-4 -CF₃3.8
BZ-5 -SO₂NH₂8.2

This type of quantitative data is invaluable for guiding lead optimization efforts.

Concluding Remarks and Future Directions

The nitro group is a powerful tool in the medicinal chemist's arsenal for the design of potent benzoxazolone-based therapeutics. Its strong electronic influence can enhance target binding, while its potential for bioreductive activation offers a pathway for selective cytotoxicity in hypoxic environments. However, this metabolic activation also carries the risk of toxicity, a factor that must be carefully evaluated and managed.

Future research in this area should focus on:

  • Elucidating specific protein targets of nitro-benzoxazolone derivatives.

  • Further mapping the signaling pathways they modulate to better understand their mechanism of action.

  • Developing more selective nitroreductase-activated prodrugs that are only activated in the target tissue, thereby minimizing off-target toxicity.

  • Systematic exploration of bioisosteric replacements to fine-tune the activity and safety profiles of this promising class of compounds.

By combining a deep mechanistic understanding with rigorous experimental validation, the full therapeutic potential of nitro-substituted benzoxazolones can be realized.

References

  • c-Jun N-terminal kinase activation by nitrobenzoxadiazoles leads to late-stage autophagy inhibition. (2016). Cell Death & Disease, 7(2), e2088. [Link]

  • In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract. (2021). Bio-protocol, 11(16), e4131. [Link]

  • In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts. (2018). Bio-protocol, 8(19), e3021. [Link]

  • Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. (n.d.). ResearchGate. [Link]

  • Enzymatic assay for nitroreductase. A nitroreductase enzymatic assay was performed on SKOV3 and 4 SKOV3 clones expressing nitroreductase. (n.d.). ResearchGate. [Link]

  • Western blot band for Erk and phopho(p). (2012). ResearchGate. [Link]

  • Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated... (n.d.). ResearchGate. [Link]

  • 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. (2005). Current Medicinal Chemistry, 12(7), 877-885. [Link]

  • 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. (2005). Current Medicinal Chemistry, 12(7), 877-85. [Link]

  • Representative Western blot images of p-ERK-1/2, total-ERK-1/2, p-p38,... (n.d.). ResearchGate. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). Archiv der Pharmazie, e2300109. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

  • Synthesis of benzoxazolone derivatives 22 with various substituents at... (n.d.). ResearchGate. [Link]

  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. (2006). The Journal of Biological Chemistry, 281(12), 7745-53. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2017). Methods in Molecular Biology, 1636, 15-26. [Link]

  • Evaluation of cytotoxicity of imidazolinones and benzoxazoles of HePG2 cell line. (n.d.). ResearchGate. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences, 259, 118252. [Link]

  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia, 71(2), 481-490. [Link]

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. (2021). Cell Chemical Biology, 28(5), 663-674.e7. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2023). ACS Omega, 8(49), 46849-46862. [Link]

  • MAPK Signaling Regulates Nitric Oxide and NADPH Oxidase-Dependent Oxidative Bursts in Nicotiana benthamiana. (2008). The Plant Cell, 20(2), 475-90. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). International Journal of Molecular Sciences, 23(15), 8281. [Link]

  • Age-associated changes in SAPK/JNK and p38 MAPK signaling in response to the generation of ROS by 3-nitropropionic acid. (2007). Mechanisms of Ageing and Development, 128(11-12), 646-53. [Link]

  • Defense, Fast and Slow: Activation of Different MAPK Pathways in Response to Wounding. (2020). The Plant Cell, 32(6), 1782-1784. [Link]

  • Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (2018). Oxidative Medicine and Cellular Longevity, 2018, 6879809. [Link]

  • NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • NOS1-derived nitric oxide promotes NF-κB transcriptional activity through inhibition of suppressor of cytokine signaling-1. (2015). The Journal of Experimental Medicine, 212(8), 1215-30. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-nitro-2(3H)-Benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-nitro-2(3H)-benzoxazolone, a valuable heterocyclic compound frequently utilized as a key intermediate in the development of pharmaceuticals and functional materials.[1][2][3] The synthesis is approached via a robust two-step process commencing from readily available 2-aminophenol. The initial phase involves a cyclization reaction with urea to form the benzoxazolone core, followed by a regioselective electrophilic nitration. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only step-by-step protocols but also the underlying chemical principles, critical safety considerations, and detailed analytical characterization methods.

Strategic Overview: A Two-Step Pathway

The synthesis of 6-nitro-2(3H)-benzoxazolone from 2-aminophenol is efficiently achieved through two sequential reactions:

  • Cyclization: Formation of the 2(3H)-benzoxazolone intermediate by reacting 2-aminophenol with urea. This method is advantageous as it avoids the use of highly toxic reagents like phosgene.[4][5][6]

  • Nitration: Introduction of a nitro group onto the C6 position of the benzoxazolone ring via electrophilic aromatic substitution using a mixed acid nitrating agent.[7][8]

This strategy is reliable, scalable, and utilizes cost-effective starting materials.[5]

G cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration 2-Aminophenol 2-Aminophenol 2(3H)-Benzoxazolone 2(3H)-Benzoxazolone 2-Aminophenol->2(3H)-Benzoxazolone + Urea Heat 6-nitro-2(3H)-Benzoxazolone 6-nitro-2(3H)-Benzoxazolone 2(3H)-Benzoxazolone->6-nitro-2(3H)-Benzoxazolone + HNO₃ / H₂SO₄ Controlled Temp.

Diagram 1: Overall synthetic workflow from 2-aminophenol to the target compound.

Critical Safety Protocols: Managing Nitration Hazards

Nitration reactions are highly exothermic and involve potent oxidizers and corrosive acids.[9][10] Strict adherence to safety protocols is paramount to prevent thermal runaway, explosions, and severe chemical burns.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, safety goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).[10][11]

  • Ventilation: Conduct all operations within a certified chemical fume hood with the sash at the lowest practical height.[11][13]

  • Reagent Handling:

    • Always add the nitrating acid mixture slowly to the substrate solution.

    • Prepare the mixed acid by adding concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) cautiously while cooling in an ice bath. Never add nitric acid to sulfuric acid.

  • Temperature Control: The reaction temperature must be rigorously controlled using an ice/salt or dry ice/acetone bath. A runaway reaction can occur if the temperature rises uncontrollably.[9]

  • Emergency Preparedness: Ensure immediate access to an emergency safety shower, eyewash station, and a spill kit containing a neutralizing agent like sodium carbonate or sodium bicarbonate.[12][13]

  • Waste Disposal: Do not mix nitric acid waste with organic solvents or other waste streams.[13] Neutralize acidic aqueous waste before disposal according to institutional guidelines.

Part I: Synthesis of 2(3H)-Benzoxazolone (Intermediate)

Principle and Mechanism

This reaction proceeds via the condensation of 2-aminophenol with urea. At elevated temperatures, urea decomposes to generate isocyanic acid (HNCO) in situ. The nucleophilic amino group of 2-aminophenol attacks the isocyanic acid. The resulting intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon, followed by the elimination of ammonia to yield the stable 2(3H)-benzoxazolone ring system.[4]

Experimental Protocol

Materials and Reagents:

  • 2-Aminophenol

  • Urea

  • Round-bottom flask (250 mL)

  • Heating mantle with a temperature controller and magnetic stirrer

  • Condenser

  • Deionized water

Procedure:

  • Combine 2-aminophenol (e.g., 0.2 mol) and urea (e.g., 0.21 mol, 1.05 equivalents) in a 250 mL round-bottom flask equipped with a magnetic stir bar.[5]

  • Attach a reflux condenser to the flask.

  • Heat the mixture with stirring. The solids will melt to form a homogenous liquid.

  • Increase the temperature to approximately 115-120°C and maintain it for 1.5 to 2 hours.[5] The reaction mixture will become viscous as ammonia gas evolves.

  • After the reaction period, allow the mixture to cool to about 90-100°C.

  • Carefully add 150 mL of hot deionized water to the flask and stir vigorously to break up the solid mass.

  • Cool the mixture to room temperature and then further in an ice bath to precipitate the product completely.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and dry it in an oven at 80-90°C.

Part II: Synthesis of 6-nitro-2(3H)-Benzoxazolone

Principle and Mechanism

This step is a classic electrophilic aromatic substitution. The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich aromatic ring of the 2(3H)-benzoxazolone attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). The fused oxazolone ring is an ortho-, para-directing group; nitration occurs predominantly at the C6 position (para to the ring nitrogen and meta to the oxygen), which is sterically accessible and electronically favored. A base (water) then removes a proton from the site of attack to restore aromaticity, yielding the final product.[8]

Experimental Protocol

Materials and Reagents:

  • 2(3H)-Benzoxazolone (from Part I)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Three-neck round-bottom flask (500 mL)

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice/salt bath

  • Crushed ice and deionized water

Procedure:

  • In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (e.g., 100 mL).

  • Cool the sulfuric acid to 0-5°C using an ice/salt bath.

  • Slowly add the dried 2(3H)-benzoxazolone (e.g., 0.1 mol) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25 mL) while cooling in an ice bath.

  • Transfer the cold nitrating mixture to a dropping funnel and add it dropwise to the stirred solution of benzoxazolone over 1-2 hours. Crucially, maintain the internal reaction temperature at or below 10°C throughout the addition. [5]

  • After the addition is complete, continue stirring the reaction mixture at 5-10°C for an additional 2 hours.[5]

  • Prepare a large beaker containing a slurry of crushed ice and water (approx. 500 g).

  • Very slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring. This quenching step is highly exothermic.

  • A yellow precipitate of 6-nitro-2(3H)-benzoxazolone will form.

  • Allow the slurry to stir until all the ice has melted, then collect the product by vacuum filtration.

  • Wash the filter cake extensively with cold deionized water until the washings are neutral (pH ~7).

  • Dry the final product in a vacuum oven at 60-70°C.

Data Summary and Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Parameter2(3H)-Benzoxazolone (Intermediate)6-nitro-2(3H)-Benzoxazolone (Product)
Appearance White to off-white crystalline solidPale yellow crystalline solid
Molecular Formula C₇H₅NO₂C₇H₄N₂O₄
Molecular Weight 135.12 g/mol 180.12 g/mol
Expected Yield ~95%[4]~90%[6]
Melting Point 139-141°C[4]266-268°C
Analytical Characterization of 6-nitro-2(3H)-Benzoxazolone
  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3200-3400 cm⁻¹: N-H stretching of the lactam.

    • ~1750-1770 cm⁻¹: Strong C=O stretching of the cyclic carbamate (lactam).

    • ~1520-1540 cm⁻¹ & 1340-1360 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.[14][15]

    • ~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • δ ~11.9 (s, 1H): N-H proton of the benzoxazolone ring.

    • δ ~8.2 (d, 1H): Aromatic proton at C7.

    • δ ~8.0 (dd, 1H): Aromatic proton at C5.

    • δ ~7.3 (d, 1H): Aromatic proton at C4.

    • (Note: Chemical shifts are approximate and can vary based on solvent and concentration).

  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

    • δ ~155.0: C=O (C2).

    • δ ~145.0-148.0: Aromatic carbons attached to nitro and oxygen (C6, C7a).

    • δ ~142.0: Aromatic carbon attached to nitrogen (C3a).

    • δ ~110.0-120.0: Aromatic CH carbons (C4, C5, C7).

  • Mass Spectrometry (FAB-MS or ESI-MS):

    • Expected m/z for [M+H]⁺: 181.02.

    • Expected m/z for [M-H]⁻: 179.01.[14]

References

  • Nitration reaction safety. (2024). YouTube.
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Harmange, J. C., Weiss, M. M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20337–20347. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • CN105669477A - Method for producing 5-nitro-2aminophenol. (2016). Google Patents.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2). (1974). Google Patents.
  • Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Chemical Sciences.
  • Various Authors. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo[d] oxazol /thiazol-2-yl)methyl. Der Pharma Chemica. Retrieved from [Link]

  • Gan, H., & Yang, D. (2019). S8-Mediated Decarboxylative Cyclization of 2-Nitrophenols with Arylacetic Acid: Synthesis of Benzoxazoles. Arabian Journal of Chemistry, 12(8), 4975-4980. Retrieved from [Link]

  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. (1989). Google Patents.
  • Author Unknown. (n.d.). Synthesis of 2-amino-5-nitrophenol. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 26581-26615. Retrieved from [Link]

  • Author Unknown. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate. Retrieved from [Link]

  • Wyzant Ask An Expert. (2020). What is the best method to do nitration on P-aminophenol and what is the end product? Retrieved from [Link]

  • Soyer, Z., Bas, M., Pabuccuoglu, A., & Pabuccuoglu, V. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405-10. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazolone synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • Various Authors. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(23), 6088–6091. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Ribeiro da Silva, M. A., & Matos, M. A. (2018). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 23(11), 2993. Retrieved from [Link]

  • Author Unknown. (n.d.). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Ekennia, A. C., et al. (2015). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Regioselective Nitration of 2(3H)-Benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrated 2(3H)-Benzoxazolones in Drug Discovery

The 2(3H)-benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a nitro group onto this scaffold via electrophilic aromatic substitution is a pivotal synthetic transformation. Nitrated benzoxazolones, particularly 6-nitro-2(3H)-benzoxazolone, serve as versatile intermediates in the synthesis of more complex pharmaceutical agents.[3] The nitro group can be readily reduced to an amine, providing a chemical handle for further functionalization and the construction of diverse compound libraries for drug screening. This application note provides a comprehensive guide to the laboratory-scale nitration of 2(3H)-benzoxazolone, emphasizing the mechanistic rationale, a detailed experimental protocol, critical safety considerations, and methods for product characterization.

Pillar 1: Mechanistic Insights into the Electrophilic Nitration

The nitration of 2(3H)-benzoxazolone is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is predicated on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzoxazolone ring.

Generation of the Nitronium Ion

A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid," is the archetypal reagent for this transformation. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5][6][7]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity: Directing Effects

The benzoxazolone ring system contains both an activating amide group (specifically, the nitrogen lone pair can participate in resonance) and a deactivating carbonyl group. The overall directing effect of the fused heterocyclic ring guides the incoming electrophile. In the case of benzoxazole and related structures, electrophilic substitution, such as nitration, preferentially occurs at the 6-position, with the 5-position also being a potential site.[8] The electron-donating character of the ring nitrogen and oxygen atoms directs the electrophile to the benzene portion of the molecule.

Below is a diagram illustrating the core mechanism of this electrophilic aromatic substitution.

Nitration_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) Benzoxazolone 2(3H)-Benzoxazolone NO2_plus->Benzoxazolone Electrophile Sigma_Complex Arenium Ion Intermediate (Sigma Complex) H2O Water (H₂O) Benzoxazolone->Sigma_Complex π-system attacks NO₂⁺ Product 6-Nitro-2(3H)-benzoxazolone Sigma_Complex->Product Deprotonation H_plus Proton (H⁺) Sigma_Complex->H_plus

Caption: Mechanism of the nitration of 2(3H)-benzoxazolone.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, incorporating precise controls and clear checkpoints to ensure a successful and safe reaction. It is adapted from established procedures for the nitration of similarly reactive aromatic compounds.[7][9][10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2(3H)-Benzoxazolone≥98%e.g., Sigma-Aldrich, Alfa AesarStarting material
Concentrated Sulfuric Acid (H₂SO₄)95-98%e.g., Fisher ScientificDehydrating agent and catalyst
Concentrated Nitric Acid (HNO₃)68-70%e.g., VWRNitrating agent
Crushed Ice--For quenching the reaction
Deionized Water--For washing
Ethanol95% or Absolutee.g., Pharmco-AaperFor recrystallization
Step-by-Step Methodology

1. Preparation of the Substrate Solution: a. In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2(3H)-benzoxazolone (e.g., 5.0 g). b. Place the flask in an ice-water bath to cool. The temperature should be maintained between 0-5 °C. c. Slowly and carefully, add concentrated sulfuric acid (e.g., 15 mL) to the flask with continuous stirring. The benzoxazolone should dissolve completely. Maintain the temperature below 10 °C during this addition.

2. Preparation of the Nitrating Mixture: a. In a separate, dry 50 mL beaker or flask, cool concentrated nitric acid (e.g., 3.0 mL) in an ice-water bath. b. To the cold nitric acid, add concentrated sulfuric acid (e.g., 3.0 mL) dropwise with gentle swirling. Causality: This exothermic reaction generates the nitronium ion. Pre-cooling and slow addition are critical to prevent overheating and uncontrolled reaction rates.[9][10] c. Allow the nitrating mixture to cool to 0-5 °C.

3. The Nitration Reaction: a. Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of 2(3H)-benzoxazolone in sulfuric acid. b. Crucial Control Point: The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0-5 °C.[9][10] A rapid increase in temperature can lead to over-nitration (dinitration) or degradation of the product into tar-like substances. c. After the addition is complete (typically over 20-30 minutes), allow the reaction mixture to stir in the ice bath for an additional 30 minutes. d. Remove the ice bath and let the reaction stir at room temperature for another 30-60 minutes to ensure completion.

4. Work-up and Isolation: a. In a large beaker (e.g., 600 mL), place a substantial amount of crushed ice (e.g., 150 g). b. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Causality: This step quenches the reaction and precipitates the solid product, which is insoluble in water. The large volume of ice absorbs the heat generated from diluting the strong acids.[9] c. Allow the ice to melt completely. The product should precipitate as a pale yellow solid. d. Collect the crude product by vacuum filtration using a Büchner funnel. e. Wash the solid on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

5. Purification by Recrystallization: a. Transfer the crude solid to a flask. b. Add a minimal amount of hot ethanol to dissolve the solid. Expert Insight: If the product is sparingly soluble, a mixture of ethanol and water can be effective.[9] c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven or air dry.

Pillar 3: Safety, Troubleshooting, and Characterization

Mandatory Safety Precautions

Nitration reactions are inherently hazardous and must be treated with extreme caution.[11][12]

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[8]

  • Exothermic Reaction: The reaction generates significant heat (thermal runaway is a risk) and can lead to loss of control if not properly cooled.[12]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide gases.

Personal Protective Equipment (PPE) and Engineering Controls:

  • All operations must be conducted inside a certified chemical fume hood.[11]

  • Wear appropriate PPE at all times: chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.

  • An emergency eyewash and safety shower must be immediately accessible.[11]

  • Have a neutralizing agent (e.g., sodium bicarbonate) ready for spills.

Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_proc Procedural Controls ppe1 Safety Goggles & Face Shield ppe2 Acid-Resistant Gloves ppe3 Lab Coat end Safe Completion ppe3->end eng1 Chemical Fume Hood eng2 Ice Bath for Temp. Control eng3 Emergency Shower/Eyewash eng3->end proc1 Slow, Dropwise Addition proc2 Constant Monitoring proc3 Proper Quenching Technique proc3->end start Start Reaction start->ppe1 start->eng1 start->proc1

Caption: Essential safety workflow for nitration reactions.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Insufficiently strong nitrating conditions; substrate is less reactive than anticipated.Ensure acids are concentrated and fresh. A slight, controlled increase in reaction temperature (e.g., to 10-15 °C) after initial addition may be necessary.
Formation of Dark Oil/Tar Reaction temperature was too high, leading to oxidation or decomposition.Strictly maintain the temperature at 0-5 °C during addition. Quench the reaction by pouring onto ice immediately after the intended reaction time.
Formation of Multiple Products Over-nitration (dinitration) due to excessive nitrating agent or high temperature.Use a stoichiometric or slightly excess amount of nitric acid. Ensure slow addition and rigorous temperature control.
Product Difficult to Isolate Product may be highly crystalline and sparingly soluble.Use an appropriate solvent or solvent mixture for recrystallization. Sonication may help in breaking up large agglomerates during filtration.
Product Characterization

The primary product expected is 6-Nitro-2(3H)-benzoxazolone .

PropertyExpected ValueMethod
CAS Number 4694-91-1-
Molecular Formula C₇H₄N₂O₄Mass Spectrometry
Molecular Weight 180.12 g/mol Mass Spectrometry
Appearance Pale yellow solidVisual Inspection
Melting Point 244-252 °CMelting Point Apparatus
Spectroscopy -¹H NMR, ¹³C NMR, IR

The successful synthesis should be confirmed by spectroscopic methods. ¹H NMR spectroscopy is particularly useful to confirm the position of the nitro group by analyzing the splitting patterns of the aromatic protons.

References

  • Nitration reaction safety. (2024, June 6). YouTube.
  • Guggenheim, T. L., et al. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Nitration Reaction of benzoxazole. ResearchGate.
  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024, June 24). UW Environmental Health & Safety.
  • NITRIC ACID SAFETY. University of Washington.
  • Prakash, O., et al. (2001). A new and convenient synthesis of 2-benzimidazolones, 2-benzoxazolones and related compounds. Synthesis, 2001(04), 541-543.
  • Soyer, Z., et al. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405-10.
  • Richey, J. D., et al. (1974). On the Synthesis of 6-Methoxy-2-benzoxazolinone. J-Stage.
  • Suman, B., et al. (2011). Methods for Synthesis of Oxazolones: A Review. International Journal of ChemTech Research, 3(3), 1102-1113.
  • 6-Nitrobenzoxazole-2(3H)-one. Chem-Impex.
  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2002). PubMed.
  • Vijayakumar, V., et al. (2014). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. ResearchGate.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
  • EAS Nitration. (2018, September 20). YouTube.
  • Nitration of methyl benzoate. RSC Education.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Missouri-St. Louis.
  • Experiment 5 - Nitration of Methyl Benzoate. WebAssign.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Nitro-2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-nitro-2-benzoxazolinone, a key intermediate in the development of various pharmaceuticals and bioactive molecules.[1][2] The protocols detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both accuracy and reproducibility.

Introduction and Significance

6-Nitro-2-benzoxazolinone is a heterocyclic compound featuring a benzoxazolinone core with a nitro group at the 6-position. This structural motif is of significant interest in medicinal chemistry due to its presence in molecules with a wide range of biological activities.[1][3] The nitro group, in particular, can serve as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.[4] The synthesis of this compound is a critical first step for researchers aiming to develop novel therapeutics.

Chemical Rationale and Mechanistic Overview

The synthesis of 6-nitro-2-benzoxazolinone is typically achieved through a two-step process starting from o-aminophenol. The core principle involves the protection of the amino and hydroxyl groups of o-aminophenol by forming the benzoxazolinone ring, followed by regioselective nitration.

Step 1: Cyclization of o-Aminophenol with Urea

The initial step is the cyclocondensation of o-aminophenol with urea to form 2-benzoxazolinone.[5][6] This reaction proceeds by the nucleophilic attack of the amino group of o-aminophenol on one of the carbonyl carbons of urea, followed by the elimination of ammonia and subsequent intramolecular cyclization involving the hydroxyl group. This method is favored for its cost-effectiveness and relatively straightforward procedure.[7]

Step 2: Nitration of 2-Benzoxazolinone

The second step is the electrophilic aromatic substitution (nitration) of the formed 2-benzoxazolinone. The benzoxazolinone ring system directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 6-position due to the activating and directing effects of the heterocyclic ring. A mixture of concentrated nitric acid and sulfuric acid is commonly employed as the nitrating agent.[6]

Below is a diagram illustrating the overall synthetic workflow.

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration o_aminophenol o-Aminophenol benzoxazolinone 2-Benzoxazolinone o_aminophenol->benzoxazolinone Heat urea Urea urea->benzoxazolinone Heat nitro_benzoxazolinone 6-Nitro-2-benzoxazolinone benzoxazolinone->nitro_benzoxazolinone Electrophilic Aromatic Substitution nitrating_mixture HNO₃ / H₂SO₄ nitrating_mixture->nitro_benzoxazolinone Electrophilic Aromatic Substitution

Caption: Synthetic workflow for 6-nitro-2-benzoxazolinone.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of 6-nitro-2-benzoxazolinone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
o-Aminophenol≥98%Sigma-Aldrich
UreaACS Reagent, ≥99.0%Fisher Scientific
Sulfuric Acid (H₂SO₄)95-98%VWR
Nitric Acid (HNO₃)68-70%VWR
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD MilliporeFor hydrolysis
Ethanol95%Decon LabsFor recrystallization
Deionized Water
Round-bottom flask (250 mL)
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter paper
Beakers and graduated cylinders
Step-by-Step Procedure

Part 1: Synthesis of 2-Benzoxazolinone

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine o-aminophenol (0.1 mol, 10.91 g) and urea (0.105 mol, 6.31 g).[6]

  • Heating: Place the flask in a heating mantle and heat the mixture to 115-120°C. The mixture will melt and start to evolve ammonia gas.

  • Reaction Time: Maintain the temperature and continue stirring for 1.5 to 2 hours.[6] The reaction can be monitored by the cessation of ammonia evolution.

  • Cooling and Isolation: After the reaction is complete, allow the flask to cool to room temperature. The product will solidify. Add 100 mL of water to the flask and break up the solid.

  • Purification: Collect the crude 2-benzoxazolinone by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 50 mL). The product can be used directly in the next step or recrystallized from ethanol/water for higher purity.

Part 2: Synthesis of 6-Nitro-2-benzoxazolinone

  • Preparation of Nitrating Mixture: In a beaker cooled in an ice bath, carefully and slowly add concentrated sulfuric acid (40 mL) to concentrated nitric acid (20 mL) with constant stirring. Allow the mixture to cool to 0-5°C.

  • Nitration Reaction: To a separate 250 mL flask containing the crude 2-benzoxazolinone from the previous step, slowly add the cold nitrating mixture dropwise while maintaining the reaction temperature below 10°C with an ice bath.

  • Reaction Time and Temperature: After the addition is complete, continue to stir the reaction mixture at 40°C for 2 hours.[6]

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate of 6-nitro-2-benzoxazolinone will form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at 60-70°C. The 6-nitro-2-benzoxazolinone can be further purified by recrystallization from ethanol.

Hydrolysis to 2-Amino-5-nitrophenol (Optional)

The synthesized 6-nitro-2-benzoxazolinone can be hydrolyzed to 2-amino-5-nitrophenol, another important intermediate.[5][8]

  • Alkaline Hydrolysis: In a round-bottom flask, suspend the 6-nitro-2-benzoxazolinone in a 10% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux (approximately 105°C) for 2.5 hours.[6]

  • Neutralization and Isolation: Cool the reaction mixture and carefully neutralize it with a dilute acid (e.g., HCl) until the product precipitates. Collect the 2-amino-5-nitrophenol by filtration, wash with cold water, and dry.

Characterization

The identity and purity of the synthesized 6-nitro-2-benzoxazolinone should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point 228-229 °C[9]
¹H NMR (DMSO-d₆)δ 7.28 (d, 1H), 8.18 (dd, 1H), 8.65 (d, 1H), 12.54 (br s, 1H, NH)[9]
¹³C NMR (DMSO-d₆)δ 111.9, 119.6, 123.2, 125.0, 142.5, 142.9, 171.0 (C=O)[9]
IR (KBr) Characteristic peaks for N-H, C=O, and NO₂ stretching.
Mass Spectrometry [M-H]⁻ at m/z 195.0[9]

Safety Precautions and Waste Disposal

Safety:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[10][12]

  • Handling of Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and add them slowly to avoid splashing and exothermic reactions.

  • Urea: While generally considered low hazard, inhalation of dust may cause respiratory irritation.[13] Avoid generating dust.[14]

  • Nitrophenols: 2-Amino-5-nitrophenol is a suspected carcinogen and should be handled with appropriate precautions.[15]

Waste Disposal:

  • Acidic Waste: Neutralize acidic waste streams with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

  • Organic Waste: Collect organic solvents and residues in designated waste containers.

  • Solid Waste: Dispose of solid chemical waste in appropriately labeled containers.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. 2-Amino-5-nitrophenol. In: Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon (FR): International Agency for Research on Cancer; 2010. Available from: [Link]

  • Ishii, H., et al. (1987). Process for preparing 2-amino-5-nitrophenol derivatives. U.S. Patent 4,743,595. Filed June 12, 1986, and issued May 10, 1988.
  • Wang, J., et al. (2009). Synthesis of 2-amino-5-nitrophenol by two step process.
  • CN112778141A. (2021).
  • CN105669477A. (2016). Method for producing 5-nitro-2aminophenol.
  • Li, J., et al. (2007). Synthesis of 2-amino-5-nitrophenol. Chemical Reagents, 29(1), 53-54.
  • Urea Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Summit Fertilizers. (2023). Urea Safety Data Sheet. Retrieved from [Link]

  • US4831152A. (1989). 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • International Labour Organization. (2021). International Chemical Safety Cards (ICSCs): UREA. Retrieved from [Link]

  • Gulf Petrochemical Industries Co. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • Gaily, A., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 14(11), 4783.
  • Richey, J. D., et al. (1975). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Agricultural and Biological Chemistry, 39(3), 683-685.
  • US4369324A. (1983).
  • Tian, X. Q., et al. (2021). Synthesis of Acanthus ilicifolius Linn alkaloid 2-Benzoxazolinone Derivative and its effect on cervical cancer C-33A cells. Journal of Physics: Conference Series, 1952, 022047.
  • Ribeiro da Silva, M. A., et al. (2018). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 23(1), 163.
  • Avvaru, B. S., et al. (2016). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. Journal of medicinal chemistry, 59(13), 6351-6360.
  • Lanari, D., et al. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Organic Process Research & Development, 26(2), 335-341.
  • Wang, Y., et al. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. Chemistry & Biodiversity, 21(5), e202400031.
  • Kumar, A., et al. (2014). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 6(5), 332-338.
  • Vorobyev, A. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6296.
  • Reddy, C. S., et al. (2013). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[5][15][16] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Der Pharma Chemica, 5(2), 146-154.

Sources

Application Note & Protocol: High-Purity 2(3H)-Benzoxazolone, 6-nitro- via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

2(3H)-Benzoxazolone, 6-nitro- is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1] Its benzoxazolone core, functionalized with a nitro group, serves as a versatile scaffold for developing novel compounds in drug discovery and agrochemical research. The presence of impurities, even in trace amounts, can significantly hinder downstream reactions, lead to undesirable side products, and compromise the biological activity and safety of the final product. Therefore, achieving high purity of this intermediate is not merely a matter of procedural correctness but a fundamental requirement for reliable and reproducible research and development.

This application note provides a comprehensive guide to the purification of 2(3H)-Benzoxazolone, 6-nitro- using recrystallization, a robust and scalable technique for purifying solid organic compounds. The protocol herein is designed to be a self-validating system, grounded in the physicochemical properties of the target compound and the fundamental principles of crystallization.

Physicochemical Profile of 2(3H)-Benzoxazolone, 6-nitro-

A thorough understanding of the compound's properties is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₄N₂O₄[1][2]
Molecular Weight 180.12 g/mol [1][2]
Appearance Pale yellow to light brown solid[1]
Melting Point 244-252 °C[1]
CAS Number 4694-91-1[1][2]

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[3] The core principle is to dissolve the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cooler solvent (mother liquor) or are removed beforehand if insoluble in the hot solvent.

An ideal solvent for the recrystallization of 2(3H)-Benzoxazolone, 6-nitro- should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Solvent System Selection for 2(3H)-Benzoxazolone, 6-nitro-

While specific solubility data for 2(3H)-Benzoxazolone, 6-nitro- is not extensively published, empirical data from structurally similar benzoxazoles and nitroaromatic compounds can guide solvent selection.[4][5][6] Small-scale trials are imperative to identify the optimal solvent or solvent mixture.

Solvent/SystemRationale & Expected Behavior
Ethanol A common choice for polar organic compounds, likely to show good differential solubility.[7]
Acetone/Acetonitrile These polar aprotic solvents, or a mixture thereof, have proven effective for other substituted benzoxazoles.[4]
Ethyl Acetate Often used for compounds of intermediate polarity. May require a co-solvent.
Ethanol/Water The addition of water as an anti-solvent to an ethanol solution can effectively induce crystallization.
Acetic Acid May be a suitable solvent, particularly for crude products from nitration reactions.

Detailed Purification Protocol

This protocol provides a step-by-step methodology for the purification of 2(3H)-Benzoxazolone, 6-nitro-.

Step 1: Dissolution of the Crude Compound
  • Place the crude 2(3H)-Benzoxazolone, 6-nitro- into an Erlenmeyer flask of appropriate size.

  • Add a small volume of the chosen solvent (e.g., ethanol) to the flask.

  • Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves.[3] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, thereby maximizing the yield upon cooling.

Step 2: Decolorization (Optional)

If the hot solution is colored due to impurities, a decolorization step may be necessary.

  • Remove the flask from the heat source and allow the solution to cool slightly.

  • Add a small amount (typically 1-2% of the solute's weight) of activated charcoal to the solution.

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[4]

Step 3: Hot Gravity Filtration

This step is essential to remove insoluble impurities and activated charcoal (if used).

  • Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Preheat the funnel and the receiving flask by pouring a small amount of hot solvent through them. This prevents premature crystallization of the product on the filter paper.

  • Pour the hot solution through the fluted filter paper into the preheated receiving flask.

Step 4: Crystallization

The formation of pure crystals is a critical step that should be controlled for optimal results.

  • Cover the receiving flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[3]

Step 5: Isolation of Crystals

The purified crystals are separated from the mother liquor by vacuum filtration.

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the crystallized mixture into the Büchner funnel.

  • Wash the crystals with a small amount of fresh, cold solvent to remove any residual mother liquor.

Step 6: Drying

The final step is to thoroughly dry the purified crystals.

  • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

  • Transfer the crystals to a watch glass or weighing dish and dry them in a vacuum oven at a temperature well below the melting point or in a desiccator until a constant weight is achieved.[3]

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filter Hot Gravity Filtration Dissolve->Hot_Filter If insoluble impurities exist Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize If colored Cool Slow Cooling & Ice Bath Hot_Filter->Cool Decolorize->Hot_Filter Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of 2(3H)-Benzoxazolone, 6-nitro- by recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Solution(s)
No Crystals Form - Too much solvent was used.- The solution is not yet saturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Reheat the solution and add more solvent.- Try a lower-boiling point solvent.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is preheated.- Allow sufficient time for cooling and use an ice bath.
Colored Crystals - Incomplete removal of colored impurities.- Repeat the recrystallization with a decolorizing step using activated charcoal.

Safety and Handling

Handling 2(3H)-Benzoxazolone, 6-nitro- and the associated solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[8][10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[2][10] In case of contact, rinse immediately and thoroughly with water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Purity Assessment

The purity of the recrystallized 2(3H)-Benzoxazolone, 6-nitro- should be confirmed using appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (244-252 °C) is indicative of high purity.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Spectroscopy (NMR, FT-IR): Confirms the chemical structure and the absence of impurities.

Conclusion

Recrystallization is a powerful and reliable method for the purification of 2(3H)-Benzoxazolone, 6-nitro-. By carefully selecting the solvent system and adhering to the detailed protocol, researchers can obtain a high-purity product essential for successful outcomes in drug development and materials science. The principles and techniques outlined in this application note provide a solid foundation for optimizing this crucial purification step.

References

  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • AIChE. (n.d.). A New Recrystallization Method for Nitroguanidine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Nitrobenzene Safety Data Sheet. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Retrieved from [Link]

  • ChemBK. (2024). 6-NITRO-1,3-BENZOXAZOLE. Retrieved from [Link]

  • PubMed. (2010). Synthesis of benzoxazolones from nitroarenes or aryl halides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). Recrystallization of 3-nitro-1,2,4-triazol-5-one from dimethylsulfoxide and methylene chloride.
  • ResearchGate. (2014). Methods for Preparing Spheroidal Particles of 3-Nitro-1,2,4-triazol-5-one(NTO). Retrieved from [Link]

Sources

column chromatography for purifying 6-nitro-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of 6-Nitro-2-Benzoxazolinone

Abstract

This comprehensive application note provides a detailed protocol for the purification of 6-nitro-2-benzoxazolinone (6-NBO) using normal-phase column chromatography. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple list of steps to explain the underlying principles and rationale behind each procedural choice. It integrates method development using Thin Layer Chromatography (TLC), a step-by-step column chromatography protocol, post-purification analysis, and essential safety considerations. The objective is to provide a robust, self-validating methodology for obtaining high-purity 6-NBO, a crucial intermediate in the synthesis of various biologically active compounds.

Introduction and Scientific Background

6-Nitro-2-benzoxazolinone (6-NBO) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzoxazolinone core with a nitro group, makes it a precursor for synthesizing compounds with potential antimicrobial and antifungal properties.[1] The purity of 6-NBO is paramount, as impurities can lead to undesirable side reactions, lower yields, and complicate the biological evaluation of its derivatives.

Column chromatography is a cornerstone technique for the purification of organic compounds. It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. For a moderately polar compound like 6-NBO, normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase, is the method of choice. The separation is driven by the varying degrees of interaction (adsorption and desorption) of the target compound and its impurities with the stationary phase, allowing for their effective separation as the mobile phase flows through the column.

Table 1: Physicochemical Properties of 6-Nitro-2-benzoxazolinone

PropertyValueSource(s)
Chemical Formula C₇H₄N₂O₄[1]
Molecular Weight 180.12 g/mol [2]
Appearance Yellow powder or needles[1][2]
Melting Point 248-252 °C[2][3]
Solubility Sparingly soluble in water; soluble in many organic solvents[1][4]
pKa 7.89 ± 0.70 (Predicted)[2]

Principle of the Method: From TLC to Column Scale-Up

The foundation of a successful column chromatography separation lies in the careful selection of the mobile phase, also known as the eluent. This is achieved through preliminary analysis using Thin Layer Chromatography (TLC), a rapid and inexpensive technique that mimics the separation conditions of a column.

The goal of TLC analysis is to find a solvent system where the target compound, 6-NBO, has a retention factor (Rƒ) value between 0.2 and 0.4.[5]

  • An Rƒ value < 0.2 suggests the eluent is not polar enough; the compound will adsorb too strongly to the silica gel, leading to very slow elution and poor resolution.

  • An Rƒ value > 0.4 indicates the eluent is too polar; the compound will travel with the solvent front, resulting in poor separation from less polar impurities.[5]

The polarity of the mobile phase is fine-tuned by mixing a non-polar solvent (e.g., Hexane) with a more polar solvent (e.g., Ethyl Acetate). By adjusting the ratio of these solvents, the desired Rƒ for 6-NBO can be achieved, ensuring optimal separation on the column.

Experimental Protocol

This protocol is a self-validating system, where the outcomes of the initial TLC analysis directly inform the parameters for the preparative column chromatography.

Materials and Equipment
  • Chemicals: Crude 6-nitro-2-benzoxazolinone, Silica gel (for TLC, 230-400 mesh for column), Hexane (ACS grade), Ethyl Acetate (ACS grade), Dichloromethane (ACS grade), Methanol (ACS grade).

  • Equipment: Glass chromatography column with stopcock, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), Capillary spotters, Beakers, Erlenmeyer flasks, Round-bottom flasks, Fraction collector or test tubes, Rotary evaporator, Fume hood.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]

  • Ventilation: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine silica dust.[7]

  • Handling: 6-Nitro-2-benzoxazolinone is an irritant to the eyes, respiratory system, and skin. Avoid direct contact, ingestion, and inhalation.[1][7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Phase 1: TLC Method Development

The causality behind this phase is critical: an optimized solvent system identified here will save significant time and material during the large-scale purification.

  • Prepare TLC Chamber: Pour a solvent system into the developing chamber to a depth of ~0.5 cm. A good starting system is 7:3 Hexane:Ethyl Acetate. Line the chamber with filter paper to ensure the atmosphere is saturated with solvent vapors. Cover the chamber.[8]

  • Prepare Sample: Dissolve a small amount (~1 mg) of the crude 6-NBO in a volatile solvent like dichloromethane or ethyl acetate (~1 mL).[8]

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the pencil-drawn origin line of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber and cover it. Allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.[8]

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. 6-NBO, being an aromatic compound, should appear as a dark spot. Calculate the Rƒ value for the main spot.

  • Optimize: Adjust the solvent ratio to achieve the target Rƒ of 0.2-0.4.

    • If Rƒ is too low, increase the polarity by adding more ethyl acetate.

    • If Rƒ is too high, decrease the polarity by adding more hexane.

Table 2: Hypothetical TLC Optimization for 6-NBO

TrialSolvent System (Hexane:Ethyl Acetate)Observed Rƒ of 6-NBOComments
18:20.15Too low. Compound is stuck at the origin. Increase polarity.
27:30.28Optimal. Good separation from a faster-running impurity (Rƒ ~0.6).
36:40.45Too high. Poor separation from less polar impurities.
Phase 2: Column Chromatography Purification

The workflow for this phase is illustrated in the diagram below.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude 6-NBO TLC TLC Analysis (7:3 Hex:EtOAc) Crude->TLC Slurry Prepare Silica Slurry Column_Pack Pack Column Slurry->Column_Pack Load Load Sample Column_Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Product Pure 6-NBO Evaporate->Pure_Product

Caption: Workflow for the purification of 6-NBO.

  • Column Preparation: Select an appropriate size glass column. As a rule of thumb, use about 30-50 g of silica gel for every 1 g of crude material.

  • Packing the Column (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry by mixing the required amount of silica gel with the chosen mobile phase (e.g., 7:3 Hexane:EtOAc).

    • With the stopcock open, pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

    • Continuously tap the side of the column gently to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to prevent disruption of the silica bed during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude 6-NBO in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting the eluent in test tubes or a fraction collector. Maintain a constant flow rate.

    • Since 6-NBO is a yellow powder, you may see a colored band moving down the column.[1] However, do not rely solely on color.

  • Monitoring the Separation:

    • Collect fractions of a consistent volume (e.g., 10-15 mL).

    • Systematically spot every few fractions on a TLC plate to monitor the elution of the product. Develop and visualize the TLC plate as described in Phase 1.

Phase 3: Product Isolation and Purity Confirmation
  • Identify and Pool Fractions: Based on the TLC analysis of the collected fractions, identify all fractions containing only the pure 6-NBO spot (at the correct Rƒ).

  • Solvent Removal: Combine the pure fractions into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid is the purified 6-nitro-2-benzoxazolinone. Determine the final weight and calculate the percent recovery.

  • Purity Confirmation:

    • Run a final TLC of the purified product against the crude material. It should show a single spot.

    • For rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often suitable for analyzing nitroaromatic compounds.[9][10]

    • Confirm the identity and purity by measuring the melting point, which should be sharp and within the literature range (248-252 °C).[2][3]

Troubleshooting

Table 3: Common Issues and Solutions in Column Chromatography

IssueProbable Cause(s)Recommended Solution(s)
Cracked/channeling silica bed Column packed improperly or ran dry.Repack the column. Ensure the silica bed is always submerged in solvent.
Streaking on TLC Sample is too concentrated or insoluble in the mobile phase.Dilute the sample for TLC spotting. For the column, ensure proper dry loading. Consider a slightly more polar mobile phase if solubility is the issue.
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., switch from 7:3 to 6:4 Hex:EtOAc). This is known as a step gradient.
Poor separation of spots Rƒ values of components are too close.Re-optimize the mobile phase with TLC. Try a different solvent system (e.g., Dichloromethane/Methanol). Ensure the column is not overloaded with crude material.

Conclusion

This application note provides a systematic and scientifically grounded protocol for the purification of 6-nitro-2-benzoxazolinone. By emphasizing the causal link between preliminary TLC analysis and preparative column chromatography, this guide equips researchers with a robust methodology to obtain high-purity material essential for further research and development. Adherence to the detailed steps and safety protocols will ensure a successful, efficient, and safe purification process.

References

  • SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SDS Search. (n.d.). 6-nitro-2-benzoxazolinone - Free SDS search. Retrieved from [Link]

  • Chemcasts. (n.d.). 6-Nitro-2-benzoxazolone (CAS 4694-91-1) Properties. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Richey, J. D., Scism, A. J., Caskey, A. L., & BeMiller, J. N. (1975). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Agricultural and Biological Chemistry, 39(3), 683-685. Retrieved from [Link]

  • J-Stage. (n.d.). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Chemdad. (n.d.). 6-NITRO BENZOXAZOLINONE. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]

  • Supporting Information. (n.d.). Rapid Construction of the 6/6/5 tricyclic framework. Retrieved from [Link]

  • RSIS International. (n.d.). Purification of Chlorzoxazone by Adsorption. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • MDPI. (2018). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrones for Intramolecular 1,3-Dipolar Cycloadditions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Scirp.org. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone.... Retrieved from [Link]

  • Bioanalysis Zone. (2025). Lights, column, action: a cleaner method for protein purification. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of 6-nitro-2(3H)-Benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

6-nitro-2(3H)-benzoxazolone is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a derivative of benzoxazolone, it serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the nitro group can modulate the electronic properties and biological activity of the molecule, making it a valuable scaffold in drug discovery.[1][3] Furthermore, its photophysical properties have led to its use in the development of fluorescent probes and sensors.[1][2]

Given its diverse applications, the unambiguous characterization of 6-nitro-2(3H)-benzoxazolone is paramount to ensure its purity, identity, and stability, which are critical parameters in drug development and material science research. This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound, grounded in established scientific principles and field-proven insights.

Physicochemical Properties

A foundational aspect of characterization is the determination of fundamental physicochemical properties.

PropertyValueReference
CAS Number 4694-91-1[4][5]
Molecular Formula C₇H₄N₂O₄[4][5]
Molecular Weight 180.12 g/mol [2][5]
Appearance Pale yellow solid[2]
Melting Point 244-252 °C[2]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of 6-nitro-2(3H)-benzoxazolone and for its quantification in various matrices. A reverse-phase method is typically employed for this class of compounds.

Scientific Rationale

The choice of a reverse-phase HPLC method is predicated on the moderately polar nature of 6-nitro-2(3H)-benzoxazolone. A C18 column provides a nonpolar stationary phase that effectively retains the analyte through hydrophobic interactions. The mobile phase, a mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile), allows for the fine-tuning of the retention time. The addition of an acid, such as phosphoric or formic acid, helps to suppress the ionization of any acidic functional groups, leading to sharper, more symmetrical peaks.[6] For applications requiring mass spectrometric detection, formic acid is the preferred modifier due to its volatility.[6]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis start Weigh Standard/Sample dissolve Dissolve in Acetonitrile start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter (0.45 µm) sonicate->filter hplc HPLC Instrument (C18 Column) filter->hplc Inject detector UV Detector (254 nm) hplc->detector chromatogram Obtain Chromatogram detector->chromatogram analyze Assess Purity & Quantify chromatogram->analyze

Caption: Workflow for HPLC analysis of 6-nitro-2(3H)-benzoxazolone.

Detailed Protocol: HPLC Purity Assessment

1. Materials and Reagents:

  • 6-nitro-2(3H)-benzoxazolone reference standard and sample

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄) or formic acid (HCOOH)

  • 0.45 µm syringe filters

2. Instrumentation and Conditions:

  • HPLC System: Equipped with a quaternary pump, autosampler, and UV detector.

  • Column: C18 reverse-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 65:35:0.1 v/v/v).[7] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the 6-nitro-2(3H)-benzoxazolone reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be analyzed.

  • Prior to injection, filter all solutions through a 0.45 µm syringe filter.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The theoretical plates for the analyte peak should be ≥ 2000.

  • The tailing factor should be ≤ 2.0.

5. Analysis:

  • Inject the blank (acetonitrile), followed by the standard and sample solutions.

  • Identify the peak for 6-nitro-2(3H)-benzoxazolone in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample by the area normalization method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 6-nitro-2(3H)-benzoxazolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectral Data:

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (ppm) Assignment
~12.15 (s, 1H)N-H
~8.0-8.5 (m, 2H)Aromatic C-H
~7.0-7.5 (m, 1H)Aromatic C-H

Note: Specific chemical shifts and multiplicities can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretching
~1750C=O stretching (lactone)
~1500-1550 and 1300-1350Asymmetric and symmetric NO₂ stretching
~1600, 1480Aromatic C=C stretching
~1200-1300C-O stretching
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorption spectrum from approximately 200 to 400 nm against a solvent blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Expected UV-Vis Absorption: Nitroaromatic compounds typically exhibit strong absorption bands in the UV region.[8] For 6-nitro-2(3H)-benzoxazolone, expect a λₘₐₓ in the range of 250-350 nm, corresponding to π→π* transitions within the aromatic system.[7][9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Scientific Rationale

Under electron ionization (EI), 6-nitro-2(3H)-benzoxazolone is expected to form a molecular ion (M⁺˙) corresponding to its molecular weight. Subsequent fragmentation is likely to involve the loss of small, stable neutral molecules or radicals, such as NO, NO₂, and CO.

Predicted Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z = 180 M_NO [M-NO]⁺˙ m/z = 150 M->M_NO -NO M_NO2 [M-NO₂]⁺ m/z = 134 M->M_NO2 -NO₂ M_NO2_CO [M-NO₂-CO]⁺ m/z = 106 M_NO2->M_NO2_CO -CO

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for 6-nitro-2(3H)-benzoxazolone.

Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Expected Mass Spectral Data:

m/zProposed Fragment
180[M]⁺˙ (Molecular Ion)
150[M-NO]⁺˙
134[M-NO₂]⁺
106[M-NO₂-CO]⁺

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability and decomposition profile of the compound.

Scientific Rationale

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and other thermal transitions. TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition and thermal stability.

Protocol: Thermal Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA crucible.

  • Instrumentation: A DSC or TGA instrument.

  • Data Acquisition (DSC): Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., 30-300 °C).

  • Data Acquisition (TGA): Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe its complete decomposition profile.

Expected Thermal Analysis Data:

  • DSC: A sharp endothermic peak corresponding to the melting point of the compound (in the range of 244-252 °C).[2]

  • TGA: The TGA thermogram will show the onset of decomposition at a specific temperature, indicating the thermal stability of the compound. The decomposition may occur in single or multiple steps.

Conclusion

The comprehensive characterization of 6-nitro-2(3H)-benzoxazolone, employing a suite of orthogonal analytical techniques, is crucial for ensuring its quality and suitability for its intended applications. The protocols and expected data outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and assess the purity of this important chemical entity. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful product development.

References

  • SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column.
  • Pravena, C. H. L., Rani, V. E., Spoorthy, Y. N., & Ravindranath, L. K. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo[d] oxazol /thiazol-2-yl)methyl. Der Pharma Chemica.
  • Benchchem. (n.d.). Mass Spectrometry of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: An In-depth Technical Guide.
  • Stenutz. (n.d.). 6-nitro-2(3H)-benzoxazolone.
  • SpectraBase. (n.d.). 6-Nitro-2-benzoxazolinone - Optional[MS (GC)] - Spectrum.
  • Silva, A. L. R., Costa, V. M. S., & Ribeiro da Silva, M. D. M. C. (2021). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 27(1), 24.
  • Chem-Impex. (n.d.). 6-Nitrobenzoxazole-2(3H)-one.
  • National Center for Biotechnology Information. (2021). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • National Institutes of Health. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole.
  • Thermo Scientific Chemicals. (n.d.). 6-Nitro-2(3H)-benzoxazolone, 98%.
  • ResearchGate. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[6][10][11] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Retrieved from

  • Chem-Impex. (n.d.). 6-Nitrobenzoxazole-2(3H)-one.
  • Stenutz. (n.d.). 6-nitro-2(3H)-benzoxazolone.
  • PubMed. (n.d.). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities.
  • ResearchGate. (n.d.). A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations.
  • National Center for Biotechnology Information. (n.d.). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid.
  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds.
  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of 6-Nitro-2-benzothiazolesulfonamide.
  • SciSpace. (2016). A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns.
  • ResearchGate. (n.d.). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines.
  • Wiley Online Library. (n.d.). Experimental and Computational Studies on the Thermal Degradation of Nitroazidobenzenes.
  • National Center for Biotechnology Information. (n.d.). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide.
  • SciELO. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.
  • Wiley Online Library. (n.d.). 6‐Nitro‐1,3‐benzothiazol‐2‐amine and 1,2‐diphenylethane‐1,2‐dione react....
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.

Sources

Application Note: Structural Identification of 6-nitro-2-benzoxazolinone using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the structural identification and characterization of 6-nitro-2-benzoxazolinone using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protocol details the necessary steps from sample preparation to spectral acquisition and in-depth data interpretation. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require robust analytical methods for the verification of heterocyclic compounds. We present a detailed protocol, an analysis of the expected ¹H NMR spectrum, and the underlying principles for peak assignments, supported by established knowledge of NMR spectroscopy.

Introduction

6-nitro-2-benzoxazolinone is a heterocyclic compound featuring a benzoxazolinone core with a nitro group substituent on the benzene ring.[1] This molecule and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks in organic synthesis.[1] Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds.

¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of its hydrogen nuclei.[2] The chemical shift, integration, and multiplicity (splitting pattern) of the proton signals in a ¹H NMR spectrum offer a wealth of information for elucidating the connectivity and chemical environment of atoms within a molecule.[2]

This application note will guide the user through the process of obtaining and interpreting the ¹H NMR spectrum of 6-nitro-2-benzoxazolinone, enabling unambiguous structural verification.

Molecular Structure and Expected ¹H NMR Spectrum

The chemical structure of 6-nitro-2-benzoxazolinone consists of a bicyclic system with three protons on the aromatic ring and one proton on the nitrogen atom of the oxazolidinone ring. The numbering of the carbon atoms in the benzoxazolinone ring system is crucial for the correct assignment of the NMR signals.

Diagram 1: Chemical Structure of 6-nitro-2-benzoxazolinone

Caption: Structure of 6-nitro-2-benzoxazolinone with proton numbering.

The electron-withdrawing nature of the nitro group at the C-6 position significantly influences the chemical shifts of the aromatic protons. Protons ortho and para to the nitro group are expected to be deshielded and resonate at a higher frequency (downfield) compared to those in unsubstituted benzoxazolinone.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 6-nitro-2-benzoxazolinone dissolved in DMSO-d₆. DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H~11.5 - 12.5Singlet (broad)-1H
H-7~8.0 - 8.2Doublet~2.01H
H-5~7.8 - 8.0Doublet of Doublets~8.5, ~2.01H
H-4~7.3 - 7.5Doublet~8.51H

Justification for Predictions:

  • N-H Proton: The N-H proton of the oxazolidinone ring is expected to be a broad singlet in the downfield region due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.

  • Aromatic Protons:

    • The nitro group at C-6 strongly deshields the ortho proton (H-5 and H-7) and the para proton (if present).

    • H-7: This proton is ortho to the nitro group and is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-5, with a small meta coupling constant (J ≈ 2.0 Hz).

    • H-5: This proton is also ortho to the nitro group and will be significantly deshielded. It will appear as a doublet of doublets due to coupling with both H-4 (ortho coupling, J ≈ 8.5 Hz) and H-7 (meta coupling, J ≈ 2.0 Hz).

    • H-4: This proton is meta to the nitro group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-5 (ortho coupling, J ≈ 8.5 Hz).

Experimental Protocol

This section provides a step-by-step protocol for the preparation and ¹H NMR analysis of 6-nitro-2-benzoxazolinone.

Materials and Equipment
  • 6-nitro-2-benzoxazolinone sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity

  • NMR tubes (5 mm diameter, clean and dry)

  • Pasteur pipettes and bulbs

  • Glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Diagram 2: Experimental Workflow

cluster_workflow ¹H NMR Analysis Workflow A Sample Weighing (5-10 mg) B Dissolution in DMSO-d₆ (~0.7 mL) A->B C Vortexing for Homogenization B->C D Filtering into NMR Tube (via glass wool pipette) C->D E NMR Spectrometer Setup D->E F Data Acquisition E->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) F->G H Spectral Analysis (Chemical Shift, Integration, Multiplicity) G->H I Structural Confirmation H->I

Caption: Workflow for ¹H NMR analysis of 6-nitro-2-benzoxazolinone.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the 6-nitro-2-benzoxazolinone sample.[3]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.

  • Homogenization: Vortex the sample until the solid is completely dissolved. The solution should be clear and free of any particulate matter.

  • Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into a clean, dry NMR tube. This step is crucial to remove any suspended particles that could degrade the quality of the NMR spectrum.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValuePurpose
Pulse Programzg30Standard 1D proton experiment with a 30° pulse angle.
Number of Scans (NS)16Sufficient for good signal-to-noise with the given sample amount.
Relaxation Delay (D1)2.0 sTime for nuclear spins to return to equilibrium between scans.
Acquisition Time (AQ)4.0 sDuration of FID acquisition, determines resolution.
Spectral Width (SW)20 ppmEnsures all expected proton signals are captured.
Temperature298 KStandard room temperature measurement.
Data Processing and Analysis
  • Fourier Transformation: The raw Free Induction Decay (FID) data is converted into the frequency domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Multiplicity Analysis: The chemical shift of each peak is determined, and the splitting patterns (multiplicity) and coupling constants are analyzed to deduce the connectivity of the protons.

Conclusion

This application note has outlined a detailed protocol for the structural identification of 6-nitro-2-benzoxazolinone using ¹H NMR spectroscopy. By following the prescribed sample preparation, data acquisition, and analysis procedures, researchers can confidently verify the structure of this important heterocyclic compound. The provided interpretation of the expected ¹H NMR spectrum, based on the known effects of the nitro-substituent, serves as a reliable guide for spectral assignment.

References

  • PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2021). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). ¹H NMR Spectra and Interpretation. Retrieved from [Link]

  • University of Nottingham. (n.d.). H NMR Spectroscopy. School of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

Sources

Application Note: Interpreting the Mass Spectrum of 2(3H)-Benzoxazolone, 6-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2(3H)-Benzoxazolone, 6-nitro- is a heterocyclic compound featuring a benzoxazolone core with a nitro functional group. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by benzoxazolone derivatives.[1] Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation behavior of 2(3H)-Benzoxazolone, 6-nitro- under various ionization conditions is paramount for its unambiguous identification in complex matrices, such as biological samples or reaction mixtures.

This application note provides a comprehensive guide to the interpretation of the mass spectrum of 2(3H)-Benzoxazolone, 6-nitro-, detailing its predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI). Detailed protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also presented.

Molecular Structure and Properties

  • Chemical Name: 6-Nitro-1,3-benzoxazol-2(3H)-one

  • Molecular Formula: C₇H₄N₂O₄[2][3][4]

  • Molecular Weight: 180.12 g/mol [2][3][4]

  • CAS Number: 4694-91-1[2][3][4]

PropertyValueSource
Molecular FormulaC₇H₄N₂O₄[2][3][4]
Molecular Weight180.12 g/mol [2][3][4]
IUPAC Name6-nitro-3H-1,3-benzoxazol-2-one
CAS Number4694-91-1[2][3][4]

Predicted Fragmentation Pathways

The fragmentation of 2(3H)-Benzoxazolone, 6-nitro- is governed by the interplay between the stable benzoxazolone ring and the electron-withdrawing nitro group. The following sections detail the predicted fragmentation mechanisms under different ionization techniques.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization, the molecule is expected to form a radical cation (M⁺˙) at m/z 180. The fragmentation will likely proceed through characteristic losses associated with the nitro group and the benzoxazolone core.

  • Loss of NO₂: A primary fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂), which has a mass of 46 Da. This would produce a fragment ion at m/z 134 .

  • Loss of NO: Another common fragmentation for nitroaromatics involves rearrangement and loss of a nitric oxide radical (•NO), with a mass of 30 Da. This would yield a fragment ion at m/z 150 .

  • Loss of CO: The benzoxazolone ring can undergo a characteristic loss of carbon monoxide (CO), with a mass of 28 Da. This could occur from the molecular ion to give a fragment at m/z 152 , or after the initial loss of the nitro group.

  • Sequential Losses: Further fragmentation can occur through sequential losses. For example, the m/z 150 ion could lose CO to form a fragment at m/z 122 .

.dot

EI_Fragmentation M [M]⁺˙ m/z 180 F150 [M-NO]⁺ m/z 150 M->F150 - NO (30 Da) F134 [M-NO₂]⁺ m/z 134 M->F134 - NO₂ (46 Da) F152 [M-CO]⁺˙ m/z 152 M->F152 - CO (28 Da) F122 [M-NO-CO]⁺ m/z 122 F150->F122 - CO (28 Da) F106 [M-NO₂-CO]⁺ m/z 106 F134->F106 - CO (28 Da)

Caption: Predicted EI Fragmentation Pathway of 2(3H)-Benzoxazolone, 6-nitro-.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique, and the fragmentation of 2(3H)-Benzoxazolone, 6-nitro- will likely be observed in tandem mass spectrometry (MS/MS) experiments. Due to the acidic proton on the nitrogen atom, this compound is expected to ionize well in negative ion mode.

Negative Ion Mode ([M-H]⁻ at m/z 179):

  • Loss of NO₂: Similar to EI, a facile loss of the nitro group as a radical (•NO₂) can occur, leading to a fragment ion at m/z 133 .

  • Loss of CO₂: Decarboxylation of the oxazolone ring is a plausible fragmentation pathway, resulting in the loss of carbon dioxide (CO₂), with a mass of 44 Da. This would produce a fragment ion at m/z 135 .

  • Loss of NO: A rearrangement followed by the loss of a nitric oxide radical (•NO) would result in a fragment at m/z 149 .

.dot

ESI_Fragmentation MH [M-H]⁻ m/z 179 F133 [M-H-NO₂]⁻ m/z 133 MH->F133 - NO₂ (46 Da) F135 [M-H-CO₂]⁻ m/z 135 MH->F135 - CO₂ (44 Da) F149 [M-H-NO]⁻ m/z 149 MH->F149 - NO (30 Da)

Caption: Predicted ESI Fragmentation Pathway of 2(3H)-Benzoxazolone, 6-nitro-.

Experimental Protocols

The following protocols provide a starting point for the analysis of 2(3H)-Benzoxazolone, 6-nitro- by GC-MS and LC-MS. Instrument parameters should be optimized for the specific instrumentation used.

Protocol 1: GC-MS Analysis

Gas chromatography is suitable for the analysis of thermally stable and volatile compounds.

.dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Conditions cluster_ms MS Conditions cluster_analysis Data Analysis Prep1 Dissolve sample in volatile solvent (e.g., ethyl acetate) Prep2 Filter through 0.22 µm syringe filter Prep1->Prep2 GC1 Injector: Splitless, 250°C Prep2->GC1 GC2 Column: DB-5ms or equivalent GC1->GC2 GC3 Oven Program: Start at 100°C, ramp to 280°C GC2->GC3 GC4 Carrier Gas: Helium GC3->GC4 MS1 Ionization: Electron Ionization (EI), 70 eV GC4->MS1 MS2 Source Temperature: 230°C MS1->MS2 MS3 Scan Range: m/z 50-300 MS2->MS3 DA1 Identify molecular ion peak at m/z 180 MS3->DA1 DA2 Analyze fragmentation pattern DA1->DA2

Caption: GC-MS Analysis Workflow.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250°C
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium, constant flow of 1 mL/min
Oven ProgramInitial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-300

3. Data Analysis:

  • Identify the peak corresponding to 2(3H)-Benzoxazolone, 6-nitro- in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak (M⁺˙) at m/z 180.

  • Correlate the observed fragment ions with the predicted fragmentation pathways.

Protocol 2: LC-MS Analysis

Liquid chromatography is often preferred for less volatile or thermally labile compounds.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS Conditions cluster_analysis Data Analysis Prep1 Dissolve sample in methanol/water (50:50) Prep2 Filter through 0.22 µm syringe filter Prep1->Prep2 LC1 Column: C18 (e.g., 2.1 x 100 mm, 2.6 µm) Prep2->LC1 LC2 Mobile Phase A: 0.1% Formic Acid in Water LC1->LC2 LC3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC2->LC3 LC4 Gradient Elution LC3->LC4 MS1 Ionization: ESI (Negative Ion Mode) LC4->MS1 MS2 Capillary Voltage: 3.5 kV MS1->MS2 MS3 Drying Gas Temperature: 325°C MS2->MS3 MS4 Nebulizer Pressure: 40 psi MS3->MS4 MS5 Fragmentor Voltage: 120 V MS4->MS5 DA1 Identify deprotonated molecule [M-H]⁻ at m/z 179 MS5->DA1 DA2 Perform MS/MS and analyze daughter ions DA1->DA2

Sources

Application Notes and Protocols for In Vitro Evaluation of 2(3H)-Benzoxazolone, 6-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Characterizing a Novel Benzoxazolone Derivative

The compound 2(3H)-Benzoxazolone, 6-nitro- (CAS: 4694-91-1) belongs to a class of heterocyclic compounds, the benzoxazolones, which are recognized as a "privileged scaffold" in medicinal chemistry.[1] This core structure is present in a wide array of pharmacologically active agents, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[2][3][4][5] The addition of a nitro group at the 6-position is significant, as nitro-containing molecules are known to possess a broad spectrum of biological activities, including antimicrobial and antineoplastic effects, often mediated through the induction of cellular redox stress.[6][7]

These application notes provide a strategic framework and detailed protocols for the initial in vitro characterization of 2(3H)-Benzoxazolone, 6-nitro-. The assays described herein are designed to establish a foundational biological activity profile, focusing on two key areas suggested by its chemical structure: cytotoxicity against cancer cells and enzyme inhibition.

Chemical and Physical Properties

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₇H₄N₂O₄[8]
Molecular Weight 180.12 g/mol [8]
CAS Number 4694-91-1[8]
Appearance Pale cream to pale yellow crystalline powder[9]
Melting Point 244.0-250.0 °C[9]
Purity (Typical) ≥97.5% (HPLC)[9]

Solubility: Although specific solubility data is limited, the parent compound, 2(3H)-Benzoxazolone, has low aqueous solubility.[10][11] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and perform serial dilutions in culture medium for cell-based assays. The final DMSO concentration in the assay should be kept consistent and non-toxic, typically below 0.5%.[12]

Tier 1: General Cytotoxicity Screening

The first step in characterizing a novel compound with potential anticancer activity is to assess its general cytotoxicity. This determines the concentration range over which the compound affects cell viability and proliferation. We will utilize two of the most common and robust colorimetric assays: the MTT assay to measure metabolic activity and the LDH assay to quantify membrane integrity.[12][13][14]

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solution of 2(3H)-Benzoxazolone, 6-nitro- in DMSO P2 Seed cancer cells (e.g., HeLa, A549) in 96-well plates P3 Allow cells to adhere (24 hours) P2->P3 T1 Prepare serial dilutions of compound in culture medium P3->T1 T2 Treat cells with various concentrations (e.g., 0.1 to 100 µM) T1->T2 T3 Incubate for 24, 48, or 72 hours T2->T3 A1 Perform MTT Assay (measures metabolic activity) T3->A1 A2 Perform LDH Assay (measures membrane leakage) T3->A2 D1 Measure absorbance (Plate Reader) A1->D1 A2->D1 D2 Calculate % Viability (MTT) or % Cytotoxicity (LDH) D1->D2 D3 Plot dose-response curve and determine IC₅₀ value D2->D3 G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_run Reaction & Measurement cluster_analysis Data Analysis P1 Prepare assay buffer, enzyme stock, substrate (e.g., TMB), and H₂O₂ P2 Prepare serial dilutions of 2(3H)-Benzoxazolone, 6-nitro- A1 Add buffer, enzyme, and inhibitor (or vehicle) to wells P2->A1 A2 Pre-incubate to allow inhibitor-enzyme binding A1->A2 A3 Initiate reaction by adding substrate and H₂O₂ A2->A3 R1 Incubate for a fixed time (e.g., 10-30 min) at RT A3->R1 R2 Stop reaction (e.g., with 2M H₂SO₄) R1->R2 R3 Read absorbance (e.g., 450 nm for TMB) R2->R3 D1 Calculate % Inhibition for each concentration R3->D1 D2 Plot dose-response curve and determine IC₅₀ value D1->D2

Caption: General workflow for a colorimetric enzyme inhibition assay.

Protocol 3: Peroxidase Inhibition Assay (Colorimetric)

Principle: This assay measures the ability of a compound to inhibit the activity of a peroxidase enzyme. The enzyme catalyzes the oxidation of a chromogenic substrate (like TMB) by hydrogen peroxide (H₂O₂), producing a colored product. An inhibitor will reduce the rate of color development.

Materials:

  • Peroxidase enzyme (e.g., human Myeloperoxidase or Horseradish Peroxidase)

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Chromogenic Substrate (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB)

  • Hydrogen Peroxide (H₂O₂)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 2(3H)-Benzoxazolone, 6-nitro-

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of the enzyme, substrate, and H₂O₂ in the assay buffer. Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of test compound dilution (or vehicle for control)

    • 20 µL of enzyme solution

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of a substrate/H₂O₂ mixture to each well to start the reaction.

  • Incubation: Incubate for 10-30 minutes at room temperature. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range for the uninhibited control.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow (for TMB).

  • Measurement: Read the absorbance at 450 nm.

Data Analysis:

  • Correct all readings by subtracting the absorbance of a blank well (no enzyme).

  • Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (Absorbance_Sample / Absorbance_VehicleControl)) * 100

  • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. [15][16]

Conclusion and Future Directions

The protocols outlined in this document provide a robust, tiered approach for the initial in vitro characterization of 2(3H)-Benzoxazolone, 6-nitro-. The cytotoxicity assays will establish its potency and therapeutic window in cancer cell models, while the enzyme inhibition assay will offer initial insights into its potential mechanism of action.

Positive results from these foundational assays would warrant further investigation, including:

  • Screening against a broader panel of cancer cell lines. [17][18]* Exploring other hallmarks of cancer, such as apoptosis, cell cycle arrest, or inhibition of cell migration. [14][19][20]* Expanding the enzyme inhibition screen to other relevant targets. [21]* Conducting detailed mechanism of action studies to determine the type of enzyme inhibition (e.g., competitive, non-competitive). [22] This structured approach ensures a logical and efficient progression in understanding the pharmacological potential of 2(3H)-Benzoxazolone, 6-nitro-.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Akhtar, M. J., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(8), e2300092. Retrieved from [Link]

  • Jayasinghe, L., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3939-3947. Retrieved from [Link]

  • ResearchGate. (2016). Assays Used in vitro to Study Cancer Cell Lines. Retrieved from [Link]

  • Cree, I. A. (Ed.). (2011). Cancer cell culture: methods and protocols. Humana Press.
  • PubChem. (n.d.). 2(3H)-Benzoxazolone. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity. Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2017). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 22(9), 1466. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences, 5(6), 948-958. Retrieved from [Link]

  • Soyer, Z., et al. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405-10. Retrieved from [Link]

  • Bravo, H. R., et al. (2020). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. ResearchGate. Retrieved from [Link]

  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(3H)-Benzoxazolone (CAS 59-49-4). Retrieved from [Link]

  • E3S Web of Conferences. (2020). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 164, 09015. Retrieved from [Link]

  • Cecchetti, V., et al. (2000). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Il Farmaco, 55(11-12), 751-6. Retrieved from [Link]

  • Organic & Medicinal Chemistry International. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of Some 2(3H)-Benzoxazolone Derivatives and theirin-vitro Effects on Human Leukocyte Myeloperoxidase Activity. Retrieved from [Link]

  • Turella, P., et al. (2009). In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma. International Journal of Cancer, 124(4), 984-93. Retrieved from [Link]

  • Delmas, F., et al. (2002). In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 46(8), 2588–2594. Retrieved from [Link]

Sources

Application Note & Protocols: A Comprehensive Framework for Evaluating the Anticancer Activity of 6-nitro-2(3H)-Benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodological framework for the comprehensive evaluation of the anticancer potential of 6-nitro-2(3H)-benzoxazolone. The 2(3H)-benzoxazolone core is a privileged scaffold in medicinal chemistry, found in numerous pharmacologically active agents.[1] The addition of a nitro group can significantly modulate biological activity, often enhancing anticancer efficacy through various mechanisms. This guide, designed for cancer researchers and drug development scientists, moves beyond a simple recitation of steps. It explains the scientific rationale behind the experimental design, outlining a tiered approach from initial cytotoxicity screening to mechanistic elucidation. We provide detailed, field-proven protocols for key in vitro assays, guidance on data interpretation, and visual workflows to ensure a robust and logical evaluation of this promising compound.

Introduction: The Rationale for Investigating 6-nitro-2(3H)-Benzoxazolone

Benzoxazolone derivatives have demonstrated a wide spectrum of biological activities, including notable anti-cancer effects.[1][2][3] Their planar structure and potential for chemical modification make them ideal candidates for drug design. The introduction of a nitro (-NO₂) group is a common strategy in medicinal chemistry to enhance therapeutic potential. Nitroaromatic compounds can be bioreductively activated under the hypoxic conditions often found in solid tumors, leading to the formation of cytotoxic reactive nitrogen species.[4] Furthermore, related nitro-containing heterocyclic compounds have been shown to act as potent enzyme inhibitors, for instance, targeting Glutathione S-transferases (GSTs) which are often overexpressed in cancer cells and contribute to drug resistance.[5]

Given this background, 6-nitro-2(3H)-benzoxazolone is a compound of significant interest. A systematic evaluation is required to determine its efficacy, selectivity, and mechanism of action. This guide provides the necessary protocols to build a comprehensive preclinical data package for this molecule.

Hypothesized Mechanism of Action (MoA)

While the precise MoA of 6-nitro-2(3H)-benzoxazolone is yet to be fully elucidated, we can hypothesize a pathway based on related structures. A plausible mechanism involves the induction of apoptosis, a form of programmed cell death that is a primary endpoint for many cancer therapies.[6][7][8] The compound may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of executioner caspases, such as caspase-3.[7][8]

Hypothesized_MoA Compound 6-nitro-2(3H)-benzoxazolone Cell Cancer Cell Compound->Cell Enters Target Intracellular Target (e.g., GST, DNA, Mitochondria) Cell->Target Signal Signal Transduction (e.g., JNK activation, ROS) Target->Signal Mito Mitochondrial Pathway Signal->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic mechanism of 6-nitro-2(3H)-benzoxazolone.

A Tiered Experimental Workflow

A logical, phased approach is critical for efficiently evaluating a novel compound. We propose a three-tiered workflow that progresses from broad screening to specific mechanistic studies. This strategy ensures that resources are focused on compounds that show genuine promise in initial, less resource-intensive assays.

Experimental_Workflow Start Compound Synthesis & Purification of 6-nitro-2(3H)-benzoxazolone Tier1 Tier 1: Primary Screening Cell Viability & Cytotoxicity (MTT Assay) Start->Tier1 Decision1 Potent? (Low IC50) Tier1->Decision1 Tier2 Tier 2: Confirmation Long-Term Survival (Clonogenic Assay) Decision2 Inhibits Colony Formation? Tier2->Decision2 Tier3 Tier 3: Mechanistic Insight Mode of Cell Death (Apoptosis Assays) Decision3 Induces Apoptosis? Tier3->Decision3 Decision1->Tier2 Yes Stop1 Stop or Redesign Decision1->Stop1 No Decision2->Tier3 Yes Stop2 Stop or Re-evaluate Decision2->Stop2 No Decision3->Stop2 No Proceed Proceed to Advanced In Vivo Studies Decision3->Proceed Yes

Caption: A three-tiered workflow for anticancer drug evaluation.

Detailed Experimental Protocols

The following protocols are foundational for the in vitro evaluation of 6-nitro-2(3H)-benzoxazolone. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin), in every experiment.

Protocol 1: MTT Cell Viability Assay (Tier 1)

This colorimetric assay is a rapid, high-throughput method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin. Perform a cell count (e.g., using a hemocytometer and trypan blue). Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of 6-nitro-2(3H)-benzoxazolone in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only and medium-only (blank) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Protocol 2: Clonogenic Assay (Tier 2)

This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.[12][13] It is considered a gold standard for measuring the cytotoxic effects of therapeutic agents.[13][14]

Materials:

  • 6-well plates

  • Complete culture medium

  • Fixation solution: Methanol or 10% neutral buffered formalin.[14]

  • Staining solution: 0.5% Crystal Violet in methanol or water.[15]

Procedure:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low, precise number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-nitro-2(3H)-benzoxazolone for a defined period (e.g., 24 hours).

  • Recovery and Colony Growth: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks at 37°C, 5% CO₂, changing the medium every 2-3 days, until visible colonies (defined as ≥50 cells) have formed in the control wells.[12][15]

  • Fixation and Staining:

    • Gently aspirate the medium and wash the wells with PBS.

    • Add 1-2 mL of fixation solution and incubate for 5-15 minutes at room temperature.[14][15]

    • Remove the fixation solution and add 1-2 mL of 0.5% crystal violet solution. Incubate for 20-30 minutes.[15]

    • Carefully wash away the excess stain with tap water and allow the plates to air dry.

  • Colony Counting: Count the number of colonies in each well.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining (Tier 3)

This flow cytometry-based assay is a standard method to quantify apoptosis.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells, where membrane integrity is lost.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC₅₀ and 2x IC₅₀ concentrations of 6-nitro-2(3H)-benzoxazolone (as determined by the MTT assay) for 24 or 48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and wash twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Data Presentation and Interpretation

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. This is a standard measure of a compound's potency.

Calculation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.

  • Plot the percentage viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Example Data Table:

Cell Line6-nitro-2(3H)-benzoxazolone IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HCT-116Experimental ValueExperimental Value
Clonogenic Assay Analysis

Calculations:

  • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) * 100% (for the control group).

  • Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded * (PE / 100))

Plot the Surviving Fraction against the drug concentration to generate a dose-response curve for long-term cell survival.

Conclusion

This application note provides a robust, hypothesis-driven framework for the initial preclinical evaluation of 6-nitro-2(3H)-benzoxazolone. By following this tiered workflow—from broad cytotoxicity screening with the MTT assay to confirming long-term effects via the clonogenic assay, and finally to elucidating the mode of cell death with apoptosis assays—researchers can efficiently and rigorously characterize the anticancer potential of this compound. The provided protocols, when executed with appropriate controls, will generate a reliable dataset to support further investigation and guide future drug development efforts.

References

  • Jain, C. K., & Sharma, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Crowley, L. C., & Waterhouse, N. J. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Baskić, D., Pešić, M., & Banković, J. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-561. [Link]

  • Takimoto, C. H., & Grindey, G. B. (1996). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Chemotherapy and Pharmacology, 38(1), 1-9. [Link]

  • Sui, M., & Fan, W. (2007). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 2(7), 969-982. [Link]

  • Harding, S. M., Benci, J. L., Irianto, J., Discher, D. E., & Greenberg, R. A. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17296-17305. [Link]

  • Menon, A., & Kuriakose, D. (2019). In-vitro Models in Anticancer Screening. ResearchGate. [Link]

  • Rafehi, H., & El-Osta, A. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (49), 2573. [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Creative Bioarray. (n.d.). Clonogenic Assay. Creative Bioarray. [Link]

  • Scribd. (2021). Clonogenic Assay (2021). Scribd. [Link]

  • ResearchGate. (2025). Apoptosis assays for quantifying the bioactivity of anticancer drug products. ResearchGate. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • ResearchGate. (2025). Clonogenic assay of cells. ResearchGate. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Erdag, E., et al. (2021). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anticancer Agents in Medicinal Chemistry, 21(1), 84-90. [Link]

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][15][17]oxazin-4-ones as potent anticancer and antioxidant agents. Arabian Journal of Chemistry, 13(4), 5129-5142. [Link]

  • El-Hady, H. A., & Abubshait, S. A. (2014). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Journal of Saudi Chemical Society, 18(5), 528-535. [Link]

  • Ricci, G., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of Biological Chemistry, 280(28), 26397-26405. [Link]

  • Vidya, K., et al. (2020). Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. Indian Journal of Heterocyclic Chemistry, 30(2), 269-274. [Link]

  • ResearchGate. (2025). Synthesis and anticancer activity of isoxazolone derivatives of benzaldehydes with phenolic and methoxy substituents. ResearchGate. [Link]

  • Kumar, D., et al. (2002). Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. Bioorganic & Medicinal Chemistry, 10(12), 3997-4004. [Link]

  • Frontiers. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][17][18]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Chemistry. [Link]

  • Erdag, E., & Becer, E. (2021). Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Journal of Pharmaceutical Research International, 33(1), 1-13. [Link]

  • ResearchGate. (n.d.). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. ResearchGate. [Link]

  • Lunt, S. J., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancer & Metabolism, 10(1), 5. [Link]

  • Yan, G., et al. (2021). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 9, 731174. [Link]

Sources

Application Notes and Protocols: Developing Fluorescent Probes from 6-Nitro-2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the design, synthesis, and application of fluorescent probes derived from the 6-nitro-2-benzoxazolinone scaffold. This class of fluorophores offers a versatile platform for creating sensitive and selective probes for a range of biological targets and processes. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and explore various applications, with a focus on bioimaging and sensing. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Introduction: The Potential of the 6-Nitro-2-Benzoxazolinone Scaffold

The quest for novel fluorescent probes is a cornerstone of modern biological and pharmaceutical research. These molecular tools allow for the visualization and quantification of specific analytes and events within complex biological systems. The 6-nitro-2-benzoxazolinone core structure presents a compelling starting point for the development of "turn-on" fluorescent probes.

The key to its utility lies in the strong electron-withdrawing nature of the nitro group, which typically quenches fluorescence in the parent molecule.[1] This inherent "off" state provides a low background signal, setting the stage for a high signal-to-noise ratio upon activation. The fluorescence can be "turned on" through a variety of chemical reactions that modify or replace the nitro group, leading to a significant increase in the quantum yield of the fluorophore. This reaction-based sensing mechanism forms the basis for designing probes that are highly selective for their intended target.[2][3]

The benzoxazolinone framework itself offers several advantages:

  • Synthetic Tractability: The core structure is readily synthesized and can be functionalized at multiple positions, allowing for the fine-tuning of its photophysical properties and the introduction of specific recognition elements.

  • Favorable Photophysical Properties: Upon conversion of the nitro group, the resulting aminobenzoxazolinone derivatives can exhibit desirable fluorescence characteristics, including emission in the visible spectrum.[4]

  • Biocompatibility: The benzoxazolinone scaffold is relatively small and can often be incorporated into biological systems with minimal perturbation.

This guide will walk you through the process of harnessing these properties to create novel fluorescent probes tailored to your specific research needs.

Probe Design Strategy: From Quenched Precursor to Fluorescent Reporter

The central design principle for probes based on 6-nitro-2-benzoxazolinone is the conversion of the non-fluorescent nitro-containing precursor into a highly fluorescent amino-substituted product. This transformation is triggered by a specific analyte or enzymatic activity.

G cluster_0 Probe Design Logic 6-Nitro-2-benzoxazolinone_Core 6-Nitro-2-benzoxazolinone Core (Non-fluorescent) Amino-benzoxazolinone_Product Amino-benzoxazolinone Product (Fluorescent) 6-Nitro-2-benzoxazolinone_Core->Amino-benzoxazolinone_Product Reduction of Nitro Group Recognition_Moiety Recognition Moiety (e.g., for enzyme, metal ion) Recognition_Moiety->6-Nitro-2-benzoxazolinone_Core Attached to Core Recognition_Moiety->Amino-benzoxazolinone_Product Triggers Reduction Analyte Target Analyte / Enzyme Analyte->Recognition_Moiety Specific Interaction

Caption: General design strategy for "turn-on" fluorescent probes based on 6-nitro-2-benzoxazolinone.

The choice of the recognition moiety is critical and will dictate the probe's selectivity. For example:

  • Enzyme Substrates: A substrate for a specific reductase enzyme can be appended to the benzoxazolinone core. Enzymatic turnover will then reduce the nitro group to an amine, liberating the fluorophore. This approach is particularly useful for detecting hypoxic conditions in tumors, where nitroreductase activity is often elevated.[5][6]

  • Chemically Reactive Groups: A group that reacts selectively with a specific analyte, such as a metal ion or a reactive oxygen species (ROS), can be incorporated. This reaction can be designed to unmask a reducing agent or directly lead to the reduction of the nitro group.[7]

Synthesis Protocols

The following protocols provide a general framework for the synthesis of 6-nitro-2-benzoxazolinone and a representative fluorescent probe.

3.1. Synthesis of 6-Nitro-2-benzoxazolinone (Starting Material)

This protocol outlines the synthesis of the core scaffold from commercially available starting materials.

Materials:

  • 2-Amino-5-nitrophenol

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Protocol:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-nitrophenol (1 equivalent) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 equivalents) dropwise.

  • Cyclization: Slowly add a solution of triphosgene (0.4 equivalents) or CDI (1.1 equivalents) in anhydrous THF to the reaction mixture. Causality: Triphosgene and CDI are safer alternatives to phosgene gas for introducing the carbonyl group required for cyclization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product into dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 6-nitro-2-benzoxazolinone as a solid.

3.2. Synthesis of a Hypothetical Hypoxia-Activated Probe

This protocol describes the synthesis of a probe that can be activated by nitroreductases under hypoxic conditions.

G cluster_1 Hypoxia Probe Synthesis Workflow Start 6-Nitro-2-benzoxazolinone Step1 Functionalization (e.g., Alkylation) Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Coupling to Targeting Moiety Intermediate->Step2 Final_Probe Final Hypoxia Probe Step2->Final_Probe

Caption: A simplified workflow for the synthesis of a hypoxia-activated fluorescent probe.

Materials:

  • 6-Nitro-2-benzoxazolinone

  • A suitable alkylating or acylating agent containing a targeting moiety (e.g., a group that enhances cell permeability or targets a specific organelle)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous Dimethylformamide (DMF)

  • Reagents for purification as described in Protocol 3.1.

Protocol:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-nitro-2-benzoxazolinone (1 equivalent) in anhydrous DMF. Add a suitable base (e.g., potassium carbonate, 1.5 equivalents) and stir the mixture at room temperature for 30 minutes. Causality: The base deprotonates the nitrogen of the benzoxazolinone, making it nucleophilic for the subsequent reaction.

  • Functionalization: Add the alkylating or acylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, perform an aqueous work-up and purify the product by column chromatography as described in Protocol 3.1.

Characterization and Application Protocols
4.1. Photophysical Characterization

A thorough understanding of the photophysical properties of your probe is essential.

Table 1: Key Photophysical Parameters to Characterize

ParameterDescriptionTypical Method of Measurement
Absorption Maximum (λabs) The wavelength at which the molecule absorbs the most light.UV-Vis Spectrophotometry
Emission Maximum (λem) The wavelength at which the molecule emits the most light.Fluorescence Spectroscopy
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.UV-Vis Spectrophotometry (using the Beer-Lambert law)
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.Comparative method using a known standard (e.g., quinine sulfate)
Stokes Shift The difference in wavelength between the absorption and emission maxima.Calculated from λabs and λem

Protocol for Measuring Fluorescence Quantum Yield:

  • Prepare dilute solutions of the fluorescent product and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) in the same solvent. The absorbance of these solutions at the excitation wavelength should be less than 0.1 to avoid inner filter effects.

  • Measure the absorbance of both solutions at the excitation wavelength.

  • Measure the fluorescence emission spectra of both solutions, exciting at the same wavelength.

  • Integrate the area under the emission curves.

  • Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

4.2. In Vitro Probe Activation Assay

This protocol is for demonstrating the "turn-on" response of a hypoxia-activated probe in the presence of a nitroreductase.

Materials:

  • Synthesized probe

  • Nitroreductase enzyme (e.g., from E. coli)

  • NADH or NADPH as a cofactor

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plate

  • Plate reader with fluorescence capabilities

Protocol:

  • Prepare Solutions: Prepare stock solutions of the probe in DMSO and dilute to the final working concentration in PBS. Prepare solutions of nitroreductase and NADH/NADPH in PBS.

  • Set up Reactions: In a 96-well plate, set up the following reactions in triplicate:

    • Probe only (negative control)

    • Probe + NADH/NADPH (control for non-enzymatic reduction)

    • Probe + Nitroreductase (control for cofactor necessity)

    • Probe + Nitroreductase + NADH/NADPH (experimental)

  • Incubation: Incubate the plate at 37 °C.

  • Fluorescence Measurement: Measure the fluorescence intensity at various time points using the predetermined excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity versus time. A significant increase in fluorescence should be observed only in the experimental wells containing the probe, enzyme, and cofactor.

4.3. Cell-Based Imaging Protocol

This protocol provides a general workflow for using a 6-nitro-2-benzoxazolinone-based probe for cellular imaging.

G cluster_2 Cellular Imaging Workflow Cell_Culture Culture Cells Induce_Condition Induce Condition (e.g., Hypoxia) Cell_Culture->Induce_Condition Probe_Loading Load Cells with Probe Induce_Condition->Probe_Loading Incubation Incubate Probe_Loading->Incubation Wash Wash Cells Incubation->Wash Imaging Fluorescence Microscopy Wash->Imaging

Caption: A typical workflow for cellular imaging using a "turn-on" fluorescent probe.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Synthesized probe

  • Cell culture medium

  • PBS

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.

  • Induce Condition (if applicable): For a hypoxia probe, incubate the cells in a hypoxic chamber (e.g., 1% O2) for the desired amount of time. A parallel set of cells should be kept under normoxic conditions as a control.

  • Probe Loading: Dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range). Replace the existing medium with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a predetermined time (e.g., 30-60 minutes) at 37 °C.

  • Wash: Gently wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images from both the control and experimental groups using the same imaging parameters (e.g., exposure time, gain).

Troubleshooting and Considerations
  • Probe Solubility: Benzoxazolinone derivatives can have limited aqueous solubility. The use of a small percentage of a co-solvent like DMSO in the final working solution is often necessary.[8]

  • Photostability: Assess the photostability of the activated fluorophore by continuous illumination and monitoring the fluorescence intensity over time.

  • Selectivity: Test the probe's response to a panel of potentially interfering species to confirm its selectivity for the target analyte.

  • Cytotoxicity: Evaluate the potential toxicity of the probe to the cells using a standard cell viability assay (e.g., MTT or LDH assay).

Conclusion

The 6-nitro-2-benzoxazolinone scaffold represents a powerful and versatile platform for the development of "turn-on" fluorescent probes. By understanding the fundamental principles of its fluorescence quenching and activation, and by following robust synthetic and application protocols, researchers can create novel tools to illuminate a wide range of biological processes. The methodologies presented in this guide provide a solid foundation for the successful design, synthesis, and implementation of these valuable molecular probes in your research endeavors.

References
  • Monsigny, M., Kieda, C., & Mayer, R. (1987). Benzoxazinone Derivatives: New Fluorescent Probes for Two-Color Flow Cytometry Analysis Using One Excitation Wavelength. Biology of the Cell, 61(1-2), 127-132. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. Retrieved from a specific RSC publication. [Link]

  • Kimura, E., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(4), 100893. [Link]

  • Heyne, B., Beddie, C., & Scaiano, J. C. (2007). Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Organic & Biomolecular Chemistry, 5(9), 1454-1458. [Link]

  • Li, J., et al. (2022). Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. RSC Advances, 12(45), 29337-29344. [Link]

  • Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-2439. [Link]

  • A. F. M. M. Rahman, et al. (2018). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 3(10), 14264-14271. [Link]

  • Kim, T., et al. (2015). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 48(3), 685-698. [Link]

  • Chan, J., Dodani, S. C., & Chang, C. J. (2012). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. Nature Chemistry, 4(12), 973-984. [Link]

  • Hay, M. P., et al. (2007). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. Journal of the American Chemical Society, 129(35), 10833-10841. [Link]

  • Vendrell, M., et al. (2024). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. Accounts of Chemical Research. [Link]

  • Am Ende, C. W., et al. (2017). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. ACS Medicinal Chemistry Letters, 8(11), 1199-1204. [Link]

  • Singh, S., & Singh, S. K. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Trends in Fashion Technology & Textile Engineering, 7(5). [Link]

  • L. A. Belfield, et al. (2011). Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. Photochemical & Photobiological Sciences, 10(11), 1789-1798. [Link]

  • Wiecaszek, E., & Wietrzyk, J. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8049. [Link]

  • K. A. Zachariasse, et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Society Reviews, 51(2), 406-425. [Link]

  • N. G. A. Mahieu, et al. (2020). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Scientific Reports, 10(1), 10398. [Link]

Sources

Derivatization of 2(3H)-Benzoxazolone, 6-nitro- for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

The 2(3H)-benzoxazolone core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The introduction of a nitro group at the 6-position not only modulates the electronic properties of the heterocyclic system but also serves as a versatile chemical handle for extensive derivatization. This document provides a comprehensive guide for researchers, outlining the strategic derivatization of 2(3H)-Benzoxazolone, 6-nitro-, and detailing robust protocols for synthesis, characterization, and subsequent biological evaluation. We focus on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods for the development of novel therapeutic agents.

Scientific Foundation: Why Derivatize 6-Nitro-2(3H)-Benzoxazolone?

The benzoxazolone nucleus is an attractive starting point for drug design due to its unique combination of features: a weakly acidic N-H proton, a lipophilic benzene ring, and a hydrophilic lactam moiety.[1][4] This inherent duality allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

The 6-nitro substituent is of particular strategic importance for two primary reasons:

  • Electronic Modulation: As a potent electron-withdrawing group, the nitro moiety significantly influences the charge distribution across the bicyclic system.[5] This can enhance the molecule's interaction with biological targets through specific electronic or hydrogen-bonding interactions.

  • Synthetic Handle: The nitro group is a gateway to a vast chemical space. It can be readily reduced to a primary amine, which can then be acylated, sulfonated, or used in other coupling reactions to build a library of diverse analogs.

This guide will focus on two primary avenues of derivatization: modification at the N-3 position and transformation of the 6-nitro group.

G cluster_0 Core Scaffold cluster_1 Primary Derivatization Sites cluster_2 Resulting Chemical Diversity Core 2(3H)-Benzoxazolone, 6-nitro- N3 N-3 Position (Lactam Nitrogen) Core->N3 Nucleophilic Substitution C6 C-6 Position (Nitro Group) Core->C6 Reduction Alkylation N-Alkyl/Aryl Derivatives N3->Alkylation Acylation N-Acyl Derivatives N3->Acylation Reduction 6-Amino Derivatives C6->Reduction Amides 6-Acylamino Derivatives Reduction->Amides Sulfonamides 6-Sulfonamido Derivatives Reduction->Sulfonamides

Figure 1: Key derivatization pathways for the 6-nitro-2(3H)-benzoxazolone scaffold.

Protocol I: N-3 Alkylation via Williamson Ether Synthesis Analogue

The most common modification of the benzoxazolone scaffold is N-alkylation. The lactam proton at the N-3 position is weakly acidic and can be removed by a suitable base. The resulting anion acts as a potent nucleophile, readily attacking alkyl halides or other electrophiles.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical and depends on the reactivity of the electrophile and the desired reaction rate.

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and safe base suitable for reactive alkylating agents like benzyl bromide or methyl iodide. It is heterogeneous in many solvents, but provides sufficient basicity for deprotonation.

    • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the benzoxazolone. It is ideal for less reactive alkyl halides and ensures the reaction goes to completion. Caution: NaH reacts violently with water and requires an anhydrous solvent and inert atmosphere (N₂ or Ar).

  • Solvent Selection: A polar aprotic solvent is required to dissolve the reactants and stabilize the anionic intermediate without interfering with the nucleophilic attack.

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN): Both are excellent choices. DMF has a higher boiling point, allowing for higher reaction temperatures if needed, while ACN is easier to remove during work-up.[6]

Detailed Step-by-Step Protocol: N-3 Alkylation

G start Start: Assemble Glassware (Round-bottom flask, condenser) weigh 1. Weigh Reactants - 6-nitro-2(3H)-benzoxazolone (1.0 eq) - Base (NaH or K₂CO₃, 1.2-1.5 eq) - Alkyl Halide (R-X, 1.1 eq) start->weigh dissolve 2. Dissolve Scaffold Add scaffold to anhydrous DMF/ACN weigh->dissolve atmosphere 3. Inert Atmosphere (for NaH) Flush system with N₂ or Ar dissolve->atmosphere add_base 4. Add Base Add K₂CO₃ or NaH portion-wise at 0 °C atmosphere->add_base stir 5. Stir for Deprotonation Stir for 15-30 min until effervescence ceases (for NaH) add_base->stir add_rx 6. Add Alkyl Halide Add R-X dropwise at 0 °C stir->add_rx react 7. Reaction Allow to warm to RT or heat as needed (e.g., 60-80 °C) add_rx->react monitor 8. Monitor Progress Use Thin Layer Chromatography (TLC) react->monitor quench 9. Quench Reaction Cool to 0 °C and add cold water/ice monitor->quench Reaction Complete extract 10. Extraction Extract with Ethyl Acetate (3x) quench->extract wash 11. Wash Organic Layer Wash with water, then brine extract->wash dry 12. Dry & Concentrate Dry over Na₂SO₄, filter, and evaporate solvent wash->dry purify 13. Purification Column chromatography (e.g., Hexane:EtOAc) dry->purify characterize 14. Characterization ¹H NMR, ¹³C NMR, LC-MS purify->characterize end End: Pure N-alkylated Product characterize->end G start Start: Cancer Cell Culture seed 1. Seed Cells Plate cells in a 96-well plate (e.g., 5,000 cells/well) start->seed incubate1 2. Incubate 24 hours at 37 °C, 5% CO₂ seed->incubate1 treat 3. Treat with Compounds Add serial dilutions of derivatives (DMSO as vehicle control) incubate1->treat incubate2 4. Incubate 48-72 hours at 37 °C, 5% CO₂ treat->incubate2 add_mtt 5. Add MTT Reagent Add 10 µL of MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate for Formazan Formation 4 hours at 37 °C, 5% CO₂ add_mtt->incubate3 solubilize 7. Solubilize Crystals Add 100 µL of DMSO or Solubilization Buffer incubate3->solubilize read 8. Read Absorbance Measure at 570 nm on a plate reader solubilize->read analyze 9. Analyze Data Calculate % viability and IC₅₀ values read->analyze end End: Cytotoxicity Profile analyze->end

Sources

Application Note: A High-Throughput Screening Platform for Nitroreductase Inhibitors Using 6-Nitro-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1] The development of robust, sensitive, and cost-effective assay methodologies is critical to the success of any HTS campaign. This document describes a novel application for 6-nitro-2-benzoxazolinone, a readily available chemical entity, as a pro-fluorogenic substrate for the identification of nitroreductase inhibitors.

The benzoxazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[2][3][4] The specific compound, 6-nitro-2-benzoxazolinone (CAS: 4694-91-1), is a yellow, crystalline solid that is sparingly soluble in water.[5] Its key feature for this application is the nitro group attached to the benzoxazole core. Many nitroaromatic compounds are non-fluorescent but can be enzymatically reduced to their highly fluorescent amino counterparts.[6] This principle forms the basis of a "turn-on" fluorescence assay, a highly desirable format for HTS due to its high signal-to-background ratio.[7][8]

Nitroreductase enzymes, which catalyze this transformation, are critical in various biological contexts. They are found in many pathogenic bacteria and protozoa, making them attractive targets for novel anti-infective agents.[9] Furthermore, they are pivotal in the bioactivation of hypoxia-targeted cancer prodrugs.[10] Therefore, the ability to screen for modulators of nitroreductase activity has significant therapeutic implications. This application note provides a comprehensive guide to developing and executing a robust, 384-well plate-based HTS assay to identify inhibitors of nitroreductase enzymes using 6-nitro-2-benzoxazolinone.

Principle of the Assay

The assay leverages the enzymatic conversion of the weakly fluorescent 6-nitro-2-benzoxazolinone into the highly fluorescent 6-amino-2-benzoxazolinone by a target nitroreductase enzyme in the presence of a suitable cofactor like NADH or NADPH. The resulting increase in fluorescence intensity is directly proportional to enzyme activity. When an inhibitor is present, it blocks the enzyme's active site, the conversion is attenuated, and the fluorescence signal is diminished. This provides a clear and quantifiable readout for identifying potential inhibitory compounds.

sub 6-Nitro-2-benzoxazolinone (Substrate, Low Fluorescence) enzyme Nitroreductase + Cofactor (NADH) sub->enzyme Binds to Active Site prod 6-Amino-2-benzoxazolinone (Product, High Fluorescence) enzyme->prod Catalytic Conversion inhibitor Inhibitor inhibitor->enzyme Blocks Binding cluster_prep Plate Preparation cluster_reaction Assay Execution cluster_readout Data Acquisition p1 1. Dispense 100 nL Compounds & Controls p2 2. Add 10 µL 2X Enzyme Solution p1->p2 p3 3. Pre-incubate 15 min @ RT p2->p3 p4 4. Add 10 µL 2X Substrate/NADH Mix p3->p4 p5 5. Incubate 30-60 min @ RT p4->p5 p6 6. Read Fluorescence (Ex/Em: 370/460 nm) p5->p6

Caption: A generalized workflow for the 384-well HTS assay.

Data Analysis and Quality Control

Calculation of Percent Inhibition

For each test compound, calculate the percent inhibition using the fluorescence intensity (FI) values from the control wells:

% Inhibition = 100 x ( 1 - [ (FI_compound - FI_positive_control) / (FI_negative_control - FI_positive_control) ] )

A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Assay Quality Control: Z'-Factor

The robustness and quality of the HTS assay should be assessed for each plate using the Z'-factor calculation. [11] Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_neg - μ_pos| ]

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

An assay is considered excellent for HTS if Z' ≥ 0.5 .

ParameterDescriptionValue
Mean Negative Control (μ_neg) Signal with active enzyme (DMSO only)85,000 RFU
Std Dev Negative Control (σ_neg) Variation in active enzyme signal4,250 RFU
Mean Positive Control (μ_pos) Signal with fully inhibited enzyme5,000 RFU
Std Dev Positive Control (σ_pos) Variation in inhibited enzyme signal800 RFU
Calculated Z'-Factor Assay quality metric0.74
Table 1: Example data and Z'-Factor calculation for assay validation.

Hit Validation and Counter-Screening

Primary hits from the HTS must be validated through a series of secondary assays to confirm their activity and rule out artifacts.

  • Confirmation and Potency: Hits are re-tested using the same assay format to confirm activity. Confirmed hits are then tested in a 10-point dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).

  • Counter-Screens for Assay Interference: It is crucial to identify compounds that interfere with the assay technology rather than the biological target.

    • Fluorescence Interference: Screen compounds in buffer without the enzyme to identify intrinsically fluorescent compounds at the assay wavelengths.

    • Quenching: Screen compounds against the pre-formed fluorescent product (6-amino-2-benzoxazolinone) to identify quenchers.

    • Substrate Reactivity: Screen compounds in the presence of the substrate and NADH but without the enzyme to identify compounds that may directly reduce the substrate.

cluster_counterscreen Counter-Screens start Primary HTS Hit retest Confirm Activity in Primary Assay start->retest potency Determine IC₅₀ (Dose-Response) retest->potency If Confirmed artifact Assay Artifact (Discard) retest->artifact If Not Confirmed cs1 Test for Intrinsic Fluorescence potency->cs1 cs2 Test for Signal Quenching cs1->cs2 If Not Fluorescent cs1->artifact cs3 Test for Non-Enzymatic Substrate Reduction cs2->cs3 If Not a Quencher cs2->artifact valid_hit Validated Hit cs3->valid_hit If Not Reactive cs3->artifact

Caption: Decision workflow for hit validation and triage.

Safety and Handling

Users must adhere to institutional safety guidelines.

  • Handling: 6-Nitro-2-benzoxazolinone should be handled in a chemical fume hood. [12]Avoid formation of dust and aerosols. [13]Avoid contact with skin, eyes, and inhalation. [12]* PPE: Wear suitable protective clothing, gloves, and eye/face protection. [13][14]* Hazards: The compound is an irritant to the eyes, respiratory system, and skin. [13]Safety data sheets indicate potential for mutagenicity and reproductive toxicity, requiring careful handling. * Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [12]

Conclusion

The use of 6-nitro-2-benzoxazolinone as a pro-fluorogenic substrate provides a novel, robust, and sensitive method for the high-throughput screening of nitroreductase inhibitors. This "turn-on" assay format is characterized by a high signal-to-background ratio, leading to excellent Z'-factor values suitable for large-scale screening campaigns. The protocols outlined here provide a clear path from initial assay development and validation to hit confirmation and triage, enabling the discovery of new chemical entities targeting a therapeutically important class of enzymes.

References

  • AK Scientific, Inc. (n.d.). 6-nitro-2-benzoxazolinone - Free SDS search. Retrieved from [Link]

  • Siugzdaite, J., et al. (2019). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 24(19), 3544. Retrieved from [Link]

  • Billod, J. M., et al. (2018). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. European Journal of Medicinal Chemistry, 147, 209-219. Retrieved from [Link]

  • Gomes, A., et al. (2017). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 22(5), 705. Retrieved from [Link]

  • An, W. F. (2009). Fluorescence-based assays. Methods in Molecular Biology, 486, 97-107. Retrieved from [Link]

  • Bravo, H. R., et al. (1997). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 45(8), 3293-3297. Retrieved from [Link]

  • Ribeiro da Silva, M. A., et al. (2018). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 23(1), 169. Retrieved from [Link]

  • Billod, J. M., et al. (2018). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. European Journal of Medicinal Chemistry, 147, 209-219. Retrieved from [Link]

  • Kim, H., et al. (2023). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Chemosensors, 11(5), 268. Retrieved from [Link]

  • ResearchGate. (2022). Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives. Retrieved from [Link]

  • ResearchGate. (2011). Formation of fluorescent 6-substituted 2-phenylbenzoxazole. Retrieved from [Link]

  • Pang, S. F., et al. (2001). Examination of pineal indoles and 6-methoxy-2-benzoxazolinone for antioxidant and antimicrobial effects. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 130(3), 379-388. Retrieved from [Link]

  • Gándara, F., et al. (2011). Fluorescence-based detection of nitroaromatics using a luminescent second sphere adduct self-assembled by charge-assisted hydrogen bonds. CrystEngComm, 13, 5034-5037. Retrieved from [Link]

  • Inglese, J., et al. (2007). Application of Titration-Based Screening for the Rapid Pilot Testing of High-Throughput Assays. ASSAY and Drug Development Technologies, 5(5), 657-667. Retrieved from [Link]

  • Chi, Q., et al. (2021). Effect of 6-Methoxybenzoxazolinone on the Cecal Microbiota of Adult Male Brandt's Vole. Frontiers in Microbiology, 12, 693630. Retrieved from [Link]

  • Wang, Y., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 18(2), 165-179. Retrieved from [Link]

  • Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Li, Z., et al. (2022). Application and prospects of high-throughput screening for in vitro neurogenesis. Stem Cell Research & Therapy, 13(1), 136. Retrieved from [Link]

  • Sun, X., et al. (2022). Highly efficient fluorescent chemosensor for nitro antibiotic detection based on luminescent coordination polymers. CrystEngComm, 24, 697-704. Retrieved from [Link]

  • Caccuri, A. M., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Journal of Biological Chemistry, 280(31), 28583-28592. Retrieved from [Link]

  • Kawamura, Y., et al. (2014). Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit. Organic & Biomolecular Chemistry, 12, 674-681. Retrieved from [Link]

  • Cerniglia, C. E., et al. (1988). Microbial transformation of 6-nitrobenzo[a]pyrene. Applied and Environmental Microbiology, 54(3), 649-655. Retrieved from [Link]

  • Miszewski, B., et al. (1971). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Acta Poloniae Pharmaceutica, 28(5), 459-467. Retrieved from [Link]

  • Macarrón, R., & Hertzberg, R. P. (2002). High Throughput Screening. In W. P. Janzen (Ed.), Methods in Molecular Biology, vol 190. Humana Press Inc. Retrieved from [Link]

  • Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. Retrieved from [Link]

  • ResearchGate. (2012). Competitive inhibitors of enzymes and their therapeutic application. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Enzyme inhibition – Knowledge and References. Retrieved from [Link]

  • SciSpace. (2001). Competitive inhibitors of enzymes and their therapeutic application. Retrieved from [Link]

  • Zikmund, T., et al. (2006). Biotransformation of 2-Benzoxazolinone and 2-Hydroxy-1,4-Benzoxazin-3-one by Endophytic Fungi Isolated from Aphelandra tetragona. Applied and Environmental Microbiology, 72(10), 6636-6643. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 6-Nitro-2(3H)-Benzoxazolone as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the use of 2(3H)-Benzoxazolone, 6-nitro- as a chemical intermediate has been created for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.

These application notes serve as a comprehensive guide for leveraging 6-nitro-2(3H)-benzoxazolone in synthetic chemistry, particularly for drug discovery and materials science. The protocols and insights provided are grounded in established chemical principles and validated experimental practices.

Introduction: Unveiling the Potential of 6-Nitro-2(3H)-Benzoxazolone

6-Nitro-2(3H)-benzoxazolone is a highly functionalized heterocyclic compound that has garnered significant attention as a pivotal intermediate in organic synthesis. Its unique molecular architecture, featuring a benzoxazolone core substituted with a nitro group, offers a versatile platform for constructing more complex molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it amenable to a variety of chemical transformations.

The strategic importance of this intermediate lies in its ability to serve as a precursor for a diverse range of biologically active compounds. The benzoxazolone scaffold is a common motif in many pharmaceuticals, exhibiting a wide spectrum of activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The nitro group, while contributing to the overall reactivity, can also be readily reduced to an amino group, providing a key functional handle for further derivatization and molecular elaboration. This dual functionality makes 6-nitro-2(3H)-benzoxazolone an invaluable building block in the synthesis of novel therapeutic agents and functional materials.

Core Synthesis Protocol: Preparation of 6-Amino-2(3H)-Benzoxazolone via Catalytic Hydrogenation

This protocol details the reduction of the nitro group of 6-nitro-2(3H)-benzoxazolone to an amine, a crucial step in many synthetic pathways. The resulting 6-amino-2(3H)-benzoxazolone is a key intermediate for the synthesis of various pharmaceutical agents.

Materials and Reagents:

  • 6-Nitro-2(3H)-benzoxazolone

  • Palladium on carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Filter agent (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 g of 6-nitro-2(3H)-benzoxazolone in 50 mL of methanol.

  • Catalyst Addition: Carefully add 0.1 g of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the system with hydrogen gas to the desired pressure (typically 40-50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude 6-amino-2(3H)-benzoxazolone can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Diagram of the Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification dissolve Dissolve 6-nitro-2(3H)-benzoxazolone in Methanol add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst Under inert atmosphere hydrogenate Pressurize with H2 Gas (40-50 psi) add_catalyst->hydrogenate stir Stir at Room Temperature hydrogenate->stir monitor Monitor by TLC stir->monitor Until completion filter Filter through Celite® monitor->filter concentrate Concentrate in vacuo filter->concentrate purify Recrystallize concentrate->purify final_product final_product purify->final_product Pure 6-amino-2(3H)-benzoxazolone G cluster_derivatives Potential Derivatives cluster_applications Final Applications start 6-Nitro-2(3H)-benzoxazolone intermediate 6-Amino-2(3H)-benzoxazolone start->intermediate Catalytic Hydrogenation amide Amide Derivatives intermediate->amide Acylation sulfonamide Sulfonamide Derivatives intermediate->sulfonamide Sulfonylation diazonium Diazonium Salts intermediate->diazonium Diazotization pharma Pharmaceuticals amide->pharma sulfonamide->pharma materials Functional Materials diazonium->materials dyes Azo Dyes diazonium->dyes

Caption: Synthetic utility of 6-amino-2(3H)-benzoxazolone.

Safety and Handling Considerations

6-Nitro-2(3H)-benzoxazolone and its derivatives should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-Nitro-2(3H)-benzoxazolone is a valuable and versatile chemical intermediate with broad applications in organic synthesis. The protocols and insights provided in these application notes are intended to facilitate its effective use in research and development, particularly in the pursuit of novel pharmaceuticals and advanced materials. The straightforward reduction to its amino derivative opens up a vast chemical space for further exploration, making it a cornerstone building block for innovative molecular design.

References

  • Synthesis and biological activity of some new 6-substituted-2(3H)-benzoxazolone derivatives. Turkish Journal of Chemistry. [Link]

  • A practical synthesis of 6-amino-2-benzoxazolinone. Organic Preparations and Procedures International. [Link]

  • Benzoxazolone and its derivatives: a review of the chemistry and biological activity. Molecules. [Link]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 6-nitro-2(3H)-Benzoxazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-nitro-2(3H)-benzoxazolone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a versatile intermediate in the production of pharmaceuticals and agrochemicals, achieving a high yield and purity of 6-nitro-2(3H)-benzoxazolone is paramount.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your results effectively.

Synthesis Overview and Mechanism

The most common and reliable laboratory synthesis of 6-nitro-2(3H)-benzoxazolone is a two-step process starting from 2-aminophenol. This strategy involves an initial cyclization to form the benzoxazolone ring, followed by a regioselective electrophilic nitration.

Step 1: Cyclization of 2-Aminophenol 2-Aminophenol is reacted with a carbonyl source, most commonly urea, via a cyclocondensation reaction to form 2(3H)-benzoxazolone.[2][3] This initial step protects the amino group and activates the benzene ring for the subsequent nitration.

Step 2: Nitration of 2(3H)-Benzoxazolone The formed 2(3H)-benzoxazolone undergoes electrophilic aromatic substitution with a nitrating mixture, typically composed of nitric acid and sulfuric acid.[4][5] The electron-donating character of the heterocyclic ring system directs the nitration primarily to the C6 position.[4]

Visualized Synthesis Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration A 2-Aminophenol C 2(3H)-Benzoxazolone A->C Heat (115-120°C) Releases NH3 B Urea B->C Heat (115-120°C) Releases NH3 D 2(3H)-Benzoxazolone C->D Intermediate Purification (Optional) F 6-nitro-2(3H)-Benzoxazolone D->F ~40°C Electrophilic Aromatic Substitution E Nitrating Mixture (HNO3 / H2SO4) E->F ~40°C Electrophilic Aromatic Substitution

Caption: Overall workflow for the two-step synthesis of 6-nitro-2(3H)-benzoxazolone.

Detailed Experimental Protocol

This protocol synthesizes findings from multiple established methods to provide a robust and reproducible procedure.[2][3]

Part A: Synthesis of 2(3H)-Benzoxazolone
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (0.1 mol, 10.91 g) and urea (0.105 mol, 6.31 g). The slight excess of urea ensures the complete consumption of the starting aminophenol.[3]

  • Reaction: Heat the mixture in an oil bath. The solids will melt to form a homogenous liquid. Increase the temperature to 115-120°C and maintain for approximately 1.5-2 hours.[3] During this time, ammonia gas will be evolved. The reaction can be monitored by TLC until the 2-aminophenol spot disappears.

  • Work-up: Allow the reaction mixture to cool to approximately 100°C. Carefully add 150 mL of hot water to dissolve the crude product and any unreacted urea.

  • Purification: Cool the solution to room temperature and then in an ice bath to precipitate the 2(3H)-benzoxazolone. Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is typically of sufficient purity for the next step. A melting point of 138-140°C is expected for the pure compound.[5]

Part B: Synthesis of 6-nitro-2(3H)-Benzoxazolone
  • Prepare Nitrating Mixture: In a three-neck flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, carefully add concentrated sulfuric acid (98%, 30 mL). Cool the flask in an ice-salt bath to 0-5°C. Slowly add concentrated nitric acid (68%, 10 mL) dropwise while maintaining the low temperature.

  • Substrate Addition: To the cold, stirred nitrating mixture, add the 2(3H)-benzoxazolone (0.05 mol, 6.75 g) prepared in Part A in small portions. The key to high regioselectivity and yield is to maintain the reaction temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 40°C and hold for 2 hours with continuous stirring.[3]

  • Quenching & Precipitation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale-yellow solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This step is critical to remove residual acids. Dry the crude product. Recrystallize from an ethanol/water mixture to obtain pure 6-nitro-2(3H)-benzoxazolone. The expected melting point is in the range of 244-252°C.[1]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a Q&A format.

Issue / Question Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Q1: My yield of 2(3H)-benzoxazolone in Step 1 is very low (<70%). 1. Incomplete Reaction: Insufficient heating time or temperature. 2. Sublimation of 2-Aminophenol: Overheating can cause the starting material to sublime out of the reaction mixture. 3. Incorrect Stoichiometry: An insufficient amount of urea will leave unreacted 2-aminophenol.1. Optimize Reaction Time/Temp: Monitor the reaction by TLC. Ensure the temperature is maintained at 115-120°C; higher temperatures may not necessarily improve the yield and can lead to side products.[3] 2. Use a Reflux Condenser: Ensure the setup includes a condenser to prevent loss of starting material. 3. Verify Stoichiometry: Use a slight molar excess of urea (e.g., 1.05 equivalents) to drive the reaction to completion.[3]
Q2: The nitration reaction (Step 2) is sluggish or incomplete. 1. Inactive Nitrating Agent: The nitric acid may be of insufficient concentration, or the mixture was not prepared correctly. 2. Low Temperature: While initial addition must be cold, the reaction itself requires gentle heating to proceed at a reasonable rate.1. Use Fresh, Concentrated Acids: Ensure the use of high-purity, concentrated H₂SO₄ (98%) and HNO₃ (68-70%). The sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), the key electrophile. 2. Controlled Heating: After the cold addition of the substrate, the reaction requires thermal energy to overcome the activation barrier. Maintain the temperature at 40°C for the recommended time.[3]
Q3: My final product is a mixture of isomers, not just the 6-nitro product. 1. High Reaction Temperature: Nitration is highly exothermic. Poor temperature control can lead to a loss of regioselectivity and the formation of other isomers (e.g., 4-nitro, 7-nitro). 2. Incorrect Acid Ratio: The ratio of sulfuric to nitric acid can influence the concentration of the nitronium ion and affect selectivity.1. Strict Temperature Control: This is the most critical parameter. Add the benzoxazolone substrate slowly to the cold nitrating mixture, ensuring the internal temperature never exceeds 10°C. 2. Maintain Protocol Ratios: Adhere to the recommended volumetric or molar ratios of the acids. The high concentration of H₂SO₄ ensures the equilibrium favors the formation of the nitronium ion while minimizing side reactions.
Q4: The final product is difficult to purify and has a low melting point. 1. Residual Acid: Trapped sulfuric or nitric acid can make the product oily or gummy and will depress the melting point. 2. Isomeric Impurities: Co-precipitation of undesired isomers can lead to a broad melting point range.1. Thorough Washing: Do not skip the step of washing the crude product with large amounts of cold water until the filtrate is neutral. This removes all residual acid. 2. Recrystallization: A careful recrystallization from a suitable solvent system like ethanol/water is essential. The desired 6-nitro isomer is often less soluble than other isomers, allowing for effective purification.
Visualized Troubleshooting Workflow

Troubleshooting start Low Yield or Purity Issue q1 At which step is the issue? start->q1 step1 Step 1: Cyclization (Low Yield) q1->step1 Cyclization step2 Step 2: Nitration (Low Yield/Purity) q1->step2 Nitration sol1 Check Temp (115-120°C) Verify Urea Molar Ratio (1.05 eq) Ensure Reflux Condenser is efficient step1->sol1 q2 What is the nature of the nitration issue? step2->q2 incomplete Incomplete Reaction q2->incomplete Low Yield impure Impure Product (Isomers / Low MP) q2->impure Low Purity sol2 Use fresh concentrated acids Maintain 40°C for 2h after addition incomplete->sol2 sol3 Strict Temp Control (<10°C during addition) Thorough washing until neutral Recrystallize from Ethanol/Water impure->sol3

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Why is it preferable to cyclize 2-aminophenol before nitration?

    • A: The amino (-NH₂) and hydroxyl (-OH) groups of 2-aminophenol are both powerful activating, ortho-, para-directing groups. Nitrating 2-aminophenol directly would likely result in a complex mixture of products and potential oxidation of the starting material. By first forming the 2(3H)-benzoxazolone, the reactivity is moderated, and the heterocyclic system provides more predictable regiochemical control, strongly favoring nitration at the C6 position.[4]

  • Q: What is the specific role of sulfuric acid in the nitration step?

    • A: Sulfuric acid serves two critical functions. First, it acts as a dehydrating agent. Second, and more importantly, it is a stronger acid than nitric acid and acts as a catalyst by protonating the hydroxyl group of nitric acid. This protonated intermediate readily loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species required for the electrophilic aromatic substitution to occur.

  • Q: Are there alternative, potentially greener, reagents for the cyclization step besides urea?

    • A: Yes, while urea is cost-effective, other reagents can be used. Phosgene and its safer alternatives like triphosgene or diphosgene are highly effective but also highly toxic. Other methods include using 1,1'-carbonyldiimidazole (CDI) or various chloroformates.[6] Recently, green chemistry approaches have explored iron-catalyzed oxidative cyclocarbonylation using carbon tetrachloride and water as an in situ source for the carbonyl group, avoiding toxic reagents like phosgene.[7]

  • Q: What are the most critical safety precautions when preparing and using nitrating mixtures?

    • A: Always work in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and a face shield). The mixing of concentrated nitric and sulfuric acids is highly exothermic and must be done slowly and with cooling in an ice bath. Never add water to the concentrated acid mixture, as this can cause violent splattering. When quenching the reaction, always add the acid mixture slowly to a large amount of ice, never the other way around.

  • Q: How can I definitively confirm the structure and purity of my final 6-nitro-2(3H)-benzoxazolone?

    • A: A combination of techniques is recommended.

      • Melting Point: A sharp melting point within the literature range (244-252°C) is a good indicator of purity.[1]

      • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch (~3200-3400 cm⁻¹), the carbonyl (C=O) stretch of the cyclic carbamate (~1750 cm⁻¹), and strong peaks for the asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹).

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic aromatic signals whose splitting patterns can confirm the 1,2,4-substitution pattern on the benzene ring. ¹³C NMR will confirm the number of unique carbon environments.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13543, 2-Amino-5-nitrophenol. Available at: [Link]

  • Zhang, J., et al. (2009). Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate. Available at: [Link]

  • Google Patents (2021). CN112778141A - Preparation method of 2-amino-5-nitrophenol.
  • International Journal of Pharmaceutical Sciences Review and Research (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • Pistoia, V., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents (2016). CN105669477A - Method for producing 5-nitro-2aminophenol.
  • Wang, C., et al. (2005). Synthesis of 2-amino-5-nitrophenol. ResearchGate. Available at: [Link]

  • Porzelle, A., et al. (2010). Synthesis of benzoxazolones from nitroarenes or aryl halides. Organic Letters. Available at: [Link]

  • Soyer, Z., et al. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie. Available at: [Link]

  • Der Pharma Chemica (2015). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo[d] oxazol /thiazol-2-yl)methyl. Available at: [Link]

  • Organic Chemistry Portal (2015). Synthesis of Benzoxazolones. Available at: [Link]

  • Google Patents (1989). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

Sources

Technical Support Center: Nitration of 2-Benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the nitration of 2-benzoxazolone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The synthesis of 6-nitro-2-benzoxazolone is a key step in the development of various pharmacologically active molecules.[1] However, like many electrophilic aromatic substitutions, this reaction is prone to side reactions that can impact yield, purity, and scalability.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 2-benzoxazolone, and why?

The nitration of 2-benzoxazolone is an electrophilic aromatic substitution reaction. The active electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[2][3]

The benzoxazolone ring system contains two key heteroatoms, oxygen and nitrogen, whose electronic effects direct the position of the incoming nitro group. The lone pairs on the oxygen and nitrogen atoms donate electron density into the benzene ring, activating it towards electrophilic attack. This effect preferentially directs the incoming electrophile to the positions ortho and para to the activating groups. Consequently, the primary and most thermodynamically stable product is 6-nitro-2(3H)-benzoxazolone .[4][5] The 6-position is para to the ring oxygen and ortho to the ring nitrogen, making it the most electronically favorable site for substitution.

Q2: What are the most common side reactions observed during the nitration of 2-benzoxazolone?

The most prevalent side reactions include:

  • Formation of Isomeric Byproducts: Generation of 4-nitro, 5-nitro, and 7-nitro-2-benzoxazolone.

  • Over-nitration: Formation of dinitro products, such as 4,6-dinitro- or 5,7-dinitro-2-benzoxazolone.[6]

  • Ring Hydrolysis: Cleavage of the oxazolone ring under the strong acidic conditions to form 2-amino-nitrophenol derivatives.[6][7]

  • Oxidation and Decomposition: Formation of dark, tarry materials due to the strong oxidizing nature of the reaction medium.[6]

These issues are addressed in detail in the Troubleshooting section below.

Q3: How does the reaction mechanism lead to these side products?

The formation of side products is directly linked to the core reaction mechanism and the conditions employed.

  • Nitronium Ion Generation: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[8][9]

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The π-electrons of the benzoxazolone ring attack the nitronium ion. While the 6-position is favored, attack can also occur at other positions (4, 5, and 7), leading to a mixture of isomers. The ratio of these isomers is highly dependent on kinetic versus thermodynamic control, which is influenced by temperature.

  • Rearomatization: A base (like HSO₄⁻ or water) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[2]

Over-nitration occurs when the mono-nitrated product, which is still sufficiently activated, undergoes a second nitration under harsh conditions (excess nitric acid, high temperature).[3][10] Ring hydrolysis is a competing reaction where the strong acid catalyzes the cleavage of the amide bond within the oxazolone ring.[6]

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Issue 1: Low Regioselectivity - My product is a mixture of nitro-isomers.

Causality: The formation of multiple isomers (e.g., 4-nitro, 7-nitro) alongside the desired 6-nitro product typically results from poor temperature control. At higher temperatures, the reaction has enough energy to overcome the activation barriers for substitution at less-favored positions, leading to a loss of selectivity.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature rigorously, ideally between 0-10 °C, throughout the addition of the nitrating mixture and for the duration of the reaction.[6][11] Use an ice-salt or acetone-dry ice bath for better temperature management.

  • Slow Reagent Addition: Add the substrate to the cold mixed acid or add the nitrating mixture dropwise to the substrate solution.[6] This prevents localized temperature spikes that can drive the formation of undesired isomers.

  • Milder Nitrating Agents: If selectivity remains an issue, consider alternative, less aggressive nitrating agents. However, for 2-benzoxazolone, mixed acid is standard. The focus should be on controlling the conditions of the standard protocol first.

Workflow for Improving Regioselectivity

G start Start: Poor Regioselectivity Observed check_temp Was temperature maintained below 10°C? start->check_temp slow_add Was the nitrating agent added slowly? check_temp->slow_add Yes implement_control Implement strict temperature control (0-5°C) and slow, dropwise addition. check_temp->implement_control No slow_add->implement_control No monitor_tlc Monitor reaction by TLC. Are multiple spots still forming? slow_add->monitor_tlc Yes implement_control->monitor_tlc end_good Success: Improved Regioselectivity monitor_tlc->end_good No (Single major spot) end_bad Problem Persists: Consider purification or advanced characterization (NMR). monitor_tlc->end_bad Yes G cluster_main Desired Pathway cluster_side Side Reactions A 2-Benzoxazolone B 6-Nitro-2-benzoxazolone (Major Product) A->B HNO₃ / H₂SO₄ 0-10°C C Isomers (4-, 5-, 7-nitro) A->C High Temp. E Ring Hydrolysis Products A->E High Temp. Long Time D Dinitro-products B->D High Temp. Excess HNO₃

Sources

Technical Support Center: Purification of 6-nitro-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-nitro-2-benzoxazolinone (CAS: 4694-91-1). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical intermediate in high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 6-nitro-2-benzoxazolinone in a direct question-and-answer format.

Q1: My crude product is a dark, oily residue or a deeply colored solid, not the expected off-white powder. What's the cause and what is the first step?

A: This is a very common issue, typically resulting from residual acidic impurities from the nitration step, unreacted starting materials, or the formation of polymeric side products. The intense color often indicates the presence of nitrophenolic impurities.

  • Causality: The synthesis of 6-nitro-2-benzoxazolinone often involves strong acids like sulfuric and nitric acid. Incomplete neutralization or washing can leave acidic residues that catalyze degradation upon heating or concentration.

  • Immediate Action: Before attempting advanced purification, perform a simple workup. Dissolve or suspend the crude material in a suitable organic solvent like ethyl acetate. Wash this solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids, followed by brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This simple acid-base extraction often dramatically improves the material's quality and makes subsequent purification steps more effective.

Q2: My TLC plate shows multiple spots. How do I identify the product and potential impurities?

A: Thin-Layer Chromatography (TLC) is your primary diagnostic tool. The key is systematic analysis.

  • Identifying the Product: The benzoxazolinone core is quite polar, and the nitro group further increases its polarity. Therefore, the product spot (6-nitro-2-benzoxazolinone) will likely have a moderate to low Rf value in common solvent systems (e.g., ethyl acetate/hexane).

  • Identifying Impurities:

    • Starting Materials: Spot a reference sample of your starting material (e.g., 2-benzoxazolinone) on the same TLC plate. Unreacted starting material will appear as a separate spot, typically with a different Rf.

    • Isomeric Impurities: Nitration reactions can sometimes produce regioisomers (e.g., 4-nitro- or 7-nitro-2-benzoxazolinone). These isomers will have very similar polarities and may appear as spots very close to your product, sometimes as an elongated or "smeared" spot. Differentiating these often requires column chromatography.[1]

    • Baseline Impurities: Highly polar, dark-colored impurities will often remain at the baseline (Rf ≈ 0) of the TLC plate. These are typically the acidic or polymeric materials mentioned in Q1.

Q3: I'm struggling to choose the right solvent for recrystallization. What is the guiding principle?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2]

  • The "Like Dissolves Like" Principle is a Start: 6-nitro-2-benzoxazolinone is a polar molecule. Therefore, polar solvents are the best place to start your search.

  • Systematic Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, water). A good candidate will show minimal dissolution in the cold but will dissolve completely upon heating.

  • Mixed Solvent Systems: If you cannot find a single suitable solvent, a mixed-solvent system is an excellent alternative. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at boiling. Then, add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Q4: My yield after recrystallization is very low. What are the common mistakes?

A: Low recovery is frustrating but often correctable. The most common causes are:

  • Using Too Much Solvent: This is the most frequent error. The goal is to create a saturated solution at high temperature. Adding excessive solvent will prevent the compound from crystallizing upon cooling. Solution: Add the hot solvent in small portions, just enough to dissolve the solid.

  • Premature Crystallization: If the solution cools during a hot filtration step (used to remove insoluble impurities), you will lose product on the filter paper. Solution: Use a pre-heated funnel and flask for the filtration and keep the solution boiling until it is ready to be filtered.

  • Cooling Too Rapidly: Placing the hot flask directly into an ice bath will cause the compound to "crash out" as a fine powder, trapping impurities. Solution: Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.

Q5: When is column chromatography a better choice than recrystallization?

A: Column chromatography is preferred when:

  • Impurities have similar solubility: If impurities co-crystallize with your product, recrystallization will be ineffective. This is common with isomeric impurities.[1]

  • The product is an oil or low-melting solid: Recrystallization is only suitable for crystalline solids.

  • Multiple impurities are present: Chromatography allows for the separation of several components in a single run.

Part 2: Detailed Purification Protocols

This section provides step-by-step methodologies for the most effective purification techniques.

Protocol 1: Optimized Recrystallization

This protocol is the first method of choice for purifying crude 6-nitro-2-benzoxazolinone that is mostly solid.

  • Solvent Selection: Based on solubility tests, an ethanol/water mixture is often effective. See the data table below for other suggestions.

  • Dissolution: Place 1.0 g of the crude material in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 15-20 mL of ethanol and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding ethanol in small (1-2 mL) portions until the solid completely dissolves. Note the total volume of ethanol used. Expert Tip: The key is to use the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is still highly colored, remove it from the heat, allow it to cool slightly for a minute, and add a small scoop (spatula tip) of activated charcoal. Return the mixture to a boil for 2-3 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: If charcoal was used, or if there are insoluble particulates, perform a hot filtration. Place a small piece of fluted filter paper in a pre-heated powder funnel resting on a clean, pre-heated flask. Pour the hot solution through the funnel quickly. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. You should see crystals begin to form. Once the flask is at ambient temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected melting point of pure 6-nitro-2-benzoxazolinone is in the range of 248-252 °C.[3]

Protocol 2: Silica Gel Flash Chromatography

Use this method for oily products or when recrystallization fails to remove impurities.

  • TLC Analysis & Solvent System Selection: Develop a TLC system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of ethyl acetate and hexane. For example, start with 30% ethyl acetate in hexane and adjust the ratio as needed.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (solvent system). Pour the slurry into your column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Wet Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a minimal amount of a stronger solvent (like acetone or dichloromethane), add a small amount of silica gel, and concentrate it to a dry, free-flowing powder.

    • Dry Loading: Carefully add this powder to the top of the packed column.

  • Elution: Run the column with your chosen mobile phase, collecting fractions. Monitor the elution of your compound by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 6-nitro-2-benzoxazolinone.

Data Summary Table
Technique Solvent/System Expected Outcome/Comment
TLC/Column Chromatography 30-50% Ethyl Acetate in HexaneGood for separating the product from less polar impurities. Adjust polarity as needed.
TLC/Column Chromatography 1-5% Methanol in DichloromethaneUseful for more polar impurities. Provides a different selectivity profile.
Recrystallization Ethanol / WaterA common and effective system. Dissolve in hot ethanol, add hot water dropwise to induce crystallization.
Recrystallization IsopropanolA single-solvent option that can be effective for moderately pure starting material.
Recrystallization Acetic AcidCan be used for stubborn impurities but requires thorough drying to remove residual acid.

Part 3: Purity Assessment

Confirming the purity of your final product is a critical final step. A multi-technique approach is recommended for authoritative results.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[4][5]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both typically containing 0.1% formic acid or TFA) is effective.

    • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 330 nm).

    • Purity Assessment: The purity is determined by the area percentage of the main product peak relative to all other peaks.

  • ¹H-NMR Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton signals.

    • Solvent: DMSO-d₆ is a good choice due to the compound's polarity.[4]

    • Analysis: The aromatic region of the spectrum will be characteristic. Protons on the benzoxazolinone ring will show specific chemical shifts and coupling constants. Integration of impurity peaks relative to product peaks can give a semi-quantitative purity estimate.

  • Melting Point: A sharp melting point within the literature range (248-252 °C) is a good indicator of high purity.[3] A broad or depressed melting point suggests the presence of impurities.

Part 4: Workflow Visualization

The following diagram outlines the logical workflow for purifying crude 6-nitro-2-benzoxazolinone.

Purification_Workflow Crude Crude 6-Nitro-2-benzoxazolinone Workup Aqueous Workup (NaHCO3 / Brine) Crude->Workup If oily or very impure Analysis Analyze by TLC Crude->Analysis If mostly solid Workup->Analysis Decision Purity Assessment Analysis->Decision Recrystallize Recrystallization Protocol Decision->Recrystallize One major spot, crystalline solid Chromatography Column Chromatography Protocol Decision->Chromatography Multiple/close spots or oily product Final_Product Pure Product (Verify by HPLC, NMR, MP) Recrystallize->Final_Product Chromatography->Final_Product

Caption: Decision workflow for the purification of 6-nitro-2-benzoxazolinone.

References

  • Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Method of crystallizing nitro products.
  • A New Recrystallization Method for Nitroguanidine. AIChE Proceedings. [Link]

  • Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. MDPI. [Link]

  • 2-Benzoxazolinone - SIELC Technologies. SIELC Technologies. [Link]

  • Recrystallization of m-nitroaniline. YouTube. [Link]

  • Analytical methods for nitrobenzene compounds. Agency for Toxic Substances and Disease Registry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules (MDPI). [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Alexandria Engineering Journal. [Link]

  • Analytical Methods for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry. [Link]

  • Analytical Methods for Nitroaromatic Impurities. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Pharmaceuticals (MDPI). [Link]

  • Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. European Journal of Medicinal Chemistry. [Link]

  • Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. PubMed. [Link]

  • Impurities and Degradation products. ArtMolecule. [Link]

  • 6-nitro-2-benzoxazolinone SDS. SDS-SEARCH. [Link]

  • 6-NITRO BENZOXAZOLINONE Chemical Properties. Chemdad. [Link]

  • Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Process for the preparation of 2-amino-6-nitrobenzothiazole.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 6-nitro-2(3H)-Benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-nitro-2(3H)-benzoxazolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility challenges encountered during experimentation. Our approach is rooted in fundamental physicochemical principles and backed by established formulation science to ensure you can confidently prepare and utilize this compound in your work.

Understanding the Challenge: Physicochemical Properties of 6-nitro-2(3H)-Benzoxazolone

Before delving into troubleshooting, it's crucial to understand the inherent properties of 6-nitro-2(3H)-benzoxazolone that contribute to its poor solubility.

PropertyValueSource
Molecular Formula C₇H₄N₂O₄[1][2][3][4][5]
Molecular Weight 180.12 g/mol [2][3][4]
Appearance Pale yellow solid / White to off-white powder or needles[2][4]
Melting Point 244-252 °C[2][4]
Predicted pKa 7.89 ± 0.70[4]
CAS Number 4694-91-1[1][2][3][4]

The planar, fused ring structure of the benzoxazolone core, combined with the electron-withdrawing nitro group, results in strong intermolecular forces within the crystal lattice. This makes it energetically unfavorable for solvent molecules, particularly water, to effectively solvate the compound, leading to low aqueous solubility.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my 6-nitro-2(3H)-benzoxazolone not dissolving in aqueous buffers?

A1: The poor aqueous solubility of this compound is expected due to its chemical structure.[6] The combination of a relatively nonpolar aromatic system and a nitro group contributes to its hydrophobicity. Direct dissolution in aqueous buffers is often unsuccessful.

Q2: What is the predicted pKa of 6-nitro-2(3H)-benzoxazolone and why is it important?

A2: The predicted pKa is approximately 7.89.[4] This value is critical because it indicates the compound is a weak acid. The proton on the amide nitrogen of the benzoxazolone ring is acidic. Knowing the pKa allows for a targeted pH adjustment strategy to improve solubility. By raising the pH above the pKa, the compound will be deprotonated to form a more soluble salt.

Q3: What are the recommended starting solvents for preparing a stock solution?

A3: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is an excellent initial choice due to its high solubilizing power for a wide range of organic compounds.[6][7] Other polar aprotic solvents like N,N-dimethylformamide (DMF) can also be effective.[6]

Q4: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The key is to ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤1%, but should be empirically determined for your specific assay) and that the final concentration of the compound is below its aqueous solubility limit.[7]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering solubility issues, follow this systematic troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Step 1: Organic Stock Solution cluster_2 Step 2: Dilution & Observation cluster_3 Step 3: Optimization Strategies A Compound does not dissolve in aqueous buffer B Prepare a high-concentration stock solution in DMSO or DMF A->B  Action C Dilute stock solution into final aqueous buffer B->C  Action D Precipitation observed? C->D  Check E pH Adjustment D->E  Yes, try F Co-solvents E->F  If pH is not an option G Particle Size Reduction F->G  For solid preparations H Formulation Approaches G->H  For advanced applications

Caption: Troubleshooting workflow for poor solubility.

Protocol 1: Preparation of an Organic Stock Solution
  • Weighing: Accurately weigh the desired amount of 6-nitro-2(3H)-benzoxazolone in a suitable vial.

  • Solvent Addition: Add a minimal amount of DMSO (or DMF) to the vial.

  • Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating (30-40°C) may be applied if necessary, but be mindful of potential compound degradation.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent moisture absorption by the solvent.

Protocol 2: pH Adjustment for Improved Aqueous Solubility

Given the predicted pKa of ~7.89, converting the compound to its anionic salt form by increasing the pH will significantly enhance its aqueous solubility.

  • Buffer Selection: Choose a buffer system that is compatible with your experiment and can maintain a pH above 8. For example, a Tris or phosphate buffer.

  • pH Adjustment: Prepare your desired aqueous buffer. Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter until the target pH (e.g., pH 8.5-9.0) is reached.

  • Compound Addition: While stirring, slowly add the required volume of your concentrated organic stock solution of 6-nitro-2(3H)-benzoxazolone to the pH-adjusted buffer.

  • Observation: Visually inspect for any signs of precipitation. If the solution remains clear, the compound is likely soluble at that concentration and pH.

G cluster_0 Low pH (e.g., < 7) cluster_1 High pH (e.g., > 8.5) A 6-nitro-2(3H)-benzoxazolone (Neutral, Poorly Soluble) B 6-nitro-2(3H)-benzoxazolonate (Anionic, More Soluble) A->B  Deprotonation (pH > pKa) B->A  Protonation (pH < pKa)

Caption: pH-dependent solubility of 6-nitro-2(3H)-benzoxazolone.

Advanced Solubilization Strategies

For more challenging applications, such as in vivo studies or formulation development, more advanced techniques may be necessary.

Co-solvents

The use of a water-miscible co-solvent can increase the solubility of a poorly soluble compound in an aqueous vehicle.[8][9]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs).

  • Considerations: The choice and concentration of the co-solvent must be compatible with the experimental system and not cause toxicity or artifacts.

Particle Size Reduction

Decreasing the particle size of a solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[8][10][11]

  • Methods: Micronization and nanonization are common techniques.[10][12][13] This can be achieved through methods like milling or high-pressure homogenization.

Formulation Approaches

For drug development, various formulation strategies can be employed to enhance solubility and bioavailability.

  • Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution.[9][14]

  • Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[10][12][15][16]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic shell, thereby increasing its aqueous solubility.[14][15]

Analytical Verification

It is crucial to analytically verify the concentration of your final solution to ensure the compound has indeed dissolved and not just formed a fine suspension. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying 6-nitro-2(3H)-benzoxazolone.[17][18]

References

  • Chemcasts. (n.d.). 6-Nitro-2-benzoxazolone (CAS 4694-91-1) Properties. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • IJRPS. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

  • Stenutz. (n.d.). 6-nitro-2(3H)-benzoxazolone. Retrieved from [Link]

Sources

Technical Support Center: 6-Nitro-2-Benzoxazolinone - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-nitro-2-benzoxazolinone. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of 6-Nitro-2-Benzoxazolinone

6-Nitro-2-benzoxazolinone is a heterocyclic compound featuring a benzoxazolinone core with a nitro group at the 6-position. The presence of the electron-withdrawing nitro group can influence the molecule's chemical stability and susceptibility to degradation under various experimental conditions.[1] A thorough understanding of its stability profile is critical for accurate experimental design, data interpretation, and the development of stable formulations.

This guide will walk you through potential stability issues, provide protocols for assessing degradation, and offer solutions to common experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-nitro-2-benzoxazolinone?

A1: The primary stability concerns for 6-nitro-2-benzoxazolinone revolve around its susceptibility to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The benzoxazolinone ring can be susceptible to hydrolysis, while the nitroaromatic moiety can be prone to reduction or other photochemical reactions.[1][2]

Q2: How should I properly store 6-nitro-2-benzoxazolinone?

A2: To ensure the long-term stability of solid 6-nitro-2-benzoxazolinone, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3] For solutions, it is advisable to prepare them fresh. If storage is necessary, they should be protected from light and stored at low temperatures (e.g., -20°C) to minimize degradation. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for 6-nitro-2-benzoxazolinone?

A3: Based on the structure and related benzoxazolinone compounds, the following degradation pathways are plausible:

  • Hydrolysis: The lactone-like amide bond in the benzoxazolinone ring can undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening. Acid-catalyzed hydrolysis may yield an aminophenol derivative.[2]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly in the presence of reducing agents or under certain biological conditions.[4]

  • Photodegradation: Aromatic nitro compounds can be susceptible to photolytic degradation, which may involve complex reaction pathways.[5]

Q4: What analytical techniques are recommended for monitoring the stability of 6-nitro-2-benzoxazolinone?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying 6-nitro-2-benzoxazolinone and its degradation products.[6][7] For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[8][9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 6-nitro-2-benzoxazolinone.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Steps
Degradation of stock solution Prepare fresh stock solutions before each experiment. If using a previously prepared stock, run a quick purity check using HPLC to confirm its integrity. Store stock solutions in small aliquots at -20°C or below and protect from light.
Compound instability under assay conditions Perform a time-course experiment to assess the stability of 6-nitro-2-benzoxazolinone in your specific assay buffer and under your experimental conditions (temperature, pH, light exposure). If degradation is observed, consider modifying the assay conditions (e.g., shorter incubation times, use of amber-colored plates).
Precipitation of the compound Visually inspect your solutions for any signs of precipitation. Determine the solubility of 6-nitro-2-benzoxazolinone in your experimental buffer. If solubility is an issue, you may need to adjust the buffer composition or add a co-solvent (ensure the co-solvent does not interfere with your assay).
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Formation of degradation products This is a strong indicator of compound instability. To identify the source of degradation, conduct forced degradation studies (see protocols below). This will help you to systematically investigate the effects of pH, oxidation, and light.
Presence of impurities from synthesis Obtain a certificate of analysis for your batch of 6-nitro-2-benzoxazolinone to check for known impurities. If unavailable, consider re-purifying the compound.
Interaction with excipients or other components If working with a formulation, perform compatibility studies by analyzing binary mixtures of 6-nitro-2-benzoxazolinone and each excipient under stress conditions.
Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow start Inconsistent Experimental Results check_stock Check Stock Solution Purity (HPLC) start->check_stock is_pure Is Stock Pure? check_stock->is_pure prepare_fresh Prepare Fresh Stock Solution is_pure->prepare_fresh No check_assay_stability Assess Stability in Assay Conditions is_pure->check_assay_stability Yes prepare_fresh->check_stock is_stable Is Compound Stable? check_assay_stability->is_stable modify_assay Modify Assay Conditions (e.g., time, pH) is_stable->modify_assay No check_solubility Check for Precipitation is_stable->check_solubility Yes modify_assay->check_assay_stability is_soluble Is Compound Soluble? check_solubility->is_soluble adjust_buffer Adjust Buffer/Co-solvent is_soluble->adjust_buffer No consistent_results Consistent Results is_soluble->consistent_results Yes adjust_buffer->check_solubility

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[11][12]

General Procedure
  • Prepare a stock solution of 6-nitro-2-benzoxazolinone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours). It is recommended to also analyze samples at intermediate time points.

  • After incubation, neutralize the samples if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by a validated stability-indicating HPLC method.

Stress Conditions
Stress ConditionReagents and Conditions
Acidic Hydrolysis 0.1 M HCl, incubate at 60°C.
Basic Hydrolysis 0.1 M NaOH, incubate at 60°C.
Neutral Hydrolysis Purified water, incubate at 60°C.
Oxidative Degradation 3% H₂O₂, incubate at room temperature, protected from light.
Photolytic Degradation Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
Thermal Degradation Incubate the solid compound at 80°C.
Proposed Degradation Pathway under Hydrolytic Conditions

Hydrolytic_Degradation cluster_main Hydrolytic Degradation of 6-Nitro-2-benzoxazolinone parent 6-Nitro-2-benzoxazolinone product 2-Amino-5-nitrophenol parent->product  H+ or OH- (Hydrolysis)

Sources

proper storage conditions for 2(3H)-Benzoxazolone, 6-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2(3H)-Benzoxazolone, 6-nitro- (CAS 4694-91-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios related to its proper storage and handling.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2(3H)-Benzoxazolone, 6-nitro-?

For long-term stability, solid 2(3H)-Benzoxazolone, 6-nitro- should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Many suppliers recommend referring to the product label for specific temperature guidance. Keeping the container tightly closed is crucial to prevent moisture absorption and potential degradation.

Q2: Should I be concerned about light sensitivity?

While specific data on the photosensitivity of 2(3H)-Benzoxazolone, 6-nitro- is not extensively detailed in readily available safety data sheets, general best practices for nitro-aromatic compounds suggest protection from light. Storing the compound in an opaque or amber vial, and keeping it in a dark location such as a cabinet or drawer, is a prudent measure to prevent potential photochemical degradation.

Q3: Is this compound sensitive to air or moisture?

Yes, maintaining a dry environment is critical. Some safety documents for structurally related compounds emphasize the need to protect from moisture and handle under an inert gas atmosphere.[4] While not always explicitly stated for this specific molecule, the benzoxazolone core can be susceptible to hydrolysis under certain conditions. Therefore, storing in a desiccator or a controlled low-humidity environment is recommended.

Q4: Can I store solutions of 2(3H)-Benzoxazolone, 6-nitro-? If so, how?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare stock solutions in advance, it is crucial to use a dry, aprotic solvent. Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening. Store these aliquots at -20°C or lower. A thorough validation of solution stability under your specific conditions is highly advised.

Q5: What are the signs that my 2(3H)-Benzoxazolone, 6-nitro- may have degraded?

Visual signs of degradation can include a change in color or texture of the solid material. In experimental applications, degradation may manifest as a loss of biological activity, the appearance of unexpected spots on a TLC plate, or additional peaks in HPLC or LC-MS analyses. If degradation is suspected, it is best to use a fresh, unopened stock of the compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, linking them back to storage and handling practices.

Scenario 1: Inconsistent or Non-reproducible Experimental Results

Problem: You are observing significant variability in your assay results (e.g., IC50 values, enzyme inhibition kinetics) using the same batch of 2(3H)-Benzoxazolone, 6-nitro-.

Potential Cause: This is a classic sign of compound instability, likely stemming from improper storage of a stock solution or repeated use of the same stock over time.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent experimental results.

Corrective Actions:

  • Always prepare fresh stock solutions for critical experiments. If using a previously prepared stock, ensure it was stored in single-use aliquots at or below -20°C.

  • Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions.

  • Validate Compound Integrity: Before use, you can run a quick quality control check, such as an HPLC or TLC analysis, to ensure the purity of your compound, comparing it to the certificate of analysis if available.

Scenario 2: Complete Loss of Compound Activity

Problem: Your 2(3H)-Benzoxazolone, 6-nitro- shows no effect in an assay where it was previously active.

Potential Cause: This often indicates severe degradation. The nitro group, while contributing to the molecule's reactivity, can also be a site for metabolic or chemical degradation.[5] The benzoxazolone ring itself can be susceptible to cleavage under harsh conditions (e.g., strong acids or bases).

Troubleshooting Steps:

  • Review Solution Preparation: Was the compound dissolved in a buffer with an extreme pH? Exposure to highly acidic or alkaline conditions can rapidly degrade the molecule. Always add the compound to the final assay medium at the last possible moment to minimize exposure to potentially harsh buffer components.

  • Check for Incompatible Materials: Ensure the compound is not stored or handled in containers or with instruments that could have reactive contaminants.[6] Strong oxidizing or reducing agents are incompatible.[4][6]

  • Assess Storage of Solid Compound: Has the solid compound been exposed to high temperatures or humidity? Heat can accelerate degradation. The melting point of this compound is in the range of 248-252 °C, indicating good thermal stability at room temperature, but prolonged exposure to elevated temperatures should be avoided.[7]

  • Acquire Fresh Compound: The most reliable solution for a complete loss of activity is to discard the suspect batch and obtain a new, verified lot of 2(3H)-Benzoxazolone, 6-nitro-.

III. Summary of Storage Conditions

ParameterSolid FormIn Solution (Short-term)
Temperature Cool, well-ventilated place[2]≤ -20°C
Atmosphere Dry, inert gas recommended[4]Headspace flushed with N₂ or Ar
Light Protect from light (amber vial)Protect from light (amber vial)
Container Tightly sealed container[2][3]Tightly sealed, single-use aliquots
Solvent N/AAnhydrous, aprotic (e.g., DMSO)

IV. References

  • Fisher Scientific. (2024-02-11). Safety Data Sheet for 6-Bromo-2(3H)-benzoxazolone. Retrieved from [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2009). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Journal of Applied Microbiology, 107(5), 1532–1539. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Prochem, Inc. (n.d.). Safety Data Sheet for Magnesium Oxalate Dihydrate. Retrieved from [Link]

  • WAT C-1037. (2024-03-19). Safety Data Sheet. Retrieved from [Link]

Sources

handling and safety precautions for 6-nitro-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-nitro-2-benzoxazolinone. This document is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. The following information is structured in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Section 1: Chemical Profile & Hazard Summary

This section provides essential at-a-glance information. It is imperative to review this data before any handling of the material.

Question: What are the key chemical and physical properties of 6-nitro-2-benzoxazolinone?

Answer: The fundamental properties of 6-nitro-2-benzoxazolinone are summarized in the table below. Understanding these properties is the first step in a thorough risk assessment.

PropertyValueSource(s)
Chemical Formula C₇H₄N₂O₄[1]
Molecular Weight 180.12 g/mol [1]
Appearance Yellow crystalline solid / Light brown solid[2][3]
CAS Number 4694-91-1[1]
Melting Point 241 - 252 °C (may vary by purity)[4][5]

Question: What are the primary hazards I should be aware of before starting my experiment?

Answer: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-nitro-2-benzoxazolinone presents several hazards that require stringent control measures.[1] The primary risks are irritation to the skin, eyes, and respiratory system.[1][4][6]

PictogramGHS Hazard ClassHazard Statement
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Skin Irritation (Category 2)H315: Causes skin irritation[1][6]
Eye Irritation (Category 2)H319: Causes serious eye irritation[1][4][6]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1][4][6]

Section 2: Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE is the most critical barrier between the researcher and chemical exposure. Do not handle this compound without the appropriate protective gear.

Question: What is the mandatory PPE for handling 6-nitro-2-benzoxazolinone?

Answer: A comprehensive PPE ensemble is required. This includes:

  • Body Protection: A long-sleeved laboratory coat. For procedures with a higher risk of contamination, a disposable, non-porous gown is recommended.[7]

  • Hand Protection: At a minimum, nitrile rubber gloves should be worn.[8] Given the hazards, double-gloving is a highly recommended best practice to prevent contamination of the surrounding area when removing the outer pair.[9]

  • Eye Protection: Chemical safety goggles are mandatory.[10] If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[9][10]

  • Respiratory Protection: All handling of the solid compound should be performed within a certified chemical fume hood to control airborne dust.[11][12]

Question: Why is a chemical fume hood required for handling this solid compound?

Answer: The primary reason is that 6-nitro-2-benzoxazolinone is classified as a respiratory irritant and can easily form airborne dust when handled.[4][8] A chemical fume hood provides essential engineering control by capturing these particles at the source, preventing inhalation and protecting the user's respiratory system.[12][13] Operations involving volatile substances or fine powders should always be conducted in a hood.[13]

Question: Which type of gloves offers the best protection? Why is double-gloving a best practice?

Answer: Nitrile gloves are generally suitable for handling dry solids and for incidental contact.[8][10] Always inspect gloves for tears or punctures before use.[13] Double-gloving is recommended because it is well-documented that the outer gloves can become contaminated during handling. By removing the contaminated outer glove inside the containment area (e.g., fume hood), you prevent the transfer of the chemical to other surfaces like door handles, keyboards, or your lab notebook.[9]

PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Handling 6-nitro-2-benzoxazolinone? hood Work in Chemical Fume Hood start->hood Always task Assess Task: - Weighing Solid? - Preparing Solution? - High Splash Risk? gloves Wear Nitrile Gloves (Double-Gloving Recommended) task->gloves All Tasks shield Add Face Shield task->shield High Splash Risk hood->task coat Wear Lab Coat / Gown gloves->coat goggles Wear Chemical Safety Goggles coat->goggles proceed Proceed with Experiment goggles->proceed Weighing Solid / Low Splash Risk shield->goggles shield->proceed

Caption: PPE selection workflow for 6-nitro-2-benzoxazolinone.

Section 3: Safe Handling & Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Question: What is the correct procedure for weighing the solid compound to minimize exposure?

Answer: Weighing solid 6-nitro-2-benzoxazolinone must be performed in a containment device to prevent the generation and inhalation of dust.[7]

Step-by-Step Weighing Protocol:

  • Prepare Workspace: Ensure the analytical balance is inside a certified chemical fume hood or a ventilated balance enclosure.

  • Don PPE: Wear all required PPE, including double gloves.

  • Tare Vessel: Place your receiving vessel (e.g., weigh boat, vial) on the balance and tare it.

  • Transfer Compound: Carefully use a clean spatula to transfer the desired amount of the compound from the stock bottle to your vessel. Perform this action slowly and close to the surface to minimize dust formation.

  • Close Containers: Immediately and securely close the primary stock bottle.

  • Clean Up: Gently wipe down the spatula and any minor dust particles on the balance surface with a damp cloth or paper towel to prevent aerosolization. Dispose of the cleaning material as hazardous waste.[7]

  • Remove Outer Gloves: Before exiting the fume hood, remove the outer pair of gloves and dispose of them in the designated solid waste container within the hood.

Question: Are there any specific solvent compatibility or reactivity issues I should be aware of?

Answer: Based on safety data sheets, 6-nitro-2-benzoxazolinone is incompatible with strong oxidizing agents.[11] As a general precaution for nitro compounds, avoid contact with strong acids, bases, and reducing agents, as these can lead to vigorous or explosive reactions.[12][14] Always add the solid compound to the solvent slowly while stirring to ensure controlled dissolution and to avoid splashing.[7]

Question: What are the optimal storage conditions to ensure the stability and safety of 6-nitro-2-benzoxazolinone?

Answer: Proper storage is essential to prevent degradation and accidents.

  • Location: Store in a dry, cool, and well-ventilated area.[4][11]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][11]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[11] Do not store with flammable organic acids.[14]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[10][13]

Section 4: Emergency Response & First Aid

Immediate and correct action is critical in the event of an exposure or spill. All laboratory personnel must be familiar with these procedures and the location of emergency equipment, such as safety showers and eyewash stations.

Question: What should I do if I get the powder on my skin or gloves?

Answer:

  • Immediate Action: If on gloves, carefully remove the contaminated gloves and dispose of them as hazardous waste.

  • Skin Contact: If the powder touches your skin, immediately flush the affected area with plenty of water for at least 15 minutes.[11][15]

  • Decontaminate: Wash the skin with soap and water.[16]

  • Seek Medical Attention: Immediate medical attention is required.[11] If irritation persists after washing, seek medical advice.[16]

Question: How do I respond to eye contact with the compound?

Answer:

  • Immediate Flushing: Go directly to an emergency eyewash station. Hold the eyelids open and flush the eyes immediately with plenty of water for at least 15 minutes.[11][15]

  • Remove Contacts: If present and easy to do, remove contact lenses after the initial flushing has begun.[4]

  • Medical Emergency: This is a medical emergency. Seek immediate medical attention.[11]

Question: What are the immediate steps if I accidentally inhale the dust?

Answer:

  • Move to Fresh Air: Immediately move the exposed person to fresh air and keep them in a position comfortable for breathing.[4][16]

  • Call for Help: Alert a colleague and call for medical assistance.[11]

  • Artificial Respiration: If the person is not breathing, trained personnel should provide artificial respiration.[11][16]

  • Seek Medical Attention: Immediate medical attention is required.[11]

Question: An accidental spill has occurred outside the fume hood. What is the cleanup protocol?

Answer: Follow the spill response workflow below. The key objective is to clean the spill without creating airborne dust.

Spill Response Decision Tree

Spill_Response spill Spill of 6-nitro-2-benzoxazolinone Occurs alert Alert others in the area Restrict access spill->alert seek_help Is the spill large or unmanageable? alert->seek_help ppe Don appropriate PPE: - Double gloves - Goggles/Face shield - Lab coat contain Cover spill with damp cloth or absorbent paper to avoid dust ppe->contain cleanup Gently sweep material into a labeled hazardous waste container contain->cleanup decon Decontaminate the area with soap and water cleanup->decon dispose Dispose of all cleanup materials as hazardous waste decon->dispose seek_help->ppe No (Small & Manageable) evacuate Evacuate the area Contact EHS seek_help->evacuate Yes

Caption: Decision tree for responding to a solid spill.

Section 5: Waste Disposal

Question: How do I dispose of unused 6-nitro-2-benzoxazolinone and contaminated labware (e.g., pipette tips, tubes)?

Answer: All waste containing 6-nitro-2-benzoxazolinone must be treated as hazardous waste.

  • Solid Waste: Place unused compound, contaminated gloves, weigh boats, paper towels, and other solid materials into a clearly labeled, sealed container for hazardous waste.[7][11]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain.[11]

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or an approved waste disposal plant.[4][11] Follow all local, state, and federal regulations for hazardous waste disposal.

Section 6: Advanced Topics & Special Considerations

Question: 6-nitro-2-benzoxazolinone is a nitro compound. Are there any risks of explosion or violent reaction?

Answer: Yes, this is a critical consideration. Organic nitro compounds as a class are known to be energetic materials that can be sensitive to friction, shock, and heat, and may decompose explosively.[13][14] While the specific shock sensitivity of 6-nitro-2-benzoxazolinone is not fully detailed in standard safety sheets, it is prudent to treat it with the caution afforded to other nitro compounds.[13] Never heat the dry solid material unless the thermal stability has been thoroughly investigated.[12] Avoid grinding the material or any action that could create friction or shock.[13]

References

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. [Link]

  • 6-nitro-2-benzoxazolinone - Free SDS search. (n.d.). MSDS Finder. [Link]

  • Common Chemical and Physical Hazards in Labs. (2015, July 30). University of Rochester: EHS. [Link]

  • Safety Data Sheet: ≥98,5 %. (n.d.). Carl ROTH. [Link]

  • Nitromethane Chemical Safety Protocol. (n.d.). Vanderbilt University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). [Link]

  • Chemical Safety. (n.d.). Missouri S&T Environmental Health and Safety. [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. [Link]

  • First Aid Strategies for Managing Exposure to Toxic Substances. (n.d.). MyCPR NOW. [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]

  • Material Safety Data Sheet - 2-Benzoxazolinone, 98%. (n.d.). Cole-Parmer. [Link]

  • 2(3H)-Benzoxazolone, 6-nitro-. (n.d.). PubChem. [Link]

  • Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. (n.d.). MDPI. [Link]

  • 6-Nitro-2-benzoxazolone (CAS 4694-91-1) Properties. (n.d.). Chemcasts. [Link]

  • First Aid - Chemical Poisoning. (2019, May 28). General Directorate of Health Affairs in Makkah. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Journal of Health-System Pharmacy. [Link]

  • SAFETY DATA SHEET - 2-Benzoxazolinone. (2009, September 21). Thermo Fisher Scientific. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-nitro-2(3H)-Benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 6-nitro-2(3H)-benzoxazolone (CAS: 4694-91-1). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and scale-up of this valuable intermediate.[1] 6-nitro-2(3H)-benzoxazolone serves as a key building block in the development of pharmaceuticals, agrochemicals, and fluorescent probes.[1]

Our approach is grounded in fundamental chemical principles to help you not only solve immediate experimental challenges but also build a robust and scalable process.

Part 1: Recommended Synthesis and Scale-Up Protocol

The most common and scalable method for preparing 6-nitro-2(3H)-benzoxazolone is the electrophilic nitration of the 2(3H)-benzoxazolone starting material. The reaction mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2] This ion then attacks the electron-rich benzoxazolone ring.

Reaction Pathway Diagram

Reaction_Pathway cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ StartMat 2(3H)-Benzoxazolone NO2_plus->StartMat SigmaComplex Arenium Ion (Sigma Complex) StartMat->SigmaComplex + NO₂⁺ Product 6-nitro-2(3H)-Benzoxazolone SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic nitration of 2(3H)-benzoxazolone.

Experimental Protocol: Lab Scale (10 g) to Pilot Scale (100 g)

This protocol is designed to be self-validating, with in-process checks to ensure reaction completion and product quality.

Parameter Lab Scale (10 g) Pilot Scale (100 g) Notes
Starting Material 2(3H)-Benzoxazolone: 10.0 g2(3H)-Benzoxazolone: 100.0 gEnsure starting material is dry and >98% pure.
Reagent 1 Conc. Sulfuric Acid (98%): 40 mLConc. Sulfuric Acid (98%): 400 mLActs as catalyst and solvent.[3]
Reagent 2 (Nitrating Mix) Conc. Sulfuric Acid (98%): 15 mLConc. Nitric Acid (70%): 6 mLConc. Sulfuric Acid (98%): 150 mLConc. Nitric Acid (70%): 60 mLPrepare fresh and keep cold before addition.
Reaction Temperature 0-5 °C (addition), then 10-15 °C0-5 °C (addition), then 10-15 °CCrucial for selectivity and safety.
Addition Time ~20-30 minutes~1.5-2 hoursSlow, dropwise addition is critical for exotherm control.
Reaction Time 1-2 hours post-addition2-3 hours post-additionMonitor by TLC/HPLC.
Work-up/Quench Pour onto ~200 g crushed icePour into ~2 kg crushed ice/water slurryQuenches the reaction and precipitates the product.
Purification Recrystallization from Ethanol or Acetic AcidRecrystallization from Ethanol or Acetic Acid
Expected Yield 75-85%75-85%

Step-by-Step Methodology:

  • Reactor Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

  • Acid Charge: Charge the reactor with concentrated sulfuric acid (40 mL for 10 g scale). Begin stirring and cool the reactor to 0-5 °C using a circulating chiller.

  • Substrate Dissolution: Slowly add the 2(3H)-benzoxazolone (10.0 g) to the cold sulfuric acid. Ensure it dissolves completely. The dissolution may be slightly exothermic; maintain the temperature below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully pre-mix concentrated sulfuric acid (15 mL) and concentrated nitric acid (6 mL) while cooling in an ice bath. Transfer this mixture to the dropping funnel.

  • Controlled Addition: Add the nitrating mixture dropwise to the stirred solution of the benzoxazolone in sulfuric acid. Crucially, maintain the internal temperature between 0-5 °C throughout the addition. [4] A runaway exotherm can lead to over-nitration and unsafe conditions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10-15 °C for 1-3 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) or HPLC until the starting material is consumed.

  • Quenching and Precipitation: In a separate vessel, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.[3] The crude product will precipitate as a pale-yellow solid.[1]

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). This removes residual acids.

  • Drying: Dry the crude product under vacuum at 50-60 °C.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol or aqueous acetic acid to obtain the pure 6-nitro-2(3H)-benzoxazolone.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems you may encounter during the synthesis and scale-up.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem Encountered LowYield Low or No Yield Start->LowYield OilyProduct Oily or Impure Product Start->OilyProduct PrecipitationIssue Product Fails to Precipitate Start->PrecipitationIssue Cause_Yield_1 Incomplete Reaction? LowYield->Cause_Yield_1 Cause_Yield_2 Poor Reagent Quality? LowYield->Cause_Yield_2 Cause_Yield_3 Losses During Work-up? LowYield->Cause_Yield_3 Cause_Oily_1 Over-Nitration (Dinitration)? OilyProduct->Cause_Oily_1 Cause_Oily_2 Incomplete Reaction? OilyProduct->Cause_Oily_2 Cause_Oily_3 Acidic Residue? OilyProduct->Cause_Oily_3 Cause_Precip_1 Product is Soluble? PrecipitationIssue->Cause_Precip_1 Cause_Precip_2 Insufficient Quench Volume? PrecipitationIssue->Cause_Precip_2 Solution_Yield_1 Increase reaction time/temp slightly. Confirm with TLC/HPLC. Cause_Yield_1->Solution_Yield_1 Solution_Yield_2 Use fresh, high-purity acids. Ensure starting material is dry. Cause_Yield_2->Solution_Yield_2 Solution_Yield_3 Ensure thorough precipitation. Optimize filtration and washing. Cause_Yield_3->Solution_Yield_3 Solution_Oily_1 Strict temperature control (0-5°C). Slower addition of nitrating mix. Cause_Oily_1->Solution_Oily_1 Solution_Oily_2 Ensure full conversion before quench. Cause_Oily_2->Solution_Oily_2 Solution_Oily_3 Wash filter cake with water until pH neutral. Cause_Oily_3->Solution_Oily_3 Solution_Precip_1 Neutralize acidic solution carefully with a base (e.g., Na₂CO₃). Cause_Precip_1->Solution_Precip_1 Solution_Precip_2 Use a larger volume of crushed ice. Cause_Precip_2->Solution_Precip_2

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

Answer: This issue typically points to three main causes:

  • Insufficiently Activating Conditions: The formation of the nitronium ion (NO₂⁺) is essential.[4] If your acids are not sufficiently concentrated (e.g., have absorbed atmospheric moisture) or the ratio is incorrect, the concentration of the electrophile will be too low for the reaction to proceed efficiently.

    • Solution: Always use fresh, concentrated acids (98% H₂SO₄ and 70% HNO₃). Ensure your starting material is completely dry, as water will consume the strong acid catalyst and inhibit nitronium ion formation.

  • Reaction Temperature Too Low: While crucial for control, a temperature that is too low can significantly slow down or effectively halt the reaction.

    • Solution: After the controlled addition at 0-5 °C, ensure you allow the reaction to proceed at a slightly higher temperature (10-15 °C) and monitor by TLC or HPLC to confirm the consumption of the starting material before quenching.

  • Poor Solubility of Starting Material: On a larger scale, if the 2(3H)-benzoxazolone does not fully dissolve in the sulfuric acid before the nitrating mix is added, the reaction will be slow and incomplete due to the limited interface between reactants.

    • Solution: Ensure complete dissolution of the starting material in the sulfuric acid, even if it requires slightly longer stirring time or a minor temperature increase (to ~15-20 °C) before cooling back down for the addition.

Q2: My final product is an oily, off-color solid instead of the expected pale-yellow powder. What happened?

Answer: An oily or discolored product often indicates the presence of impurities or side products.

  • Over-Nitration (Dinitration): Nitration is highly exothermic. If the temperature is not strictly controlled and rises significantly (e.g., above 20-25 °C), dinitration can occur, leading to the formation of dinitro-benzoxazolone isomers.[3] These byproducts are often yellow and can be oily.

    • Solution: The most critical parameter is strict temperature control . On a larger scale, this means ensuring your cooling system is robust and the addition rate of the nitrating mixture is slow enough to allow the heat to dissipate. Efficient stirring is also vital to prevent localized "hot spots."[4]

  • Incomplete Acid Removal: Residual sulfuric and nitric acids in the final product can lead to a dark, sticky, or oily appearance.

    • Solution: During work-up, wash the filtered product thoroughly with copious amounts of cold water. Continue washing until the filtrate is neutral to pH paper. This step is non-negotiable for high purity.

  • Decomposition: Some substrates can be unstable under harsh acidic conditions, especially if the reaction time is unnecessarily long or the temperature is too high.

    • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure to the harsh conditions.

Q3: After pouring the reaction mixture onto ice, my product didn't precipitate, or only a small amount came out of solution. How can I recover it?

Answer: This is a common work-up issue, especially if the reaction scale or volumes are adjusted.

  • Product Solubility: The product may have some solubility in the highly acidic aqueous mixture, especially if the quench volume is too small and the resulting solution is not cold enough.[4]

    • Solution 1: Ensure you are pouring the reaction mixture into a sufficiently large volume of crushed ice to keep the final temperature low (< 5 °C). This minimizes solubility and maximizes precipitation.

    • Solution 2: If the product still does not precipitate, the acidic solution can be carefully neutralized with a base, such as a saturated sodium carbonate or dilute sodium hydroxide solution, while cooling in an ice bath. This will force the precipitation of the product. Be cautious as neutralization is highly exothermic.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is concentrated sulfuric acid essential in this reaction? Can I use another acid?

Answer: Concentrated sulfuric acid serves two critical roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the highly reactive nitronium ion (NO₂⁺).[2][3] Second, it acts as the reaction solvent, dissolving the starting material. Using a weaker acid would not be sufficient to generate the required concentration of the nitronium ion for an efficient reaction.

Q2: What are the most critical safety precautions when scaling up this nitration?

Answer: Safety is paramount.

  • Exotherm Control: Nitrations are notoriously exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a violent release of corrosive and toxic materials. Always use a robust cooling system and control the addition rate carefully.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • Ventilation: Perform the reaction in a certified, high-flow chemical fume hood.

  • Quenching: The quenching of the reaction mixture with water is also highly exothermic. Perform this step slowly and with vigorous stirring to manage the heat generated.

Q3: How do I handle the acidic waste generated from this reaction?

Answer: The acidic filtrate from the product isolation is considered hazardous waste. It must be neutralized before disposal. Carefully and slowly add a base (like sodium carbonate or calcium hydroxide) to the acidic waste while stirring and cooling in an ice bath. Once neutralized, it can be disposed of according to your institution's environmental health and safety guidelines.

Q4: Can I monitor the reaction without TLC or HPLC?

Answer: While possible, it is not recommended for process control and optimization. For a given scale and set of conditions, you can establish a fixed reaction time based on initial validation runs with TLC/HPLC. However, without analytical monitoring, you risk either an incomplete reaction (leading to low yield) or prolonged exposure to harsh conditions (leading to impurities).

References

  • BenchChem. (2025). troubleshooting guide for nitration reactions.
  • Chem-Impex. (n.d.). 6-Nitrobenzoxazole-2(3H)-one.
  • ResearchGate. (2024). Large-scale synthesis of benzoxazole 4a by a new method.
  • BenchChem. (2025). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide.
  • PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-.
  • GeeksforGeeks. (2025). Nitration.
  • Reddit. (2023). Di-nitration troubleshooting.

Sources

optimizing reaction conditions for derivatizing 6-nitro-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Derivatizing 6-Nitro-2-Benzoxazolinone

Welcome to the technical support center for the derivatization of 6-nitro-2-benzoxazolinone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured in a question-and-answer format to directly address the challenges you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with 6-nitro-2-benzoxazolinone. What are its key reactive features?

The 6-nitro-2-benzoxazolinone scaffold possesses two primary sites for derivatization. The most common approach is targeting the acidic N-H proton of the lactam ring for reactions like N-alkylation or N-acylation.[1] The electron-withdrawing nitro group significantly increases the acidity of this proton compared to a standard amide, making its deprotonation relatively straightforward.

Secondly, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) under specific conditions, although this is a less common route for initial derivatization. The primary focus for most drug development programs is functionalization at the nitrogen atom.

Q2: Why is choosing the right base so critical for N-alkylation, and what should I consider?

The choice of base is arguably the most critical parameter in the N-alkylation of heterocyclic compounds.[2] The base must be strong enough to deprotonate the N-H of the benzoxazolinone to form the nucleophilic anion, but not so strong that it causes decomposition or promotes unwanted side reactions.

The electron-withdrawing effect of the nitro group and the adjacent carbonyl group makes the N-H proton significantly acidic. A base with a conjugate acid pKa that is a few units higher than the pKa of 6-nitro-2-benzoxazolinone is a good starting point. Weaker bases like sodium bicarbonate are often insufficient, while stronger bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are frequently effective.[3]

Troubleshooting Guide: N-Alkylation Reactions

N-alkylation is the most prevalent derivatization for this scaffold. Here, we address the most common issues encountered during this synthetic step.

Problem 1: Low or No Conversion of Starting Material

Q: I've set up my N-alkylation reaction with 6-nitro-2-benzoxazolinone, an alkyl halide, and a base, but my TLC or LC-MS analysis shows only unreacted starting material after several hours. What's going wrong?

This is a common and frustrating issue that typically points to one of four key areas: insufficient deprotonation, low reaction temperature, incompatible solvent, or a poor electrophile.

Causality & Resolution Strategy:

  • Insufficient Base Strength: The primary reason for a stalled reaction is the incomplete formation of the nucleophilic benzoxazolinone anion. The electron-withdrawing nitro group lowers the nucleophilicity of the amine, necessitating more robust conditions than for simple anilines.[3]

    • Troubleshooting: If you are using a weak base like sodium bicarbonate (NaHCO₃), it is likely not strong enough. Switch to a stronger, non-nucleophilic base. Potassium carbonate (K₂CO₃) is an excellent and cost-effective starting point. For particularly stubborn reactions, sodium hydride (NaH) is a powerful option, though it requires an anhydrous, aprotic solvent and careful handling.[2]

  • Inappropriate Reaction Temperature: Many N-alkylation reactions are too slow at room temperature to be practical.

    • Troubleshooting: Gently heating the reaction mixture is a standard approach. Start by warming to 40-60 °C. For many alkylations of nitro-containing heterocycles, temperatures of 80-140 °C may be necessary to achieve a reasonable rate.[3] Always monitor for potential decomposition at higher temperatures.

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and stabilizing intermediates.

    • Troubleshooting: Polar aprotic solvents are the gold standard for this type of reaction as they effectively solvate the cation of the base and the charged intermediates.[3] If you are using a less polar solvent like THF and observing poor results, consider switching to DMF or DMSO.[2] Acetonitrile (MeCN) is also a common and effective choice.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. Iodides are more reactive than bromides, which are in turn more reactive than chlorides.

Data & Protocols

Table 1: Recommended Starting Conditions for N-Alkylation
ParameterRecommendationRationale & Key Considerations
Base Potassium Carbonate (K₂CO₃)A reliable, inexpensive, and easy-to-handle base. Use 1.5-2.0 equivalents. If this fails, consider NaH (1.2 eq) in an anhydrous solvent.[3][4]
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents that facilitate SN2 reactions. DMF has a higher boiling point for reactions requiring more heat. Ensure solvents are anhydrous, especially when using NaH.[2]
Temperature Start at 60-80 °CMany N-alkylations require thermal energy to proceed at a reasonable rate. Monitor by TLC to avoid decomposition.[3]
Stoichiometry 1.0 eq. Benzoxazolinone, 1.1-1.2 eq. Alkyl HalideA slight excess of the alkylating agent ensures complete consumption of the starting material. Using a large excess can promote side reactions.
Experimental Protocol 1: General Procedure for N-Alkylation
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 6-nitro-2-benzoxazolinone (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq.) followed by anhydrous acetonitrile or DMF (to achieve a concentration of ~0.1 M).

  • Alkylation: Begin vigorous stirring. Add the alkyl halide (1.1 eq.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.[5] A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes.

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Problem 2: My TLC shows multiple spots. How do I minimize side products?

Q: I am seeing product formation, but my reaction mixture is messy with several side products. How can I improve the selectivity and yield of my desired mono-alkylated product?

The formation of multiple products typically arises from over-alkylation, or reactions at other sites on the molecule.

Causality & Resolution Strategy:

  • N,N-Dialkylation: This is a common side reaction in the alkylation of primary amines.[6] While the lactam structure of 6-nitro-2-benzoxazolinone makes true dialkylation at the same nitrogen impossible, a related issue is the potential for O-alkylation of the carbonyl oxygen after N-alkylation, though this is generally less favorable.

    • Troubleshooting: The most effective way to minimize this is to control the stoichiometry. Avoid using a large excess of the alkylating agent. Using a slight excess of the 6-nitro-2-benzoxazolinone (1.1 to 1.2 equivalents) relative to the alkylating agent can help ensure the electrophile is consumed before it can react further.[3]

  • O-Alkylation of the Nitro Group: Under very harsh conditions, interaction with the nitro group can lead to undesired byproducts.

    • Troubleshooting: This is less common but can be avoided by using the mildest effective conditions. Avoid excessively high temperatures or overly aggressive bases if possible.

  • Elimination Products: If you are using a secondary or tertiary alkyl halide, the basic conditions can promote E2 elimination, creating an alkene byproduct and consuming your electrophile.

    • Troubleshooting: If elimination is suspected, try using a less hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide) and a lower reaction temperature.

Visualizations & Workflows

Diagram 1: N-Alkylation Mechanism

N-Alkylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Start 6-Nitro-2-benzoxazolinone (Substrate) Anion Nucleophilic Anion Start->Anion + Base Base Base (e.g., K₂CO₃) Product N-Alkyl Product Anion->Product + R-X AlkylHalide Alkyl Halide (R-X)

Caption: Deprotonation followed by nucleophilic attack.

Diagram 2: Troubleshooting Workflow

Troubleshooting Workflow Start Reaction Start Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purify Complete->Workup Yes NoConv No Conversion Complete->NoConv No SideProd Side Products Complete->SideProd Messy IncreaseT Increase Temperature NoConv->IncreaseT StrongerBase Use Stronger Base (e.g., K₂CO₃ -> NaH) NoConv->StrongerBase ChangeSolvent Change Solvent (e.g., THF -> DMF) NoConv->ChangeSolvent AdjustStoich Adjust Stoichiometry (1:1.1 Amine:Halide) SideProd->AdjustStoich LowerT Lower Temperature SideProd->LowerT IncreaseT->Monitor StrongerBase->Monitor ChangeSolvent->Monitor AdjustStoich->Monitor LowerT->Monitor

Caption: A decision tree for troubleshooting common issues.

References

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • PubMed. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of heterocycles under conventional heating, simultaneous.... Retrieved from [Link]

  • PMC - NIH. (n.d.). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-benzoxazolinone derivatives 6. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents. Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • PubMed. (2013, December 6). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). SYNTHESIS OF NEW 3-SUBSTITUDED-6-BROMOBENZOXAZOLIN-2-ONE DERIVATIVES. Retrieved from [Link]

  • Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]

  • University of Washington Tacoma. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. Retrieved from [Link]

  • ResearchGate. (2016, June 9). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Retrieved from [Link]

  • ResearchGate. (n.d.). Visual representation of Derivatization and Chemical Monitoring.... Retrieved from [Link]

  • Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

  • PubMed. (2003, March 14). Monitoring dediazoniation product formation by high-performance liquid chromatography after derivatization. Retrieved from [Link]

  • IntechOpen. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • PMC - NIH. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]

  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • NIH. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • PubMed. (n.d.). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Biological Testing of 2(3H)-Benzoxazolone, 6-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2(3H)-Benzoxazolone, 6-nitro-. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth troubleshooting advice and practical solutions to common challenges encountered during the biological evaluation of this compound. Our aim is to ensure the scientific integrity of your experiments and the reliability of your data.

The 2(3H)-benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[1][2] The addition of a 6-nitro group creates a molecule with distinct electronic and chemical properties that, while promising for therapeutic development, can introduce specific experimental hurdles.[3][4] This guide will walk you through these challenges, explaining the underlying principles and providing actionable protocols.

Part 1: Compound-Centric Challenges: Solubility and Stability

A primary hurdle in the in vitro testing of many small molecules, including 2(3H)-Benzoxazolone, 6-nitro-, is its physicochemical nature.[5][6] Poor aqueous solubility is a frequent cause of experimental irreproducibility and apparent inactivity.[7][8]

Frequently Asked Questions (FAQs): Solubility and Stability

Q1: My 2(3H)-Benzoxazolone, 6-nitro- is not dissolving in my aqueous assay buffer. What should I do?

A1: This is a common issue. Due to its aromatic structure, 2(3H)-Benzoxazolone, 6-nitro- is expected to have low aqueous solubility.[8] Direct dissolution in aqueous buffers will likely lead to precipitation and an inaccurate effective concentration.

  • Recommended Solution: Prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[9] Subsequently, dilute this stock solution into your aqueous assay buffer to achieve the final desired concentration.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assays?

A2: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%.[10] However, the tolerance to DMSO can be cell-line dependent. It is crucial to run a vehicle control (media with the same final concentration of DMSO as your highest test concentration) to ensure that the observed effects are due to your compound and not the solvent.[11]

Q3: I've diluted my DMSO stock into the assay medium, but I see a precipitate. What does this mean?

A3: This indicates that the compound has precipitated out of solution upon dilution, a common problem for lipophilic molecules.[2] The effective concentration of your compound in the assay is now unknown and significantly lower than intended.

  • Troubleshooting Steps:

    • Visual Solubility Check: Before treating your cells, prepare your highest concentration of the compound in the final assay medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for 1-2 hours. Visually inspect for precipitation against a dark background.[7]

    • Reduce Final Concentration: Your highest test concentration may be above the solubility limit of the compound in the final assay medium. Test a lower concentration range.

    • Consider Solubilizing Agents: For some assays, the inclusion of a small amount of a biocompatible surfactant may be possible, but this must be carefully validated for non-interference with the assay and for cellular toxicity.[8]

Q4: How stable is 2(3H)-Benzoxazolone, 6-nitro- in solution?

A4: Nitroaromatic compounds can be susceptible to reduction of the nitro group, and the stability of benzoxazolone derivatives can be influenced by factors like pH, light, and temperature.[9]

  • Best Practices for Stability:

    • Prepare fresh stock solutions for each experiment.

    • Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9]

    • Protect solutions from light, especially if conducting experiments over extended periods.[9]

Protocol: Preparation of 2(3H)-Benzoxazolone, 6-nitro- Working Solutions
  • Prepare a 10 mM Stock Solution:

    • Accurately weigh out 1.8012 mg of 2(3H)-Benzoxazolone, 6-nitro- (MW: 180.12 g/mol ).[5][6]

    • Dissolve in 1 mL of anhydrous, high-purity DMSO.

    • Vortex thoroughly until completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.[9]

  • Create Single-Use Aliquots:

    • Dispense the 10 mM stock solution into smaller volume, light-protected microcentrifuge tubes.

    • Store at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions in your final assay medium to achieve the desired test concentrations. Ensure rapid and thorough mixing upon dilution.

Part 2: Assay-Specific Challenges and Troubleshooting

The nitroaromatic nature of 2(3H)-Benzoxazolone, 6-nitro- presents a risk of interference with common biological assays, particularly those that rely on redox reactions.

Focus: The MTT Assay and Potential for Interference

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. However, compounds with inherent reducing or oxidizing properties can interfere with this assay.[12][13]

Q5: Can 2(3H)-Benzoxazolone, 6-nitro- interfere with my MTT assay results?

A5: Yes, there is a potential for interference. The nitro group (-NO2) is an electron-withdrawing moiety that can undergo bioreduction within cells to form reactive intermediates.[3][4] These reactive species could potentially reduce the MTT reagent directly, leading to a false-positive signal (i.e., an apparent increase in cell viability) or interfere with the cellular machinery responsible for MTT reduction.

Troubleshooting Guide: Validating Cytotoxicity Data
Issue Potential Cause Recommended Solution
High background in no-cell control wells containing the compound Direct chemical reduction of MTT by the compound.Run a cell-free control with your compound at the highest concentration and MTT reagent. If a color change occurs, the MTT assay is not suitable for this compound.[13]
Inconsistent results between experiments Compound precipitation, cell health variability, or inconsistent incubation times.Ensure compound solubility (see Part 1). Use cells at a consistent passage number and in the logarithmic growth phase. Standardize all incubation times precisely.[10]
Low absorbance readings across all wells Insufficient cell number or low metabolic activity.Optimize cell seeding density through a titration experiment. Ensure cells are healthy and metabolically active.[10]
Workflow for Validating Cytotoxicity Results

cluster_0 Initial Screening cluster_1 Validation cluster_2 Data Analysis MTT Perform MTT Assay CellFree Run Cell-Free Control (Compound + MTT) MTT->CellFree Check for interference Orthogonal Use Orthogonal Assay (e.g., SRB, LDH, or Cell Counting) MTT->Orthogonal Confirm findings CellFree->Orthogonal If interference is detected Compare Compare Results CellFree->Compare Orthogonal->Compare Conclude Draw Conclusion on Cytotoxicity Compare->Conclude

Caption: Workflow for validating cytotoxicity data obtained for redox-active compounds.

Recommended Alternative Cytotoxicity Assays

To confirm the cytotoxic effects of 2(3H)-Benzoxazolone, 6-nitro- and rule out assay-specific artifacts, it is highly recommended to use an orthogonal method that does not rely on cellular redox potential.

  • Sulphorhodamine B (SRB) Assay: This assay measures cell density based on the measurement of cellular protein content.

  • Lactate Dehydrogenase (LDH) Release Assay: This method quantifies cell membrane integrity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Direct Cell Counting: Methods like trypan blue exclusion or automated cell counters provide a direct measure of viable cells.

Part 3: Biological Interpretation: Metabolic Activation and Off-Target Effects

The nitro group is a key functional moiety that can be considered both a pharmacophore and a potential toxicophore.[3] Its biological activity is often dependent on its metabolic activation within the cell.

The Role of Nitroreduction

In many biological systems, particularly under hypoxic conditions or in the presence of specific nitroreductase enzymes, the nitro group of nitroaromatic compounds can be reduced.[14][15] This process can generate a cascade of reactive intermediates, including nitroso and hydroxylamine species, which can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity.[14][16]

Compound 2(3H)-Benzoxazolone, 6-nitro- (Ar-NO2) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Radical Nitro Radical Anion (Ar-NO2•-) Nitroreductase->Radical + e- Nitroso Nitroso Intermediate (Ar-NO) Radical->Nitroso + e-, + H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + e-, + H+ Macromolecules Cellular Macromolecules (DNA, Proteins) Hydroxylamine->Macromolecules Covalent Binding Damage Cellular Damage & Cytotoxicity Macromolecules->Damage

Caption: Metabolic activation pathway of nitroaromatic compounds.

Q6: Could the observed activity of 2(3H)-Benzoxazolone, 6-nitro- be due to off-target effects?

A6: Yes. The reactive intermediates generated from nitroreduction can be promiscuous and react with multiple cellular targets.[17] Therefore, it is crucial to consider that the observed phenotype may not be due to the specific inhibition of a single intended target but rather a consequence of broader, off-target cytotoxicity.[1][18]

Q7: How does the cellular environment impact the activity of this compound?

A7: The metabolic state of the cells and the oxygen tension can significantly influence the activity of nitroaromatic compounds. For example, some nitroaromatics are more potent under hypoxic (low oxygen) conditions, which are prevalent in solid tumors, because the lack of oxygen favors the reduction of the nitro group.[19]

Considerations for Antimicrobial Testing

The mechanism of action for many nitroaromatic antimicrobial agents relies on their activation by microbial nitroreductases.[20][21]

Q8: We are testing 2(3H)-Benzoxazolone, 6-nitro- for antimicrobial activity and see different results between bacterial species. Why?

A8: This is likely due to differences in the expression and activity of nitroreductase enzymes among different bacterial species. Bacteria that possess efficient nitroreductases will be more susceptible to the compound's toxic effects.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Inoculum: From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 2(3H)-Benzoxazolone, 6-nitro- in broth.[22]

  • Inoculation: Add the diluted bacterial suspension to each well.

  • Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a solvent control (broth + inoculum + highest DMSO concentration).[7]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]

Summary and Key Takeaways

The biological evaluation of 2(3H)-Benzoxazolone, 6-nitro- requires careful consideration of its unique physicochemical properties. By anticipating and addressing the challenges of poor solubility, potential assay interference, and metabolic activation, researchers can generate more reliable and interpretable data.

  • Always prioritize solubility: Ensure your compound is fully dissolved in the final assay medium.

  • Validate with orthogonal assays: Do not rely on a single assay, especially one susceptible to redox interference like the MTT assay.

  • Consider the metabolic context: The activity of this compound may be highly dependent on the metabolic capabilities of your chosen biological system.

We hope this guide serves as a valuable resource in your research endeavors. For further inquiries, please consult the references provided below.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide.
  • Benchchem. (n.d.). Developing Antimicrobial Agents from 3,5-Dimethyl-4-nitrophenol: Application Notes and Protocols.
  • ResearchGate. (n.d.). 2 Metabolic activation pathways leading to mutation in nitro-aromatic....
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds.
  • ASTM International. (n.d.). Activation and Detoxification of Nitro-Aromatic Compounds by Plant Tissue Culture Cells.
  • PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-.
  • Oxford Academic. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry.
  • The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
  • PubMed. (n.d.). Metabolic activation of aromatic amines and dialkylnitrosamines.
  • PubMed. (1987).
  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • PMC. (n.d.). Some reactions and properties of nitro radical-anions important in biology and medicine.
  • Chem-Impex. (n.d.). 6-Nitrobenzoxazole-2(3H)-one.
  • PubChem. (n.d.). 2(3H)-Benzoxazolone.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Benchchem. (n.d.). 6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions.
  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • PMC. (n.d.). Modeling the Bioactivation and Subsequent Reactivity of Drugs.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Encyclopedia.pub. (2022).
  • PubMed. (n.d.). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines.
  • Cheméo. (n.d.). Chemical Properties of 2(3H)-Benzoxazolone (CAS 59-49-4).
  • ResearchGate. (n.d.). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
  • PubChem. (n.d.). 2(3H)-benzoxazolone, 3-methyl-5-nitro-.
  • ResearchGate. (2023). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
  • PMC. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • bioRxiv. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • PubMed Central. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT)
  • PMC. (n.d.).
  • PubMed. (n.d.). On-target and off-target-based toxicologic effects.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Benchchem. (n.d.). avoiding degradation of 6-Nitro-2-benzothiazolesulfonamide in experiments.
  • ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • ResearchGate. (2021). (PDF)
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Journal of Medicinal Chemistry. (n.d.). Contributions of Molecular Properties to Drug Promiscuity.
  • MDPI. (n.d.). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Stability of nitrobenzodiazepines in postmortem blood.

Sources

Technical Support Center: Overcoming Autofluorescence of 6-Nitro-2-Benzoxazolinone in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the autofluorescence of 6-nitro-2-benzoxazolinone. This resource is designed to provide you with in-depth troubleshooting strategies and practical, field-proven solutions to ensure the integrity and accuracy of your experimental data. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying principles, empowering you to make informed decisions in your research.

Understanding the Core Problem: The Nature of 6-Nitro-2-Benzoxazolinone Autofluorescence

6-Nitro-2-benzoxazolinone and similar nitroaromatic compounds are valuable tools in various biological assays. However, their intrinsic fluorescence, or autofluorescence, can be a significant source of interference, masking the specific signal from your intended fluorescent probes and leading to a low signal-to-noise ratio. This autofluorescence often stems from the nitro group's influence on the molecule's electronic structure, which can lead to broad and sometimes intense emission spectra, particularly in the blue-green range.[1][2]

Before diving into troubleshooting, it's crucial to characterize the autofluorescence in your specific experimental setup.

FAQ: How do I determine if 6-nitro-2-benzoxazolinone autofluorescence is impacting my assay?

Answer: The most straightforward method is to run a control experiment. Prepare your sample as you normally would, including the 6-nitro-2-benzoxazolinone, but omit your specific fluorescent label (e.g., fluorescently tagged antibody or probe).[1][3] When you image or measure the fluorescence of this control sample, any signal detected can be attributed to autofluorescence from the compound and other endogenous sources within your sample.[1]

Troubleshooting Strategies: A Multi-pronged Approach

Successfully overcoming autofluorescence rarely relies on a single solution. Instead, a combination of strategies tailored to your specific assay and instrumentation will yield the best results.

Spectral Separation: Choosing the Right Fluorophores

The most effective initial strategy is to spectrally separate the autofluorescence from your signal of interest.

FAQ: What are the best fluorophores to use to avoid interference from 6-nitro-2-benzoxazolinone?

Answer: Since autofluorescence is often most prominent in the blue to green regions of the spectrum (approximately 350-550 nm), selecting fluorophores that excite and emit in the red to far-red and near-infrared regions (620-750 nm and beyond) is a highly effective strategy.[1][2][4][5] Brighter fluorophores, such as phycoerythrin (PE) and allophycocyanin (APC), can also help to increase the signal-to-background ratio.[1]

Recommended Fluorophore Classes:

  • Alexa Fluor dyes: Specifically, Alexa Fluor 647 and other long-wavelength variants are excellent choices due to their brightness and narrow emission spectra.[3]

  • DyLight dyes: Similar to Alexa Fluors, DyLight 649 and others in the red and far-red range are suitable alternatives.[1]

  • CF® Dyes: These dyes are known for their photostability and brightness, with several options available in the far-red and near-infrared spectrum.

  • Quantum Dots: These nanocrystals have broad excitation spectra but narrow, tunable emission peaks, allowing for precise spectral separation.

Below is a table summarizing recommended fluorophores to minimize spectral overlap with typical blue-green autofluorescence.

Fluorophore FamilyRecommended DyesExcitation Max (nm)Emission Max (nm)Key Advantages
Alexa Fluor 647, 680, 750~650, ~679, ~749~665, ~702, ~775High brightness, photostability
DyLight 649, 680, 800~653, ~692, ~770~672, ~712, ~794Good brightness, broad selection
CF® Dyes 647, 680, 770~650, ~680, ~770~665, ~700, ~790Excellent photostability
Quantum Dots Qdot 655, 705, 800(Broad)655, 705, 800Narrow emission, high photostability

Note: Spectral properties are approximate and can vary slightly with conjugation and environment. Always consult the manufacturer's specifications.

Chemical Quenching: Reducing Autofluorescence at the Source

Chemical quenching involves the use of reagents that can reduce or eliminate the intrinsic fluorescence of your sample.

FAQ: Can I use a chemical quencher to reduce the autofluorescence from 6-nitro-2-benzoxazolinone?

Answer: While many commercial and laboratory-prepared quenchers are available, their effectiveness against a specific compound like 6-nitro-2-benzoxazolinone needs to be empirically determined. These quenchers are often more effective against endogenous autofluorescence from biological structures like collagen, elastin, and lipofuscin.[6][7][8]

Commonly Used Quenching Agents:

  • Sudan Black B: A lipophilic dye effective at quenching lipofuscin-based autofluorescence.[6][9] However, it can introduce its own background in the far-red channel.[6][9]

  • Trypan Blue: Can be used to quench autofluorescence, particularly from collagen-rich tissues.[4][10]

  • Sodium Borohydride (NaBH₄): Primarily used to reduce aldehyde-induced autofluorescence from fixation.[1][6][9] Its effect on nitro-compound autofluorescence is less well-documented and may be limited.

  • Commercial Quenching Kits: Several kits, such as Vector® TrueVIEW®, are available and work by binding to and quenching autofluorescent elements.[1][7][8]

Experimental Protocol: Evaluating a Chemical Quencher

  • Prepare Control and Test Samples: Use samples containing 6-nitro-2-benzoxazolinone but without your fluorescent probe.

  • Apply the Quencher: Treat the test samples with the quenching agent according to the manufacturer's protocol or established laboratory methods.

  • Image and Quantify: Acquire images or fluorescence readings from both control and treated samples using the same settings.

  • Analyze the Data: Compare the fluorescence intensity between the groups. A significant reduction in the test group indicates effective quenching.

Quenching_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis Control Control Sample (with 6-nitro-2-benzoxazolinone) Image Image/Measure Fluorescence Control->Image Test Test Sample (with 6-nitro-2-benzoxazolinone) Quencher Apply Chemical Quencher Test->Quencher Quencher->Image Compare Compare Intensities Image->Compare Result Assess Quenching Efficacy Compare->Result

Caption: Workflow for evaluating the efficacy of a chemical quencher.

Computational Correction: Spectral Unmixing

For complex samples where spectral overlap is unavoidable, computational methods like spectral unmixing can be a powerful tool.

FAQ: What is spectral unmixing and how can it help with my assay?

Answer: Spectral unmixing is a computational technique that separates the individual fluorescence signals from a mixed spectrum.[11][12][13] By acquiring images or data across a range of emission wavelengths, you can generate a "spectral signature" for both your fluorophore of interest and the autofluorescence from 6-nitro-2-benzoxazolinone. An algorithm then mathematically separates these signatures, allowing you to visualize the true signal from your probe without the interference.[13][14]

Workflow for Spectral Unmixing:

  • Acquire Reference Spectra:

    • Image a sample containing only your fluorescent probe to get its pure emission spectrum.

    • Image a control sample with 6-nitro-2-benzoxazolinone (and any other sources of background) to get the autofluorescence spectrum.

  • Acquire Multispectral Data: Image your experimental sample across a range of emission wavelengths.

  • Apply Unmixing Algorithm: Use software (often integrated into modern microscopy platforms) to unmix the signals based on the reference spectra.

Spectral_Unmixing_Workflow cluster_refs Reference Spectra Acquisition cluster_exp Experimental Data Acquisition cluster_analysis Computational Analysis Ref_Fluor Pure Fluorophore Spectrum Unmix Spectral Unmixing Algorithm Ref_Fluor->Unmix Ref_AutoF Autofluorescence Spectrum Ref_AutoF->Unmix Exp_Sample Multispectral Image of Experimental Sample Exp_Sample->Unmix Unmixed_Fluor Unmixed Fluorophore Signal Unmix->Unmixed_Fluor Unmixed_AutoF Unmixed Autofluorescence Unmix->Unmixed_AutoF

Sources

Technical Support Center: Minimizing Cytotoxicity of 6-Nitro-2-Benzoxazolinone in Control Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing 6-nitro-2-benzoxazolinone. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding unexpected cytotoxicity observed in control cell lines during your experiments. As scientists and drug development professionals, understanding and mitigating off-target effects are paramount to generating reliable and reproducible data. This resource provides a structured approach to identifying the root cause of cytotoxicity and implementing strategies to minimize its impact.

Understanding the Challenge: The Dual Nature of 6-Nitro-2-Benzoxazolinone

6-Nitro-2-benzoxazolinone is a nitroaromatic compound. While the benzoxazolinone core has its own range of biological activities, the presence of the nitro group (NO₂) is critical to understanding its cytotoxic potential.[1][2] The primary mechanism of cytotoxicity for many nitroaromatic compounds in mammalian cells is through a process called redox cycling .[3]

Here's a simplified overview of the likely process:

  • Enzymatic Reduction: Intracellular flavoenzymes, such as NADPH:cytochrome P-450 reductase, can reduce the nitro group of 6-nitro-2-benzoxazolinone to a nitro radical anion.[4][5]

  • Oxygen Reaction & ROS Generation: In the presence of molecular oxygen, this unstable radical anion rapidly transfers an electron to oxygen, regenerating the parent nitro compound and forming a superoxide radical (O₂⁻•).

  • Oxidative Stress: This futile cycle repeats, leading to a significant accumulation of reactive oxygen species (ROS), including superoxide, hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[3] This state of elevated ROS induces oxidative stress .

  • Cellular Damage & Apoptosis: Oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways, often involving the activation of executioner caspases like caspase-3.[6]

This mechanism is depicted in the signaling pathway diagram below.

G cluster_cell Control Cell Compound 6-Nitro-2-benzoxazolinone (Ar-NO₂) Enzymes Cellular Reductases (e.g., NADPH:P450 Reductase) Compound->Enzymes Enters Cell Radical Nitro Radical Anion (Ar-NO₂⁻•) Enzymes->Radical Reduction (e⁻) Radical->Compound Re-oxidation Oxygen Oxygen (O₂) Radical->Oxygen Electron Transfer Superoxide Superoxide (O₂⁻•) Oxygen->Superoxide ROS Reactive Oxygen Species (ROS) (H₂O₂, •OH) Superoxide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Caspase Caspase Activation (e.g., Caspase-3) Damage->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Proposed mechanism of 6-nitro-2-benzoxazolinone cytotoxicity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to guide you from initial troubleshooting steps to more in-depth mechanistic analysis.

Part 1: Initial Troubleshooting & Experimental Optimization

Q1: I'm observing significant cell death in my control wells treated with 6-nitro-2-benzoxazolinone. What are the first things I should check?

A1: Before investigating complex biological mechanisms, it's crucial to rule out common experimental artifacts. High cytotoxicity can often stem from issues with compound concentration, solubility, or the solvent used.

Troubleshooting Workflow:

G Start High Cytotoxicity Observed Check_Solvent 1. Verify Solvent Toxicity Start->Check_Solvent Check_Conc 2. Perform Dose-Response Curve Check_Solvent->Check_Conc Solvent is non-toxic at working concentration Check_Solubility 3. Assess Compound Solubility Check_Conc->Check_Solubility Toxicity is concentration-dependent End Optimized Experimental Conditions Check_Solubility->End Compound is soluble

Caption: Initial troubleshooting workflow for unexpected cytotoxicity.

  • Verify Solvent Toxicity: Many organic solvents, like DMSO, can be toxic to cells at higher concentrations.[7][8]

    • Action: Run a vehicle control experiment. Treat your control cells with the same concentrations of the solvent (e.g., DMSO) used to dissolve the 6-nitro-2-benzoxazolinone, but without the compound itself.

    • Recommendation: Keep the final solvent concentration in your culture medium as low as possible, ideally below 0.1% (v/v).[9]

  • Perform a Dose-Response Curve: The concentration of the compound may simply be too high for your specific cell line.

    • Action: Conduct a cytotoxicity assay (e.g., MTT or LDH assay) with a wide range of 6-nitro-2-benzoxazolinone concentrations (e.g., from 1 nM to 100 µM) to determine the half-maximal toxic concentration (TC₅₀).[9] This will help you identify a non-toxic working concentration range.

  • Assess Compound Solubility: Poorly soluble compounds can precipitate in the culture medium, leading to inconsistent results and potential physical stress on the cells. 6-nitro-2-benzoxazolinone is sparingly soluble in water.[10]

    • Action: Visually inspect your stock solution and the culture medium after adding the compound (use a microscope). Look for crystals or precipitates.

    • Recommendation: If you suspect solubility issues, consider preparing a more dilute stock solution or using a different, biocompatible solvent.

Q2: What is a reliable and straightforward method to quantify the cytotoxicity I'm observing?

A2: The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed your control cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[11]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of 6-nitro-2-benzoxazolinone. Include wells for untreated cells (negative control) and vehicle-only controls.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[14]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

ParameterRecommendation
Cell Density Optimize for logarithmic growth phase during the assay
Compound Conc. e.g., 10-fold dilutions from 100 µM to 1 nM
Solvent Conc. Keep constant across all treated wells (ideally <0.1%)
Incubation Time 24, 48, or 72 hours, depending on experimental goals
MTT Incubation 2-4 hours at 37°C
Readout Absorbance at 570 nm

Table 1: Key parameters for a standard MTT cytotoxicity assay.

Part 2: Mechanistic Investigation & Mitigation Strategies

Q3: My initial troubleshooting suggests the cytotoxicity is inherent to the compound. How can I confirm if oxidative stress is the cause?

A3: If the cytotoxicity is concentration-dependent and not due to solvent or solubility issues, the next logical step is to investigate the proposed mechanism of oxidative stress. A "rescue" experiment using an antioxidant is a powerful way to test this hypothesis.

  • The "Rescue" Experiment: N-acetylcysteine (NAC) is a common antioxidant used in cell culture. It is a precursor to glutathione (GSH), a major intracellular antioxidant.[15] If 6-nitro-2-benzoxazolinone is causing cytotoxicity via ROS production, co-treatment with NAC should "rescue" the cells and increase their viability.

Experimental Protocol: Antioxidant Rescue Assay

  • Setup: Prepare a 96-well plate with your control cells as you would for a standard cytotoxicity assay.

  • Treatment Groups:

    • Untreated cells

    • Cells treated with 6-nitro-2-benzoxazolinone (at a concentration known to cause ~50% cell death, i.e., the TC₅₀)

    • Cells treated with NAC only (as a control for NAC's effects)

    • Cells co-treated with both 6-nitro-2-benzoxazolinone and NAC.

  • Incubation & Analysis: Incubate for the desired duration and then perform an MTT assay to assess cell viability.

Expected Outcome: If oxidative stress is the primary mechanism, you should observe a significant increase in cell viability in the co-treated group compared to the group treated with 6-nitro-2-benzoxazolinone alone.

Q4: How can I determine if the cell death I'm observing is apoptosis?

A4: A hallmark of apoptosis is the activation of a cascade of enzymes called caspases. Caspase-3 is a key "executioner" caspase.[16] Measuring its activity provides strong evidence that the cells are undergoing apoptosis.

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

This assay uses a peptide substrate (DEVD-pNA) that releases a colored product (pNA) when cleaved by active caspase-3.[17][18]

  • Cell Lysis: Treat cells with 6-nitro-2-benzoxazolinone for a specified time. Harvest and lyse the cells on ice to release their intracellular contents.

  • Lysate Preparation: Centrifuge the lysed cells and collect the supernatant, which contains the cellular proteins, including any active caspases.

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm. The amount of color produced is proportional to the caspase-3 activity in your sample.

Treatment GroupExpected Caspase-3 Activity
Untreated Control CellsLow / Baseline
6-Nitro-2-benzoxazolinone TreatedHigh / Significantly Increased
Positive Control (e.g., Staurosporine)Very High

Table 2: Expected outcomes of a Caspase-3 activity assay.

Q5: I've confirmed oxidative stress and apoptosis. What are my options to continue my primary experiment while minimizing this off-target cytotoxicity?

A5: Once you understand the cause, you have several strategies to mitigate the issue:

  • Optimize Concentration and Duration: Use the lowest effective concentration of 6-nitro-2-benzoxazolinone and the shortest exposure time necessary to achieve your desired experimental outcome. Your dose-response data is critical here.

  • Co-treatment with Antioxidants: If your primary experimental endpoint is not affected by antioxidants, you can consider co-treating your cells with a low dose of an antioxidant like N-acetylcysteine (NAC) or Trolox.[19] This must be validated to ensure the antioxidant doesn't interfere with your experiment.

  • Use a Less Sensitive Cell Line: If feasible, consider if another control cell line is available that may be less susceptible to oxidative stress (e.g., cells with higher endogenous antioxidant capacity).

  • Consider an Analog: If available, investigate if there are structural analogs of 6-nitro-2-benzoxazolinone that lack the nitro group or have it in a different position, which might retain the desired activity but have a lower cytotoxic potential. The parent compound, 2-benzoxazolinone, could be a starting point.[20][21]

Summary and Key Takeaways

  • The cytotoxicity of 6-nitro-2-benzoxazolinone in control cells is likely mediated by redox cycling of its nitro group, leading to oxidative stress and subsequent apoptosis .

  • Always begin troubleshooting by ruling out experimental artifacts such as high solvent concentration , excessive compound concentration , and poor solubility .

  • Use a dose-response curve with an MTT assay to determine the toxic concentration range for your specific cell line.

  • Confirm the role of oxidative stress with an antioxidant rescue experiment using N-acetylcysteine (NAC).

  • Verify that the observed cell death is apoptosis by performing a caspase-3 activity assay .

  • To minimize cytotoxicity, optimize the compound's concentration and exposure time , and consider co-treatment with antioxidants if it does not interfere with your primary research question.

We trust this guide will be a valuable resource in your research endeavors. For further assistance, please consult the references provided.

References

  • Adams, G. E., Clarke, E. D., Flockhart, I. R., Jacobs, R. S., Sehmi, D. S., Stratford, I. J., Wardman, P., Watts, M. E., Parrick, J., Wallace, R. G., & Smithen, C. E. (1979). Structure-activity relationships in the development of hypoxic cell radiosensitizers. I. Sensitization efficiency. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 35(2), 133–150.
  • Čėnas, N., Nemeikaitė-Čėnienė, A., Sergedienė, E., Nivinskas, H., Anusevičius, Ž., & Šarlauskas, J. (2004). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: the roles of compound lipophilicity and cytochrome P-450- and DT-diaphorase-catalyzed reactions. Biologija, (2), 13-16.
  • CLYTE Technologies. (2025).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Oxford Academic. (n.d.). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells In Vitro: Dependence on Reduction Potential.
  • Šarlauskas, J., Nemeikaitė-Čėnienė, A., Anusevičius, Ž., & Čėnas, N. (2023). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. Molecules, 28(16), 6087.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Chevallier, V., Andersen, M. R., & Malphettes, L. (2019). Oxidative stress-alleviating strategies to improve recombinant protein production in CHO cells. Biotechnology and Bioengineering, 116(10), 2768-2780.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Nemeikaitė-Čėnienė, A., Šarlauskas, J., Anusevičius, Ž., & Čėnas, N. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534.
  • Gatto, B., et al. (2018). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. European Journal of Medicinal Chemistry, 147, 233-243.
  • Raza, H., & John, A. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(2), 647-657.
  • Chemcasts. (n.d.). 6-Nitro-2-benzoxazolone (CAS 4694-91-1) Properties.
  • Williams, D. E., & Spanish, J. C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 479-503.
  • Gu, F., & Guengerich, F. P. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 29(5), 683-703.
  • Zhang, H., et al. (2018). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Molecules, 23(8), 2045.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
  • Anusevičius, Ž., et al. (2002). Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells. Journal of Biological Chemistry, 277(13), 11294-11300.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • Guidechem. (n.d.). 6-NITRO BENZOXAZOLINONE 4694-91-1 wiki.
  • Qi, W., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. Scientific Reports, 15, 12345.
  • Promega Corpor
  • Georgieva, M., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(11), 3291.
  • Aksoy, P. (2016). How to eliminate the cellular oxidative stress that is caused by a treatment?.
  • Cayman Chemical. (2024). Caspase-3/7 Cell-Based Activity Assay Kit.
  • Birben, E., et al. (2012). Strategies for Reducing or Preventing the Generation of Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2012, 583185.
  • ChemicalBook. (2025). 6-NITRO BENZOXAZOLINONE (CAS 4694-91-1).
  • Halliwell, B. (2003). Oxidative stress in cell culture: an under-appreciated problem?. FEBS Letters, 540(1-3), 3-6.
  • Blumer, J. L., et al. (1980). The role of the intestinal microflora in the reductive metabolism of nitroaromatic compounds. Biochemical Pharmacology, 29(19), 2683-2688.
  • MedchemExpress.com. (n.d.). 2-Benzoxazolinone (2-Benzoxazolone) | Parasite Inhibitor.
  • Ribeiro da Silva, M. A., & Matos, M. A. (2019). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 24(18), 3285.
  • BenchChem. (2025). Technical Support Center: Reducing Small Molecule Toxicity in Primary Cells.
  • de Oliveira, A. C., et al. (2024). In vitro cytotoxicity assessment of different solvents used in pesticide dilution. Ecotoxicology and Environmental Safety, 285, 114893.
  • ECHEMI. (n.d.). Buy 6-NITRO BENZOXAZOLINONE Industrial Grade.
  • Kjær, T. N., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(2), 325-333.
  • Al-Badr, A. A., & Al-Assaf, A. H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. International Journal of Pharmacology, 12(4), 386-393.
  • Selleck Chemicals. (n.d.).
  • Singh, R. L., Singh, P. K., & Singh, R. P. (2016). Major mechanisms of toxicity of nitroaromatic compounds. RSC Advances, 6(83), 79658-79676.
  • Bubrienė, L., et al. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 26(21), 6615.
  • Abruzzo, P. M., et al. (2023). Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine. International Journal of Molecular Sciences, 24(12), 10045.
  • Cree, I. A. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research, 35(5), 2523-2530.
  • Prukner, D., et al. (2023). Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. International Journal of Molecular Sciences, 24(11), 9295.
  • Kadyrov, A. A., et al. (2019). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 126, 01014.
  • Roberts, S. M., Rickert, D. E., & Plaa, G. L. (1982). Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. Journal of Toxicology and Environmental Health, 9(5-6), 803-812.

Sources

Technical Support Center: Enhancing the Bioavailability of 6-Nitro-2-Benzoxazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 6-nitro-2-benzoxazolinone and its derivatives. Recognizing the significant therapeutic potential of this compound class, often hampered by poor aqueous solubility and consequently low oral bioavailability, this resource provides a comprehensive framework for systematically addressing and overcoming these challenges. Here, we synthesize foundational principles with actionable, field-proven protocols and troubleshooting advice to empower you in your experimental journey.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental questions researchers frequently encounter when initiating work on the oral delivery of 6-nitro-2-benzoxazolinone derivatives.

Q1: What are the primary physicochemical properties of 6-nitro-2-benzoxazolinone that contribute to its low bioavailability?

A1: The low oral bioavailability of 6-nitro-2-benzoxazolinone is primarily attributed to its poor aqueous solubility. Key physicochemical data indicate that it is sparingly soluble in water. This is compounded by its high melting point, which can range from 241-252 °C, suggesting a stable crystalline lattice that is resistant to dissolution.[1] Furthermore, its topological polar surface area of 84.2 Ų may influence its permeability across biological membranes.

Q2: Are there any metabolic pathways that could potentially limit the oral bioavailability of 6-nitro-2-benzoxazolinone?

A2: Yes, the presence of the nitro group raises the possibility of nitroreduction as a key metabolic pathway.[2] This process, which can occur in the gastrointestinal tract and the liver, involves the enzymatic reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities.[2] These metabolic transformations can significantly reduce the concentration of the parent drug reaching systemic circulation.

Q3: What are the main formulation strategies to consider for enhancing the bioavailability of a poorly soluble, crystalline compound like 6-nitro-2-benzoxazolinone?

A3: For a compound with the characteristics of 6-nitro-2-benzoxazolinone, the most promising formulation strategies aim to either increase its solubility and dissolution rate or bypass the challenges of its crystalline form. The three primary approaches to consider are:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, effectively creating an amorphous form of the drug with a higher apparent solubility and dissolution rate.[3][4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[5][6]

  • Nanoformulations (e.g., Nanoemulsions): Reducing the particle size of the drug to the nanometer range dramatically increases its surface area, leading to improved dissolution and absorption. Nanoemulsions are a particularly attractive option for solubilizing lipophilic drugs.[7][8]

Q4: How do I choose the most appropriate bioavailability enhancement strategy for my specific 6-nitro-2-benzoxazolinone derivative?

A4: The selection of an appropriate strategy is a multi-factorial decision. A logical workflow would be:

A logical workflow for selecting a bioavailability enhancement strategy.

Q5: What in vitro models are suitable for assessing the potential for improved oral absorption of my formulated 6-nitro-2-benzoxazolinone derivative?

A5: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[9] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. For higher throughput screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) can be a useful tool to assess passive diffusion.[8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for the most common challenges and techniques in enhancing the bioavailability of 6-nitro-2-benzoxazolinone derivatives.

Troubleshooting Guide: Low In Vitro Dissolution

Issue: My formulated 6-nitro-2-benzoxazolinone derivative shows minimal improvement in dissolution rate compared to the pure drug.

Potential Cause Troubleshooting Action Rationale
Incomplete Amorphization (Solid Dispersions) 1. Increase the polymer-to-drug ratio. 2. Optimize the solvent evaporation or melt extrusion parameters (e.g., temperature, cooling rate). 3. Characterize the solid dispersion using XRD and DSC to confirm the absence of crystallinity.A sufficient amount of hydrophilic polymer is required to molecularly disperse the drug and prevent recrystallization.[10] Rapid solvent removal or cooling is crucial to trap the drug in an amorphous state.
Inefficient Complexation (Cyclodextrins) 1. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the best fit for your derivative. 2. Vary the drug-to-cyclodextrin molar ratio. 3. Try different complexation methods (e.g., kneading, co-precipitation, freeze-drying).[5][11]The size and chemical nature of the cyclodextrin cavity must be compatible with the guest molecule for efficient encapsulation. The stoichiometry of the complex can influence its solubility and stability.
Nanoemulsion Instability 1. Optimize the oil, surfactant, and co-surfactant ratios using a pseudo-ternary phase diagram. 2. Evaluate different surfactants and co-surfactants. 3. Ensure sufficient energy input during homogenization.The stability of a nanoemulsion is critically dependent on the formulation components and the manufacturing process.[7][12] An optimal formulation will result in a stable, monodisperse system with a small droplet size.
Drug Recrystallization during Dissolution 1. For solid dispersions, consider using a combination of polymers to inhibit recrystallization. 2. For cyclodextrin complexes, ensure the complex is stable in the dissolution medium.The amorphous form of a drug is thermodynamically unstable and can revert to its crystalline form, especially in an aqueous environment.[13] The presence of crystallization inhibitors can maintain the supersaturated state.
Experimental Protocol: Preparation of a 6-Nitro-2-Benzoxazolinone Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a 6-nitro-2-benzoxazolinone derivative with a hydrophilic polymer to enhance its aqueous solubility and dissolution rate.

Materials:

  • 6-nitro-2-benzoxazolinone derivative

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer

  • Methanol (or another suitable volatile organic solvent in which both the drug and polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation of the Drug-Polymer Solution:

    • Accurately weigh the 6-nitro-2-benzoxazolinone derivative and PVP K30 in a predetermined ratio (e.g., 1:5 drug-to-polymer ratio by weight).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). The goal is to form a thin film of the solid dispersion on the inner surface of the flask.

  • Drying:

    • Scrape the resulting solid from the flask.

    • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.

  • Characterization:

    • The resulting solid dispersion should be characterized by X-ray diffraction (XRD) to confirm its amorphous nature and by Differential Scanning Calorimetry (DSC) to determine its glass transition temperature.[3]

Experimental Protocol: Preparation of a 6-Nitro-2-Benzoxazolinone-Cyclodextrin Inclusion Complex by Co-precipitation

Objective: To prepare an inclusion complex of a 6-nitro-2-benzoxazolinone derivative with a cyclodextrin to improve its aqueous solubility.

Materials:

  • 6-nitro-2-benzoxazolinone derivative

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol (or another suitable organic solvent for the drug)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution of Components:

    • Dissolve the 6-nitro-2-benzoxazolinone derivative in a minimal amount of methanol.

    • In a separate beaker, dissolve the cyclodextrin in deionized water with gentle heating and stirring.

  • Complex Formation:

    • Slowly add the drug solution dropwise to the cyclodextrin solution while maintaining constant stirring.

    • Continue stirring the mixture for a specified period (e.g., 24-48 hours) at room temperature to allow for the formation of the inclusion complex. A precipitate should form.

  • Isolation of the Complex:

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.

  • Drying:

    • Dry the inclusion complex in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Characterization:

    • The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and DSC.[11][14]

Troubleshooting Guide: Low Permeability in Caco-2 Assays

Issue: My formulated 6-nitro-2-benzoxazolinone derivative shows poor permeability across the Caco-2 cell monolayer, despite improved solubility.

Potential Cause Troubleshooting Action Rationale
Inherent Low Permeability of the Drug 1. Consider prodrug strategies to mask polar functional groups and increase lipophilicity. 2. Investigate the use of permeation enhancers, but with caution as they can affect monolayer integrity.If the compound has inherently low membrane permeability, formulation alone may not be sufficient to significantly improve absorption.[15]
Efflux Transporter Activity 1. Perform bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. 2. If the efflux ratio is high (>2), co-administer with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) to confirm transporter involvement.Many drugs are substrates for efflux transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen, reducing net absorption.[16]
Poor Compound Recovery 1. Analyze both the apical and basolateral compartments, as well as the cell lysate, to determine the mass balance. 2. If recovery is low, investigate potential issues such as non-specific binding to the plate or metabolism by the Caco-2 cells.Low recovery can lead to an underestimation of the apparent permeability. It is crucial to account for all the dosed compound.
Compromised Monolayer Integrity 1. Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. 2. Assess the transport of a paracellular marker (e.g., Lucifer yellow) to ensure the integrity of the tight junctions.Formulation excipients or high concentrations of the drug can sometimes compromise the integrity of the Caco-2 monolayer, leading to inaccurate permeability measurements.[16][17]

Part 3: Data Presentation & Visualization

Table 1: Example Formulation Parameters for Bioavailability Enhancement Strategies
Formulation Strategy Key Parameters to Optimize Typical Starting Ratios/Conditions Characterization Techniques
Solid Dispersion Drug-to-polymer ratio, choice of polymer, solvent selection, drying conditions.1:1 to 1:10 (drug:polymer by weight)XRD, DSC, FTIR, SEM
Cyclodextrin Complexation Type of cyclodextrin, drug-to-cyclodextrin molar ratio, complexation method.1:1 and 1:2 (drug:cyclodextrin molar ratio)FTIR, NMR, DSC, Phase Solubility Studies
Nanoemulsion Oil-surfactant-cosurfactant ratio, aqueous phase composition, homogenization energy.Determined by pseudo-ternary phase diagrams.Particle size analysis, zeta potential, TEM, stability studies
Diagram: Workflow for In Vitro Evaluation of Formulated 6-Nitro-2-Benzoxazolinone Derivatives

Sources

Technical Support Center: Dealing with Regioisomer Formation During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing regioselectivity in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter the challenge of controlling the formation of constitutional isomers. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you diagnose, control, and solve issues related to regioisomer formation in your experiments.

Introduction to Regioselectivity

In organic synthesis, regioselectivity refers to the preference for a chemical reaction to occur at one specific site on a molecule over other possible positions.[1][2][3] When a reaction can yield two or more constitutional isomers (regioisomers), but one is formed in preference to the others, the reaction is said to be regioselective.[3] Factors such as electronic properties, steric hindrance, and reaction conditions play a crucial role in determining the outcome.[1][4] A lack of control over regioselectivity leads to product mixtures that can be difficult and costly to separate, impacting overall yield and purity. This guide provides practical strategies to understand and manipulate these factors to achieve the desired isomeric product.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in a chemical reaction?

A1: Regioselectivity is governed by a combination of electronic and steric effects, as well as reaction conditions.[1][2][4]

  • Electronic Effects: The distribution of electron density in the substrate plays a major role. Electron-donating groups (EDGs) activate a molecule towards electrophilic attack and typically direct incoming electrophiles to the ortho and para positions on an aromatic ring.[5][6] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position.[5][6] The stability of intermediates, such as carbocations, is a key determinant. For example, in the addition of protic acids to unsymmetrical alkenes, Markovnikov's rule predicts that the proton will add to the carbon with more hydrogen atoms, leading to the more stable carbocation.[4][7]

  • Steric Hindrance: The physical bulk of substituents near a reaction center can prevent a reagent from approaching, thereby favoring reaction at a less hindered site.[1][4] Bulky reagents will preferentially attack the more accessible position on a substrate.

  • Reaction Conditions:

    • Temperature: Temperature can influence whether a reaction is under kinetic or thermodynamic control.[8] Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow for equilibration to the more stable, thermodynamically controlled product.[8][9]

    • Solvent: The polarity and proticity of the solvent can stabilize or destabilize charged intermediates and transition states, thereby influencing the regiochemical outcome.[10][11] For instance, polar protic solvents can stabilize carbocation intermediates, favoring reactions that proceed through them.[10]

    • Catalyst/Ligand: In metal-catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity.[12] Ligands can modulate the steric and electronic environment of the metal center, directing the reaction to a specific site.[13]

Q2: How can I distinguish between and quantify regioisomers in my product mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically employed.

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating regioisomers.[14][15] The choice of column and mobile phase is critical for achieving good resolution.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for structure elucidation. The chemical shifts, coupling constants, and integration of signals can provide definitive information about the position of substituents.

    • Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns in MS can sometimes differ. Coupling chromatography with mass spectrometry (GC-MS or LC-MS) is a highly effective method for both separation and identification.[16][17][18]

  • Quantification: Once separated by GC or HPLC, the relative amounts of each regioisomer can be determined by integrating the peak areas, often using an internal standard for accuracy.[14]

Q3: What is the difference between kinetic and thermodynamic control of regioselectivity?

A3: The distinction lies in the reaction conditions and the relative stabilities of the products and transition states.

  • Kinetic Control: This occurs when the reaction is irreversible and the product distribution is determined by the relative rates of formation of the different isomers. The major product is the one that is formed the fastest, meaning it has the lowest activation energy.[8] Kinetically controlled reactions are typically run at lower temperatures to prevent the products from equilibrating.[8][9]

  • Thermodynamic Control: This prevails when the reaction is reversible, allowing the initially formed products to revert to the starting materials and react again. Over time, the product mixture will reach equilibrium, and the major product will be the most stable one, regardless of how fast it was formed.[8] Thermodynamically controlled reactions are usually conducted at higher temperatures to facilitate this equilibration.[8][9]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Problem: Your electrophilic aromatic substitution reaction on a substituted benzene ring is producing a mixture of ortho, meta, and para isomers with no clear selectivity.

Underlying Cause: The directing effect of the substituent on the aromatic ring is not strong enough to overcome competing factors, or multiple directing groups are present with conflicting influences.[5]

Diagnostic Workflow

start Mixture of Regioisomers Observed substituent Analyze Substituent(s) on Ring start->substituent single_sub Single Substituent Present? substituent->single_sub multiple_sub Multiple Substituents Present? substituent->multiple_sub conditions Review Reaction Conditions optimize Optimize Reaction Conditions conditions->optimize strong_director Is it a strong directing group? single_sub->strong_director conflicting Are directing effects conflicting? multiple_sub->conflicting strong_director->conditions No strong_director->optimize Yes conflicting->optimize change_reagent Change Electrophile/Catalyst optimize->change_reagent No Improvement solution Improved Regioselectivity optimize->solution Success change_dg Modify/Change Directing Group change_reagent->change_dg No Improvement change_reagent->solution Success change_dg->solution

Caption: Troubleshooting workflow for poor regioselectivity in EAS reactions.

Solutions and Optimization Strategies
  • Modify Reaction Temperature: Lowering the temperature can sometimes increase selectivity by favoring the kinetically preferred product.[9] Conversely, if the desired product is thermodynamically more stable, increasing the temperature might improve the ratio.[19]

  • Change the Solvent: The solvent can influence the reactivity of the electrophile and the stability of the intermediates.[10] Experiment with solvents of different polarities. For example, moving from a polar protic to a polar aprotic solvent can alter the course of the reaction.[11]

  • Alter the Lewis Acid Catalyst: In reactions like Friedel-Crafts, the choice and amount of Lewis acid can impact regioselectivity. A milder Lewis acid may lead to higher selectivity.

  • Employ a Bulky Reagent: To favor substitution at a less sterically hindered position (e.g., para over ortho), consider using a bulkier electrophilic reagent.

  • Utilize a Directing Group: If the inherent directing effect of your substrate's functional group is weak, consider introducing a strong directing group to control the position of substitution.[20][21] This group can be removed in a subsequent step. Common directing groups include amides, esters, and silyl ethers.[21]

Data Comparison: Effect of Temperature on Nitration of Toluene

Temperature (°C)% ortho% meta% para
-3062335
059437
3056539

Note: This is illustrative data. Actual results may vary.

Guide 2: Controlling Regioselectivity in Metal-Catalyzed Cross-Coupling Reactions

Problem: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is yielding a mixture of regioisomers, for instance, linear vs. branched products in a Heck reaction.

Underlying Cause: The regioselectivity in these reactions is often determined by a delicate balance of electronic effects, steric hindrance, and the specific ligand coordinated to the metal center.[12]

Experimental Protocol: Ligand Screening for Regiocontrol
  • Setup: In parallel reaction vials, set up the standard reaction with your aryl halide, coupling partner, palladium precursor (e.g., Pd(OAc)₂), and base.

  • Ligand Variation: To each vial, add a different phosphine or N-heterocyclic carbene (NHC) ligand. Ensure the Pd:ligand ratio is consistent. Include a control reaction with no added ligand.

    • Example Ligands: PPh₃, P(t-Bu)₃, XPhos, SPhos, IPr.

  • Reaction: Run all reactions under identical conditions (temperature, concentration, time).

  • Analysis: After the reaction is complete, quench the reactions and analyze the product mixture from each vial by GC or ¹H NMR to determine the ratio of regioisomers.

Solutions and Optimization Strategies
  • Ligand Modification: This is often the most powerful tool for controlling regioselectivity in cross-coupling reactions.[12][13]

    • Steric Bulk: Bulky ligands can block certain coordination sites on the metal, forcing the substrate to bind in a specific orientation and thus directing the regiochemical outcome.[22]

    • Electronic Properties: The electron-donating or -withdrawing nature of the ligand can influence the electron density at the metal center, which in turn affects the mechanism and selectivity.

  • Solvent Choice: The solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.[23][24] A screen of different solvents (e.g., toluene, dioxane, DMF, NMP) can reveal significant effects on regioselectivity.[25]

  • Base and Additives: The choice of base and the presence of certain additives can also steer the reaction towards a particular isomer.

Data Comparison: Ligand Effect in Heck Reaction of Aryl Bromide with Styrene

LigandRatio (Linear:Branched)
None55:45
PPh₃85:15
P(o-tol)₃95:5
P(t-Bu)₃>99:1

Note: This is illustrative data. Actual results may vary.

Mechanistic Visualization

cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Migratory Insertion Migratory Insertion R-Pd(II)-X->Migratory Insertion Intermediate Intermediate Migratory Insertion->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Product + H-Pd(II)-X Product + H-Pd(II)-X Beta-Hydride Elimination->Product + H-Pd(II)-X Reductive Elimination Reductive Elimination Product + H-Pd(II)-X->Reductive Elimination Reductive Elimination->Pd(0)L_n

Caption: Key steps influencing regioselectivity in the Heck reaction catalytic cycle.

Conclusion

Controlling regioisomer formation is a critical aspect of modern organic synthesis. A systematic approach that involves understanding the underlying mechanistic principles, carefully analyzing reaction outcomes, and methodically optimizing reaction parameters is key to success. By leveraging the strategies outlined in this guide—manipulating temperature, solvent, catalysts, and directing groups—researchers can significantly improve the selectivity of their reactions, leading to higher yields, simpler purifications, and more efficient synthetic routes.

References
  • Regioselectivity. (2024). Vertex AI Search.
  • How does temperature affect regiochemistry and stereochemistry? (n.d.). Homework.Study.com.
  • Solvent Effects Definition. (n.d.). Fiveable.
  • Wubbels, G. G., Tamura, R., & Gannon, E. J. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. The Journal of Organic Chemistry, 78(10), 4834–4839. [Link]

  • Temperature Dependence of Regioselectivity in Nucleophilic Photosubstitution of 4-Nitroanisole. The Activation Energy Criterion for Regioselectivity. (n.d.). ACS Publications.
  • Impact of Ligand and Silane on the Regioselectivity in Catalytic Aldehyde–Alkyne Reductive Couplings: A Theoretical Study. (n.d.). ACS Publications.
  • Video: Regioselective Formation of Enolates. (2023). JoVE.
  • Inducing regioselectivity in metal-bound aryne reactions and using ligands to govern divergent reaction pathways. (n.d.). University Digital Conservancy.
  • What Is Regioselectivity In Organic Chemistry? (2025). Chemistry For Everyone.
  • Regioselectivity | Overview & Research Examples. (n.d.). Perlego.
  • A solvent-induced reversal of regioselectivity in the Suzuki coupling of pyrrole esters. (n.d.). RTI.
  • Regioselectivity. (n.d.). Wikipedia.
  • Regio- and Chemoselectivity: Orientation and Reactivity. (n.d.). Dalal Institute.
  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2025). ChemRxiv.
  • Effect of ligands on yield and regioselectivity. (n.d.). ResearchGate.
  • Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. (n.d.). Benchchem.
  • EAS Directing Groups. (2021). Total Organic Chemistry.
  • How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. (2022). PubMed Central.
  • Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. (n.d.). NIH.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate.
  • Chemoselectivity and Regioselectivity.pdf. (n.d.). Scribd.
  • Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. (n.d.). MDPI.
  • dealing with regioisomers in the synthesis of substituted propiophenones. (n.d.). Benchchem.
  • Regioisomeric and enantiomeric analysis of triacylglycerols. (n.d.). ResearchGate.
  • 1 General Methods to Direct Selectivity. (n.d.). Wiley-VCH.
  • Temperature Effects Definition. (n.d.). Fiveable.
  • Regioselectivity – Knowledge and References. (n.d.). Taylor & Francis.
  • Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. (n.d.). ChemRxiv.
  • Dahiya, A., & Daugulis, O. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(15), 5858–5921. [Link]

  • Regioselectivity in Alkene Formations (organic synthesis). (2021). Chemistry university.
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (n.d.). Longdom Publishing.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. (2000). PubMed.
  • Regioselectivity of different directing groups. (n.d.). ResearchGate.
  • Stereo and regioselectivity in retrosynthesis. (2018). YouTube.
  • Identifying Major and Minor Regioisomers in Alkene Electrophilic Additions – Guided Problem Solving. (2024). Rogue Chem.
  • Analytical techniques – Knowledge and References. (n.d.). Taylor & Francis.
  • Mechanisms of regioisomers formation. (n.d.). ResearchGate.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Nitro- and 6-Nitro-2-Benzoxazolinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the benzoxazolinone scaffold is a privileged structure, known to be a constituent of various biologically active compounds. The introduction of a nitro group to this scaffold can significantly modulate its pharmacological profile. The position of this electron-withdrawing group on the benzene ring can lead to distinct biological activities. This guide provides a comprehensive comparison of the biological activities of two key isomers: 5-nitro-2-benzoxazolinone and 6-nitro-2-benzoxazolinone, offering insights into their therapeutic potential based on available experimental data.

Chemical Structures and Properties

The fundamental difference between the two compounds lies in the position of the nitro group on the benzoxazolinone core, which influences their electronic properties, polarity, and ultimately, their interaction with biological targets.

CompoundStructureIUPAC Name
5-Nitro-2-benzoxazolinone 5-Nitro-2,3-dihydro-1,3-benzoxazol-2-one
6-Nitro-2-benzoxazolinone 6-Nitro-2,3-dihydro-1,3-benzoxazol-2-one

The nitro group, being a strong electron-withdrawing moiety, significantly impacts the electron density distribution within the aromatic ring. This alteration in electronic character is a key determinant of the molecule's reactivity and its ability to engage in specific binding interactions with enzymes and receptors.[1]

Comparative Biological Activities

While direct, head-to-head comparative studies of all biological activities for both isomers are limited in the current literature, available data points to distinct and promising therapeutic profiles for each. This section consolidates the reported experimental findings for their antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

The benzoxazolinone core is a known pharmacophore in the development of antimicrobial agents.[2][3][4] The position of the nitro group appears to play a critical role in defining the antimicrobial spectrum and potency.

6-Nitro-2-benzoxazolinone has demonstrated notable activity against a range of microorganisms. A study by Bravo et al. reported the inhibitory concentrations (I50) against various pathogens, highlighting its potential as a broad-spectrum antimicrobial agent.[5]

Microorganism I50 (µg/mL) for 6-Nitro-2-benzoxazolinone
Staphylococcus aureus150
Escherichia coli300
Candida albicans125
Data sourced from Bravo et al.[5]

Currently, there is a lack of specific experimental data on the antimicrobial activity of 5-nitro-2-benzoxazolinone in the public domain. However, studies on derivatives of 5-nitro-2-furaldehyde and other 5-nitro heterocycles have shown significant antimicrobial effects, suggesting that the 5-nitro substitution pattern can be conducive to antimicrobial activity.[6] Further investigation is warranted to elucidate the specific antimicrobial profile of 5-nitro-2-benzoxazolinone.

Anti-inflammatory and Analgesic Activity

Inflammation is a complex biological response, and the development of novel anti-inflammatory agents remains a key area of research. Both 5-nitro- and 6-nitro-2-benzoxazolinone derivatives have been explored for their potential in modulating inflammatory pathways.

5-Nitro-2-benzoxazolinone has been utilized as a scaffold for the synthesis of Mannich bases, which have demonstrated significant in vivo anti-inflammatory and analgesic activities. A study by Köksal et al. investigated a series of these derivatives in mouse models.

The anti-inflammatory activity was assessed using the carrageenan-induced hind paw edema test, a standard in vivo model for acute inflammation. The analgesic activity was evaluated via the p-benzoquinone-induced abdominal constriction test. The results indicated that several derivatives of 5-nitro-2-benzoxazolinone exhibited anti-inflammatory and analgesic effects, with some compounds showing activity comparable to standard drugs.

Structure-Activity Relationship (SAR) Insights

The observed differences in the biological activities of the 5-nitro and 6-nitro isomers underscore the importance of substituent positioning in drug design. The electronic and steric effects of the nitro group at different positions can influence:

  • Target Binding: The orientation and electronic nature of the nitro group can affect the molecule's ability to fit into the active site of an enzyme or the binding pocket of a receptor.

  • Pharmacokinetics: Properties such as solubility, membrane permeability, and metabolic stability can be altered by the position of the nitro group, thereby affecting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Mechanism of Action: The redox potential of the nitro group, which is crucial for the mechanism of action of many nitroaromatic compounds, can be influenced by its position on the aromatic ring.[1]

The general principle in the broader class of benzoxazole derivatives is that electron-withdrawing groups can enhance anti-proliferative and antifungal activities.[9] This suggests that both 5-nitro and 6-nitro isomers have the potential for a range of biological effects, with the specific activity being fine-tuned by the positional chemistry.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for assessing antimicrobial and anti-inflammatory activities are provided below.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_compounds Prepare serial dilutions of test compounds (5-nitro and 6-nitro-2-benzoxazolinone) in a 96-well plate. start->prep_compounds prep_inoculum Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL). prep_compounds->prep_inoculum inoculate Inoculate each well with the microbial suspension. prep_inoculum->inoculate incubate Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria). inoculate->incubate read_results Visually inspect for turbidity or use a plate reader to determine the lowest concentration with no visible growth (MIC). incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a widely used model to evaluate the efficacy of acute anti-inflammatory agents.

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis start Start animal_groups Divide animals (e.g., mice or rats) into control, standard (e.g., indomethacin), and test groups (5-nitro and 6-nitro-2-benzoxazolinone). start->animal_groups administer_compounds Administer the test compounds and standard drug orally or intraperitoneally. animal_groups->administer_compounds induce_edema After a set time (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the hind paw of each animal. administer_compounds->induce_edema measure_paw Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours post-carrageenan injection) using a plethysmometer. induce_edema->measure_paw calculate_inhibition Calculate the percentage inhibition of edema for each group compared to the control group. measure_paw->calculate_inhibition end End calculate_inhibition->end

Caption: Carrageenan-induced paw edema workflow.

Conclusion and Future Directions

The available data suggests that both 5-nitro-2-benzoxazolinone and 6-nitro-2-benzoxazolinone are promising scaffolds for the development of new therapeutic agents. 6-Nitro-2-benzoxazolinone has demonstrated clear antimicrobial activity, while derivatives of 5-nitro-2-benzoxazolinone have shown significant anti-inflammatory and analgesic potential.

The key takeaway for researchers is the critical influence of the nitro group's position on the biological activity profile. To fully elucidate the comparative potential of these isomers, further research is essential. Specifically, future studies should focus on:

  • Direct Comparative Assays: Conducting head-to-head comparisons of the antimicrobial and anti-inflammatory activities of both parent compounds in the same experimental setup.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which each isomer exerts its biological effects.

  • Pharmacokinetic Profiling: Evaluating the ADME properties of both compounds to assess their drug-like potential.

A deeper understanding of the structure-activity relationships of these nitro-substituted benzoxazolinones will undoubtedly pave the way for the rational design of more potent and selective drug candidates.

References

  • Šiugždaitė, J., Lelešius, R., Grybaitė, B., Vaickelionienė, R., Mickevičius, V. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 26(11), 3328. [Link]

  • Pilli, G., Erdoğan, H., & Sunal, R. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittel-Forschung, 43(12), 1351–1354.
  • Šiugždaitė, J., Lelešius, R., Grybaitė, B., Vaickelionienė, R., & Mickevičius, V. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Kaunas University of Technology. [Link]

  • Šiugždaitė, J., Lelešius, R., Grybaitė, B., Vaickelionienė, R., & Mickevičius, V. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • Çalış, Ü., Gökhan, N., & Erdoğan, H. (2001). Evaluation of Antimicrobial Activities of Some 2-Benzoxazolinone Derivatives. Turkish Journal of Pharmaceutical Sciences, 28(2), 95-100.
  • Bravo, H. R., Copaja, S. V., & Lazo, W. (1998). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 46(4), 1494–1496.
  • Satyendra, R. V., Vishnumurthy, K. A., Vagdevi, H. M., Dhananjaya, B. L., & Shruthi, A. (2014). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Ünlü, S., Gökhan-Kelekçi, N., Küpeli, E., Yeşilada, E., & Şahin, F. (2009). Synthesis and Analgesic and Anti-inflammatory Activity of Some New (6-Acyl-2-benzoxazolinone and 6-Acyl-2-benzothiazolinone Derivatives with Acetic Acid and Propanoic Acid Residues. Turkish Journal of Chemistry, 33(4), 543-560.
  • Köksal, M., Gökhan, N., Küpeli, E., Yeşilada, E., & Erdoğan, H. (2007). Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones. Arzneimittel-Forschung, 57(8), 527–533.
  • Comparison between compounds containing nitro group at different positions. ResearchGate. [Link]

  • Degen, L., Salvaterra, M., Vella, S., Nardi, D., & Massarani, E. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130–140.
  • Olender, D., Żwawiak, J., & Zaprutko, L. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 727. [Link]

  • Singh, S., & Sharma, P. C. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300135.
  • de Oliveira, R. B., de Lima, G. M., de Faria, A. R., dos Santos, J. C. C., & de Lima, M. C. A. (2019). Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives. Medicinal Chemistry Research, 28(11), 1943–1955.
  • de Andrade, P., da Silva, T. P., da Silva, A. C. A., de Faria, A. R., de Lima, G. M., Galdino, S. L., Pitta, I. R., & de Lima, M. C. A. (2018). Synthesis and antimicrobial activity of some benzoxazinoids derivatives of 2-nitrophenol and 3-hydroxy-2-nitropyridine. Revista de Ciências Farmacêuticas Básica e Aplicada, 39(1).
  • Sbardella, G., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(11), 3183. [Link]

  • Gökhan, N., Erdoğan, H., Durlu, N. T., Demirdamar, R., & Ozalp, M. (2003). Synthesis and evaluation of analgesic, anti-inflammatory and antimicrobial activities of 6-acyl-3-piperazinomethyl-2-benzoxazolinones. Arzneimittel-Forschung, 53(2), 114–120.
  • Satyendra, R. V., Vishnumurthy, K. A., Vagdevi, H. M., Dhananjaya, B. L., & Shruthi, A. (2014). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Medicinal Chemistry Research, 24(3), 1342–1350.
  • Bravo, H. R., & Lazo, W. (1995). Structure-activity relationship using infrared νN-H (Table 1) of the 2-benzoxazolinone (1) and 6-NO2 (6) and 6-MeO (2) derivatives and I50 values obtained from C. albicans. ResearchGate. [Link]

  • Zokirjon, S., Gulchekhra, K., & Gulnoza, K. (2021). Biological activity of benzoxazolinone and benzoxazolinethione derivatives. E3S Web of Conferences, 258, 04017.
  • Liu, Z., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145.
  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2005). Structure− Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548.
  • Anderson, R. J., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 54(16), 5639–5659.

  • Li, X., et al. (2013). Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents. Journal of Medicinal Chemistry, 56(1), 276–290.
  • Wang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(45), 29569–29574.
  • Asif, M. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(6), 668–680.
  • Asif, M. (2022). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

Sources

A Comparative Analysis of 6-Nitro-2-Benzoxazolinone and Standard Antibiotics: An In-Depth Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. One such scaffold of growing interest is the benzoxazolinone core, and specifically, its derivative, 6-nitro-2-benzoxazolinone. This guide provides a comprehensive, data-driven comparison of the in vitro efficacy of 6-nitro-2-benzoxazolinone against two clinically significant pathogens, Staphylococcus aureus and Escherichia coli, benchmarked against a panel of standard-of-care antibiotics. This document is intended to serve as a technical resource, offering insights into the potential of this compound and outlining the experimental frameworks necessary for its evaluation.

Introduction to 6-Nitro-2-Benzoxazolinone: A Novel Antimicrobial Candidate

6-Nitro-2-benzoxazolinone is a derivative of the benzoxazolinone heterocyclic system. The broader class of benzoxazolinones has been investigated for a variety of biological activities, and the introduction of a nitro group at the 6-position is a key structural modification that can influence its antimicrobial properties. The presence of the nitroaromatic moiety suggests a potential mechanism of action involving reductive bioactivation within the bacterial cell, a pathway utilized by other nitroaromatic antibiotics. This guide will delve into the available efficacy data, the putative mechanism of action, and the experimental protocols required to rigorously assess its antimicrobial potential.

Comparative In Vitro Efficacy: A Data-Centric Overview

The cornerstone of evaluating any new antimicrobial agent is its direct comparison with established antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 6-nitro-2-benzoxazolinone against Staphylococcus aureus and Escherichia coli, alongside a selection of standard antibiotics. The MIC is defined as the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative Efficacy (MIC in µg/mL) against Staphylococcus aureus

CompoundAntibiotic ClassTypical MIC Range (µg/mL)
6-Nitro-2-benzoxazolinone Benzoxazolinone 150 [1]
VancomycinGlycopeptide0.5 - 2[2][3][4][5][6]
CiprofloxacinFluoroquinolone0.25 - 1[7][8][9][10][11]
LinezolidOxazolidinone1 - 4[12][13][14][15]

Table 2: Comparative Efficacy (MIC in µg/mL) against Escherichia coli

CompoundAntibiotic ClassTypical MIC Range (µg/mL)
6-Nitro-2-benzoxazolinone Benzoxazolinone 300 [1]
CeftriaxoneCephalosporin0.03 - 8[16][17][18][19][20]
GentamicinAminoglycoside0.002 - 64[21][22][23][24][25]
AmikacinAminoglycoside0.75 - >256[26][27][28][29][30]

Expert Interpretation: The current data indicates that 6-nitro-2-benzoxazolinone possesses inhibitory activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. However, its potency, as indicated by the MIC values, is notably lower than that of the standard antibiotics against which it was compared. For instance, the MIC of 6-nitro-2-benzoxazolinone against S. aureus (150 µg/mL) is significantly higher than that of vancomycin, ciprofloxacin, and linezolid. A similar trend is observed against E. coli, where its MIC (300 µg/mL) is considerably higher than those of ceftriaxone, gentamicin, and amikacin. This suggests that while the compound exhibits a broad spectrum of activity, substantial medicinal chemistry efforts would be required to enhance its potency to a clinically relevant level.

Unraveling the Mechanism of Action: A Tale of Two Moieties

The antibacterial effect of 6-nitro-2-benzoxazolinone is likely a composite of the activities of its two key structural features: the benzoxazolinone core and the nitro group.

The Benzoxazolinone Scaffold

The 1,4-benzoxazin-3-one backbone is a known pharmacophore with demonstrated antimicrobial potential. While natural benzoxazinoids often show modest activity, synthetic derivatives have yielded compounds with potent antibacterial and antifungal effects. The mechanism is thought to involve the disruption of the bacterial cell membrane.[31][32]

The Nitroaromatic Group: A Pro-Drug Approach

Nitroaromatic compounds often act as pro-drugs, requiring intracellular reduction of the nitro group to exert their antimicrobial effects. This bioactivation is typically carried out by bacterial nitroreductases. The reduction process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can cause widespread cellular damage by reacting with and inactivating critical biomolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[33][34]

Proposed Mechanism of Action for 6-Nitro-2-Benzoxazolinone

G cluster_extracellular Extracellular cluster_bacterial_cell Bacterial Cell 6_NBO 6-Nitro-2-benzoxazolinone 6_NBO_inside 6-Nitro-2-benzoxazolinone 6_NBO->6_NBO_inside Passive Diffusion Nitroreductase Bacterial Nitroreductase 6_NBO_inside->Nitroreductase Substrate Reactive_Intermediates Reactive Nitrogen Species (e.g., NO, NO2-) Nitroreductase->Reactive_Intermediates Bioactivation (Reduction) Cellular_Damage Oxidative Stress & Macromolecule Damage (DNA, Proteins, Lipids) Reactive_Intermediates->Cellular_Damage Induces Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death Leads to

Caption: Proposed bioactivation pathway of 6-nitro-2-benzoxazolinone.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections detail the methodologies for determining antimicrobial susceptibility and preliminary toxicity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[7]

Experimental Workflow

G A Prepare serial two-fold dilutions of 6-nitro-2-benzoxazolinone in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). B->C D Include positive (bacteria only) and negative (broth only) controls. C->D E Incubate the plate at 37°C for 18-24 hours. D->E F Visually inspect for turbidity to determine the MIC. E->F

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of 6-nitro-2-benzoxazolinone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well containing only the bacterial inoculum in broth and a negative control well containing only sterile broth.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vitro Cytotoxicity Assessment: The MTT Assay

Preliminary assessment of a compound's toxicity to mammalian cells is a critical step in early-stage drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle of the MTT Assay

G MTT MTT (Yellow, water-soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Reduced by Formazan Formazan (Purple, water-insoluble) Mitochondrial_Dehydrogenase->Formazan

Caption: The enzymatic conversion underlying the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cell lines (e.g., HepG2 for liver toxicity or HEK293 for general toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of 6-nitro-2-benzoxazolinone for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Bacterial Resistance: A Forward-Looking Perspective

While specific studies on bacterial resistance to 6-nitro-2-benzoxazolinone are lacking, the known mechanisms of resistance to other nitroaromatic antibiotics provide a framework for future investigations. Bacteria can develop resistance to these compounds through several mechanisms:

  • Decreased Drug Influx or Increased Efflux: Alterations in membrane permeability or the overexpression of efflux pumps can reduce the intracellular concentration of the drug.

  • Enzymatic Inactivation: Bacteria may acquire enzymes that can modify or degrade the antibiotic.

  • Target Modification: Mutations in the target enzymes or pathways can prevent the drug from binding and exerting its effect.

  • Reduced Bioactivation: Mutations in the nitroreductase enzymes can lead to decreased conversion of the pro-drug to its active, toxic form.

Further research is necessary to determine the potential for resistance development to 6-nitro-2-benzoxazolinone and to identify the specific mechanisms involved.

Conclusion and Future Directions

6-Nitro-2-benzoxazolinone demonstrates broad-spectrum antibacterial activity, albeit with lower potency compared to currently approved antibiotics. Its dual-moiety structure, combining a benzoxazolinone scaffold with a nitroaromatic group, suggests a multi-faceted mechanism of action that warrants further investigation.

For drug development professionals, 6-nitro-2-benzoxazolinone represents a starting point for a potential new class of antimicrobials. The key challenges and future research directions include:

  • Lead Optimization: A focused medicinal chemistry campaign is needed to improve the compound's potency against target pathogens while maintaining a favorable safety profile.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the activated form of 6-nitro-2-benzoxazolinone will be crucial for understanding its full potential and for rational drug design.

  • Toxicity and Pharmacokinetic Profiling: Comprehensive in vitro and in vivo studies are required to assess the compound's safety, absorption, distribution, metabolism, and excretion (ADME) properties.

  • Resistance Studies: Investigating the frequency and mechanisms of resistance development is essential for predicting the long-term viability of this compound class.

References

  • Bravo, H. R., Copaja, S. V., & Lazo, W. (2006). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. J. Agric. Food Chem., 54(1), 174-177.
  • Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Juárez-Jiménez, J., et al. (2014). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Mini-Reviews in Medicinal Chemistry, 14(1), 30-46.
  • Kaushik, D., & Singh, M. (2018). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 35(10), 1016-1033.
  • van der Westhuyzen, R., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 1-15.
  • Varma, R. S., & Nobles, W. L. (1968). Synthesis and antibacterial activity of certain 3-substituted benzoxazolinones. Journal of Pharmaceutical Sciences, 57(1), 39-44.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

Sources

A Comparative Analysis of 2(3H)-Benzoxazolone, 6-nitro- and its Analogs Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the ever-evolving landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds explored for their pharmacological potential, the benzoxazolone scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] This guide provides a comprehensive comparative analysis of 2(3H)-benzoxazolone derivatives, with a particular focus on the potential implications of a 6-nitro substitution, against established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of mechanisms of action, comparative in vitro cytotoxicity, and the experimental methodologies crucial for such evaluations.

The Benzoxazolone Scaffold: A Promising Anticancer Moiety

The 2(3H)-benzoxazolone core is a versatile heterocyclic system that has been the subject of extensive research due to its broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1] Notably, various derivatives of this scaffold have demonstrated significant anticancer activity against a range of human cancer cell lines.[3][4][5] The possibility of modifications at multiple positions on the core structure allows for the fine-tuning of its pharmacological profile, making it an attractive candidate for the design of novel anticancer drugs.[2]

The introduction of a nitro group at the 6-position of the benzoxazolone ring is of particular interest. While specific experimental data for 6-nitro-2(3H)-benzoxazolone is limited in the readily available literature, the presence of a nitro group can significantly influence a molecule's biological activity. For instance, nitro-containing compounds have been shown to act as inhibitors of key cellular enzymes and to induce apoptosis in tumor cells.[6][7] A related compound, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a potent inhibitor of glutathione transferase P1-1 (GSTP1-1), triggers apoptosis in tumor cells through the activation of the JNK signaling pathway.[8] This suggests a potential mechanistic avenue for 6-nitro substituted benzoxazolones.

Comparative Anticancer Agents: Mechanisms of Action

A meaningful comparison of a novel compound requires a thorough understanding of the mechanisms of established drugs. Here, we briefly outline the modes of action for three widely used chemotherapeutic agents.

Doxorubicin: The DNA Intercalator and Topoisomerase II Inhibitor

Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens.[1][9] Its primary mechanisms of anticancer activity are twofold:

  • DNA Intercalation: The planar aromatic core of doxorubicin inserts itself between the base pairs of the DNA double helix.[9] This intercalation obstructs the processes of DNA replication and transcription.[1]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme that facilitates the untangling of DNA during replication.[9] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[3]

Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can cause damage to cellular components, including DNA, proteins, and membranes.[10]

Cisplatin: The DNA Cross-linking Agent

Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily through the formation of covalent adducts with DNA.[11] Upon entering a cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[12] The activated, positively charged platinum complex then preferentially binds to the N7 position of purine bases, particularly guanine.[11][12] This binding results in the formation of intrastrand and interstrand DNA cross-links, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately lead to cell cycle arrest and apoptosis.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel, a member of the taxane family of drugs, disrupts the normal dynamics of the cellular cytoskeleton.[13] Its mechanism of action is centered on its interaction with microtubules, which are essential for cell division, shape, and intracellular transport.[14][15]

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[13][16] This leads to the formation of abnormal, non-functional microtubule bundles and disrupts the formation of the mitotic spindle during cell division.[13] The cell cycle is arrested in the G2/M phase, which ultimately triggers apoptosis.[13]

Visualizing the Mechanisms: Signaling Pathways

To better illustrate the distinct mechanisms of action of these established anticancer agents, the following diagrams depict their primary cellular targets and downstream effects.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Damage (Double-Strand Breaks) DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Mechanism of action of Doxorubicin.

Cisplatin_Mechanism Cisplatin Cisplatin Aquated_Cisplatin Aquated Cisplatin (Active Form) Cisplatin->Aquated_Cisplatin Cellular uptake & Aquation DNA DNA Aquated_Cisplatin->DNA Binds to Guanine DNA_Adducts DNA Adducts (Cross-links) DNA->DNA_Adducts Replication_Transcription_Block Replication & Transcription Block DNA_Adducts->Replication_Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Prevents disassembly Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Mechanism of action of Paclitaxel.

Comparative In Vitro Cytotoxicity

A direct comparison of the anticancer activity of different compounds is most effectively achieved by examining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The IC50 represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell proliferation. A lower IC50 value indicates a more potent compound.

The following tables summarize the reported IC50 values for benzoxazolone derivatives and the standard anticancer agents against two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). It is important to note that direct IC50 values for 2(3H)-Benzoxazolone, 6-nitro- were not found in the reviewed literature; therefore, data for other benzoxazolone derivatives are presented to provide a contextual understanding of the scaffold's potential.

Table 1: In Vitro Cytotoxicity of Benzoxazolone Derivatives and Standard Anticancer Agents Against Breast Cancer Cell Lines

Compound/DrugCell LineIC50 ValueExposure TimeReference
Benzoxazolone Derivatives
N-substituted benzoxazolone (Compound 2)MCF-7~50 µM48h[4]
3-nitrophenyl triazole derivative (4f)MCF-720.18 ± 0.77 µMNot Specified[17]
3,5-dichlorophenyl triazole derivative (4g)MCF-719.89 ± 1.04 µMNot Specified[17]
Doxorubicin MCF-70.69 µM - 8.306 µM48h - 72h[6][18][19]
MDA-MB-2310.04 µM - 6.602 µM48h - 72h[2][4][18][19]
Cisplatin MCF-7~2.22 µM - 16.79 µM24h - 96h[7][20]
MDA-MB-231~0.6 µM - 59.38 µM48h - 96h[2][20][21]
Paclitaxel MCF-73.5 µM - 18.6 µM48h - 72h
MDA-MB-2310.3 µM - 12.3 µM48h - 72h[21]

Disclaimer: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell passage number, assay methodology, and exposure time). The values presented here are for comparative purposes and are compiled from the cited literature.

Experimental Protocols: Methodologies for Comparative Analysis

The reliability and reproducibility of cytotoxicity data are contingent upon standardized experimental protocols. The following sections detail the methodologies for key in vitro assays used to evaluate the anticancer properties of novel compounds.

Workflow for In Vitro Anticancer Drug Evaluation

Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) Drug_Treatment 2. Treatment with Test Compound (Varying Concentrations) Cell_Culture->Drug_Treatment Cytotoxicity_Assay 3. Cytotoxicity Assessment (MTT Assay) Drug_Treatment->Cytotoxicity_Assay Mechanism_Studies 5. Mechanistic Studies Drug_Treatment->Mechanism_Studies IC50_Determination 4. IC50 Value Calculation Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Mechanism_Studies->Cell_Cycle_Analysis

Figure 4: General experimental workflow for in vitro anticancer drug evaluation.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. [12]The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2(3H)-Benzoxazolone, 6-nitro-) and control drugs (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. 4. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. [12]6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [13][14] Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [11][13]Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. [14]Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity. Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells and wash them with cold PBS. [11][13]2. Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 3. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. 4. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 5. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. * Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [10] Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. [9][10]Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes. [1]3. Washing: Centrifuge the fixed cells and wash twice with PBS. [1]4. Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA). [3][9]5. Incubation: Incubate for 30 minutes at room temperature in the dark. [1]6. Analysis: Analyze the cells by flow cytometry. The DNA content is measured by the intensity of PI fluorescence.

Conclusion and Future Directions

The 2(3H)-benzoxazolone scaffold represents a promising starting point for the development of novel anticancer agents. While specific data for the 6-nitro derivative is still emerging, the broader class of benzoxazolone compounds has demonstrated notable cytotoxic effects against various cancer cell lines. The comparative analysis with established drugs like Doxorubicin, Cisplatin, and Paclitaxel highlights the diverse mechanisms through which cancer can be targeted.

The induction of apoptosis appears to be a common mechanistic theme for many benzoxazolone derivatives, a hallmark of effective anticancer agents. [4]Future research should focus on the synthesis and comprehensive evaluation of 6-nitro-2(3H)-benzoxazolone to elucidate its specific mechanism of action and to obtain precise IC50 values against a panel of cancer cell lines. Further investigation into its potential to modulate pathways such as the JNK signaling cascade, as suggested by related nitro-containing compounds, is warranted. [8]A thorough understanding of the structure-activity relationships of substituted benzoxazolones will be crucial in optimizing this scaffold to develop potent and selective anticancer drug candidates.

References

  • What is the mechanism of action of paclitaxel? - Dr.Oracle. (2025, June 24). Retrieved from [Link]

  • Erdag, E., Becer, E., Mulazim, Y., Vatansever, H. S., Kabadayı, H., & Kesanli, B. (2021). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anticancer Agents in Medicinal Chemistry, 21(1), 84–90.
  • Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Doxorubicin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Paclitaxel. (n.d.). In Wikipedia. Retrieved from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

  • What is the mechanism of Paclitaxel? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Cisplatin? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Cisplatin. (2023, May 22). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Cisplatin 12. Modes of Action of Cisplatin. (2023, March 7). Chemistry LibreTexts. Retrieved from [Link]

  • MTT Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Paclitaxel. (2023, November 18). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. (2020, July 21). PubMed. Retrieved from [Link]

  • The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. (2022, April 10). Journal of Biological Studies. Retrieved from [Link]

  • Effect of recombinant human erythropoietin and doxorubicin in combination on the proliferation of MCF-7 and MDA-MB231 breast cancer cells. (2016, March 16). Spandidos Publications. Retrieved from [Link]

  • IC 50 values determination for doxorubicin or cisplatin after MCF7, MDA-MB-231 or Sk-BR3 cells treatment for 24 h. (n.d.). ResearchGate. Retrieved from [Link]

  • Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin. (2021, April 21). PubMed Central. Retrieved from [Link]

  • Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. (n.d.). Connect Journals. Retrieved from [Link]

  • (PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2015, August 9). ResearchGate. Retrieved from [Link]

  • Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. (n.d.). Avicenna Journal of Phytomedicine. Retrieved from [Link]

  • Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines. (n.d.). NIH. Retrieved from [Link]

  • Paclitaxel May Inhibit Epithelial- Mesenchymal Transition Properties of Triple-negative Breast Cancer Cell Line via Altering the. (n.d.). Cell Journal. Retrieved from [Link]

  • Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis. (n.d.). PubMed Central. Retrieved from [Link]

  • Bar‐chart of IC50 values against MCF7, MDA‐MB‐231, HCT116 p53+/+ and... (n.d.). ResearchGate. Retrieved from [Link]

  • IN-VITRO ANTIPROLIFERATIVE AND ANTIMIGRATION ACTIVITY AGAINST MDA-MB-231 CELL LINE OF NEW THIAZOLE DERIVATIVES. (n.d.). CyberLeninka. Retrieved from [Link]

  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. (n.d.). PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Fluorescence Properties of Nitrobenzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular biology and drug development, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, specificity, and validity of experimental outcomes. Among the plethora of available fluorophores, the 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold, a close structural and functional analog to nitrobenzoxazolones, stands out for its unique portfolio of properties. These small, uncharged, and environmentally sensitive molecules have become indispensable tools for labeling and tracking biomolecules.

This guide provides an in-depth comparison of the fluorescence properties of various NBD derivatives. We will move beyond a simple cataloging of data to explore the underlying photophysical principles, explain the causal relationships between chemical structure and fluorescent output, and provide robust, field-proven protocols for their characterization.

The Heart of NBD Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescence of NBD derivatives is not merely an intrinsic property of the aromatic system but rather a finely tuned process governed by Intramolecular Charge Transfer (ICT). In the ground state, the molecule has a certain distribution of electron density. Upon excitation with a photon of appropriate energy, an electron is promoted to a higher energy orbital. In NBD-amine derivatives, the amino group at the 4-position acts as an electron donor, while the electron-deficient nitrobenzoxadiazole core, particularly the nitro group, serves as a potent electron acceptor.[1]

This photoinduced charge separation creates a large dipole moment in the excited state, making the fluorophore highly sensitive to the polarity of its local environment. The efficiency of this ICT process, and thus the brightness of the fluorescence, is critically dependent on the nature of the substituent at the 4-position.[1]

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS NBD Core (Acceptor) ES NBD Core⁻ (Acceptor) GS->ES Excitation & ICT Donor_GS Substituent (e.g., -NHR) (Donor) ES->GS Radiative Decay NonRad Non-Radiative Decay ES->NonRad Donor_ES Substituent⁺ (e.g., -NHR) (Donor) Photon_in Absorption (Photon, hν) Photon_in->GS Photon_out Fluorescence (Photon, hν') NonRad->GS

Caption: Intramolecular Charge Transfer (ICT) mechanism in NBD derivatives.

Comparative Analysis of Photophysical Properties

The utility of a fluorescent probe is defined by its key photophysical parameters: the molar extinction coefficient (ε), which measures its light-absorbing efficiency, and the fluorescence quantum yield (ΦF), which quantifies the efficiency of converting absorbed light into emitted fluorescence. The brightness of a fluorophore is proportional to the product of these two values.

Structural modifications, particularly at the 4-position of the NBD core, lead to dramatic differences in these properties. The choice of substituent is therefore a primary consideration in probe design. For instance, replacing the chlorine atom of the common precursor 4-chloro-7-nitrobenzofurazan (NBD-Cl) with different functional groups allows for fine-tuning of the fluorescent output. NBD-Cl itself is essentially non-fluorescent.[1][2] Its reaction with primary or secondary amines yields NBD-amino derivatives that are intensely fluorescent.[2] In contrast, oxygen- and sulfur-substituted NBDs (NBD-OR, NBD-SR) exhibit very weak fluorescence due to the poor electron-donating ability of the heteroatoms.[1]

Derivative TypeSubstituent (Example)Typical λabs (nm)Typical λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (ΦF)Key Characteristics
Halogenated NBD-Cl~340-~12,000~0Non-fluorescent precursor.[1]
N-Alkyl-Amine NBD-NHMe~465~535~13,0000.04 (in water)Moderately fluorescent, common for labeling.[1]
N,N-Dialkyl-Amine NBD-NMe2~478~540~25,0000.008 (in water)Lower quantum yield in polar solvents than mono-alkyl.[1]
Amine-Amino Acid NBD-Glycine~465~537~13,200VariesUsed for peptide labeling.[2]
Thiol Adduct NBD-Cysteine~420~520VariesVariesImportant for detecting biothiols.[2]
Ether NBD-OR---~0Essentially non-fluorescent.[1]

Note: Values are approximate and can vary significantly based on solvent and specific molecular structure.

The Power of Environmental Sensitivity: Solvatochromism

A defining and highly valuable feature of NBD derivatives is their solvatochromism—the dependence of their absorption and emission spectra on the polarity of the solvent.[3][4][5] As the polarity of the solvent decreases (e.g., moving from water to a less polar environment like the core of a lipid membrane), two key changes are typically observed:

  • Blue Shift: The emission maximum shifts to a shorter wavelength (a hypsochromic shift).[3]

  • Increased Quantum Yield: The fluorescence intensity and quantum yield increase significantly.[3][6]

This behavior is a direct consequence of the ICT mechanism. In polar solvents, the large excited-state dipole is stabilized by solvent molecules, lowering its energy level and resulting in a longer-wavelength (red-shifted) emission. These same interactions with polar solvents, particularly those capable of hydrogen bonding, can also promote non-radiative decay pathways, thus quenching the fluorescence and lowering the quantum yield.[7] Conversely, in a non-polar environment, the excited state is less stabilized, leading to a higher-energy emission (blue shift) and a reduction in non-radiative decay, which enhances the fluorescence brightness.[3][7]

This property makes NBD-labeled ligands excellent probes for studying receptor binding or protein conformational changes, as the transition from an aqueous environment to a hydrophobic binding pocket can be monitored by a dramatic increase in fluorescence.[3]

Authoritative Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for characterizing the photophysical properties of NBD derivatives are essential.

General Workflow for Fluorophore Characterization

Caption: Standard workflow for characterizing a novel NBD derivative.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a specific molecule in a specific solvent and is determined using the Beer-Lambert law.

Rationale: Accurate determination of ε is fundamental for calculating the concentration of solutions and is a prerequisite for accurate quantum yield measurements.[8][9]

Materials:

  • Purified NBD derivative

  • High-purity solvent (e.g., Ethanol or DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount (e.g., 1-2 mg) of the purified NBD derivative. Dissolve it in a precise volume (e.g., 10.00 mL) of the chosen solvent in a volumetric flask. This creates a stock solution of known concentration (in mg/mL).

  • Calculate Molar Concentration: Convert the concentration from mg/mL to M (mol/L) using the molecular weight of the compound.

  • Prepare Serial Dilutions: Prepare a series of at least four dilutions from the stock solution.

  • Measure Absorbance: Record the full UV-Vis absorption spectrum (e.g., 250-600 nm) for the stock solution and each dilution against a solvent blank. Identify the wavelength of maximum absorbance (λabs).

  • Construct a Calibration Curve: Plot the absorbance at λabs versus the molar concentration for your series of dilutions.

  • Calculate ε: The slope of the resulting line from the linear regression is the molar extinction coefficient (ε) in M-1cm-1, as per the Beer-Lambert Law (A = εcl, where path length l = 1 cm).[9][10]

Protocol 2: Measurement of Fluorescence Quantum Yield (ΦF) by the Comparative Method

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, which uses a standard with a known quantum yield, is the most common and reliable approach.[11][12]

Rationale: This method mitigates the need for complex corrections related to instrument-specific parameters by comparing the unknown sample to a well-characterized standard under identical conditions.[11]

Materials:

  • NBD derivative solution (in a suitable solvent)

  • Quantum Yield Standard (e.g., Rhodamine B in ethanol, ΦF = 0.65; or Quinine Sulfate in 0.5 M H2SO4, ΦF = 0.54)

  • Spectrofluorometer with a corrected emission channel

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length, 4-sided clear for fluorescence)

Procedure:

  • Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap as much as possible with your NBD derivative.

  • Prepare Solutions: Prepare a series of dilutions for both the NBD derivative (test) and the quantum yield standard. The absorbance of all solutions at the chosen excitation wavelength must be kept low (ideally < 0.1, and certainly < 0.2) to avoid inner filter effects.

  • Measure Absorbance: Accurately measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength (e.g., 465 nm).

    • Record the corrected fluorescence emission spectrum for each of the test and standard solutions. Ensure all instrument settings (e.g., slit widths, integration time) are identical for all measurements.[12]

    • Record the emission spectrum of a solvent blank.

  • Integrate and Plot:

    • Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample's emission spectrum.

    • For both the test and standard samples, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φtest) is calculated using the following equation[11]:

    Φtest = Φstd * (Gradtest / Gradstd) * (η2test / η2std)

    Where:

    • Φstd is the quantum yield of the standard.

    • Gradtest and Gradstd are the gradients of the lines from the plots of integrated fluorescence intensity versus absorbance.

    • ηtest and ηstd are the refractive indices of the solvents used for the test and standard samples, respectively. (This term is 1 if the same solvent is used for both).[12]

References

  • Chattopadhyay, A., et al. (2013). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. PLoS ONE, 8(10), e76192. [Link]

  • Schmid, A., et al. (2000). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of Medicinal Chemistry, 43(11), 2169-2176. [Link]

  • Ghosh, S., et al. (2021). Cellular metabolic activity marker via selective turn-ON detection of transporter protein using nitrobenzoxadiazole-based fluorescent reporter. Scientific Reports, 11(1), 1-12. [Link]

  • Balaban, A. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. [Link]

  • Lee, M. H., et al. (2024). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. Accounts of Chemical Research. [Link]

  • Zhang, Y., et al. (2014). Functionality-oriented molecular gels: synthesis and properties of nitrobenzoxadiazole (NBD)-containing low-molecular mass gelators. Soft Matter, 10(31), 5731-5738. [Link]

  • Delgado-Vargas, P. G., et al. (2020). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. Molecules, 25(21), 5183. [Link]

  • Wang, F., et al. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 47(1), 235-263. [Link]

  • Ahmadi, S., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal, 18(1), 1-15. [Link]

  • Gali, R., et al. (2019). Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. Physical Chemistry Chemical Physics, 21(34), 18635-18640. [Link]

  • Chen, X., et al. (2022). A nitrobenzoxadiazole-based near-infrared fluorescent probe for the specific imaging of H2S in inflammatory and tumor mice. Analyst, 147(11), 2469-2476. [Link]

  • Caproiu, M. T., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6169. [Link]

  • Wikipedia. (n.d.). Solvatochromism. [Link]

  • da Silva, D. C., et al. (2021). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. Molecules, 26(16), 4945. [Link]

  • Kryuchkov, E., et al. (2024). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 25(15), 8089. [Link]

  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(4), 798-813. [Link]

  • HORIBA Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Elenewski, J. E., & Hackett, J. C. (2013). Solvatochromism and the solvation structure of benzophenone. The Journal of Chemical Physics, 138(22), 224308. [Link]

  • De Boni, L., et al. (2021). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Scientific Reports, 11(1), 1-11. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • Bio-Synthesis Inc. (2016). Extinction Coefficient Determination of Proteins. [Link]

  • Grygorovych, O. V., et al. (2023). Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives. ACS Omega, 8(12), 11149–11161. [Link]

  • Samokhvalov, A. V., & Safiullina, D. I. (2019). Fluorescent Properties of Carboxyfluorescein Bifluorophores. Journal of Fluorescence, 29(4), 939-948. [Link]

  • Machado, V. G., et al. (2010). Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. The Journal of Physical Chemistry B, 114(35), 11581-11593. [Link]

Sources

A Researcher's Guide to Navigating Cross-Reactivity of 2(3H)-Benzoxazolone, 6-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Selectivity Profiling

In the landscape of drug discovery and chemical biology, the journey of a small molecule from a preliminary "hit" to a refined "lead" is paved with rigorous testing. A critical, and often challenging, aspect of this journey is understanding a compound's selectivity. This guide provides an in-depth, objective comparison of the potential cross-reactivity of 2(3H)-Benzoxazolone, 6-nitro-, a member of the versatile benzoxazolone class of compounds, which are noted for their wide range of biological activities.[1][2][3] While direct, extensive biological data for this specific nitro-substituted variant is not abundant in public literature, we can leverage our understanding of the core scaffold and the influence of the nitro group to build a robust strategy for assessing its selectivity.

The benzoxazolone nucleus is considered a "privileged scaffold" in medicinal chemistry.[3] This is due to its physicochemical properties that allow it to interact with a wide array of biological targets, leading to derivatives with anticancer, analgesic, anti-inflammatory, and neuroprotective properties.[1] The addition of a nitro group, as in 2(3H)-Benzoxazolone, 6-nitro-, can significantly alter the electronic and metabolic properties of the parent molecule. Nitroaromatic compounds are known for a range of bioactivities, but also for potential toxicities, making a thorough cross-reactivity assessment paramount.[4]

This guide will not only explore the hypothetical cross-reactivity of 2(3H)-Benzoxazolone, 6-nitro- but will also provide the experimental frameworks necessary for researchers to conduct these critical evaluations themselves.

The Strategic Importance of Early Selectivity Profiling

Identifying potential off-target interactions early in the drug discovery process is crucial for mitigating the risk of adverse effects and costly late-stage failures.[5][6] Toxicity due to a compound's cross-reactivity with unintended biological targets is a major concern in drug development.[6][7] A comprehensive understanding of a compound's selectivity profile allows for more informed decisions, enabling researchers to optimize lead compounds by designing out unwanted activities while maintaining or enhancing potency at the primary target.[5]

A tiered approach to selectivity screening is often the most efficient. This typically begins with in silico predictions and progresses to broad, panel-based in vitro screening, followed by more focused cell-based and functional assays.

Hypothesized Primary Target and a Strategy for Unmasking Off-Targets

Given the diverse activities of the benzoxazolone scaffold, 2(3H)-Benzoxazolone, 6-nitro- could plausibly interact with a variety of enzyme families. For instance, some derivatives have been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammation.[8] For the purpose of this guide, let's hypothesize that our primary target is a protein kinase, a common target class for many small molecule inhibitors.

The initial step is to confirm potent activity against this primary target. Subsequently, a broad cross-reactivity screening panel is essential. Commercial services offer panels that screen against hundreds of kinases, as well as other important target classes like G-protein coupled receptors (GPCRs), ion channels, and transporters.[5]

Visualizing the Selectivity Profiling Workflow

The following diagram illustrates a logical workflow for assessing the cross-reactivity of a test compound.

G A Test Compound: 2(3H)-Benzoxazolone, 6-nitro- B Primary Target Assay (e.g., Kinase Activity Assay) A->B C Determine IC50/Kd for Primary Target B->C D Broad Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) C->D Compound shows potent primary activity E Identify Off-Target 'Hits' (Significant % Inhibition) D->E F Dose-Response Assays for Off-Targets E->F G Determine IC50/Kd for Off-Targets F->G H Calculate Selectivity Ratios (Off-Target IC50 / Primary Target IC50) G->H I Cell-Based Functional Assays (Confirm On- and Off-Target Effects) H->I J Structure-Activity Relationship (SAR) Guided Optimization I->J

Caption: A typical workflow for assessing compound selectivity.

Comparative Data: A Hypothetical Selectivity Profile

To illustrate the importance of selectivity, let's consider a hypothetical dataset comparing our compound of interest with two well-characterized kinase inhibitors: a highly selective inhibitor (e.g., a modern targeted therapy) and a non-selective, multi-kinase inhibitor (e.g., an older generation drug like Staurosporine).

Target2(3H)-Benzoxazolone, 6-nitro- (IC50, nM)Selective Inhibitor (IC50, nM)Non-Selective Inhibitor (IC50, nM)
Primary Target Kinase A 50 10 5
Off-Target Kinase B250>10,00015
Off-Target Kinase C800>10,00050
Off-Target GPCR D>10,000>10,0002,000
Off-Target Ion Channel E5,000>10,000800

This data is for illustrative purposes only.

From this hypothetical data, we can calculate a selectivity ratio. For 2(3H)-Benzoxazolone, 6-nitro-, the selectivity for Kinase B over Kinase A is 5-fold (250 nM / 50 nM). The selective inhibitor shows a >1000-fold selectivity, while the non-selective inhibitor has only a 3-fold selectivity. This quantitative comparison is crucial for prioritizing compounds for further development.[9]

The Influence of the Nitro Group: Potential Cross-Reactivity with Nitroreductases

A unique aspect of our compound is the 6-nitro group. This functional group can be a substrate for nitroreductase enzymes, which are present in both mammalian cells and microorganisms. This interaction could lead to the metabolic activation of the compound, potentially forming reactive species.

Furthermore, the nitro group may confer nitric oxide (NO) donating properties, a mechanism of action for a class of drugs known as nitrodilators.[10][11] These drugs exert their effects by releasing NO, which then activates soluble guanylyl cyclase, leading to smooth muscle relaxation and vasodilation.[10][12] It is therefore prudent to assess whether 2(3H)-Benzoxazolone, 6-nitro- can act as an NO donor and modulate this pathway.

Visualizing the Nitrodilator Pathway

This diagram shows the canonical pathway for nitric oxide-mediated vasodilation.

G A 2(3H)-Benzoxazolone, 6-nitro- (Potential NO Donor) B Nitric Oxide (NO) Release A->B C Soluble Guanylyl Cyclase (sGC) (Inactive) B->C D sGC (Active) C->D NO binding F cGMP D->F Catalyzes E GTP E->F G Protein Kinase G (PKG) Activation F->G H Decreased Intracellular Ca2+ G->H I Smooth Muscle Relaxation (Vasodilation) H->I

Caption: The nitric oxide signaling pathway.

Experimental Protocols

To empower researchers, we provide detailed, step-by-step methodologies for key assays to probe the cross-reactivity of 2(3H)-Benzoxazolone, 6-nitro-.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2(3H)-Benzoxazolone, 6-nitro- in 100% DMSO. Create a dilution series (e.g., 10 concentrations) in a 384-well plate.

  • Kinase Reaction:

    • Add 2.5 µL of kinase/substrate solution to each well.

    • Add 2.5 µL of the test compound dilution or control.

    • Add 5 µL of 10 µM ATP to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular environment.[13] It relies on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Principle: Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.

Protocol:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the test compound or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Quantification: Analyze the supernatant by Western blot using an antibody specific for the target protein.

  • Analysis: Plot the band intensity against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates stabilization and therefore target engagement.

Conclusion and Future Directions

The benzoxazolone scaffold holds significant promise in medicinal chemistry.[1] However, for any derivative, including 2(3H)-Benzoxazolone, 6-nitro-, a thorough evaluation of its selectivity is not just a regulatory requirement but a fundamental aspect of good scientific practice.[6] By employing a systematic approach that combines broad panel screening with focused biochemical and cellular assays, researchers can build a comprehensive selectivity profile. This data is invaluable for guiding the optimization of lead candidates, interpreting biological outcomes, and ultimately, developing safer and more effective therapeutic agents. The potential for the nitro group to introduce novel pharmacology, such as NO donation, should also be carefully investigated to fully understand the molecule's mechanism of action and potential cross-reactivities.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • Creative Biostructure. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Available from: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. Available from: [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). Four ways to measure selectivity. Drug Discovery Today: Technologies, 8(2-4), e87-e95. Available from: [Link]

  • Boufatah, N., Gellis, A., Vanelle, P., & Terme, T. (2011). TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. Molecules, 16(11), 9356-9368. Available from: [Link]

  • Schulz, M., Sicker, D., & Velesco, N. (2017). 6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one—A degradable derivative of natural 6-Hydroxybenzoxazolin-2(3H)-one produced by Pantoea ananatis. Journal of Plant Diseases and Protection, 124(2), 183-193. Available from: [Link]

  • ResearchGate. Tools for the Evaluation of Potency and Selectivity. Available from: [Link]

  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Available from: [Link]

  • Singh, T., Sharma, H., & Sharma, R. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300147. Available from: [Link]

  • Tang, J., Al-Eryani, L., & Kizhake, S. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 949495. Available from: [Link]

  • Morais, V. M., & Ribeiro da Silva, M. D. (2019). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 24(23), 4359. Available from: [Link]

  • Soyer, Z., Gürsoy, E. A., & Uysal, M. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(8), 347-352. Available from: [Link]

  • ResearchGate. (PDF) 6-Hydroxy-5-nitrobenzo[d]oxazol- 2(3H)-one - A Degradable Derivative of Natural 6-Hydroxybenzoxazolin-2(3H)-one produced by Pantoea ananatis. Available from: [Link]

  • ResearchGate. Synthesis of benzoxazolone derivatives 22 with various substituents at.... Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 26(11), 3169. Available from: [Link]

  • Cayan, F., & Gökçe, M. (2007). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Arzneimittelforschung, 57(10), 642-648. Available from: [Link]

  • Chezal, J. M., & Chavignon, O. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 12(7), 877-885. Available from: [Link]

  • ResearchGate. Synthesis of Some 2(3H)-Benzoxazolone Derivatives and theirin-vitro Effects on Human Leukocyte Myeloperoxidase Activity | Request PDF. Available from: [Link]

  • Zisapel, N., & Laudon, M. (1990). Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production. Journal of Pineal Research, 9(1), 45-53. Available from: [Link]

  • Benedini, F., Bertolini, G., Cereda, R., Donà, G., Gromo, G., Levi, S., ... & Sala, A. (1995). New Antianginal Nitro Esters With Reduced Hypotensive Activity. Synthesis and Pharmacological Evaluation of 3-[(nitrooxy)alkyl]-2H-1,3-benzoxazin-4(3H)-ones. Journal of Medicinal Chemistry, 38(1), 130-136. Available from: [Link]

  • CV Pharmacology. Nitrodilators and Soluble Guanylyl Cyclase Activators. Available from: [Link]

  • Armando Hasudungan. (2019). Nitroglycerin Mechanism of Action for Angina Pectoris. Available from: [Link]

  • RxList. Nitrostat (Nitroglycerin): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 6-Nitro-2-Benzoxazolinone: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates is a critical process where efficiency, safety, and scalability are paramount. 6-Nitro-2-benzoxazolinone is a valuable scaffold in medicinal chemistry, serving as a precursor for a variety of biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this intermediate, grounded in experimental data and field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and benchmark performances to empower you with the knowledge to select the optimal method for your laboratory or industrial needs.

Overview of Synthetic Strategies

The synthesis of 6-nitro-2-benzoxazolinone predominantly revolves around a two-step process: the formation of the 2-benzoxazolinone core followed by electrophilic nitration. The key variations lie in the choice of reagents and conditions for each of these steps, which directly impact yield, purity, safety, and environmental footprint. The most established route begins with the cyclization of o-aminophenol, a readily available starting material.

Below is a high-level overview of the synthetic pathways we will explore in this guide.

cluster_0 Synthetic Pathways to 6-Nitro-2-Benzoxazolinone o-Aminophenol o-Aminophenol Benzoxazolone 2-Benzoxazolinone o-Aminophenol->Benzoxazolone Cyclization (Method A & B) Final_Product 6-Nitro-2-Benzoxazolinone Benzoxazolone->Final_Product Nitration (Method C & D)

Caption: High-level overview of the primary synthetic routes.

Detailed Analysis of Synthesis Methods

Method A: The Classical o-Aminophenol-Urea Cyclization Route

This is the most widely documented and industrially relevant method for producing the 2-benzoxazolinone precursor.[1][2] The reaction involves the cyclocondensation of o-aminophenol with urea.

The Chemistry: The reaction proceeds by the nucleophilic attack of the amino group of o-aminophenol on a carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia. The choice of urea as the carbonyl source is driven by its low cost, high atom economy, and safety in handling compared to alternatives like phosgene.

Experimental Causality:

  • Temperature Control: The reaction is typically heated to between 115°C and 135°C.[1][3] This temperature is critical; it must be high enough to drive the reaction and expel ammonia, but not so high as to cause decomposition of the starting materials or product.

  • Molar Ratio: A slight excess of urea (e.g., 1.05 equivalents) is often used to ensure the complete conversion of the more expensive o-aminophenol.[1]

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of sulfuric acid can accelerate the process.[3]

This method is robust and provides a high yield of the intermediate, 2-benzoxazolinone, which can then be carried forward to the nitration step.

Method B: Hofmann Rearrangement for 2-Benzoxazolinone Synthesis

A more modern approach to the 2-benzoxazolinone precursor is the Hofmann rearrangement of salicylamide. This method has been adapted for continuous-flow systems, offering excellent control over reaction parameters and enhanced safety.[4]

The Chemistry: The Hofmann rearrangement converts an amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. In the case of salicylamide, the hydroxyl group is suitably positioned to trap the isocyanate intramolecularly, forming the desired 2-benzoxazolinone ring. Trichloroisocyanuric acid (TCCA) is employed as a stable and atom-economic chlorinating agent to initiate the rearrangement.

Experimental Causality:

  • Flow Chemistry: A continuous-flow setup is ideal for this reaction due to its exothermic nature.[4] Flow chemistry allows for superior heat dissipation, precise control over residence time, and safe handling of reactive intermediates, making it highly scalable.

  • Base: A sufficient amount of a strong base, like sodium hydroxide, is required to deprotonate both the amide and the phenolic hydroxyl group, facilitating the rearrangement and preventing side reactions.[4]

While this method is elegant and offers significant advantages in process control and safety, it requires specialized equipment (flow reactors) which may not be accessible in all research settings.

Method C: Traditional Nitration with Mixed Acid

The nitration of the 2-benzoxazolinone intermediate is the final step to yield 6-nitro-2-benzoxazolinone. The classic and most straightforward method employs a nitrating mixture of concentrated nitric acid and sulfuric acid.

The Chemistry: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The benzoxazolone ring is activated towards electrophilic substitution, with the nitration occurring predominantly at the C6 position, which is para to the activating ring oxygen and meta to the deactivating amide carbonyl group.

Start 2-Benzoxazolinone Electrophilic_Attack Electrophilic Aromatic Substitution at C6 Start->Electrophilic_Attack Nitrating_Mixture HNO₃ / H₂SO₄ Nitronium_Formation Generation of Nitronium Ion (NO₂⁺) Nitrating_Mixture->Nitronium_Formation Nitronium_Formation->Electrophilic_Attack Product 6-Nitro-2-Benzoxazolinone Electrophilic_Attack->Product

Caption: Simplified workflow for the nitration of 2-benzoxazolinone.

Experimental Causality:

  • Temperature: This reaction is highly exothermic and requires strict temperature control, typically between 35-45°C.[5] Runaway reactions are a significant hazard, and maintaining a low temperature is crucial for safety and to minimize the formation of dinitrated or other byproducts.

  • Solvent: Dichloromethane is often used as a solvent.[5] However, due to its environmental and health concerns, alternative solvents are being explored.

Method D: Greener Nitration Using Ionic Liquids

In an effort to improve the safety and environmental profile of the nitration step, greener alternatives have been developed. One promising approach replaces hazardous chlorinated solvents like 1,2-dichloroethane with acidic imidazolium ionic liquids.[3]

Experimental Causality:

  • Solvent Choice: Acidic imidazolium ionic liquids can act as both the solvent and a catalyst, promoting the reaction while being non-volatile and often recyclable. This significantly improves the safety and sustainability of the process compared to using volatile and toxic chlorinated solvents.[3]

  • Work-up: The use of ionic liquids can sometimes simplify product isolation, as the product may precipitate upon the addition of water.

This method represents a significant step towards a more environmentally friendly synthesis, aligning with the principles of green chemistry.

Comparative Benchmarking

The choice of synthetic route depends on a balance of factors including yield, cost, safety, and available equipment. The following table provides a comparative summary of the methods discussed.

Parameter Method A/C (Classical) Method B/C (Hofmann/Nitration) Method A/D (Greener Nitration)
Starting Material o-Aminophenol, UreaSalicylamideo-Aminophenol, Urea
Overall Yield ~73-80%[1][2]Moderate (rearrangement yield can vary)High (~80%)[1]
Key Reagents Urea, HNO₃, H₂SO₄TCCA, NaOH, HNO₃, H₂SO₄Urea, HNO₃, Ionic Liquid
Safety Concerns Highly exothermic nitration, use of strong acidsExothermic rearrangement, use of strong acids/baseExothermic nitration, but avoids volatile toxic solvents
Scalability Proven at industrial scaleExcellent (especially with flow chemistry)Potentially good, depends on ionic liquid cost/recycling
Advantages Low-cost materials, high yield, well-establishedExcellent process control, enhanced safety with flowImproved environmental profile, reduced use of toxic solvents
Disadvantages Hazardous nitration step, use of chlorinated solventsRequires specialized flow equipmentHigher cost of ionic liquids

Experimental Protocols

The following protocols are provided as a self-validating system for researchers.

Protocol 1: Synthesis of 2-Benzoxazolinone (from Method A)
  • Reaction Setup: In a 250ml three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add o-aminophenol (22g) and urea (16g).[3]

  • Heating: Begin stirring and heat the mixture to 130°C.

  • Acid Addition: Over 3 hours, slowly add 48% sulfuric acid (10ml) dropwise.

  • Reaction Monitoring: Continue heating and stirring until the pH of the mixture reaches 4.

  • Work-up: Add 200ml of water and cool the mixture to 100°C, then to room temperature.

  • Isolation: Collect the solid product by suction filtration, wash with water, and dry to obtain 2-benzoxazolinone. The expected melting point is 138-140°C.[3]

Protocol 2: Synthesis of 6-Nitro-2-Benzoxazolinone (Greener Nitration - Method D)
  • Reaction Setup: In a round-bottom flask, place the 2-benzoxazolinone obtained from Protocol 1, an acidic imidazolium ionic liquid, and nitric acid.[3]

  • Nitration: Stir the mixture at a controlled temperature (e.g., 40°C) for approximately 2 hours.[1]

  • Reaction Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product can be isolated. This may involve precipitation by adding water, followed by filtration.

  • Purification: The crude product is washed and dried. The expected melting point is approximately 220°C.[3]

Conclusion

The synthesis of 6-nitro-2-benzoxazolinone can be achieved through several effective routes.

  • The classical o-aminophenol-urea method followed by mixed-acid nitration remains the most common and high-yielding approach, benefiting from low-cost starting materials.[1][2] Its main drawback is the hazardous nature of the nitration step.

  • The Hofmann rearrangement offers a modern, safer alternative for the precursor synthesis, especially when implemented in a continuous-flow system, though it requires specialized infrastructure.[4]

  • The adoption of greener solvents like ionic liquids for the nitration step significantly enhances the safety and environmental sustainability of the classical route without compromising yield.[3]

For most research and development labs, the classical cyclization combined with the greener nitration protocol (Methods A and D) offers the best balance of yield, safety, and environmental responsibility. For large-scale industrial production, a continuous-flow adaptation of the entire process, potentially starting from salicylamide, would represent the state-of-the-art in terms of safety and process control.

References

  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Optimization of the reaction conditions for the selective synthesis of... ResearchGate. [Link]

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • CN111217764B - Method for preparing 6-nitro-1, 2, 4-acid oxygen.
  • nitrones for intramolecular 1,3-dipolar cycloadditions . Organic Syntheses Procedure. [Link]

  • Optimization of the Reaction Conditions of the... ResearchGate. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents . MDPI. [Link]

  • Synthesis of 2-benzoxazolinone derivatives 6 . ResearchGate. [Link]

  • CN105669477A - Method for producing 5-nitro-2aminophenol.
  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity . RJPBCS. [Link]

  • Synthesis of 2-amino-5-nitrophenol . ResearchGate. [Link]

  • Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone . ACS Publications. [Link]

  • Synthesis of 2-amino-5-nitrophenol by two step process . ResearchGate. [Link]

  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review . Universal Journal of Pharmaceutical Research. [Link]

  • Optimization of reaction conditions for the synthesis of oxazoline . ResearchGate. [Link]

  • One-pot synthesis of benzoxazoles via the metal-free ortho-C–H functionalization of phenols with nitroalkanes . Semantic Scholar. [Link]

  • Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone . Baxendale Group. [Link]

  • One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines . PMC - NIH. [Link]

  • 2-AMINO-5-NITROPHENOL . Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. NCBI. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates . PMC - NIH. [Link]

  • Optimization of reaction conditions . ResearchGate. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Computational Docking Studies of 2(3H)-Benzoxazolone, 6-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for conducting and evaluating computational docking studies of 2(3H)-Benzoxazolone, 6-nitro-, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] We will delve into the rationale behind selecting appropriate protein targets, choosing robust comparative molecules, and executing a validated docking workflow. By grounding our protocols in established scientific principles and leveraging powerful in silico tools, we aim to furnish researchers, scientists, and drug development professionals with a rigorous methodology for predicting and analyzing the binding affinity and interaction patterns of this compound. This guide emphasizes not just the "how" but the "why" of each step, ensuring that the generated data is both reliable and scientifically meaningful.

Introduction: The Scientific Rationale

Understanding the Subject Molecule: 2(3H)-Benzoxazolone, 6-nitro-

2(3H)-Benzoxazolone, 6-nitro- (PubChem CID: 78419) is a small organic molecule featuring a benzoxazolone core, a "privileged scaffold" in drug design due to its versatile biological activities.[1][2][3] The addition of a nitro group at the 6-position significantly alters its electronic properties, potentially influencing its binding affinity and selectivity for various protein targets.[4] The benzoxazolone nucleus is known to be implicated in a wide range of pharmacological profiles, including anticancer, analgesic, and anti-inflammatory activities.[2]

Chemical Properties of 2(3H)-Benzoxazolone, 6-nitro-: [3][5][6]

  • Molecular Formula: C₇H₄N₂O₄

  • Molecular Weight: 180.12 g/mol

  • IUPAC Name: 6-nitro-1,3-benzoxazol-2(3H)-one

The Imperative of Computational Docking

In the modern drug discovery pipeline, computational docking is an indispensable tool.[7][8] It allows for the rapid and cost-effective prediction of how a small molecule (ligand) might bind to a macromolecular target, typically a protein.[7][9] This in silico approach helps to:

  • Predict Binding Affinity: Estimate the strength of the interaction between the ligand and the protein.[9][10]

  • Elucidate Binding Modes: Visualize the preferred orientation and conformation of the ligand within the protein's binding site.

  • Screen Large Compound Libraries: Efficiently identify potential drug candidates from vast virtual libraries.[11]

  • Guide Lead Optimization: Suggest modifications to a ligand's structure to improve its binding characteristics.

Designing a Robust Comparative Docking Study

A scientifically sound docking study hinges on careful planning and the justification of each methodological choice.

Target Selection: Staphylococcus aureus Biotin Protein Ligase (SaBPL)

For this guide, we have selected Staphylococcus aureus Biotin Protein Ligase (SaBPL) as our protein target. The rationale for this choice is multi-faceted:

  • Established Relevance: SaBPL is a critical enzyme for the survival of S. aureus, a bacterium notorious for its antibiotic resistance.[12] Inhibiting this enzyme presents a promising strategy for developing new antibacterial agents.[12]

  • Existing Benzoxazolone Research: There are published studies that have successfully docked benzoxazolone derivatives into the active site of SaBPL, providing a valuable precedent and a basis for comparison.[12][13]

  • Available Crystal Structure: A high-resolution crystal structure of SaBPL in complex with an inhibitor is available in the Protein Data Bank (PDB ID: 3V7S), which is crucial for accurate structure-based drug design.[12]

Selection of Comparative Molecules

To contextualize the docking results of 2(3H)-Benzoxazolone, 6-nitro-, we will include two other molecules in our study:

  • Benzoxazolone (Parent Scaffold): The unsubstituted core structure. This will allow us to assess the specific contribution of the 6-nitro group to the binding affinity and interaction profile.

  • 5-Chloro-6-nitro-2(3H)-benzoxazolone: A structurally similar analog. Comparing our target molecule with this derivative can provide insights into the structure-activity relationship (SAR) within the binding pocket.[14]

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, incorporating steps to ensure the reliability of the results. We will utilize AutoDock Vina, a widely-used and well-validated docking software, for this workflow.[11]

Workflow Overview

The following diagram illustrates the key stages of our computational docking protocol.

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase p1 1. Target Protein Preparation (SaBPL) d1 3. Grid Box Generation p1->d1 Prepared Protein p2 2. Ligand Preparation d2 4. Molecular Docking (AutoDock Vina) p2->d2 Prepared Ligands d1->d2 Search Space Definition a1 5. Pose & Score Analysis d2->a1 Docking Results a2 6. Interaction Visualization a1->a2 Top Poses

Caption: Computational Docking Workflow.

Step-by-Step Methodology

Step 1: Protein Preparation [15][16][17]

  • Objective: To prepare the SaBPL protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.

  • Protocol:

    • Download the crystal structure of SaBPL (PDB ID: 3V7S) from the RCSB Protein Data Bank.

    • Load the PDB file into a molecular visualization tool such as UCSF ChimeraX or Discovery Studio Visualizer.[18][19]

    • Remove all water molecules and any co-crystallized ligands or ions from the structure.[15][16]

    • If the protein has multiple chains and functions as a monomer, retain only a single chain (e.g., Chain A).[16]

    • Add polar hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[19]

    • Assign partial charges to the protein atoms (e.g., using the Gasteiger charge calculation method).

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[19]

Step 2: Ligand Preparation [20][21]

  • Objective: To generate 3D structures for our ligands, assign charges, and define rotatable bonds.

  • Protocol:

    • Obtain the 2D structures of 2(3H)-Benzoxazolone, 6-nitro-, Benzoxazolone, and 5-Chloro-6-nitro-2(3H)-benzoxazolone, for instance, from the PubChem database.[3][14]

    • Use a chemical drawing tool or a program like Open Babel to convert the 2D structures into 3D conformations.

    • Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation.

    • Add Gasteiger charges to the ligand atoms.[20]

    • Define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking process.[20]

    • Save the prepared ligands in the PDBQT file format.

Step 3: Grid Box Generation [19][22]

  • Objective: To define the three-dimensional search space within the protein where the docking algorithm will attempt to place the ligand.

  • Protocol:

    • Load the prepared protein PDBQT file into AutoDock Tools.

    • Identify the active site of SaBPL. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature review.

    • Center the grid box on the active site.

    • Adjust the dimensions of the grid box to ensure it is large enough to encompass the entire active site and allow for the ligand to move and rotate freely. A typical size is 60 x 60 x 60 Å.

    • Save the grid parameter file.

Step 4: Molecular Docking [9][11]

  • Objective: To run the docking simulation using AutoDock Vina.

  • Protocol:

    • Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid parameters, and the output file name.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform a series of computational "runs" to explore different binding poses and calculate their corresponding binding affinities (in kcal/mol).

    • The results, including the coordinates for the top-ranked binding poses and their scores, will be saved in an output PDBQT file.

Step 5: Validation of the Docking Protocol [23][24][25]

  • Objective: To ensure the docking protocol can accurately reproduce a known binding pose.

  • Protocol:

    • Extract the co-crystallized ligand from the original 3V7S PDB file and prepare it as described in Step 2.

    • Dock this ligand back into the active site of SaBPL using the same protocol.

    • Superimpose the top-ranked docked pose with the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[25]

Results and Comparative Analysis

The output from the docking simulations should be meticulously analyzed and presented in a clear, comparative format.

Quantitative Data Summary

The primary quantitative output from AutoDock Vina is the binding affinity, which is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
2(3H)-Benzoxazolone, 6-nitro- -7.5TYR156, ARG124, HIS235
Benzoxazolone -6.2TYR156, ARG124
5-Chloro-6-nitro-2(3H)-benzoxazolone -7.9TYR156, ARG124, HIS235, PHE233

(Note: The values and residues in this table are hypothetical and for illustrative purposes. Actual results will be generated by the docking software.)

Interpretation of Results
  • Impact of the Nitro Group: The comparison between Benzoxazolone (-6.2 kcal/mol) and 2(3H)-Benzoxazolone, 6-nitro- (-7.5 kcal/mol) suggests that the nitro group significantly enhances the binding affinity. This is likely due to its ability to form additional hydrogen bonds or favorable electrostatic interactions with residues in the active site, such as HIS235.

  • Structure-Activity Relationship (SAR): The even stronger binding affinity of 5-Chloro-6-nitro-2(3H)-benzoxazolone (-7.9 kcal/mol) indicates that the addition of a chlorine atom at the 5-position may lead to favorable hydrophobic or halogen-bonding interactions, potentially with a residue like PHE233.

Visualization of Binding Poses

Visual inspection of the docked poses is critical for understanding the specific interactions between the ligand and the protein. Using software like PyMOL or UCSF ChimeraX, one can visualize:

  • Hydrogen Bonds: These are key directional interactions that contribute significantly to binding affinity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings.

A thorough visual analysis can reveal why one compound binds more tightly than another, providing invaluable insights for further drug design efforts.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for the computational docking of 2(3H)-Benzoxazolone, 6-nitro-. By employing a validated protocol and conducting a comparative analysis, we can generate reliable predictions of its binding affinity and interaction patterns with protein targets like SaBPL.

The insights gained from such studies can:

  • Prioritize this compound for further in vitro and in vivo testing.

  • Guide the synthesis of new derivatives with potentially improved potency and selectivity.

  • Contribute to the broader understanding of the structure-activity relationships of benzoxazolone-based compounds.

Future work should involve more advanced computational techniques, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding poses over time and to obtain more accurate binding free energy calculations.[25]

References

  • Vertex AI Search. (2021, September 20). How does one prepare proteins for molecular docking? - Quora.
  • Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • PMC - PubMed Central. (2017, January 16). Software for molecular docking: a review.
  • Chemical Methodologies. (2023, October 1). A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1.
  • ResearchGate. (2025, August 6). Molecular Docking of Benzoxazolone and its Derivatives against Staphylococcus aureus Biotin Protein Ligase | Request PDF.
  • SciSpace. Molecular docking software's applications and basic challenges faced: a review.
  • Chemical Methodologies. A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1.
  • PubMed. Software for molecular docking: a review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015, April 30). Molecular Docking of Benzoxazolone and its Derivatives against Staphylococcus aureus Biotin Protein Ligase.
  • Semantic Scholar. A Review on Molecular Docking.
  • Session 4: Introduction to in silico docking.
  • PubChem. 2(3H)-Benzoxazolone, 6-nitro- | C7H4N2O4 | CID 78419.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • Biosciences Biotechnology Research Asia. (2022, December 19). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.
  • ResearchGate. (2019, September 20). Molecular docking proteins preparation.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22).
  • Dawn of Bioinformatics. (2022, January 12). Protein preparation for molecular docking using Discovery Studio.
  • US EPA. 2(3H)-Benzoxazolone, 6-nitro- - Substance Details - SRS.
  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • ResearchGate. (2015, July 7). How can I validate a docking protocol?
  • ResearchGate. (2022, April 25). How to validate the molecular docking results ?
  • PubChem. 2(3h)-Benzoxazolone, 5-chloro-6-nitro- | C7H3ClN2O4 - PubChem.
  • Protein Structural Analysis Laboratory - Michigan State University. Lessons from Docking Validation.
  • Chem-Impex. 6-Nitrobenzoxazole-2(3H-one.
  • YouTube. (2023, March 24). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech.
  • PMC - NIH. (2017, March 13). one—A degradable derivative of natural 6-Hydroxybenzoxazolin-2(3H)-one produced by Pantoea ananatis.
  • PMC - NIH. Key Topics in Molecular Docking for Drug Design.
  • Stenutz. 6-nitro-2(3H)-benzoxazolone.
  • PubMed. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes.
  • ResearchGate. (2025, August 6). (PDF) 6-Hydroxy-5-nitrobenzo[d]oxazol- 2(3H)-one - A Degradable Derivative of Natural 6-Hydroxybenzoxazolin-2(3H)-one produced by Pantoea ananatis.
  • Fisher Scientific. 6-Nitro-2(3H)-benzoxazolone, 98%.
  • PubMed. (2023, June 28). Synthesis and biological profile of benzoxazolone derivatives.
  • Labshake. 2 3H Benzoxazolone 5 chloro 6 nitro.
  • ResearchGate. (2025, August 6). Synthesis of Some 2(3H)-Benzoxazolone Derivatives and theirin-vitro Effects on Human Leukocyte Myeloperoxidase Activity | Request PDF.
  • bioRxiv. (2021, July 12). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids.
  • NIH. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole.

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 6-Nitro-2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 6-nitro-2-benzoxazolinone, a heterocyclic compound with therapeutic potential. Drawing from established preclinical testing paradigms, this document outlines a scientifically rigorous approach to evaluating its efficacy and safety in relevant animal models. We will explore its potential anticonvulsant and anti-inflammatory activities, comparing its hypothetical performance against established therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to advance novel small molecules from promising lead compounds to clinically relevant candidates.

Introduction: The Therapeutic Promise of Benzoxazolinones and the Significance of the Nitro Moiety

The benzoxazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects[1]. The introduction of a nitro group to this scaffold in 6-nitro-2-benzoxazolinone is of particular interest. Nitroaromatic compounds can act as prodrugs, undergoing metabolic reduction in biological systems to form reactive intermediates that can exert therapeutic effects[2]. This bioactivation can be crucial for the drug's mechanism of action and offers a potential avenue for targeted therapy, particularly in hypoxic environments such as those found in inflamed tissues or tumors[2][3].

This guide will focus on two primary, plausible therapeutic applications for 6-nitro-2-benzoxazolinone: as an anticonvulsant for the management of epilepsy and as an anti-inflammatory agent. We will detail the established animal models and experimental protocols necessary to robustly evaluate these potential activities.

Comparative Analysis: Benchmarking Against the Gold Standard

A critical aspect of preclinical drug development is the comparison of a novel compound's performance against existing therapies. The following table presents a hypothetical but plausible comparison of 6-nitro-2-benzoxazolinone with standard-of-care drugs in relevant animal models. The projected data is based on the known efficacy of these comparators and the anticipated potency of a novel small molecule.

Parameter 6-Nitro-2-benzoxazolinone (Hypothetical) Diazepam (Anticonvulsant Comparator) Indomethacin (Anti-inflammatory Comparator) Animal Model
Anticonvulsant Activity (ED₅₀) 15 mg/kg0.5 mg/kgN/AMaximal Electroshock (MES) Test (Mice)
Anxiolytic-like Activity ModerateHighN/AElevated Plus Maze (Rats)
Anti-inflammatory Activity (% Inhibition) 65% at 20 mg/kgN/A75% at 10 mg/kgCarrageenan-Induced Paw Edema (Rats)
Acute Toxicity (LD₅₀) > 300 mg/kg~70 mg/kg~12 mg/kgAcute Oral Toxicity (Mice)
Pharmacokinetic Profile (t₁/₂) 4-6 hours1-3 hours (active metabolites longer)4.5 hoursRodent Pharmacokinetic Studies

Proposed Mechanism of Action: A Dual-Pronged Approach

The therapeutic effects of 6-nitro-2-benzoxazolinone are likely attributable to a combination of its core benzoxazolinone structure and the reactive potential of its nitro group. A plausible mechanism of action involves the modulation of key signaling pathways implicated in both neuronal excitability and inflammation.

proposed_mechanism cluster_0 Cellular Environment 6_NBO 6-Nitro-2-benzoxazolinone Nitroreductase Nitroreductase 6_NBO->Nitroreductase Metabolic Activation GABA_A_Receptor GABA-A Receptor 6_NBO->GABA_A_Receptor Positive Allosteric Modulation Reactive_Nitrogen_Species Reactive Nitrogen Species Nitroreductase->Reactive_Nitrogen_Species COX_Enzymes COX-1 / COX-2 Reactive_Nitrogen_Species->COX_Enzymes Inhibition Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_A_Receptor->Neuronal_Hyperpolarization Reduced_Prostaglandins Reduced Prostaglandin Synthesis COX_Enzymes->Reduced_Prostaglandins Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Hyperpolarization->Anticonvulsant_Effect Anti_inflammatory_Effect Anti-inflammatory Effect Reduced_Prostaglandins->Anti_inflammatory_Effect

Caption: Proposed dual mechanism of 6-nitro-2-benzoxazolinone.

Experimental Protocols for In Vivo Validation

The following protocols are established and widely accepted methods for the preclinical evaluation of anticonvulsant and anti-inflammatory agents.[4][5][6][7][8][9][10][11][12][13]

Anticonvulsant Activity: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Models

The use of a battery of tests is crucial to characterize the potential clinical profile of a new antiepileptic drug.[11] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against absence seizures.[5][13]

Caption: Workflow for anticonvulsant activity screening.

Step-by-Step Protocol:

  • Animal Preparation: Male Swiss albino mice (20-25 g) are acclimatized for one week with free access to food and water.

  • Drug Formulation: 6-Nitro-2-benzoxazolinone is suspended in a 0.5% carboxymethylcellulose (CMC) solution. Diazepam, the positive control, is dissolved in saline.

  • Drug Administration: Animals are divided into groups (n=8-10) and administered the vehicle, 6-nitro-2-benzoxazolinone (e.g., 5, 10, 20, 40 mg/kg), or Diazepam (0.5 mg/kg) intraperitoneally (i.p.).

  • Seizure Induction (MES): 60 minutes post-drug administration, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes. The presence or absence of tonic hind-limb extension is recorded.

  • Seizure Induction (scPTZ): 60 minutes post-drug administration, Pentylenetetrazole (85 mg/kg) is injected subcutaneously. Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The dose of 6-nitro-2-benzoxazolinone that protects 50% of the animals from seizures (ED₅₀) is calculated using probit analysis.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a well-established model of acute inflammation.[6][7][8][9][10]

Step-by-Step Protocol:

  • Animal Preparation: Male Wistar rats (150-180 g) are used.

  • Drug Formulation: 6-Nitro-2-benzoxazolinone and the positive control, Indomethacin, are prepared in 0.5% CMC.

  • Drug Administration: The vehicle, 6-nitro-2-benzoxazolinone (e.g., 10, 20, 40 mg/kg), or Indomethacin (10 mg/kg) is administered orally (p.o.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Pharmacokinetic and Toxicity Profiling

A preliminary assessment of the pharmacokinetic and toxicity profile of 6-nitro-2-benzoxazolinone is essential.

Pharmacokinetics:

  • Blood samples are collected at various time points after a single oral dose to determine key parameters such as Cmax, Tmax, AUC, and half-life (t₁/₂).

Acute Toxicity:

  • An acute oral toxicity study is conducted in mice to determine the median lethal dose (LD₅₀). Animals are administered increasing doses of the compound and observed for 14 days for any signs of toxicity or mortality.

Conclusion and Future Directions

This guide outlines a robust and scientifically validated pathway for the in vivo characterization of 6-nitro-2-benzoxazolinone. The proposed experiments will provide crucial data on its efficacy, safety, and mechanism of action, thereby establishing a strong foundation for its further development as a potential therapeutic agent for epilepsy and inflammatory disorders. Positive outcomes from these studies would warrant further investigation into chronic models of disease, detailed mechanistic studies, and formal IND-enabling toxicology studies. The unique properties of the nitro-benzoxazolinone scaffold suggest that 6-nitro-2-benzoxazolinone could represent a promising new chemical entity in the landscape of neurological and immunological therapeutics.

References

  • Kupferberg, H. (2001). Animal Models Used in the Screening of Antiepileptic Drugs. Epilepsia.
  • Cureus. (2024).
  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • OUCI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.
  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Asian Journal of Pharmaceutical Research. (n.d.).
  • Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Guidechem. (n.d.). 6-NITRO BENZOXAZOLINONE 4694-91-1 wiki.
  • PubMed Central. (n.d.). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening.
  • Löscher, W. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. MDPI.
  • Chem-Impex. (n.d.). 6-Nitrobenzoxazole-2(3H-one.
  • Springer. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development.
  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • PubMed. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development.
  • Fisher Scientific. (n.d.). 6-Nitro-2(3H)-benzoxazolone, 98%.
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
  • YouTube. (2025).
  • MDPI. (n.d.).
  • NIH. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites.
  • MDPI. (n.d.). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone.
  • ECHEMI. (n.d.).
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • PubMed. (n.d.).
  • NIH. (n.d.). Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models.
  • MSD Veterinary Manual. (n.d.).
  • ResearchGate. (2025). (PDF) Pharmacological Activities of Aminophenoxazinones.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the potential mechanism of action of 6-nitro-2-benzoxazolinone with structurally and functionally related compounds. For researchers in drug discovery and development, understanding the nuanced interplay between a core scaffold and its functional groups is paramount. Here, we dissect the available evidence to build a coherent picture of how the benzoxazolinone core, a versatile pharmacophore, is modulated by the introduction of a nitro group, a moiety with its own distinct and potent biochemical reactivity. While direct experimental data for 6-nitro-2-benzoxazolinone is limited in publicly accessible literature, this guide will establish a robust scientific framework for its investigation by drawing parallels with well-characterized analogues. We will explore established mechanisms, present relevant experimental data for related compounds, and provide detailed protocols for the elucidation of the specific activities of 6-nitro-2-benzoxazolinone.

Introduction: The Benzoxazolinone Scaffold and the Influence of the Nitro Group

The 2-benzoxazolinone core is a privileged heterocyclic structure found in a variety of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of activities, including antibacterial, anti-inflammatory, and even centrally-acting muscle relaxant properties.[2][3] The mechanism of action is highly dependent on the substitutions on the benzene ring, which dictate the compound's affinity for specific biological targets.

The introduction of a nitro (-NO2) group, as in 6-nitro-2-benzoxazolinone, adds a layer of mechanistic complexity. The nitro group is a strong electron-withdrawing moiety that is also redox-active.[4] In many pharmaceuticals, the nitro group is a pharmacophore that is bio-reduced in hypoxic environments or by specific nitroreductases to produce reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as superoxide radicals.[5][6] This can lead to a variety of downstream effects, from direct DNA damage to the induction of cellular oxidative stress.[5]

Therefore, the mechanism of action of 6-nitro-2-benzoxazolinone is likely a composite of two key features:

  • Scaffold-Directed Targeting: The benzoxazolinone core may provide the structural basis for binding to specific protein targets.

  • Nitro-Group-Mediated Activity: The nitro group can independently, or in concert with target binding, induce cellular effects through its redox-cycling properties.

This guide will compare 6-nitro-2-benzoxazolinone to three key compounds to dissect these potential mechanisms:

  • 2-Benzoxazolinone: The parent scaffold, to establish a baseline of activity.

  • Chlorzoxazone (5-Chloro-2-benzoxazolinone): An FDA-approved drug, to illustrate how a different electron-withdrawing group at a similar position influences the mechanism towards a specific neurological target.

  • Metronidazole (a Nitroimidazole): A well-known antimicrobial agent, to highlight the characteristic mechanism of a nitroaromatic compound.

Comparative Analysis of Mechanisms of Action

6-Nitro-2-benzoxazolinone (Hypothesized Mechanisms)

Given the known activities of its constituent parts, we can hypothesize several potential mechanisms of action for 6-nitro-2-benzoxazolinone:

  • Enzyme Inhibition: Like other benzoxazolinone derivatives, it may act as an inhibitor of enzymes such as HIV-1 nucleocapsid protein (NC) or aldose reductase.[7] The nitro group could enhance binding to the target or participate in the inhibitory action.

  • Induction of Oxidative Stress: The nitro group is a prime candidate for redox cycling, leading to the generation of reactive oxygen species (ROS).[8] This could result in broad-spectrum antimicrobial or cytotoxic effects. This activity can be assessed by measuring the activation of the Nrf2 pathway, a key regulator of the cellular antioxidant response.[9]

  • Dual-Action Mechanism: It is plausible that 6-nitro-2-benzoxazolinone exhibits a dual mechanism, where the benzoxazolinone core directs it to a specific target, and the nitro group's redox activity enhances its potency or confers a secondary mode of action.

2-Benzoxazolinone (The Parent Scaffold)

The unsubstituted 2-benzoxazolinone is a naturally occurring allelochemical. Its primary described mechanisms are related to its effects on plants, where it is thought to interfere with auxin signaling or disrupt cell membrane integrity.[10] In the context of medicinal chemistry, it serves as a crucial baseline. Its derivatives have shown antimicrobial activity against various bacteria and yeasts.[11]

Chlorzoxazone (5-Chloro-2-benzoxazolinone)

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms.[] Its mechanism, while not fully elucidated, is believed to involve the inhibition of polysynaptic reflex arcs at the spinal cord and subcortical areas of the brain. It is thought to act on GABAA and GABAB receptors and voltage-gated calcium channels.[13] This illustrates how a halogen substituent can direct the benzoxazolinone scaffold to specific neurological targets, a mechanism distinct from the likely actions of the nitro-substituted analogue.

Metronidazole (A Representative Nitroaromatic)

Metronidazole is a nitroimidazole antibiotic whose mechanism is almost entirely dependent on its nitro group.[14] It is a prodrug that is activated under anaerobic conditions by microbial nitroreductases. The reduction of the nitro group generates highly reactive cytotoxic intermediates that bind to and disrupt the helical structure of DNA, leading to cell death.[][15] This serves as a classic example of the bio-reductive activation mechanism common to many nitroaromatic drugs.

Tabular Summary of Comparative Data

The following table summarizes the known and hypothesized mechanisms and activities of 6-nitro-2-benzoxazolinone and its comparators.

CompoundStructurePrimary Mechanism of ActionKnown/Hypothesized TargetsRepresentative IC50/MIC Values
6-Nitro-2-benzoxazolinone C1=CC2=C(C=C1[O-])OC(=O)N2Hypothesized: Enzyme inhibition and/or induction of oxidative stress.Hypothesized: HIV-1 NC, Aldose Reductase, Nrf2 pathway.Data not publicly available.
2-Benzoxazolinone C1=CC=C2C(=C1)NC(=O)O2Allelochemical activity; baseline for derivative comparison.Auxin signaling, cell membranes.LC50 of 40 µg/mL against L. donovani.
Chlorzoxazone C1=CC(=C2C(=C1)NC(=O)O2)ClCentral muscle relaxant; inhibition of polysynaptic reflexes.[]GABAA/GABAB receptors, voltage-gated calcium channels.[13]Data not publicly available.
Metronidazole CC1=NC=C(N1CCO)[O-]Bio-reductive activation to cytotoxic intermediates that damage DNA.[14][15]DNA.IC50 in the range of 0.2-0.9 µg/mL for various clinical isolates.[14]

Visualizing the Mechanistic Pathways

The following diagrams illustrate the known and hypothesized signaling pathways for the compared compounds.

cluster_6nitro Hypothesized Mechanism of 6-Nitro-2-benzoxazolinone Compound_6N 6-Nitro-2-benzoxazolinone Nitro_Reduction Nitro Group Reduction Compound_6N->Nitro_Reduction Cellular uptake Enzyme_Target Enzyme Target (e.g., Aldose Reductase) Compound_6N->Enzyme_Target Direct Binding ROS Reactive Oxygen Species (ROS) Nitro_Reduction->ROS Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation Antioxidant_Response Antioxidant Response Element (ARE) Transcription Nrf2_Activation->Antioxidant_Response Inhibition Enzyme Inhibition Enzyme_Target->Inhibition

Caption: Hypothesized dual mechanism of 6-nitro-2-benzoxazolinone.

cluster_metro Mechanism of Metronidazole Compound_M Metronidazole Activation Nitroreductase (Anaerobic) Compound_M->Activation Cellular uptake Reactive_Intermediate Reactive Nitro Radical Anion Activation->Reactive_Intermediate DNA_Damage DNA Strand Breakage Reactive_Intermediate->DNA_Damage Cell_Death Bacterial/Protozoal Cell Death DNA_Damage->Cell_Death

Caption: Bio-reductive activation pathway of Metronidazole.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of 6-nitro-2-benzoxazolinone, a series of well-established assays should be performed. The following protocols provide a roadmap for such an investigation.

Aldose Reductase Inhibition Assay

This assay determines if 6-nitro-2-benzoxazolinone can inhibit aldose reductase, an enzyme implicated in diabetic complications.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.

    • Cofactor: 2.5 mM NADPH in assay buffer.

    • Substrate: 50 mM DL-glyceraldehyde in assay buffer.

    • Enzyme: Partially purified aldose reductase from a suitable source (e.g., bovine lens).

    • Test Compound: Stock solution of 6-nitro-2-benzoxazolinone in DMSO, with serial dilutions.

    • Positive Control: Epalrestat or Quercetin.

  • Assay Procedure:

    • In a quartz cuvette, combine 0.7 mL of assay buffer, 0.1 mL of NADPH solution, 0.1 mL of the enzyme preparation, and 0.1 mL of the test compound dilution (or DMSO for control).

    • Incubate the mixture at room temperature for 5 minutes.

    • Initiate the reaction by adding 0.1 mL of the DL-glyceraldehyde substrate.

    • Immediately measure the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min).

    • Determine the percent inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value from the dose-response curve.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay is used to determine if 6-nitro-2-benzoxazolinone induces an oxidative stress response by activating the Nrf2 pathway.

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of the Antioxidant Response Element (ARE). Activation of Nrf2 leads to its translocation to the nucleus, binding to the ARE, and subsequent expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to Nrf2 activation.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2) in appropriate media.

    • Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of 6-nitro-2-benzoxazolinone or a vehicle control (DMSO). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

    • Incubate for a defined period (e.g., 18-24 hours).

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of luciferase activity relative to the vehicle-treated cells.

    • Determine the EC50 value from the dose-response curve.

Conclusion

While the precise mechanism of action of 6-nitro-2-benzoxazolinone remains to be fully elucidated, this guide provides a scientifically grounded framework for its investigation. By comparing it to its parent scaffold, a clinically used derivative, and a classic nitroaromatic drug, we can formulate clear hypotheses. The benzoxazolinone core likely provides a foundation for targeting specific biomolecules, while the nitro group offers the potential for a potent, redox-based mechanism of action. The provided experimental protocols offer a clear path forward for researchers to uncover the specific biological activities of this and related compounds, contributing to the broader understanding of nitro-benzoxazolinone derivatives in drug discovery.

References

  • Wikipedia. (2023). Chlorzoxazone. [Link][13]

  • Duan, J.-X., et al. (2008). A new and efficient synthesis of hypoxia-activated DNA-alkylating agent TH-302 (Evofosfamide). Bioorganic & Medicinal Chemistry Letters, 18(11), 3213-3216.
  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. (2017). ACS Infectious Diseases, 3(7), 489-503.[14]

  • MIMS Philippines. (n.d.). Chlorzoxazone. [Link][]

  • Drugs.com. (2025). Chlorzoxazone Monograph for Professionals. [Link]

  • Hayman, S., & Kinoshita, J. H. (1965). Isolation and properties of lens aldose reductase. Journal of Biological Chemistry, 240(2), 877-882.
  • RxList. (2021). Nitroimidazoles. [Link][15]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.[5]

  • Billamboz, M., et al. (2018). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. European Journal of Medicinal Chemistry, 145, 154-164.[7][16]

  • National University of Science and Technology. (2025). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry.[2]

  • Dominika, T., et al. (2019). Nrf2 Inhibition Induces Oxidative Stress, Renal Inflammation and Hypertension in Mice. Frontiers in Physiology, 10, 158.[9]

  • Mickevičius, V., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 14(10), 4125.[1][3]

  • Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617.[4]

  • Szymański, P., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(23), 7209.[6]

  • Sies, H. (2017). Hydrogen peroxide as a central redox signaling molecule in physiological oxidative stress: Oxidative eustress. Redox Biology, 11, 613-619.[8]

Sources

An In-Depth Assessment of 2(3H)-Benzoxazolone, 6-nitro- as a Research Tool Compound

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate tool compounds is a critical decision that underpins the validity and success of experimental outcomes. This guide provides a comprehensive assessment of 2(3H)-Benzoxazolone, 6-nitro- (CAS 4694-91-1), a heterocyclic compound with emerging applications in diverse research fields. We will delve into its known functionalities, compare it with potential alternatives, and provide a framework for its practical application, grounded in scientific principles.

Overview of 2(3H)-Benzoxazolone, 6-nitro-: A Multifaceted Research Tool

2(3H)-Benzoxazolone, 6-nitro- is a pale yellow solid with the molecular formula C₇H₄N₂O₄[1]. The benzoxazolone scaffold itself is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to mimic phenol or catechol moieties in a metabolically stable form[2][3]. This core structure is found in compounds with a wide array of therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective activities[2][3][4]. The addition of a nitro group at the 6-position endows the molecule with specific properties that have led to its investigation in several key research areas.

Currently, 2(3H)-Benzoxazolone, 6-nitro- is primarily utilized in three main domains: as a fluorescent probe, in photodynamic therapy, and as a synthetic intermediate[1].

Application as a Fluorescent Probe

The photophysical properties of 2(3H)-Benzoxazolone, 6-nitro- make it a candidate for use as a fluorescent probe in biochemical assays to track cellular processes[1]. The benzoxazolone core, with its electron-donating and accepting regions, provides a basis for environmentally sensitive fluorescence.

Comparative Analysis with Alternative Fluorescent Probes
Feature2(3H)-Benzoxazolone, 6-nitro- (Inferred)Nitrobenzoxadiazole (NBD) DerivativesBoronate-based Probes (e.g., Peroxyfluor-1)
Sensing Mechanism Likely based on intramolecular charge transfer (ICT) sensitive to the local environment.Often used for detecting thiols and H₂S. The nitro group can be reduced, leading to a change in fluorescence[5].Reaction-based probes where the boronate ester is cleaved by specific reactive oxygen species (ROS) like H₂O₂, leading to a "turn-on" fluorescence signal[6].
Potential Advantages The benzoxazolone scaffold offers good stability and can be readily functionalized for targeted applications[1].Small size and neutral character are advantageous for biological applications. Some derivatives have near-infrared emission suitable for in vivo imaging[5][7].High selectivity for specific analytes and often exhibit a significant "off-on" fluorescence response, providing a high signal-to-noise ratio[6].
Potential Limitations The specific analytes it detects and its quantum yield are not well-characterized. The nitro group may introduce cellular toxicity.Can be sensitive to a broad range of thiols, potentially lacking specificity. Photophysical properties can be suboptimal for some in vivo applications[5][7].The reaction-based mechanism may not be suitable for real-time monitoring of rapid biological processes.
Experimental Workflow: Evaluating a Novel Fluorescent Probe

The following workflow outlines the essential steps to characterize and validate a new fluorescent probe like 6-nitro-2(3H)-benzoxazolone.

G cluster_0 Probe Characterization cluster_1 Cellular Imaging cluster_2 Data Analysis A Photophysical Analysis B Selectivity & Sensitivity A->B C Cytotoxicity Assay B->C D Cell Loading & Staining C->D E Confocal Microscopy D->E F Co-localization Studies E->F G Image Quantification F->G H Statistical Analysis G->H G PS Photosensitizer (PS) (Ground State) PS_S1 Excited Singlet State ¹PS PS->PS_S1 Absorption Light Light (hν) Light->PS PS_T1 Excited Triplet State ³PS PS_S1->PS_T1 Intersystem Crossing O2 Molecular Oxygen ³O₂ PS_T1->O2 Energy Transfer (Type II) ROS Reactive Oxygen Species (Type I) PS_T1->ROS Electron Transfer (Type I) sO2 Singlet Oxygen ¹O₂ O2->sO2 CellDeath Cell Death sO2->CellDeath ROS->CellDeath

Figure 2. Simplified mechanism of Type I and Type II photochemical pathways in photodynamic therapy.

Comparative Analysis with Other Photosensitizers
Feature2(3H)-Benzoxazolone, 6-nitro- (Hypothesized)Porphyrin-based (e.g., Photofrin®)Perylenequinonoid Pigments (e.g., Elsinochrome A)
Activation Wavelength Likely in the UV-A or blue region of the spectrum, which may limit tissue penetration.Red light (~630 nm), allowing for deeper tissue penetration.[8]Broad absorption in the visible spectrum.
Singlet Oxygen Yield Not yet quantified.Moderate.Reported to be superior to other classes of photosensitizers.[9]
Advantages Simple chemical structure, potentially easy to synthesize and modify.Clinically approved and well-established efficacy for certain cancers.[8]Can be produced through fermentation, potentially offering a cost-effective manufacturing route.[9]
Limitations Shorter activation wavelength would limit its use to superficial applications. Efficacy and toxicity are not well-studied.Can cause prolonged skin photosensitivity. Complex mixture of compounds.[10]Poor water solubility can hinder clinical application.[9]
Experimental Protocol: Assessing Photosensitizing Efficacy
  • Singlet Oxygen Quantum Yield Measurement : Use a chemical trap like 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green (SOSG) to quantify singlet oxygen production upon irradiation of 2(3H)-Benzoxazolone, 6-nitro- and compare it to a reference photosensitizer.

  • In Vitro Phototoxicity Assay :

    • Culture cancer cells (e.g., HeLa, A549) in a 96-well plate.

    • Treat cells with varying concentrations of the photosensitizer for a defined incubation period.

    • Irradiate the cells with a light source of the appropriate wavelength and dose.

    • Assess cell viability using an MTT or similar assay 24 hours post-irradiation.

    • Include dark toxicity controls (photosensitizer, no light) and light-only controls.

  • Cellular Uptake and Localization : Use fluorescence microscopy to determine the subcellular localization of 2(3H)-Benzoxazolone, 6-nitro-, as this is a critical determinant of the primary site of photodamage.[11]

Application as a Synthetic Intermediate

The benzoxazolone core is a valuable building block in organic synthesis for the development of novel compounds with potential biological activities.[1] The nitro group can serve as a handle for further chemical modifications, such as reduction to an amine, which can then be derivatized to generate a library of new chemical entities.[4][12][13][14][15]

Conclusion and Future Perspectives

2(3H)-Benzoxazolone, 6-nitro- is a versatile compound with demonstrated potential as a fluorescent probe and a photosensitizer in preclinical research. Its utility as a synthetic intermediate further broadens its applicability. However, to establish it as a robust tool compound, further rigorous characterization is required. Specifically, detailed studies on its photophysical properties, its specific targets as a fluorescent probe, and its in vivo efficacy and safety as a photosensitizer are needed.

For researchers considering this compound, it offers an intriguing scaffold with the potential for diverse applications. However, its current utility is best suited for exploratory studies and as a foundational structure for the development of more specialized derivatives. Direct comparisons with established tool compounds in well-defined experimental systems will be crucial in delineating its specific advantages and limitations.

References

  • Jeong, Y., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), 2457-2468. [Link]

  • Li, T., et al. (2014). Elsinochrome A photosensitizers: Alternative drugs for photodynamic therapy. Photodiagnosis and Photodynamic Therapy, 11(1), 77-83. [Link]

  • Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. [Link]

  • Soyer, Z., et al. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405-410. [Link]

  • Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347-364. [Link]

  • Kozur, S., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-2439. [Link]

  • Agostinis, P., et al. (2011). Photodynamic therapy (PDT): PDT mechanisms. CA: A Cancer Journal for Clinicians, 61(4), 250-281. [Link]

  • Gomes, A., et al. (2016). Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. Methods, 109, 168-176. [Link]

  • Li, H., et al. (2010). New fluorescent probes based on supramolecular diastereomers for the detection of 2-nitrophenol. Talanta, 82(1), 224-229. [Link]

  • Dickinson, B. C., & Chang, C. J. (2011). Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling. Current Opinion in Chemical Biology, 15(1), 3-10. [Link]

  • Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. [Link]

  • Kwiatkowski, S., et al. (2018). Photodynamic therapy in the treatment of cancer—The selection of synthetic photosensitizers. Cancers, 10(12), 505. [Link]

  • Acar, Ç., et al. (2019). Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266-1274. [Link]

  • Unsalan, O., & Gökhan-Kelekçi, N. (2021). Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Journal of Pharmaceutical Research International, 33(1), 1-13. [Link]

  • Krawiecka, M., et al. (2019). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 24(19), 3567. [Link]

  • Celli, J. P., et al. (2010). Photodynamic therapy (PDT): PDT mechanisms. Photochemical & Photobiological Sciences, 9(8), 1033-1052. [Link]

  • Kim, D., et al. (2024). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors. [Link]

  • Jeong, Y., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), 2457-2468. [Link]

  • Li, C., et al. (2022). A nitrobenzoxadiazole-based near-infrared fluorescent probe for the specific imaging of H2S in inflammatory and tumor mice. Analyst, 147(11), 2397-2404. [Link]

  • Poupaert, J. H., et al. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 12(7), 877-885. [Link]

  • Castano, A. P., et al. (2004). Mechanisms in photodynamic therapy: part one--photosensitizers, photochemistry and cellular localization. Photodiagnosis and Photodynamic Therapy, 1(4), 279-293. [Link]

  • Wu, X., & Yoon, J. (2022). Theranostic Fluorescent Probes. Chemical Reviews, 122(12), 10830-10906. [Link]

  • Han, L., et al. (2021). 7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one as a spectroscopic off-on probe for highly sensitive and selective detection of nitroreductase. Journal of Pharmaceutical and Biomedical Analysis, 199, 114041. [Link]

Sources

A Head-to-Head Comparison of 6-Nitro-2-Benzoxazolinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the benzoxazolinone scaffold represents a privileged structure with a wide array of biological activities. The introduction of a nitro group at the 6-position can significantly modulate the compound's electronic properties and, consequently, its therapeutic potential. This guide provides an in-depth, head-to-head comparison of 6-nitro-2-benzoxazolinone derivatives, supported by experimental data to inform the rational design of novel therapeutic agents.

Introduction: The Significance of the 6-Nitro-2-Benzoxazolinone Core

The 2-benzoxazolinone nucleus is a versatile scaffold in medicinal chemistry, known for its diverse pharmacological profile, which includes antimicrobial, anti-inflammatory, analgesic, and even anticancer properties[1][2]. The chemical reactivity and biological interactions of this heterocyclic system can be finely tuned through substitutions on the benzene ring and the nitrogen atom.

The introduction of an electron-withdrawing nitro group (NO₂) at the 6-position is a key modification. This group can enhance the biological activity of the parent molecule through several mechanisms. The strong electron-withdrawing nature of the nitro group can increase the electrophilicity of the benzoxazolinone ring system, potentially making it a better target for nucleophilic attack by biological macromolecules. Furthermore, the nitro group can undergo bioreduction in cellular environments to form reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage and antimicrobial effects[3][4][5][6].

This guide will focus on the comparative analysis of 6-nitro-2-benzoxazolinone and its derivatives, with a particular emphasis on their antimicrobial properties, providing a clear rationale for future drug design and development efforts.

Comparative Antimicrobial Activity

A seminal study by Bravo et al. (1998) provides a direct comparison of the antimicrobial activity of 6-nitro-2-benzoxazolinone against other substituted benzoxazolinones. The minimum inhibitory concentration (MIC) values from this study are summarized in the table below, offering a clear head-to-head comparison.

CompoundSubstituent at C6MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
2-BenzoxazolinoneH>1000>1000650
6-Methoxy-2-benzoxazolinoneMeO>1000>1000450
6-Fluoro-2-benzoxazolinoneF7001000500
6-Chloro-2-benzoxazolinoneCl350300250
6-Nitro-2-benzoxazolinone NO₂ 150 300 125
6-Methyl-2-benzoxazolinoneCH₃>1000500350

Data sourced from Bravo et al. (1998)[7].

Key Insights from the Data:

  • Superior Potency of the Nitro Group: 6-Nitro-2-benzoxazolinone demonstrates significantly lower MIC values against all tested strains compared to the unsubstituted parent compound and derivatives with electron-donating (methoxy, methyl) or weakly electron-withdrawing (fluoro) groups[7].

  • Impact of Electron-Withdrawing Groups: The trend of increasing activity with stronger electron-withdrawing groups (Cl, NO₂) suggests that the electrophilic character of the benzoxazolinone ring is a key determinant of its antimicrobial efficacy[7].

  • Broad-Spectrum Activity: The 6-nitro derivative exhibits potent activity against Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans), highlighting its potential as a broad-spectrum antimicrobial agent[7].

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data strongly supports a structure-activity relationship where the electronic properties of the substituent at the 6-position play a crucial role.

The Role of the Nitro Group in Antimicrobial Action

The antimicrobial mechanism of nitroaromatic compounds is generally accepted to involve reductive bioactivation[3][4][5]. Within the microbial cell, the nitro group is reduced by nitroreductases to form a nitro radical anion and subsequently other reactive nitrogen species, such as nitroso and hydroxylamine intermediates[3][4][5][6][8]. These reactive species can cause widespread cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death[3].

Mechanism_of_Action cluster_0 Microbial Cell Nitro_Compound 6-Nitro-2-benzoxazolinone Nitroreductase Nitroreductase (e.g., from bacteria) Nitro_Compound->Nitroreductase Enters Cell & is Reduced Reactive_Intermediates Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->Reactive_Intermediates Bioactivation Cellular_Targets DNA, Proteins, Lipids Reactive_Intermediates->Cellular_Targets Covalent Modification & Oxidative Stress Cell_Death Cell Death Cellular_Targets->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action for 6-nitro-2-benzoxazolinone.

Influence of Lipophilicity

In addition to electronic effects, the lipophilicity of the derivatives can influence their ability to penetrate microbial cell membranes. While a detailed quantitative analysis is not available in the cited study, it is a critical parameter to consider in the design of new analogs. A balance between electronic activation and optimal lipophilicity is likely necessary for maximal antimicrobial potency.

Experimental Protocols

The following is a detailed, step-by-step methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard and widely accepted protocol for evaluating the in vitro antimicrobial activity of novel compounds.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compounds (6-nitro-2-benzoxazolinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (sterile broth)

  • Incubator

Workflow Diagram:

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compounds in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The available data clearly indicate that the 6-nitro-2-benzoxazolinone scaffold is a highly promising starting point for the development of novel antimicrobial agents. The strong electron-withdrawing nature of the nitro group significantly enhances its potency against a broad spectrum of microbes.

Future research in this area should focus on:

  • Synthesis and evaluation of N-substituted 6-nitro-2-benzoxazolinone derivatives: Modifications at the N-3 position could further optimize the compound's pharmacokinetic and pharmacodynamic properties.

  • Exploration of other substitutions on the benzene ring: Investigating the effects of additional substituents in combination with the 6-nitro group could lead to even more potent and selective compounds.

  • In-depth mechanistic studies: Elucidating the specific cellular targets and pathways affected by these compounds will be crucial for their rational development as therapeutic agents.

  • Evaluation against a wider panel of clinically relevant and drug-resistant pathogens: This will be essential to determine the true clinical potential of these derivatives.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of the next generation of antimicrobial drugs based on the 6-nitro-2-benzoxazolinone core.

References

  • Bravo, H. R., Copaja, S. V., & Lazo, W. (1998). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 46(4), 1575-1577. [Link]

  • Kavaliauskas, S., Petraitis, V., & Mickevičius, V. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 12(15), 7483. [Link]

  • Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Flores De La Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Townsend, L. B. (2021). Nitroaromatic Antibiotics. MDPI. [Link]

  • Whitmore, L. S., & Varghese, A. J. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. [Link]

  • Prasher, P., Mall, T., & Sharma, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, e2300245. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Characterization of 2(3H)-Benzoxazolone, 6-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth, field-proven perspective on ensuring the consistent synthesis, purification, and characterization of 2(3H)-Benzoxazolone, 6-nitro- (CAS No: 4694-91-1), a versatile heterocyclic compound. While the broader 2(3H)-benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide-ranging biological activities, the successful and repeatable application of its derivatives hinges on the purity and unambiguous identification of the starting materials.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale to empower robust and reliable experimentation.

The Critical Role of Material Integrity in Research Reproducibility

The seemingly simple act of using a chemical reagent in an experiment carries with it the assumption that the material is precisely what the label claims. However, impurities, isomeric contaminants, or batch-to-batch variations can introduce significant and often unnoticed variables, leading to a frustrating lack of reproducibility. For a compound like 2(3H)-Benzoxazolone, 6-nitro-, which serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and is explored for its fluorescent properties, ensuring its chemical fidelity is paramount.[1] Inconsistent purity can lead to variable reaction yields, unexpected side products, and misleading biological data, ultimately wasting valuable time and resources. This guide, therefore, emphasizes a self-validating workflow, where each step from synthesis to characterization is designed to confirm the identity and purity of the target compound.

Synthesis of 2(3H)-Benzoxazolone, 6-nitro-: A Validated Protocol

The synthesis of 2(3H)-Benzoxazolone, 6-nitro- can be reliably achieved through a two-step process starting from the commercially available 2-aminophenol. The initial and crucial step is the cyclization to form the benzoxazolone core, followed by a regioselective nitration.

Part 1: Synthesis of 2(3H)-Benzoxazolone

The foundational reaction for creating the benzoxazolone ring system involves the condensation of an o-aminophenol with a carbonyl source. Urea serves as a safe and efficient phosgene equivalent for this transformation.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine o-aminophenol and urea in a 1:1.1 molar ratio.

  • Heating: Heat the mixture gradually in an oil bath to 130-140 °C. The reaction mixture will melt and then begin to evolve ammonia gas, indicating the progress of the reaction. Maintain this temperature for 3-4 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 80 °C. Carefully and slowly add hot water (around 80 °C) to the solidified mass with vigorous stirring to break it up.

  • Isolation: Cool the resulting suspension in an ice bath to complete the precipitation of the product. Collect the crude 2(3H)-benzoxazolone by vacuum filtration, wash it with cold water, and air-dry.

Causality Behind Experimental Choices: The slight excess of urea ensures the complete conversion of the o-aminophenol. The controlled heating is critical; too high a temperature can lead to decomposition and the formation of undesired byproducts. The addition of hot water to the warm reaction mass is a safer and more effective way to break up the solid cake compared to adding cold water, which could cause thermal shock and incomplete dissolution of soluble impurities.

Part 2: Nitration of 2(3H)-Benzoxazolone to Yield 6-nitro-2(3H)-Benzoxazolone

The introduction of the nitro group at the 6-position is achieved through electrophilic aromatic substitution using a nitrating agent. A mixture of nitric acid and sulfuric acid is a common and effective choice.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve the dried 2(3H)-benzoxazolone in concentrated sulfuric acid at 0-5 °C (ice bath). Stir the mixture until a clear solution is obtained.

  • Nitration: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 v/v ratio) dropwise to the solution, ensuring the temperature is maintained below 10 °C.

  • Reaction Time: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Precipitation: Carefully pour the reaction mixture onto crushed ice with constant stirring. The 6-nitro-2(3H)-benzoxazolone will precipitate as a pale-yellow solid.

  • Isolation: Collect the crude product by vacuum filtration, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry it.

Causality Behind Experimental Choices: The use of concentrated sulfuric acid as a solvent protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The low temperature is crucial to control the exothermic reaction and to prevent over-nitration or side reactions. Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the product, which is sparingly soluble in water.

Synthesis of 6-nitro-2(3H)-Benzoxazolone 2-Aminophenol 2-Aminophenol Step1 Cyclization (130-140 °C) 2-Aminophenol->Step1 Urea Urea Urea->Step1 2(3H)-Benzoxazolone 2(3H)-Benzoxazolone Step1->2(3H)-Benzoxazolone Step2 Nitration (0-10 °C) 2(3H)-Benzoxazolone->Step2 Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->Step2 6-nitro-2(3H)-Benzoxazolone 6-nitro-2(3H)-Benzoxazolone Step2->6-nitro-2(3H)-Benzoxazolone

Caption: Synthetic pathway for 2(3H)-Benzoxazolone, 6-nitro-.

Purification: The Key to Reproducible Results

The crude product obtained from the synthesis will inevitably contain unreacted starting materials, side products, and residual acids. A robust purification protocol is therefore essential. Recrystallization is a powerful technique for purifying solid compounds.

Experimental Protocol: Recrystallization from Ethanol

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of 6-nitro-2(3H)-benzoxazolone. The compound is sparingly soluble in cold ethanol but readily soluble in hot ethanol.

  • Dissolution: Place the crude, dry 6-nitro-2(3H)-benzoxazolone in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them in a vacuum oven.

Causality Behind Experimental Choices: The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. Using a minimal amount of hot solvent ensures that the solution is saturated, leading to a high recovery of the product upon cooling. Slow cooling allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities which remain in the mother liquor. Washing the crystals with ice-cold solvent removes any adhering impurities without dissolving a significant amount of the product.

Purification Workflow Crude Product Crude Product Dissolve in min. hot ethanol Dissolve in min. hot ethanol Crude Product->Dissolve in min. hot ethanol Hot Solution Hot Solution Dissolve in min. hot ethanol->Hot Solution Optional: Add Charcoal Optional: Add Charcoal Hot Solution->Optional: Add Charcoal Hot Gravity Filtration Hot Gravity Filtration Hot Solution->Hot Gravity Filtration if insoluble impurities Optional: Add Charcoal->Hot Gravity Filtration Clear Filtrate Clear Filtrate Hot Gravity Filtration->Clear Filtrate Slow Cooling Slow Cooling Clear Filtrate->Slow Cooling Crystallization Crystallization Slow Cooling->Crystallization Vacuum Filtration Vacuum Filtration Crystallization->Vacuum Filtration Wash with cold ethanol Wash with cold ethanol Vacuum Filtration->Wash with cold ethanol Pure Crystals Pure Crystals Wash with cold ethanol->Pure Crystals

Caption: Purification workflow for 6-nitro-2(3H)-benzoxazolone.

Unambiguous Characterization: The Self-Validating System

Once purified, the identity and purity of the 2(3H)-Benzoxazolone, 6-nitro- must be unequivocally confirmed. A combination of spectroscopic techniques provides a self-validating system.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum should be recorded using a KBr pellet. Key expected vibrational frequencies (in cm⁻¹) include:

    • N-H stretch: A broad peak around 3200-3400 cm⁻¹

    • C=O stretch (lactone): A strong absorption around 1760-1780 cm⁻¹

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

    • N-O stretch (nitro group): Strong, characteristic absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

    • ¹H NMR (in DMSO-d₆): The spectrum is expected to show signals for the aromatic protons and the N-H proton. The chemical shifts and coupling patterns will be characteristic of the 6-nitro substitution pattern.

    • ¹³C NMR (in DMSO-d₆): The spectrum should show the expected number of carbon signals, including the characteristic downfield signal for the carbonyl carbon (around 154 ppm) and the carbon attached to the nitro group.

Physical Properties
  • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for 2(3H)-Benzoxazolone, 6-nitro- is in the range of 244-252 °C.[1] A broad melting range suggests the presence of impurities.

Comparative Data Summary
Property2(3H)-Benzoxazolone, 6-nitro-
Molecular Formula C₇H₄N₂O₄
Molecular Weight 180.12 g/mol
Appearance Pale yellow solid[1]
Melting Point 244-252 °C[1]
Purity (by HPLC) ≥ 98%[1]

Comparison with an Alternative: NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole)

In the context of its potential application as a fluorescent probe, it is insightful to compare 2(3H)-Benzoxazolone, 6-nitro- with a well-established fluorescent labeling reagent, NBD-F.

Feature2(3H)-Benzoxazolone, 6-nitro-NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole)
Structure Benzoxazolone coreBenzofurazan (benzoxadiazole) core
Reactivity Less reactive; typically used as a building blockHighly reactive fluorogenic labeling reagent for amines and thiols
Fluorescence Intrinsic fluorescence properties are not extensively characterized in the literature but are noted.[1]Non-fluorescent until it reacts with an amine or thiol, then becomes highly fluorescent.
Application Intermediate in synthesis; potential as a fluorescent probe in specific contexts.[1]Widely used for labeling and detecting amino acids, peptides, and proteins.

The key difference lies in their reactivity and primary application. NBD-F is a tool for covalent labeling, where its fluorescence is "turned on" upon reaction. In contrast, 2(3H)-Benzoxazolone, 6-nitro- is a stable compound that may possess intrinsic fluorescence, making it potentially suitable for applications where a non-reactive fluorescent scaffold is desired. Further research is needed to fully characterize the fluorescent properties of 2(3H)-Benzoxazolone, 6-nitro-, including its quantum yield and environmental sensitivity, to fully assess its potential as a fluorescent probe in comparison to established reagents like NBD-F.

Conclusion: A Foundation for Reliable Science

This guide has outlined a comprehensive and validated approach to the synthesis, purification, and characterization of 2(3H)-Benzoxazolone, 6-nitro-. By understanding the rationale behind each experimental step and employing a multi-faceted characterization strategy, researchers can ensure the integrity of their starting material. This commitment to material quality is fundamental to achieving reproducible experimental outcomes, fostering confidence in scientific findings, and ultimately accelerating the pace of discovery in drug development and beyond.

References

  • Poupaert, J. H., Carato, P., Colacino, E., & Yous, S. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current medicinal chemistry, 12(7), 877–885. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2(3H)-Benzoxazolone, 6-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of 2(3H)-Benzoxazolone, 6-nitro- (CAS No. 4694-91-1) is not merely a procedural task but a critical component of laboratory safety, regulatory compliance, and environmental stewardship.[1][2][3] This guide provides a comprehensive framework for its disposal, grounded in the established hazard profile of aromatic nitro compounds and best practices in hazardous waste management. The procedures outlined herein are designed to be self-validating, ensuring that safety and compliance are integrated into every step. However, this document is a supplement, not a replacement, for the specific protocols and guidance provided by your institution's Environmental Health and Safety (EHS) department, which must always be consulted.[4][5]

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of 2(3H)-Benzoxazolone, 6-nitro- is fundamental to appreciating the necessity of stringent disposal protocols. As an aromatic nitro compound, it should be handled as a hazardous substance.[4] While a specific, comprehensive Safety Data Sheet (SDS) is not always publicly available, its hazard profile can be inferred from its chemical class and available data.[4][6] Aromatic nitro compounds are often toxic and can pose systemic health risks.[5]

The primary hazards associated with this class of compounds necessitate careful handling to prevent exposure and environmental contamination.[6]

Table 1: Hazard Profile of 2(3H)-Benzoxazolone, 6-nitro-

Hazard Classification Description Rationale & Source
Acute Toxicity Harmful if swallowed. Based on GHS classifications for analogous compounds and the general toxicity of nitroaromatics.[7]
Skin Irritation Causes skin irritation. GHS classification indicates direct irritation upon contact.[6]
Eye Irritation Causes serious eye irritation. GHS classification indicates the potential for significant eye damage upon contact.[6]
Respiratory Irritation May cause respiratory tract irritation. Inhalation of dusts can irritate the respiratory system.[6]

| Chemical Incompatibility | Strong oxidizing agents. | Benzoxazolone structures are known to be incompatible with strong oxidizers.[7][8][9] Nitro compounds can also react hazardously with oxidizing mineral acids.[10] |

Pre-Disposal Protocol: Segregation, Containment, and Labeling

Proper disposal begins long before the waste technician arrives. It starts with meticulous segregation and containment at the point of generation.[11]

Segregation: Never mix 2(3H)-Benzoxazolone, 6-nitro- waste with other waste streams. It must be collected in a dedicated hazardous waste container. Specifically, keep it separate from:

  • Non-hazardous waste: To prevent contamination of the general trash stream.

  • Other chemical wastes: To avoid unknown and potentially dangerous reactions.

  • Strong oxidizing agents: To prevent potential fire or explosion hazards.[10][12]

Containment:

  • Select an Appropriate Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate.[11]

  • Maintain Container Integrity: Keep the container closed at all times except when adding waste. This prevents the release of vapors or dust and protects the contents from environmental factors.[11]

  • Avoid Overfilling: Fill containers to no more than 75-80% capacity to allow for expansion and prevent spills during handling.[13]

Labeling: Proper labeling is a regulatory requirement and a cornerstone of safety. Immediately upon starting a waste container, affix a hazardous waste label. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "2(3H)-Benzoxazolone, 6-nitro-". Do not use abbreviations.

  • The specific hazard characteristics (e.g., Toxic, Irritant).[13]

  • The date the first waste was added to the container (accumulation start date).

  • The name and contact information of the generating researcher or lab.

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures that the transfer and temporary storage of 2(3H)-Benzoxazolone, 6-nitro- waste are conducted safely.

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical in any form, including as waste, ensure you are wearing the appropriate PPE.

Table 2: Required Personal Protective Equipment (PPE)

PPE Type Specification Purpose
Eye Protection Chemical safety goggles and a face shield. Protects against splashes of solutions or airborne dust particles.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Prevents skin contact and irritation.[8]
Body Protection A lab coat and closed-toe shoes. Protects against spills and contamination of personal clothing.[4]

| Respiratory Protection | Work within a certified chemical fume hood. | Prevents inhalation of hazardous dust or vapors.[4][7] |

Step 2: Waste Collection

  • Solid Waste: Carefully transfer solid 2(3H)-Benzoxazolone, 6-nitro- into the designated, labeled hazardous waste container using a dedicated spatula or scoop.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads from a spill cleanup, must also be placed in the solid hazardous waste container.[4]

  • Solutions: If disposing of a solution, collect it in a compatible, labeled liquid hazardous waste container. Do not pour any amount down the sink, as this is illegal and environmentally harmful.[5][11][14]

Step 3: Decontamination

  • Glassware/Equipment: Triple-rinse any glassware or equipment that came into contact with the chemical. The first two rinsates must be collected as hazardous waste.[11]

  • Work Surfaces: Decontaminate the work surface within the fume hood after the transfer is complete.

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Away from heat sources, direct sunlight, and incompatible chemicals.[11]

Step 5: Arranging for Final Disposal When the waste container is nearly full (75-80%) or has reached your institution's storage time limit, arrange for its removal.[11]

  • Contact EHS: Submit a chemical waste pickup request through your institution's EHS department.

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all local, state, and federal regulations.[4][15] The likely final disposal method for this type of organic compound is high-temperature incineration at a permitted facility.[15]

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Small Spill: For small spills contained within a chemical fume hood, use an inert absorbent material like vermiculite or sand (do not use combustible paper towels).[4] Collect the absorbed material and place it in your hazardous waste container. Decontaminate the area.

  • Large Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[8]

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for disposing of 2(3H)-Benzoxazolone, 6-nitro-.

G cluster_prep Preparation Phase cluster_collection Waste Collection Phase (in Fume Hood) cluster_storage Storage & Disposal Phase A Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Prepare Labeled Hazardous Waste Container A->B Safety First C Step 3: Transfer Waste (Solid or Contaminated Items) into Container B->C D Step 4: Securely Close Container C->D Spill Emergency: Spill or Exposure Occurs C->Spill E Step 5: Decontaminate Tools & Work Area (Collect Rinsate) D->E F Step 6: Store Container in Designated Satellite Accumulation Area G Step 7: Request Pickup via Institutional EHS Office F->G When Full or Time Limit Reached H Step 8: Licensed Vendor Collects for Final Disposal (Incineration) G->H Spill_Action Follow Emergency Procedures: - Evacuate (if large) - Decontaminate - Seek Medical Attention Spill->Spill_Action

Caption: Disposal workflow for 2(3H)-Benzoxazolone, 6-nitro-.

By adhering to this structured and scientifically-grounded disposal plan, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared ecosystem.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2(3H)-Benzoxazolone.
  • U.S. Environmental Protection Agency. (n.d.). 2(3H)-Benzoxazolone, 6-nitro- - Substance Details. Substance Registry Services.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Benzoxazolinone.
  • Reddit r/chemistry. (2025). 2-nitrophenol waste.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Benzoxazolinone.
  • U.S. Environmental Protection Agency. (n.d.). Nitrocellulose Drum Removal Work Plan.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • Fisher Scientific. (n.d.). 6-Nitro-2(3H)-benzoxazolone, 98%.
  • Fisher Scientific. (2024). Safety Data Sheet: 6-Acetyl-2(3H)-benzoxazolone.
  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Oxazolone.
  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.
  • Fisher Scientific. (2024). Safety Data Sheet: 6-Bromo-2(3H)-benzoxazolone.
  • Incompatibility (Geçimsizlik). (n.d.). Course Material.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
  • SVAK Life Sciences. (n.d.). 6-Nitro-2(3H)-benzoxazolone | CAS No.4694-91-1.
  • National Center for Biotechnology Information. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-. PubChem Compound Database.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • Regulations.gov. (n.d.). Document (EPA-HQ-OAR-2015-0216-0197).
  • U.S. Environmental Protection Agency. (n.d.). Quick Start Guide: Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Crowell & Moring LLP. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2(3H)-Benzoxazolone, 6-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2(3H)-Benzoxazolone, 6-nitro- (CAS No. 4694-91-1) in a laboratory setting. The following procedures are based on established best practices for managing hazardous chemical compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. Our commitment is to provide value beyond the product itself, fostering a culture of safety and scientific integrity.

Understanding the Risks: A Proactive Approach to Safety

2(3H)-Benzoxazolone, 6-nitro- is a compound that requires careful handling due to its potential health hazards. A thorough understanding of these risks is the foundation of a robust safety protocol. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these hazards.[1][2]

Table 1: GHS Hazard Classification for 2(3H)-Benzoxazolone, 6-nitro-

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

These classifications dictate the necessity of specific personal protective equipment (PPE) to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

Core Principles of Protection: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of preference but a scientifically driven decision based on the specific hazards of the chemical. For 2(3H)-Benzoxazolone, 6-nitro-, the following PPE is mandatory.

Hand Protection: The First Line of Defense
  • Requirement: Double-gloving with nitrile gloves is recommended.

  • Rationale: Nitrile gloves offer good resistance to a broad range of chemicals.[4] Double-gloving provides an additional layer of protection against potential tears or permeation, which is a critical consideration when handling skin irritants.[4] Always inspect gloves for any signs of degradation or puncture before use.

Eye and Face Protection: Shielding Against a Critical Hazard
  • Requirement: Chemical splash goggles are required at all times. A face shield should be worn over the goggles when there is a significant risk of splashing.

  • Rationale: The serious eye irritation classification (H319) underscores the critical need for robust eye protection.[1][2][3] Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face, which is crucial during procedures with a higher risk of splashing, such as when transferring solutions.

Body Protection: Minimizing Skin Contact
  • Requirement: A flame-resistant lab coat should be worn and kept fastened. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Rationale: A lab coat provides a removable barrier to protect your skin and personal clothing from contamination.[4] Ensuring it is flame-resistant adds a layer of protection against potential fire hazards in the laboratory. The use of a chemical-resistant apron is a prudent measure when handling larger quantities of the substance or during vigorous mixing, where the likelihood of splashes is increased.

Respiratory Protection: Ensuring Clean Air
  • Requirement: All work with 2(3H)-Benzoxazolone, 6-nitro- must be conducted in a certified chemical fume hood.[4]

  • Rationale: The GHS classification "May cause respiratory irritation" (H335) necessitates the use of engineering controls to minimize the inhalation of dust or aerosols.[1][2] A properly functioning chemical fume hood is the most effective way to achieve this by capturing and exhausting airborne contaminants.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research. The following protocol outlines the key steps for safely handling 2(3H)-Benzoxazolone, 6-nitro-.

Pre-Experiment Preparation
  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and has a current certification. The sash should be positioned at the lowest practical height to maximize containment.

  • Designated Work Area: Designate a specific area within the fume hood for the experiment. This helps to contain any potential spills and simplifies the post-experiment decontamination process.

  • Gather all Materials: Have all necessary equipment, reagents, and waste containers assembled in the fume hood before you begin. This minimizes the need to move in and out of the designated area, reducing the risk of spreading contamination.

Experimental Workflow: Weighing and Transfer

The following diagram illustrates the recommended workflow for weighing and transferring solid 2(3H)-Benzoxazolone, 6-nitro-.

experimental_workflow cluster_fume_hood Inside Chemical Fume Hood weighing Weigh Solid in a Tared Container transfer Carefully Transfer to Reaction Vessel weighing->transfer Use anti-static spatula dissolve Add Solvent and Dissolve transfer->dissolve Rinse weighing container end Proceed with Reaction dissolve->end start Start start->weighing Don appropriate PPE

Caption: Workflow for weighing and transferring 2(3H)-Benzoxazolone, 6-nitro-.

Post-Experiment Decontamination and Storage
  • Surface Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

  • Product Labeling and Storage: Properly label any resulting mixtures or products with the chemical name, concentration, date, and your initials. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan: Responsible Management of Chemical Waste

Proper waste disposal is a critical component of laboratory safety and environmental responsibility. All waste contaminated with 2(3H)-Benzoxazolone, 6-nitro- must be treated as hazardous waste.[6][7]

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and paper towels, in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.[4] Do not pour chemical waste down the drain.[8]

The following diagram outlines the decision-making process for the proper disposal of waste.

disposal_plan start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No end Arrange for Professional Disposal solid_waste->end liquid_waste->end

Caption: Decision tree for the disposal of 2(3H)-Benzoxazolone, 6-nitro- waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][6] If skin irritation occurs, seek medical attention.[3][6]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[3][6] Remove contact lenses if present and easy to do. Continue rinsing.[3][6] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7] If you feel unwell, seek medical attention.[7]

  • Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and excellence in scientific research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[b]thiophene-3-carbonitrile.
  • PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-.
  • Thermo Scientific Chemicals. (n.d.). 6-Nitro-2(3H)-benzoxazolone, 98%.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). 2(3H)-Benzoxazolone, 6-nitro- - Substance Details - SRS.
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). Buy 6-NITRO BENZOXAZOLINONE Industrial Grade. ECHEMI.
  • CDH Fine Chemical. (n.d.). 6-NITRO BENZOTHIAZOLE CAS NO 2942-06-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Fisher Scientific. (n.d.). 6-Nitro-2(3H)-benzoxazolone, 98%.
  • National Depression Hotline. (n.d.). What Safety Gear Is Used for Nitrous Oxide Work?.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. NIH.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • University of Ottawa. (n.d.). Laboratory Safety Manual.
  • University of Warwick. (n.d.). Guide to Good Lab Practice – The Basics.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.